molecular formula C13H20O3 B3026768 Methyl jasmonate CAS No. 1101843-02-0

Methyl jasmonate

Cat. No.: B3026768
CAS No.: 1101843-02-0
M. Wt: 224.3 g/mol
InChI Key: GEWDNTWNSAZUDX-PLNGDYQASA-N
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Description

Methyl jasmonate (MeJA) is a lipid-derived, volatile organic compound that functions as a crucial plant signaling hormone, primarily known for regulating developmental processes and defense responses against biotic and abiotic stress . In plant research, preharvest application of MeJA has been shown to significantly improve fruit quality by modulating ripening, enhancing color development through increased anthocyanin and flavonoid biosynthesis, and boosting the fruit's antioxidant capacity post-harvest . It also acts as an effective elicitor, capable of enhancing the yield and quality of valuable secondary metabolites, such as essential oils and polyphenols, in various crops . Beyond phytological studies, MeJA has garnered significant interest in biomedical research for its potent and selective anticancer properties. It has been demonstrated to inhibit proliferation and induce programmed cell death in various human cancer cell lines—including leukemia, prostate, and breast cancer—while exhibiting notably low toxicity toward normal, non-transformed cells . Its multifaceted mechanisms of action include the disruption of mitochondrial membrane potential, induction of reactive oxygen species (ROS), and cell cycle arrest . Furthermore, research indicates its potential in neuropharmacology, showing anti-inflammatory effects and neuroprotective activity in models of neurological disorders . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate
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InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

GEWDNTWNSAZUDX-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma
Record name Methyl jasmonate
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Boiling Point

BP: 110 °C at 0.2 mm Hg
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Record name Methyl Jasmonate
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Flash Point

> 113 degrees C (> 235 degrees F) - closed cup
Details Sigma-Aldrich. Material Safety Data Sheet for Methyl Jasmonate version 5.0. Available from, as of April 1, 2013. https://www.sigmaaldrich.com/catalog/product/aldrich/392707?lang=en®ion=US
Record name Methyl Jasmonate
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl jasmonate
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Density

Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023
Details Thomson/Micromedex. Drug Information for the Health Care Professional. Volume 1, Greenwood Village, CO. 2007., p. 910
Record name Methyl Jasmonate
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Color/Form

Colorless liquid

CAS No.

20073-13-6, 39924-52-2, 1211-29-6
Record name Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel-
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Record name Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester
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Record name Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate
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Foundational & Exploratory

The Discovery and Enduring Legacy of Methyl Jasmonate: A Technical Guide to its Role in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl jasmonate (MeJA), a volatile organic compound, has emerged from its initial discovery as a fragrant component of jasmine oil to a position of central importance in plant biology. This technical guide provides an in-depth exploration of the history of MeJA and its non-volatile counterpart, jasmonic acid (JA), detailing the seminal discoveries that established their roles as critical signaling molecules in plant defense and development. We present a comprehensive overview of the jasmonate signaling pathway, supported by quantitative data from key experiments, detailed experimental protocols from foundational studies, and visual representations of signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery, mechanism, and experimental basis of this compound's function in the plant kingdom.

Introduction: From Floral Scent to Master Regulator

The story of this compound begins not in the realm of plant physiology, but in the world of perfumery. First isolated in 1962 from the essential oil of Jasminum grandiflorum, its fragrant properties were its most notable characteristic.[1][2] It was nearly a decade later, in 1971, that the related compound, jasmonic acid, was isolated from the fungus Lasiodiplodia theobromae.[3] The realization that these compounds were more than just a pleasant scent or a fungal metabolite began to dawn in the 1980s, as researchers started to uncover their profound effects on plant growth and development.

Pivotal research in the late 1980s and early 1990s solidified the role of jasmonates as key players in plant defense. Groundbreaking experiments demonstrated that airborne MeJA could induce the production of proteinase inhibitors in neighboring plants, revealing a sophisticated mechanism of inter-plant communication in response to herbivory.[4] This discovery, coupled with the finding that jasmonates are integral signal transducers in elicitor-induced defense responses, established MeJA and JA as bona fide plant hormones.

Today, jasmonates are recognized as master regulators of a vast array of physiological processes, from defense against insects and pathogens to reproductive development and senescence. Their influence extends to the intricate crosstalk with other hormone signaling pathways, highlighting their central role in orchestrating a plant's response to its environment.

The Discovery and Early History: A Chronological Overview

The journey to understanding this compound's role in plants was a gradual process built upon key discoveries over several decades.

  • 1962: The First Isolation. E. Demole and his colleagues first isolated this compound from the essential oil of jasmine (Jasminum grandiflorum). The primary method used was gas chromatography (GC) to separate the volatile components of the oil.[5][6]

  • 1971: Jasmonic Acid Emerges. D.C. Aldridge and his team isolated jasmonic acid from the culture filtrate of the fungus Lasiodiplodia theobromae, identifying it as a plant growth inhibitor.[3]

  • 1980s: Unveiling Physiological Effects. Research in the 1980s began to reveal the diverse physiological effects of jasmonates, including their role in promoting senescence and inhibiting growth.

  • 1990: Inter-Plant Communication. A landmark study by Farmer and Ryan demonstrated that tomato plants exposed to airborne this compound produced proteinase inhibitors, crucial defense compounds against insect herbivores. This provided the first evidence of MeJA as a volatile signal for inter-plant communication.[4]

  • 1992: A Signal Transducer in Defense. Gundlach and colleagues showed that jasmonic acid acts as a signal transducer in plant cell cultures induced by fungal elicitors, further cementing its role in plant defense signaling.

  • 1990s: Genetic Confirmation. The development of jasmonate-deficient and -insensitive mutants of Arabidopsis thaliana and tomato in the 1990s provided genetic proof of the essential role of jasmonates in resistance to insects and pathogens.[7][8][9][10][11]

Data Presentation: Quantitative Insights into Jasmonate Function

The following tables summarize key quantitative data from seminal and recent studies, illustrating the potent effects of this compound on plant defense and gene expression.

Table 1: Effect of this compound on Proteinase Inhibitor Accumulation in Tomato

TreatmentProteinase Inhibitor I (µg/g tissue)Proteinase Inhibitor II (µg/g tissue)
Control (No MeJA)< 5< 5
Airborne MeJA (24h)120 ± 1585 ± 10

Data are representative values compiled from early studies by Farmer and Ryan and are presented as mean ± standard error.

Table 2: Susceptibility of Jasmonate-Deficient Arabidopsis to Herbivory and Pathogens

Plant GenotypeHerbivore (T. ni) Larval Weight Gain (mg)Pathogen (B. cinerea) Lesion Size (mm²)
Wild-Type (Col-0)1.5 ± 0.24.2 ± 0.5
aos (JA-deficient)3.8 ± 0.49.8 ± 1.1
coi1 (JA-insensitive)4.1 ± 0.511.2 ± 1.3

Data are representative values from studies on jasmonate mutants and are presented as mean ± standard error.[8][12]

Table 3: this compound-Induced Gene Expression in Arabidopsis thaliana

GeneFunctionFold Change (MeJA vs. Control)
VSP2 (Vegetative Storage Protein 2)Defense/Storage> 100
PDF1.2 (Plant Defensin 1.2)Antifungal Defense> 50
LOX2 (Lipoxygenase 2)JA Biosynthesis~ 10
JAZ1 (Jasmonate ZIM-domain 1)JA Signaling Repressor~ 20
MYC2 (MYC Transcription Factor 2)JA Signaling Activator~ 5

Fold change values are approximate and represent typical induction levels observed in microarray and RNA-seq experiments 2-6 hours after MeJA treatment.[13][14]

The Jasmonate Signaling Pathway: A Molecular Cascade

The perception and transduction of the jasmonate signal involve a sophisticated and tightly regulated molecular pathway. The core of this pathway revolves around the interplay between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a family of transcriptional repressors known as the JASMONATE ZIM-DOMAIN (JAZ) proteins.

Key Components of the Pathway
  • Jasmonoyl-isoleucine (JA-Ile): The bioactive form of jasmonate, synthesized from JA and the amino acid isoleucine by the enzyme JAR1.

  • COI1 (CORONATINE INSENSITIVE1): An F-box protein that is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 functions as the receptor for JA-Ile.[15][16][17][18][19][20][21]

  • JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors that activate jasmonate-responsive genes.[22][23][24]

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of many jasmonate-responsive genes. In the absence of a JA signal, JAZ proteins bind to MYC2, preventing it from activating gene expression.[13]

The Signaling Cascade
  • Signal Perception: In response to stimuli such as herbivory or pathogen attack, the levels of JA-Ile rise within the cell.

  • Receptor Binding: JA-Ile binds to the COI1 protein within the SCFCOI1 complex.

  • Co-receptor Complex Formation: The binding of JA-Ile to COI1 promotes the interaction of COI1 with a JAZ repressor protein, forming a co-receptor complex.

  • Ubiquitination and Degradation of JAZ: The SCFCOI1 complex adds ubiquitin tags to the JAZ protein, marking it for degradation by the 26S proteasome.

  • Activation of Transcription: The degradation of the JAZ repressor releases the transcription factor MYC2.

  • Gene Expression: Freed from repression, MYC2 can now bind to the promoters of jasmonate-responsive genes, leading to their transcription and the synthesis of defense compounds and other response proteins.

Jasmonate_Signaling_Pathway Stimulus Herbivory / Pathogen Attack JA_Ile JA-Ile (Bioactive Jasmonate) Stimulus->JA_Ile COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets Proteasome 26S Proteasome COI1->Proteasome ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome degradation Response Jasmonate-Responsive Gene Expression MYC2->Response activates

Figure 1: The core jasmonate signaling pathway in plants.

Experimental Protocols: Foundational Methodologies

This section details the general methodologies employed in the key historical experiments that laid the groundwork for our understanding of this compound.

Protocol for the Isolation of this compound from Jasminum grandiflorum (based on Demole et al., 1962)
  • Extraction: Jasmine flowers were subjected to solvent extraction, likely using a non-polar solvent like hexane (B92381) or petroleum ether, to obtain a "concrete." This was followed by an ethanol (B145695) extraction of the concrete to yield the "absolute."[1][25]

  • Fractionation: The jasmine absolute was fractionated by distillation under reduced pressure.

  • Gas Chromatography (GC): The volatile fractions were analyzed by gas chromatography. Early GC systems would have used packed columns and thermal conductivity detectors.

  • Identification: this compound was identified as a major peak in the chromatogram based on its retention time and comparison with synthetic standards. Mass spectrometry (MS) would later be coupled with GC for definitive identification.[5][6]

Protocol for the Isolation of Jasmonic Acid from Lasiodiplodia theobromae (based on Alderidge et al., 1971)
  • Fungal Culture: Lasiodiplodia theobromae was grown in a liquid culture medium. The specific composition of the medium, temperature, and duration of fermentation were optimized for the production of secondary metabolites.[2][26]

  • Extraction: The culture filtrate was acidified (e.g., to pH 2-3 with HCl) and then extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract was purified using techniques such as column chromatography on silica (B1680970) gel.

  • Crystallization and Characterization: The purified jasmonic acid was crystallized and its structure was determined using spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Protocol for Proteinase Inhibitor Induction by Airborne this compound (based on Farmer and Ryan, 1990)
  • Plant Material: Young tomato plants (Lycopersicon esculentum) were used.

  • Exposure to MeJA: A small amount of pure this compound was applied to a cotton swab or filter paper and placed in a sealed chamber with the tomato plants. Control plants were placed in a separate chamber without MeJA.

  • Incubation: Plants were incubated for a set period (e.g., 24 hours) under controlled light and temperature conditions.

  • Tissue Harvesting and Protein Extraction: Leaves from both control and MeJA-exposed plants were harvested, and total protein was extracted.

  • Proteinase Inhibitor Assay: The activity of proteinase inhibitors I and II was quantified using immunological assays, such as radial immunodiffusion, with specific antibodies raised against the purified inhibitors.

Experimental_Workflow_PI_Induction Start Start: Tomato Plants Treatment Exposure to Airborne This compound Start->Treatment Control Control (No MeJA) Start->Control Incubation Incubation (24h) Treatment->Incubation Control->Incubation Harvest Harvest Leaves Incubation->Harvest Extraction Protein Extraction Harvest->Extraction Assay Proteinase Inhibitor Assay (Radial Immunodiffusion) Extraction->Assay End End: Quantify PI Levels Assay->End

Figure 2: Experimental workflow for proteinase inhibitor induction.

Conclusion and Future Directions

The discovery of this compound and its journey from a simple fragrant molecule to a central regulator of plant life is a testament to the power of interdisciplinary scientific inquiry. The foundational research detailed in this guide has paved the way for a deeper understanding of plant defense mechanisms, intercellular and inter-plant communication, and the intricate web of hormonal signaling that governs plant responses to their environment.

For researchers, the detailed methodologies and quantitative data presented here provide a solid foundation for designing new experiments and interpreting results in the context of historical and current knowledge. For scientists in drug development, the jasmonate pathway offers a rich source of potential targets for developing novel agrochemicals that can enhance crop protection and resilience.

Future research will undoubtedly continue to unravel the complexities of jasmonate signaling. Key areas of investigation include the identification of additional components of the signaling pathway, a more detailed understanding of the crosstalk between jasmonate and other hormone pathways, and the elucidation of the mechanisms by which plants fine-tune their jasmonate responses to different environmental challenges. The legacy of the initial discovery of this compound continues to unfold, promising exciting new insights into the remarkable world of plant biology.

References

Role of methyl jasmonate in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl Jasmonate in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MeJA), and its related family of jasmonates (JAs), are lipid-derived phytohormones that serve as critical signaling molecules in orchestrating a wide array of plant defense responses against biotic and abiotic stresses.[1][2] Upon perception of threats such as herbivory or pathogen attack, plants initiate the jasmonate signaling cascade, leading to a massive transcriptional reprogramming that prioritizes defense over growth.[3][4] This process involves the induction of defense-related genes and the biosynthesis of specialized secondary metabolites and defensive proteins.[5][6] This guide provides a comprehensive overview of the core JA signaling pathway, the quantitative effects of MeJA on defense responses, its crosstalk with other hormonal pathways, and detailed experimental protocols for studying these mechanisms.

The Core Jasmonate Signaling Pathway

The central mechanism of jasmonate signaling revolves around the derepression of transcription factors that activate JA-responsive genes.[7] The biologically active form of the hormone is not jasmonic acid itself, but its isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile).[8][9]

Mechanism of Action:

  • Resting State: In the absence of stress signals, levels of JA-Ile are low. JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[10][11] They bind to and inhibit various transcription factors (TFs), most notably MYC2, preventing the expression of defense genes.[10][12] JAZ proteins recruit co-repressors like TOPLESS (TPL) via an adaptor protein called NINJA (Novel Interactor of JAZ) to further suppress gene transcription.[9][13]

  • Stress-Induced State: Biotic or abiotic stress triggers a rapid synthesis of JA-Ile.[1] This bioactive hormone acts as a "molecular glue," facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10][14] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[12][15]

  • Derepression and Gene Activation: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S proteasome.[5][7] The degradation of JAZ repressors liberates MYC2 and other TFs, which can then bind to the G-box motifs in the promoters of target genes and activate the transcription of early JA-responsive genes, initiating a cascade of defense responses.[13][14]

Jasmonate_Signaling_Pathway cluster_resting Resting State (Low JA-Ile) cluster_stress Stress-Induced State (High JA-Ile) MYC2 MYC2 (Transcription Factor) DefenseGenes_off Defense Genes (Transcription OFF) MYC2->DefenseGenes_off JAZ JAZ (Repressor) JAZ->MYC2 Binds & Represses COI1 SCF-COI1 (E3 Ligase) JAZ->COI1 to JAZ Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2_active MYC2 (Active) JAZ->MYC2_active Releases TPL TPL/NINJA (Co-repressors) TPL->JAZ Recruited by Stress Wounding / Pathogen Attack JAIle JA-Ile (Bioactive Hormone) Stress->JAIle Biosynthesis JAIle->COI1 Promotes binding COI1->JAZ Ubiquitination JAZ_degraded Degraded JAZ Proteasome->JAZ_degraded DefenseGenes_on Defense Genes (Transcription ON) MYC2_active->DefenseGenes_on Activates

Caption: The core jasmonate (JA) signaling pathway, illustrating the derepression mechanism.

Quantitative Effects of this compound on Plant Defense

Exogenous application of MeJA is a widely used technique to artificially induce plant defense responses, providing a valuable tool for research.[16] Treatment with MeJA leads to measurable changes in gene expression, enzyme activity, and the accumulation of defensive compounds.

Table 1: Changes in Defense-Related Gene Expression Following MeJA Treatment
Plant SpeciesGene(s)TreatmentFold Change / EffectReference
TobaccoPR-1b, Osmotin (PR-5)Ethylene + MeJASynergistic induction of mRNA accumulation[17][18]
MaizeDefense-related genesMeJAUpregulation of transcripts for proteins like chitinase (B1577495) and protease inhibitors[19]
BroccoliGlucosinolate metabolism genes40 µM MeJASignificant upregulation of genes involved in GSL biosynthesis[20]
Holm OakChalcone synthase (CHS)MeJAUpregulation in susceptible lines after infection[16]
ArabidopsisVSP2MeJAUpregulation, mediated by MYC2[13]
Table 2: Changes in Secondary Metabolites and Defensive Compounds Following MeJA Treatment
Plant SpeciesCompound(s)Treatment% Change / EffectReference
Norway SpruceDefensive compounds10 mM MeJA66% reduction in insect damage (emblings)[21]
Holm OakJasmonic AcidMeJA~9-fold increase in JA content[16]
Holm OakQuercetinMeJA~18-fold increase in a specific embryogenic line[16]
Pak ChoiTotal Flavonoids, Glucosinolates0.5 mM MeJASignificant increase in both soil and hydroponic systems[22]
BroccoliFlavonoids40 µM MeJARemarkable increase in florets[20]
RiceDIMBOA, PhenolicsJA applicationIncreased levels 2 weeks after application[23]
Table 3: Changes in Antioxidant Enzyme Activity Following MeJA Treatment
Plant SpeciesEnzyme(s)Treatment Condition% Change in ActivityReference
WalnutSuperoxide Dismutase (SOD)MeJA + Salt Stress+11.60%[24]
WalnutPeroxidase (POD)MeJA + Salt Stress+10.73%[24]
WalnutAscorbate Peroxidase (APX)MeJA + Salt Stress+22.25%[24]

Crosstalk with Other Phytohormone Signaling Pathways

The JA signaling pathway does not operate in isolation; it engages in complex crosstalk with other hormonal pathways to fine-tune the plant's response to specific threats.[25][26] This network of interactions allows the plant to prioritize its defense strategy, often leading to a trade-off between growth and defense.[2][15]

  • Synergism with Ethylene (ET): JA and ET often act synergistically to activate defenses against necrotrophic pathogens and some herbivores.[8][27] This co-action is mediated by transcription factors like ERF1 and ORA59, which are regulated by both pathways.[13]

  • Antagonism with Salicylic (B10762653) Acid (SA): The JA and SA pathways are frequently mutually antagonistic.[8] The SA pathway is primarily activated in response to biotrophic pathogens, and its activation often suppresses JA-mediated defenses, and vice-versa. This antagonism allows the plant to mount a specific defense tailored to the type of pathogen.

  • Antagonism with Gibberellin (GA): JA signaling prioritizes defense at the expense of growth by interfering with the GA pathway.[4] JAZ proteins can interact with DELLA proteins (repressors of GA signaling), creating a molecular link that helps mediate the growth-defense trade-off.[11][27]

  • Crosstalk with Auxin: The interaction between JA and auxin is complex, being both synergistic and antagonistic depending on the developmental context. For example, they coordinately regulate flower development but antagonize each other in root growth.[27][28]

Hormone_Crosstalk cluster_defense Defense Responses cluster_growth Growth & Development JA Jasmonate (JA) Pathway Necrotrophs vs. Necrotrophs & Herbivores JA->Necrotrophs Induces Biotrophs vs. Biotrophs JA->Biotrophs Suppresses Growth Vegetative Growth JA->Growth Inhibits Development Flower & Root Development JA->Development ET Ethylene (ET) ET->JA + (Synergy) SA Salicylic Acid (SA) SA->JA - (Antagonism) GA Gibberellin (GA) GA->JA - (Antagonism) Auxin Auxin Auxin->JA +/-

Caption: Crosstalk between the jasmonate (JA) pathway and other major phytohormone pathways.

Experimental Protocols

Investigating the role of MeJA requires standardized methodologies for treatment and analysis. The following protocols are generalized from common practices cited in the literature.

Protocol 1: Exogenous Application of this compound

This protocol describes the preparation and application of MeJA to elicit defense responses in whole plants or in-vitro cultures.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of MeJA (e.g., 1 M) by dissolving pure MeJA (Sigma-Aldrich, Cat# 392707) in 100% ethanol (B145695).[21] This stock can be stored at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (common concentrations range from 10 µM to 10 mM).[20][21] The final solution should be prepared in deionized water and typically contains a small amount of ethanol (e.g., 0.1-2.5% v/v) and a surfactant like Tween-20 (e.g., 0.1% v/v) to ensure even distribution on the plant surface.[21][23]

  • Control Solution: Prepare a mock or control solution containing the same concentrations of ethanol and Tween-20 as the working solution, but without MeJA.[23]

  • Application: Apply the solution as a whole-plant foliar spray until saturation, ensuring all aerial tissues are covered.[29][30] For soil-based applications or hydroponics, MeJA can be added to the nutrient solution.

  • Incubation and Sampling: Place the treated and control plants back into their growth environment. Collect tissue samples at various time points post-treatment (e.g., 1h, 3h, 24h, 72h) for analysis.[20] Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol is for quantifying the transcript levels of JA-responsive genes.

  • RNA Extraction: Extract total RNA from ~100 mg of frozen, ground plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment and Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix on a real-time PCR system. The reaction should include the synthesized cDNA, gene-specific forward and reverse primers, and the master mix.

  • Data Analysis: Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization. Calculate the relative gene expression levels using the 2-ΔΔCt method.[20] Statistical significance between treated and control samples should be determined using appropriate tests (e.g., Student's t-test).[19]

Protocol 3: LC-MS for Quantification of Phytohormones and Phenolic Compounds

This protocol outlines the extraction and analysis of defense-related metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[31][32]

  • Extraction: Homogenize ~100-200 mg of frozen, ground plant tissue in an extraction solvent (e.g., 80% acetone (B3395972) or 80% methanol (B129727) containing 1% acetic acid).[32] Spike the sample with internal standards (e.g., deuterated salicylic acid, d4-SA, and dihydrojasmonic acid, DHJA) for absolute quantification.

  • Centrifugation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 13,000 rpm) at 4°C. Collect the supernatant. Repeat the extraction on the pellet two more times to ensure complete recovery.

  • Sample Preparation: Pool the supernatants and dry them completely using a vacuum concentrator (e.g., SpeedVac or TurboVap).[32]

  • Resuspension and Filtration: Resuspend the dried extract in a small volume of a suitable solvent (e.g., 100 µL of water or initial mobile phase). Filter the resuspended sample through a 0.22 µm syringe filter to remove particulates.

  • LC-MS Analysis: Inject the filtered sample into an LC-MS system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for targeted analysis, by comparing the signal to a standard curve of known concentrations.

Experimental_Workflow cluster_rna Gene Expression Analysis cluster_metabolite Metabolite Analysis start Plant Material (e.g., Seedlings, Cell Culture) treatment MeJA Treatment vs. Mock Control (Protocol 1) start->treatment sampling Time-Course Sample Collection (Flash-freeze in Liquid N2) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction met_extraction Metabolite Extraction (with Internal Standards) sampling->met_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrtpcr qRT-PCR Analysis (Protocol 2) cdna_synthesis->qrtpcr data_analysis Data Interpretation (Fold Change, Concentration, Statistics) qrtpcr->data_analysis lcms LC-MS Analysis (Protocol 3) met_extraction->lcms lcms->data_analysis end Conclusion on MeJA Role data_analysis->end

Caption: A generalized experimental workflow for studying MeJA-induced plant defense.

Conclusion

This compound is a central regulator of plant immunity, activating a complex and effective signaling network to defend against a wide range of biotic and abiotic threats. The core signaling module, involving the COI1-JAZ co-receptor system, provides a classic example of a derepression mechanism that allows for rapid transcriptional reprogramming in response to stress. The extensive crosstalk between the JA pathway and other hormone networks highlights the sophisticated regulatory control that governs the balance between plant growth and defense. Understanding these mechanisms not only advances fundamental plant science but also offers promising avenues for developing novel strategies in crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

The Methyl Jasmonate Signaling Cascade: A Technical Guide to Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the methyl jasmonate (MeJA) signaling cascade, a critical pathway in plant development, defense, and stress response. We will dissect the core components, their intricate interactions, and the regulatory logic that governs this essential biological process. Detailed experimental protocols for studying this pathway are provided, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding.

The Core Signaling Module: Key Components and Their Roles

The perception and transduction of the jasmonate signal are orchestrated by a core set of proteins that function as a sophisticated molecular switch. In its resting state, the pathway is repressed. Upon stimulation by the active hormone, this repression is lifted, leading to a large-scale transcriptional reprogramming.

  • The Ligand: Jasmonoyl-isoleucine (JA-Ile) While this compound (MeJA) is a well-known volatile signal, the biologically active form that directly initiates the signaling cascade is its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile).[1][2] JA-Ile levels rapidly increase in response to stimuli such as herbivory or pathogen attack.[1]

  • The Receptor: CORONATINE INSENSITIVE 1 (COI1) COI1 is an F-box protein that serves as the primary receptor for JA-Ile.[2][3][4] It is a crucial component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, termed SCF(COI1).[2][3][5] The COI1 protein contains leucine-rich repeats which are essential for its function.[4] In the presence of JA-Ile, COI1 binds to its target proteins, marking them for degradation.[6]

  • The Repressors: JASMONATE-ZIM DOMAIN (JAZ) Proteins The JASMONATE-ZIM DOMAIN (JAZ) proteins are the master repressors of the signaling pathway.[7][8] In the absence of a signal, JAZ proteins bind to and inhibit the activity of key transcription factors.[7][9] JAZ proteins are characterized by two conserved domains: the ZIM domain (also called the TIFY domain), which is responsible for homo- and heterodimerization and interaction with the NINJA adaptor protein, and the C-terminal Jas domain, which mediates the interaction with both COI1 and the downstream transcription factors.[8][10][11]

  • The Adaptor and Co-repressor: NINJA and TOPLESS (TPL) To achieve robust repression, JAZ proteins recruit additional co-repressors. The NOVEL INTERACTOR OF JAZ (NINJA) protein acts as an essential adaptor, bridging JAZ proteins to the master co-repressor TOPLESS (TPL).[1][6][8][12] TPL and its related proteins are transcriptional co-repressors that are thought to mediate repression through chromatin modification.[9][13] Some JAZ proteins can also recruit TPL directly through a conserved EAR motif.[6]

  • The Master Regulator: MYC2 Transcription Factor MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as a master switch in the JA signaling pathway.[5][7][14] It binds to G-box sequences in the promoters of thousands of JA-responsive genes, activating a hierarchical transcriptional cascade that regulates diverse physiological processes, from defense against necrotrophic pathogens to root growth inhibition.[5][6][15]

The Signaling Cascade: From Repression to Activation

The MeJA signaling pathway operates as a double negative regulatory module. The default state is repression, which is actively removed upon perception of the JA-Ile signal.

Resting State (Low JA-Ile)

In the absence of biotic or abiotic stress, intracellular levels of JA-Ile are low. Under these conditions, JAZ proteins are stable and bind directly to MYC2.[7] This interaction prevents MYC2 from activating its target genes.[9] The JAZ-MYC2 complex then recruits the NINJA-TPL co-repressor machinery to the promoter regions of JA-responsive genes, leading to transcriptional silencing.[6][8][9]

Active State (High JA-Ile)

Upon wounding or pathogen attack, JA-Ile biosynthesis is rapidly induced. JA-Ile acts as a "molecular glue," facilitating the formation of a co-receptor complex between the JAZ proteins (via their Jas domain) and the F-box protein COI1.[2][6][8][9] This binding event targets the JAZ protein for polyubiquitination by the SCF(COI1) E3 ligase and subsequent degradation by the 26S proteasome.[2][6][14]

The degradation of the JAZ repressors liberates MYC2.[6][14] Freed from inhibition, MYC2, in concert with co-activators like the Mediator complex subunit MED25, proceeds to activate the transcription of early JA-responsive genes, including other transcription factors, initiating a cascade that amplifies the defense and developmental signals.[5][16]

Diagram of the this compound Signaling Pathway

MeJA_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Resting State (Low JA-Ile) cluster_active Active State (High JA-Ile) Stimulus Wounding, Herbivory MeJA MeJA / JA-Ile Stimulus->MeJA COI1 SCF-COI1 MeJA->COI1 Proteasome 26S Proteasome MYC2_inactive MYC2 JAZ JAZ MYC2_inactive->JAZ MYC2_active MYC2 JAZ->MYC2_inactive Inhibition NINJA NINJA JAZ->NINJA JAZ->COI1 TPL TPL NINJA->TPL JA_genes_off JA-Responsive Genes TPL->JA_genes_off Repression JA_genes_on JA-Responsive Genes JAZ_degraded COI1->JAZ_degraded Ubiquitination MYC2_active->JA_genes_on Activation JAZ_degraded->Proteasome

Caption: The core MeJA signaling cascade from repression to activation.

Data Presentation: Summary of Key Components and Interactions

The following tables summarize the primary proteins involved in the core signaling module, their interactions, and the functions of their key structural domains.

Table 1: Key Protein Components and Their Functions

ComponentProtein FamilyPrimary Function
COI1 F-box ProteinJA-Ile receptor; Substrate recognition component of an SCF E3 ubiquitin ligase.[2][3][4]
JAZ TIFY FamilyTranscriptional repressors; Inhibit MYC2 activity in the resting state.[7][8][10]
MYC2 bHLH Transcription FactorMaster transcriptional activator of JA-responsive genes.[5][7][14]
NINJA Novel ProteinAdaptor protein that links JAZ repressors to the TPL co-repressor.[1][8][12]
TPL Groucho/Tup1 FamilyGlobal transcriptional co-repressor recruited to silence gene expression.[6][13][17]

Table 2: Protein-Protein Interactions in the MeJA Signaling Cascade

Interacting Protein 1Interacting Protein 2ConditionOutcome
JAZMYC2Low JA-IleMYC2 activity is repressed.[7][9]
JAZNINJALow JA-IleRecruitment of the TPL co-repressor.[6][8][12]
NINJATPLLow JA-IleFormation of the core repressor complex.[6][17]
JAZJAZLow JA-IleHomo- and heterodimerization to modulate repression.[8][11]
COI1JAZHigh JA-IleFormation of a co-receptor complex, leading to JAZ ubiquitination.[6][8][9]
MYC2MED25High JA-IleFormation of a transcriptional activation complex.[16]

Table 3: Key Domains within Signaling Proteins

ProteinDomainFunction
COI1 F-boxInteracts with SKP1 to assemble the SCF complex.[3][4]
Leucine-Rich Repeats (LRR)Binds to the Jas domain of JAZ proteins in a JA-Ile dependent manner.[4]
JAZ ZIM (TIFY) DomainMediates interaction with NINJA and other JAZ proteins (dimerization).[8][10][11][18]
Jas DomainMediates interaction with COI1 (for degradation) and MYC2 (for repression).[8][9][10]
MYC2 bHLH DomainResponsible for DNA binding to G-box and other cis-regulatory elements.[7][15]
NINJA / JAZ EAR MotifBinds directly to the TPL co-repressor.[6][8]

Experimental Protocols

Elucidating the protein-protein and protein-DNA interactions within the MeJA cascade relies on several key molecular biology techniques. The following sections provide detailed methodologies for these essential experiments.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody against a "bait" protein is used to pull it out of a cell lysate, and the precipitate is then probed for the presence of a "prey" protein.

Methodology:

  • Protein Extraction: Harvest plant tissue (e.g., Arabidopsis seedlings) and grind to a fine powder in liquid nitrogen.[19] Extract total proteins using a non-denaturing lysis buffer containing protease inhibitors.[20]

  • Pre-clearing: Centrifuge the lysate to pellet cell debris.[20] Incubate the supernatant with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a specific antibody against the bait protein (e.g., anti-MYC2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[20][21]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19][20]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Detection: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting prey protein (e.g., anti-JAZ).[19]

Workflow for Co-Immunoprecipitation (Co-IP)

Co_IP_Workflow start Plant Cell Lysate (Bait + Prey + others) preclear Pre-clear with Beads (Remove non-specific proteins) start->preclear ip Immunoprecipitation (Add anti-Bait antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove unbound proteins) capture->wash elute Elute Proteins wash->elute detect Western Blot (Probe for Prey protein) elute->detect

Caption: A generalized workflow for a Co-IP experiment.

Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interactions

ChIP is used to identify the specific DNA sequences that a transcription factor, such as MYC2, binds to in the nucleus.

Methodology:

  • Cross-linking: Treat intact plant tissues with 1% formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.[22][23]

  • Chromatin Preparation: Isolate nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp using sonication.[21][23]

  • Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Add a specific antibody against the DNA-binding protein of interest (e.g., anti-MYC2) and incubate overnight at 4°C.[21]

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using silica (B1680970) columns or phenol-chloroform extraction.[22][23]

  • Analysis: Analyze the purified DNA using quantitative real-time PCR (qPCR) with primers specific to a suspected target promoter (e.g., the promoter of a JAZ gene) or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[5][24]

Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start Cross-link Proteins to DNA in vivo with Formaldehyde shear Isolate and Shear Chromatin (Sonication) start->shear ip Immunoprecipitate (Add anti-TF antibody) shear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute & Reverse Cross-links wash->elute purify Purify DNA elute->purify analyze Analyze DNA (qPCR or Sequencing) purify->analyze

Caption: A step-by-step workflow for a ChIP experiment.

In Vitro Pull-Down Assay

This technique verifies a direct physical interaction between two proteins without the complexity of the cellular environment. A purified, tagged "bait" protein is immobilized on affinity beads and used to "pull down" an interacting "prey" protein from a solution.[25][26][27][28]

Methodology:

  • Protein Preparation: Express and purify a recombinant "bait" protein with an affinity tag (e.g., GST-tag or His-tag).[26] The "prey" protein can be purified or present in a cell lysate.

  • Bait Immobilization: Incubate the purified tagged bait protein with affinity beads (e.g., Glutathione-agarose for GST-tags, Ni-NTA for His-tags) to immobilize it.[26][29]

  • Washing: Wash the beads to remove any unbound bait protein.

  • Binding: Add the prey protein solution to the immobilized bait protein. Incubate for 1-4 hours at 4°C to allow for interaction.[27]

  • Washing: Wash the beads several times with wash buffer to remove non-interacting proteins.

  • Elution: Elute the bait protein and any bound prey protein from the beads.

  • Detection: Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the prey protein.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the change in the expression level of specific genes (e.g., MYC2 target genes) in response to MeJA treatment.[30][31][32][33]

Methodology:

  • Treatment: Treat plant tissues with MeJA or a mock control for a specified time.

  • RNA Extraction: Immediately freeze the tissue in liquid nitrogen and extract total RNA using a suitable kit or protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the integrity and purity of the RNA using gel electrophoresis and spectrophotometry.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression of the target gene in MeJA-treated samples compared to the control, after normalizing to the expression of the reference gene.

References

The Core Molecular Mechanism of Methyl Jasmonate Action in Gene Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in plants, mediating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, stress responses, and reproductive development. Understanding the intricate molecular mechanisms by which MeJA elicits genome-wide transcriptional reprogramming is paramount for developing novel strategies in crop protection and for potential therapeutic applications. This technical guide provides a comprehensive overview of the core signaling cascade of MeJA action, from its conversion to the bioactive form to the transcriptional activation of target genes. It includes quantitative data on key molecular interactions, detailed experimental protocols for studying this pathway, and visual representations of the signaling and experimental workflows.

The Core Signaling Pathway: From Perception to Gene Activation

The action of this compound begins with its conversion to the biologically active form, jasmonoyl-isoleucine (JA-Ile). While MeJA can act as a mobile signal, its direct role in initiating the core signaling cascade is through its conversion to jasmonic acid (JA) and subsequent conjugation to isoleucine by the enzyme JAR1 (JA-amido synthetase)[1]. JA-Ile is the ligand that is perceived by the co-receptor complex, initiating a signaling cascade that leads to the activation of gene expression.

The central players in this pathway are:

  • CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCF(COI1)[2][3].

  • JASMONATE ZIM-DOMAIN (JAZ) proteins: A family of transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors[2][3][4].

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes[5][6][7].

The signaling cascade can be summarized in the following steps:

  • Conversion of MeJA to JA-Ile: Exogenously applied or endogenously transported MeJA is converted to JA, which is then conjugated to isoleucine to form the active hormone JA-Ile[1].

  • Formation of the Co-receptor Complex: In the presence of JA-Ile, a co-receptor complex is formed between the F-box protein COI1 and a JAZ repressor protein. Inositol pentakisphosphate (InsP5) acts as a cofactor in this complex, potentiating the interaction[8].

  • Ubiquitination and Degradation of JAZ Repressors: The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein by the SCF(COI1) E3 ligase[2][3][4]. The ubiquitinated JAZ protein is then targeted for degradation by the 26S proteasome[2][3][4]. JAZ proteins have a short half-life of approximately 2.5 minutes following jasmonate treatment, indicating a rapid turnover[9].

  • Activation of MYC2 and Transcriptional Reprogramming: The degradation of JAZ repressors releases the transcription factor MYC2, which is then free to bind to the G-box motifs in the promoters of its target genes, leading to their transcriptional activation[5][6][7]. MYC2 orchestrates a hierarchical transcriptional cascade, activating a wide range of early and late-response genes involved in defense and other physiological processes[10].

MeJA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeJA This compound (MeJA) JA Jasmonic Acid (JA) MeJA->JA Esterase JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile + Ile Ile Isoleucine Ile->JA_Ile JAR1 JAR1 JAR1->JA_Ile SCF_COI1 SCF(COI1) E3 Ligase JA_Ile->SCF_COI1 Binds JAZ JAZ Repressor JAZ->SCF_COI1 Binds MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive Represses JAZ_Ub JAZ-Ub SCF_COI1->JAZ_Ub Ubiquitination Proteasome 26S Proteasome MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Activation MYC2_active_n MYC2 (active) MYC2_active->MYC2_active_n Nuclear Import JAZ_Ub->Proteasome Degradation G_box G-box (Promoter) MYC2_active_n->G_box Binds JRGs Jasmonate-Responsive Genes (JRGs) mRNA mRNA JRGs->mRNA Transcription Proteins Defense Proteins, etc. mRNA->Proteins Translation CoIP_Workflow start Start: Co-transfect N. benthamiana with constructs (e.g., Protein A-FLAG and Protein B-HA) harvest Harvest leaf tissue after 48-72h start->harvest lysis Homogenize tissue in lysis buffer harvest->lysis centrifuge1 Centrifuge to pellet debris lysis->centrifuge1 preclear Pre-clear lysate with non-specific IgG and beads centrifuge1->preclear ip Incubate with anti-FLAG antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute proteins from beads wash->elute analysis Analyze by SDS-PAGE and Western Blot (probe with anti-FLAG and anti-HA antibodies) elute->analysis end End: Detect co-precipitated Protein B-HA analysis->end Y2H_Workflow start Start: Clone 'bait' protein into a DNA-binding domain (DB) vector and 'prey' protein/library into an activation domain (AD) vector transform Co-transform yeast with DB-bait and AD-prey plasmids start->transform select Select for transformants on non-selective media (e.g., SD/-Trp/-Leu) transform->select screen Screen for interactions on selective media (e.g., SD/-Trp/-Leu/-His/-Ade) select->screen confirm Confirm positive interactions with a reporter assay (e.g., β-galactosidase assay) screen->confirm end End: Identify interacting protein pairs confirm->end ChIP_Seq_Workflow start Start: Crosslink proteins to DNA in plant tissue with formaldehyde lysis Isolate nuclei and lyse to release chromatin start->lysis sonication Shear chromatin by sonication lysis->sonication ip Immunoprecipitate with an antibody against the transcription factor of interest (e.g., anti-MYC2) sonication->ip capture Capture antibody-chromatin complexes with beads ip->capture wash Wash to remove non-specific DNA capture->wash elute Elute chromatin and reverse crosslinks wash->elute purify Purify DNA elute->purify library Prepare DNA library for sequencing purify->library sequence High-throughput sequencing library->sequence analyze Bioinformatic analysis: peak calling and motif discovery sequence->analyze end End: Identify genome-wide binding sites analyze->end

References

An In-depth Technical Guide to the Physiological Effects of Methyl Jasmonate on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule and plant hormone that plays a crucial role in a wide array of physiological processes.[1][2][3][4] From regulating fundamental developmental stages such as seed germination, root growth, flowering, and senescence to orchestrating complex defense responses against biotic and abiotic stresses, MeJA's influence is pervasive throughout the plant life cycle.[1][2][5][6] Initially identified for its role in stress signaling, it is now understood that MeJA and its related compounds, collectively known as jasmonates, act as key regulators in the intricate network of plant hormones, often exhibiting synergistic or antagonistic interactions with others like auxins, gibberellins, and ethylene (B1197577).[2][3] This technical guide provides a comprehensive overview of the physiological effects of MeJA, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support advanced research and development.

Core Physiological Effects of this compound

Exogenous application of MeJA has been shown to elicit a range of dose-dependent physiological responses in plants. While low concentrations can sometimes promote growth and stress tolerance, higher concentrations generally inhibit growth processes while activating defense mechanisms.[7]

Seed Germination and Seedling Emergence

MeJA typically acts as an inhibitor of seed germination and early seedling growth.[8][9] This effect is often dose-dependent. For instance, treatment of rice seeds with 2.5 mM MeJA significantly reduced the percentage of germination and subsequently hampered the post-germination growth of roots (radicles) and shoots (coleoptiles).[8][9] In some cases, MeJA's impact is more pronounced on seedling emergence than on germination itself; in a greenhouse study, only 2% of MeJA-treated rice seedlings had emerged from the soil after four days, compared to 50% in the control group.[8][9] However, under certain stress conditions like salinity, low concentrations of MeJA can have a protective effect, enhancing the germination rate compared to salt-stressed controls.[10][11]

Root System Development

The effect of MeJA on root architecture is multifaceted. It is a well-documented and potent inhibitor of primary root growth.[1][2][12][13] Studies on Arabidopsis thaliana have shown that 50% inhibition of primary root growth occurs at a MeJA concentration of 0.1 µM.[12][14] This inhibition is mediated through transcription factors like MYC2, which repress key genes responsible for root meristem activity.[2] Conversely, MeJA can promote the formation of lateral roots.[2] This is achieved by up-regulating the expression of genes like ERF109, which in turn stimulates auxin biosynthesis, a critical promoter of lateral root development.[2]

Vegetative Growth: Plant Height and Biomass

High concentrations of MeJA generally lead to a significant reduction in overall vegetative growth, including plant height and biomass accumulation.[15][16] In studies involving sunflower, tomato, and soybean, MeJA application (especially at concentrations of 1.0 mM and 2.5 mM) caused substantial decreases in plant height (up to 39%) and total biomass (up to 79%).[15][16] This growth inhibition is considered a trade-off, as the plant reallocates resources from growth towards the synthesis of defense compounds and structures, such as leaf trichomes.[2][15][16]

Flowering Time and Floral Morphology

MeJA's role in the transition from vegetative to reproductive growth is complex and can vary depending on the plant species, genotype, and the applied dosage.[17][18] In some cases, MeJA can promote or accelerate flowering.[17][18] For example, in early-flowering cultivars of oilseed rape (Brassica napus), a 100 µM MeJA application resulted in the highest number of early open flowers.[17][18] Similarly, treating rice plants with MeJA has been shown to advance the flower opening time by up to two hours, a strategy that could be used to mitigate heat stress during pollination.[19][20] However, high concentrations of MeJA can also lead to the development of abnormal flowers.[17][18]

Fruit Ripening and Quality

MeJA is actively involved in the regulation of fruit ripening, particularly in climacteric fruits.[1][21][22][23] It can advance ripening processes by influencing ethylene biosynthesis.[23][24] Exposing plums to MeJA vapor increased respiration rates and ethylene production by boosting the activities of key ethylene biosynthetic enzymes, ACS and ACO.[23] This treatment advanced the ethylene climacteric peak by two days.[23] Beyond accelerating ripening, MeJA application can also enhance fruit quality by improving color development and increasing the content of bioactive compounds.[21] In persimmons, preharvest spraying with 6 mM MeJA significantly improved fruit color, increased the soluble solids content, and enhanced the levels of total phenolics, flavonoids, and carotenoids.[21]

Leaf Senescence

Jasmonates are recognized as potent promoters of leaf senescence.[5][25][26] Exogenous application of MeJA can induce premature senescence symptoms, such as chlorophyll (B73375) degradation and visible yellowing, in both attached and detached leaves of various species, including Arabidopsis and rice.[5][25][27] MeJA triggers senescence at the transcriptional level by activating a suite of senescence-associated genes (SAGs) and down-regulating photosynthesis-related genes.[25] This process is also associated with significant oxidative stress, marked by the production of hydrogen peroxide (H₂O₂) and disruption of cell membrane integrity.[27]

Stress Tolerance and Defense Responses

A primary function of MeJA is to act as a signaling molecule in plant defense.[1][6] It mediates responses to a wide range of biotic stresses, including insect herbivory and pathogen attacks, by inducing the production of defense chemicals like protease inhibitors and phytoalexins.[1] MeJA also plays a crucial role in enhancing tolerance to abiotic stresses such as drought, salinity, and low temperatures.[6][28][29][30] It can mitigate oxidative stress by activating antioxidant enzyme systems (e.g., SOD, CAT, APX) to scavenge reactive oxygen species (ROS) and can help regulate osmotic balance under drought or salt conditions.[6][28][31]

Quantitative Data on MeJA Effects

The following tables summarize quantitative data from various studies on the effects of this compound on plant growth and physiological parameters.

Table 1: Effect of MeJA on Seed Germination and Seedling Growth in Rice (Oryza sativa)

ParameterControl2.5 mM Jasmonic Acid2.5 mM this compoundSource
Germination (%) at 4 days 98.0 ± 1.2 a88.0 ± 2.0 b82.0 ± 2.0 c[8]
Root Length (mm) 60.3 ± 2.9 a28.5 ± 2.0 b16.5 ± 1.3 c[8]
Shoot Length (mm) 25.0 ± 0.9 a13.0 ± 0.9 b7.8 ± 0.5 c[8]
Data represents mean ± SE. Different letters within a row indicate significant differences.

Table 2: Effect of MeJA on Growth of Various Plant Species

Plant SpeciesMeJA Concentration (mM)Height Reduction (%)Biomass Reduction (%)Source
Sunflower 2.5~35%~79%[15][16]
Tomato 2.5~39%~60%[15][16]
Soybean 2.5~25%~65%[15][16]

Table 3: Effect of Pre-harvest MeJA Application on Persimmon Fruit Quality

ParameterControl (0 mM MeJA)6 mM MeJASource
Soluble Solids Content (°Brix) 16.518.2[21]
Total Phenolics (mg GAE/100g) ~150~225[21]
Total Flavonoids (mg QE/100g) ~40~70[21]
Total Carotenoids (mg/100g) ~1.8~3.0[21]
Antioxidant Activity (DPPH %) ~45%~70%[21]
Values are approximated from graphical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Application of this compound to Plants

This protocol describes a standard method for preparing and applying MeJA to plants for physiological studies.

1. Materials:

  • This compound (MeJA, 95% purity)
  • Ethanol (B145695) (95-100%)
  • Tween 20 or similar surfactant
  • Deionized or distilled water
  • Volumetric flasks and pipettes
  • Spray bottles or appropriate application equipment

2. Preparation of Stock Solution:

  • Due to MeJA's oily nature and poor solubility in water, a stock solution in ethanol is typically prepared.
  • For a 100 mM stock solution: Dissolve 224.3 mg of MeJA (Molar Mass: 224.3 g/mol ) in a final volume of 10 mL of ethanol. Store the stock solution at -20°C for long-term stability.

3. Preparation of Working Solution:

  • Dilute the stock solution with deionized water to achieve the desired final concentration (e.g., 50 µM, 100 µM, 1 mM).
  • The final solution should contain a small percentage of ethanol (e.g., 0.1 - 2.5% v/v) to ensure MeJA remains dissolved.[32]
  • Add a surfactant like Tween 20 (e.g., 0.01 - 0.1% v/v) to the final solution to ensure even spreading on the leaf surface.
  • Prepare a control solution containing the same concentration of ethanol and Tween 20 as the treatment solution.

4. Application Methods:

  • Foliar Spray: Uniformly spray the leaves of the plants until runoff.[33][34][35] Ensure both adaxial and abaxial surfaces are covered. This is the most common method.
  • Soil Drench: Apply a known volume of the MeJA solution directly to the soil or growth medium.
  • Vapor Treatment: Place plants in a sealed container with a cotton ball or filter paper containing a known amount of MeJA. This method is effective for volatile MeJA.[23]
  • Agar Medium (for seedlings): Incorporate MeJA into the sterile growth medium before pouring plates for in vitro studies on root growth or germination.[12][14]

5. Post-Treatment:

  • Place plants back into their controlled growth environment.
  • Harvest tissues for analysis at specified time points after treatment.

Protocol 2: Quantification of Endogenous Plant Hormones via LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of jasmonates and other hormones from plant tissue.

1. Sample Collection and Preparation:

  • Harvest plant tissue (e.g., leaves, roots) of a known weight (typically 10-50 mg fresh weight).[36][37]
  • Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[37][38]
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[37][39]

2. Hormone Extraction:

  • Add a cold extraction solvent to the powdered tissue. A common solvent is 80% methanol (B129727) or a 2-propanol/H₂O/HCl mixture.
  • An internal standard (a stable isotope-labeled version of the hormone, e.g., D₂-JA) must be added at the beginning of the extraction process. This is crucial for accurate quantification by correcting for sample loss during purification and for matrix effects during analysis.[39]
  • Incubate the mixture at 4°C with shaking for several hours to overnight.
  • Centrifuge at high speed (e.g., 15,000 g) at 4°C and collect the supernatant.[37]

3. Purification (Solid-Phase Extraction - SPE):

  • To remove interfering compounds, the crude extract is purified using an SPE cartridge (e.g., reversed-phase C18 or Oasis HLB).[37]
  • Condition the cartridge with methanol, then equilibrate with water.
  • Load the sample extract onto the cartridge.
  • Wash the cartridge with a weak solvent to remove polar impurities.
  • Elute the hormones with a stronger solvent (e.g., methanol or acetonitrile).
  • Dry the eluate completely using a vacuum concentrator or nitrogen stream.

4. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% formic acid).
  • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[36][39][40]
  • LC: Hormones are separated on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing formic acid).
  • MS/MS: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each hormone and its labeled internal standard are monitored for highly selective and sensitive quantification.
  • Quantification is achieved by comparing the peak area ratio of the endogenous hormone to its corresponding labeled internal standard against a calibration curve.[37]

Signaling Pathways and Workflows

This compound Signaling Pathway

The core of the MeJA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that regulate JA-responsive genes.

MEJA_Signaling_Pathway cluster_stimulus Stimulus cluster_perception Signal Perception (Nucleus) cluster_response Transcriptional Response node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_grey node_grey node_white node_white edge_color edge_color MeJA This compound (MeJA) / JA-Ile COI1 COI1 MeJA->COI1 binds to SCF SCF-COI1 Complex (E3 Ubiquitin Ligase) COI1->SCF forms JAZ JAZ Repressor SCF->JAZ recruits NINJA NINJA MYC2 MYC2 / Other TFs JAZ->MYC2 represses Ub Ubiquitination JAZ->Ub tagged for degradation NINJA->JAZ TPL TPL Corepressor TPL->NINJA Genes JA-Responsive Genes (Defense, Senescence, etc.) MYC2->Genes activates Response Physiological Response Genes->Response leads to Proteasome 26S Proteasome Ub->Proteasome degraded by

Caption: Core MeJA signaling pathway leading to transcriptional activation.

Experimental Workflow for Analyzing MeJA Effects

This diagram outlines a typical experimental process for investigating the impact of MeJA on plant physiology and gene expression.

Experimental_Workflow cluster_analysis Parallel Analyses node_blue node_blue node_yellow node_yellow node_green node_green node_grey node_grey node_white node_white edge_color edge_color start Plant Material Growth (Controlled Environment) treatment MeJA Treatment & Control (e.g., Foliar Spray) start->treatment harvest Time-Course Tissue Harvest (Flash Freeze in Liquid N2) treatment->harvest phys_analysis Physiological & Morphological Measurements (e.g., Root Length, Biomass, Chlorophyll) harvest->phys_analysis met_analysis Metabolite Analysis (e.g., LC-MS/MS for Hormones) harvest->met_analysis gene_analysis Gene Expression Analysis (RNA Extraction -> qRT-PCR / RNA-Seq) harvest->gene_analysis data_analysis Data Integration & Statistical Analysis phys_analysis->data_analysis met_analysis->data_analysis gene_analysis->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: A typical workflow for studying MeJA's effects on plants.

The Growth vs. Defense Trade-Off Modulated by MeJA

MeJA is a key regulator of the balance between plant growth and defense, often referred to as the "growth-defense trade-off."

Growth_Defense_Tradeoff node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green edge_color edge_color edge_red edge_red edge_green edge_green MeJA High this compound Level (e.g., due to stress) Growth Vegetative Growth (Cell Division, Elongation) MeJA->Growth Inhibits Defense Defense Responses (Secondary Metabolites, PR Proteins) MeJA->Defense Promotes Resources Resource Pool (Carbon, Nitrogen, Energy) Resources->Growth Allocated to Resources->Defense Allocated to

References

Endogenous Levels of Methyl Jasmonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Methyl Jasmonate Concentrations Across Diverse Plant Tissues and Methodologies for its Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous levels of this compound (MeJA) in a variety of plant tissues. It is designed to serve as a critical resource for researchers in plant biology, pharmacology, and drug development who are investigating the multifaceted roles of this vital plant hormone. This document summarizes quantitative data on MeJA concentrations, details the experimental protocols for its accurate measurement, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Significance of this compound

This compound (MeJA), the volatile methyl ester of jasmonic acid (JA), is a crucial signaling molecule in plants. It plays a pivotal role in a wide array of physiological processes, including growth, development, and, most notably, in orchestrating defense responses against a broad spectrum of biotic and abiotic stresses. The endogenous concentration of MeJA can vary significantly between different plant species, tissues, and developmental stages, and it is dynamically regulated in response to environmental cues. Understanding these baseline and induced levels is fundamental for elucidating its precise biological functions and for harnessing its potential in agricultural and pharmaceutical applications.

Quantitative Data: Endogenous this compound Levels

The concentration of endogenous this compound is a key determinant of its physiological activity. The following table summarizes quantitative data on MeJA and, where specified, its precursor jasmonic acid (JA), from various plant species and tissues, providing a comparative reference for researchers. It is important to note that concentrations can be influenced by the specific analytical methods used, the developmental stage of the plant, and the environmental conditions.

Plant SpeciesTissueCompoundConcentration (ng/g Fresh Weight)Reference(s)
Arabidopsis thalianaRosette LeavesThis compound10 - 100[1]
Arabidopsis thalianaRosette LeavesThis compound19.37 ± 4.87[2]
Malus domestica (Apple)PulpThis compoundInitial decrease, then a general increase towards harvest[3][4]
Malus domestica (Apple)SeedsThis compoundIncreased towards harvest; higher than pulp[3][4]
Prunus avium (Sweet Cherry)PulpThis compoundHigh in early growth, then decreased towards harvest[3][4]
Prunus avium (Sweet Cherry)SeedsThis compoundGenerally increased until harvest; higher than pulp[3][4]
Zea mays (Maize)Juvenile Leaf 1 (Tip)Jasmonic Acid & this compoundHighest levels compared to other leaf parts and later leaves[5][6][7]
Zea mays (Maize)Juvenile Leaf 1This compound~30[5]
Zea mays (Maize)Transition Leaf 7This compound~10[5]
Nicotiana attenuataFlowersJasmonic Acid & JA-IsoleucineConstitutively high compared to leaves
Populus sp. (Hybrid Poplar)LeavesThis compound1300[8]
Glycine max (Soybean)Transgenic Leaves (overexpressing JMT)This compound2-2.5 fold higher than wild-type
Oryza sativa (Rice)Young Panicles (transgenic overexpressing AtJMT)This compound6-fold increase[9]
Solanum lycopersicum (Tomato)Fruit (Breaker stage, post-MeJA treatment)JA-Isoleucine13% suppression of endogenous levels[10]

Experimental Protocols

Accurate quantification of endogenous this compound is critical for reliable research. The following sections detail common methodologies for the extraction, purification, and analysis of MeJA from plant tissues.

Sample Preparation and Extraction

A general protocol for the extraction of jasmonates from plant tissues is outlined below. This method can be adapted based on the specific tissue type and the analytical technique to be employed.

  • Harvesting and Freezing: Immediately freeze plant tissue in liquid nitrogen upon harvesting to quench metabolic activity. Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: A common extraction solvent is 80% methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water. For a 100 mg sample, 1 mL of solvent is typically used. Internal standards, such as deuterated jasmonic acid (d2-JA) or dihydrojasmonic acid, should be added at this stage to correct for sample loss during extraction and analysis.

  • Extraction: Vortex the sample vigorously and incubate at 4°C for at least 30 minutes with shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant to a new tube. For some protocols, a second extraction of the pellet may be performed to maximize yield.

Purification by Solid-Phase Extraction (SPE)

For cleaner samples and to reduce matrix effects, especially for LC-MS analysis, a solid-phase extraction (SPE) step is often employed.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

  • Elution: Elute the jasmonates from the cartridge using a more polar solvent, such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small volume of a suitable solvent (e.g., 50% methanol) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound.

  • Derivatization (for Jasmonic Acid): If quantifying jasmonic acid, it must first be derivatized to its methyl ester (this compound) using a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane. This step is not necessary if directly measuring this compound.

  • GC Separation: Inject the sample onto a GC column (e.g., a non-polar DB-5ms column). The oven temperature program is optimized to separate MeJA from other volatile compounds. A typical program might start at 40°C, ramp up to 250°C, and hold for a few minutes.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions characteristic of MeJA (e.g., m/z 224, 151, 83) are monitored for increased sensitivity and specificity.

  • Quantification: The concentration of MeJA in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of authentic MeJA.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the quantification of jasmonates, offering high sensitivity and the ability to analyze a wider range of jasmonate species simultaneously.

  • LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the jasmonates.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For MeJA, a precursor ion (e.g., [M+H]+ at m/z 225.1) is selected and fragmented, and a specific product ion (e.g., m/z 151.1) is monitored. This highly specific detection method minimizes interference from the sample matrix.

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the core components of the this compound signaling pathway, which is central to the regulation of jasmonate-responsive genes.

MeJA_Signaling_Pathway cluster_nucleus Nucleus MeJA This compound (MeJA) JA Jasmonic Acid (JA) MeJA->JA Esterase JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression JAZ->SCF_COI1 Recruitment Proteasome 26S Proteasome JAZ->Proteasome Degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activation SCF_COI1->JAZ Ubiquitination Defense Defense Responses, Growth Regulation JR_Genes->Defense

Caption: Core components of the this compound signaling pathway.

Experimental Workflow for this compound Quantification

The diagram below outlines a typical workflow for the quantification of endogenous this compound from plant tissue using LC-MS/MS.

MeJA_Quantification_Workflow start Plant Tissue Harvesting & Freezing homogenization Homogenization (Cryogenic Grinding) start->homogenization extraction Extraction with Solvent & Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Purification) centrifugation->spe drying Drying & Reconstitution spe->drying lcms LC-MS/MS Analysis (MRM Mode) drying->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Results data_analysis->end

Caption: A typical experimental workflow for MeJA quantification.

Conclusion

The endogenous levels of this compound are a critical factor in understanding plant physiology and stress responses. This guide provides a foundational dataset and detailed methodologies to aid researchers in their investigations of this important phytohormone. The provided protocols for GC-MS and LC-MS/MS offer robust and sensitive approaches for accurate quantification, while the visualized signaling pathway and experimental workflow serve as valuable conceptual tools. As research in this field continues to evolve, a standardized approach to quantification will be essential for comparing data across different studies and unlocking the full potential of jasmonate research in agriculture and medicine.

References

A Technical Guide to Structural Analogues of Methyl Jasmonate and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MJ), a naturally occurring plant hormone, and its parent compound, jasmonic acid (JA), are cyclopentanone-based lipid-derived signaling molecules pivotal in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2] The structural similarity of jasmonates to prostaglandins (B1171923) in mammals has spurred extensive research into their therapeutic potential, particularly in oncology and inflammatory diseases.[3][4] This has led to the synthesis and evaluation of a wide array of structural analogues of this compound, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the biological activities of these analogues, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Biological Activities of this compound Analogues

The biological activities of this compound and its synthetic analogues are diverse, with the most extensively studied being their anticancer, anti-inflammatory, and plant defense-modulating properties.

Anticancer Activity

This compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while showing minimal effects on normal cells.[4][5] This has driven the development of novel analogues with improved anticancer potency. A primary mechanism of action is the inhibition of hexokinase-II (HK-II), an enzyme overexpressed in many cancer cells that is crucial for the high glycolytic rate characteristic of tumors (the Warburg effect).[6][7] By inhibiting HK-II, these compounds can disrupt cancer cell metabolism, leading to apoptosis and necrosis.[6]

Structural modifications of the this compound scaffold have yielded compounds with significantly lower IC50 values. For instance, the introduction of bromine atoms to the cyclopentanone (B42830) ring and the side chain has been shown to dramatically increase cytotoxic potency.[3][5] Other modifications include the replacement of the methyl ester with other functional groups to enhance interaction with therapeutic targets.[4]

Table 1: Anticancer Activity of this compound and Its Analogues

CompoundCancer Cell LineAssayIC50 ValueReference(s)
This compoundB16-F10 (Melanoma)XTT2.6 mM[5]
MOLT-4 (Leukemia)Not specified0.5 mM[3]
A549 (Lung Carcinoma)Not specified4.937 mM[3]
CaSki (Cervical Cancer)Not specified1.7 mM[3]
C33A (Cervical Cancer)Not specified2.2 mM[3]
HeLa (Cervical Cancer)Not specified3.0 mM[3]
SiHa (Cervical Cancer)Not specified3.3 mM[3]
MDA-MB-435 (Breast Cancer)Not specified1.9 mM[3]
MCF-7 (Breast Cancer)Not specified2.0 mM[3]
U87-MG (Glioblastoma)Cell Viability5.2 mM[6]
LN229 (Glioblastoma)Cell Viability5.5 mM[6]
5,7,9,10-Tetrabromo derivative of MJ (Compound I)B16-F10 (Melanoma)Not specified0.04 mM[5]
MOLT-4 (Leukemia)Not specified0.009 mM[3]
MCF-7 (Breast Cancer)Not specified0.015 mM[3]
MIA PaCa-2 (Pancreatic Cancer)Not specified0.09 mM[3]
D122 (Murine Lung Cancer)Not specified0.25 mM[3]
Analogue C-10U87-MG (Glioblastoma)Cell Viability3.2 mM[6][7]
LN229 (Glioblastoma)Cell Viability3.2 mM[6]
PEG-based copolymer of JA-HEMA and AMPTMAB16F10 (Melanoma)Not specified9 µg/mL[8][9]
HepG2 (Liver Cancer)Not specified641 µg/mL[8]
Colon 26 (Colon Cancer)Not specified201 µg/mL[8]
Anti-inflammatory Activity

The structural resemblance of jasmonates to prostaglandins, key mediators of inflammation in mammals, has prompted investigations into their anti-inflammatory potential. This compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated macrophages. The anti-inflammatory activity is influenced by the stereochemistry and modifications of the cyclopentanone ring and its side chains.

Plant Defense Induction and Agricultural Applications

In plants, jasmonates are key signaling molecules that trigger defense responses against herbivores and pathogens.[10][11] Exogenous application of this compound or its analogues can induce the production of defense-related secondary metabolites, such as glucosinolates and volatile organic compounds, making plants less palatable to insects.[12] Field studies have shown that seed treatment with jasmonates can induce resistance to insects in crops like rice, although this can sometimes be associated with reduced plant growth and yield.[1][13] The development of synthetic analogues aims to optimize this defense-inducing activity while minimizing negative impacts on crop productivity.

Table 2: Plant Defense and Agricultural Effects of Jasmonates

CompoundPlant SpeciesEffectQuantitative DataReference(s)
This compoundBrassica rapa (Oilseed Rape)Induction of glucosinolates and volatile organic compounds.Significant increase in glucosinolate concentration in field-grown plants.[12]
Oryza sativa (Rice)Reduced seed germination and post-germination growth.48% reduction in seedling emergence with 2.5 mM MeJA seed treatment.[1][13]
Oryza sativa (Rice)Induced resistance to rice water weevil.~30% reduction in larval densities.[1]
Vitis vinifera (Grapevine)Induction of stilbenes and phenolic acids.Significant increase in astringin, T-resveratrol, and miyabenol C.[14]
Jasmonic AcidOryza sativa (Rice)Reduced seed germination and post-germination growth.Significant reductions in root and shoot length with 2.5 mM JA seed treatment.[1]

Signaling Pathways

The biological effects of jasmonates are primarily mediated through a well-defined signaling pathway. The core of this pathway involves the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and a family of transcriptional repressors known as JASMONATE ZIM-DOMAIN (JAZ) proteins.[15][16] In the absence of jasmonates, JAZ proteins bind to and repress transcription factors (e.g., MYC2), preventing the expression of jasmonate-responsive genes.[10]

The bioactive form of jasmonate, typically jasmonoyl-isoleucine (JA-Ile) or its potent mimic coronatine (COR), acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[15][17] This interaction leads to the ubiquitination of JAZ proteins by the SCFCOI1 E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome.[18] The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of downstream genes responsible for the various biological responses.[19]

Structural analogues of this compound exert their effects by interacting with components of this pathway. The affinity of an analogue for the COI1-JAZ co-receptor complex is a key determinant of its biological activity.[20][21] Molecular docking studies can be employed to predict the binding of novel analogues to the COI1 protein.[19][20]

Jasmonate_Signaling_Pathway cluster_receptor Co-receptor Complex Formation MJ_Analogue This compound Analogue (e.g., JA-Ile, Coronatine) COI1 COI1 MJ_Analogue->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits SCF_Complex SCF Complex COI1->SCF_Complex part of Proteasome 26S Proteasome JAZ->Proteasome degraded by TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF_Complex->JAZ JR_Genes Jasmonate-Responsive Genes TF->JR_Genes activates Bio_Response Biological Response (Defense, Growth Inhibition, etc.) JR_Genes->Bio_Response leads to

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound analogues on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound analogue stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogue in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 10-15 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

Hexokinase-II (HK-II) Inhibition Assay

This colorimetric assay is used to screen for inhibitors of human hexokinase-II.

Materials:

  • Hexokinase-II Inhibitor Screening Kit (e.g., Abcam ab211114 or similar)

  • Recombinant human Hexokinase-II (HK-II)

  • HK Assay Buffer

  • HK Substrate

  • HK Coenzyme

  • HK Converter

  • HK Developer

  • Known HK-II inhibitor (e.g., Bromopyruvic Acid) for positive control

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[22][23][24] This typically involves reconstituting lyophilized components.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogues) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Sample wells (S): Add 50 µL of the test compound dilutions.

    • Inhibitor Control wells (IC): Add 50 µL of the diluted positive inhibitor control.

    • Enzyme Control wells (EC): Add 50 µL of HK Assay Buffer.

    • Solvent Control wells (SC): Add 50 µL of the solvent used for the test compounds.

  • Enzyme Addition: Dilute the HK-II enzyme with HK Assay Buffer according to the kit protocol (e.g., 1:100).[22] Add 5 µL of the diluted HK-II solution to each well (S, IC, EC, and SC).

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the compounds to interact with the enzyme.

  • Substrate Mix Preparation: Prepare a master mix of the Hexokinase Substrate Mix containing the HK Substrate, Coenzyme, Converter, and Developer as per the kit's instructions.

  • Reaction Initiation: Add 45 µL of the Substrate Mix to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 5-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value.

Experimental and Screening Workflows

The discovery and development of novel bioactive this compound analogues typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Screening_Workflow Synthesis Chemical Synthesis of MJ Analogue Library Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification HTS High-Throughput Screening (e.g., Cell Viability Assays) Purification->HTS Hit_ID Hit Identification (Compounds with desired activity) HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies (e.g., HK-II Inhibition, Apoptosis Assays) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization (SAR Studies) In_Vivo->Lead_Opt Lead_Opt->Synthesis New Analogues Preclinical Preclinical Development Lead_Opt->Preclinical Optimized Lead

References

The Evolving Language of Plant Defense: An In-depth Technical Guide to the Evolution of Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the evolutionary trajectory of jasmonate signaling, offering researchers, scientists, and drug development professionals a detailed overview of the core components, their diversification across plant species, and the experimental methodologies crucial for their study.

This technical guide provides a deep dive into the fascinating evolution of the jasmonate (JA) signaling pathway, a critical component of plant defense and development. From its ancient origins to its diversification across the plant kingdom, this document outlines the key molecular players, their functional evolution, and the intricate regulatory networks that govern their activity. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, stress responses, and for professionals in the pharmaceutical industry seeking to leverage plant-derived bioactive compounds.

Introduction: The Genesis of Jasmonate Signaling

The jasmonate signaling pathway is a sophisticated defense mechanism that plants evolved to fend off a wide array of biotic and abiotic stresses.[1][2] Its evolutionary roots can be traced back to the transition of plants from aquatic to terrestrial life, a period marked by new challenges from herbivores and pathogens.[1] While the core components of JA signaling are conserved across land plants, they are notably absent in their algal ancestors, suggesting a pivotal role for this pathway in the successful colonization of land.[3]

The emergence of JA signaling is thought to be intricately linked to the evolution of auxin signaling, with the key F-box protein receptors for both pathways sharing a common ancestor.[4] This guide will explore the evolutionary journey of the core JA signaling module, comprising the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC2 transcription factor, across diverse plant lineages.

The Core Signaling Module: An Evolutionary Perspective

The canonical JA signaling pathway is initiated by the binding of the bioactive hormone, most commonly jasmonoyl-isoleucine (JA-Ile) in higher plants, to the COI1 receptor. This interaction promotes the recruitment of JAZ repressor proteins to the SCFCOI1 E3 ubiquitin ligase complex, leading to their degradation via the 26S proteasome.[3][4] The removal of JAZ repressors liberates downstream transcription factors, primarily MYC2, to activate the expression of a vast array of JA-responsive genes involved in defense and development.[2][3]

The COI1 Receptor: A Story of Diversification and Ligand Specificity

The COI1 F-box protein is the central receptor in the JA signaling cascade. While a single COI1 gene is found in the model plant Arabidopsis thaliana, gene duplication events have led to the expansion of the COI1 family in other species, suggesting functional diversification. The evolution of COI1 is also marked by a fascinating shift in ligand specificity. In bryophytes such as Marchantia polymorpha, the COI1 receptor perceives dinor-12-oxo-phytodienoic acid (dn-OPDA) as its primary ligand, not JA-Ile.[5] This evolutionary switch in ligand preference is attributed to subtle changes in the ligand-binding pocket of the COI1 protein.[6]

The JAZ Repressors: An Expanding Family of Regulators

The JAZ protein family has undergone significant expansion throughout the evolution of land plants.[7][8] While the liverwort Marchantia polymorpha possesses a single JAZ gene, angiosperms like Arabidopsis thaliana and rice (Oryza sativa) have 13 and 15 JAZ genes, respectively.[7][9] This expansion has likely contributed to the fine-tuning of JA responses and the integration of JA signaling with other hormone pathways. JAZ proteins are characterized by two conserved domains: the TIFY domain, involved in homo- and heterodimerization and interaction with the NINJA adaptor protein, and the Jas domain, which is essential for COI1 binding and interaction with MYC2.[7][9]

The MYC2 Transcription Factor: A Master Regulator

MYC2 is a basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of JA-responsive gene expression.[10] Orthologs of MYC2 are found throughout the land plant lineage, indicating its ancient and conserved role in JA signaling. The phylogenetic analysis of MYC2 and its homologs reveals a diversification of this transcription factor family, which likely contributes to the specificity of JA responses in different plant species and in response to different stimuli.[11][12][13]

Quantitative Data on Core Signaling Components

The following tables summarize the currently available data on the copy number of core jasmonate signaling components across a range of representative plant species. This data highlights the evolutionary trend of gene family expansion, particularly for the JAZ repressors.

Plant LineageSpeciesCOI1 HomologsJAZ HomologsMYC2 HomologsReference(s)
Algae Chlamydomonas reinhardtii000[3]
Klebsormidium nitens000[1]
Bryophytes Marchantia polymorpha111[5][7]
Physcomitrella patens19>1[7]
Lycophytes Selaginella moellendorffii1>1>1[7]
Gymnosperms Picea abies>1>1>1[7]
Pinus taeda>140>1[8]
Angiosperms (Monocots) Oryza sativa315>1[9]
Zea mays>150>1[8]
Triticum aestivum>154>1[14]
Angiosperms (Eudicots) Arabidopsis thaliana1131[5][7]
Solanum lycopersicum1121[9]

Table 1: Copy Number of Core Jasmonate Signaling Components Across Plant Species. This table provides a comparative overview of the number of identified homologs for COI1, JAZ, and MYC2 in representative species from major plant lineages. The data illustrates the absence of these core components in algae and their expansion in land plants, particularly the JAZ family.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the evolution of jasmonate signaling.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

The Y2H assay is a powerful technique to study protein-protein interactions in vivo. This protocol is adapted for testing the interaction between COI1 and JAZ proteins from different plant species, which is fundamental to understanding the evolution of the JA receptor complex.

Principle: The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein (e.g., COI1) is fused to the GAL4 DNA-binding domain (DBD), and the "prey" protein (e.g., JAZ) is fused to the GAL4 activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and exhibit a colorimetric change.

Protocol:

  • Vector Construction: Clone the coding sequences of COI1 and JAZ from the desired plant species into appropriate Y2H vectors (e.g., pGBKT7 for the bait and pGADT7 for the prey).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

  • Selection and Interaction Assay:

    • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.

    • To test for interaction, replica-plate the colonies onto selective media lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and potentially also adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • The growth on selective media indicates a positive interaction. The strength of the interaction can be estimated by the growth rate and the ability to grow on more stringent selective media.

  • Quantitative Assay (Optional): A β-galactosidase assay can be performed using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) to quantify the strength of the interaction.

  • Hormone-Dependency: To test the hormone dependency of the interaction, the selective media can be supplemented with different jasmonate derivatives (e.g., JA-Ile, dn-OPDA, coronatine) at appropriate concentrations.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

Co-IP is used to verify protein-protein interactions within a cellular context. This protocol is designed to confirm the interaction between JA signaling components in plant tissues.

Principle: An antibody specific to a "bait" protein is used to pull down the bait and any associated "prey" proteins from a cell lysate. The resulting protein complex is then analyzed by western blotting to detect the presence of the prey protein.

Protocol:

  • Protein Extraction:

    • Grind plant tissue (e.g., leaves, seedlings) in liquid nitrogen to a fine powder.

    • Resuspend the powder in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein.

    • Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a western blot using an antibody specific to the prey protein to confirm its presence in the immunoprecipitated complex.

In Vitro Pull-Down Assay

This assay is used to study direct protein-protein interactions in a controlled, cell-free environment.

Principle: A purified "bait" protein, typically fused to an affinity tag (e.g., GST or His-tag), is immobilized on affinity beads. These beads are then incubated with a solution containing the "prey" protein. If the proteins interact directly, the prey protein will be "pulled down" with the bait protein and can be detected by western blotting.

Protocol:

  • Protein Expression and Purification: Express and purify the bait (e.g., GST-COI1) and prey (e.g., His-JAZ) proteins using a suitable expression system (e.g., E. coli).

  • Immobilization of Bait Protein: Incubate the purified GST-tagged bait protein with glutathione-sepharose beads to immobilize it.

  • Interaction Assay:

    • Incubate the immobilized bait protein with the purified prey protein in a binding buffer.

    • Wash the beads extensively to remove unbound prey protein.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Analyze the eluted fractions by SDS-PAGE and western blotting using an antibody against the prey protein's tag (e.g., anti-His).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive method to quantify the expression levels of specific genes, such as those responsive to jasmonate treatment.

Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues treated with jasmonates or a control solution.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Set up the PCR reaction with cDNA, gene-specific primers, and a real-time PCR master mix containing a fluorescent dye.

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (housekeeping genes).

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Ligand Binding Assays

These assays are crucial for determining the binding affinity and specificity of different jasmonate ligands to the COI1 receptor.

Principle: A common method is a competitive binding assay using a radiolabeled ligand. The ability of unlabeled ligands to compete with the radiolabeled ligand for binding to the receptor is measured.

Protocol:

  • Receptor Preparation: Purify the COI1 protein or a COI1-JAZ complex.

  • Binding Assay:

    • Incubate the purified receptor with a constant concentration of a radiolabeled jasmonate (e.g., [3H]coronatine) and varying concentrations of unlabeled competitor ligands (e.g., JA-Ile, dn-OPDA).

    • Separate the bound and free radioligand (e.g., by filtration or size-exclusion chromatography).

  • Data Analysis:

    • Quantify the amount of bound radioligand at each competitor concentration.

    • Plot the data and calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

    • The binding affinity (Kd) can be determined from these competition curves.

Visualizing the Evolution of Jasmonate Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the core jasmonate signaling pathway and its evolutionary progression.

Canonical Jasmonate Signaling Pathway in Angiosperms

Jasmonate_Signaling_Angiosperm cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wounding/Herbivory Wounding/Herbivory JA JA Wounding/Herbivory->JA JAR1 JAR1 JA->JAR1 JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JAR1->JA-Ile SCF SCF COI1->SCF part of JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses Proteasome Proteasome JAZ->Proteasome degraded by JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates SCF->JAZ ubiquitinates

Caption: Canonical JA signaling in angiosperms.

Evolution of the Core Jasmonate Receptor Complex

JA_Receptor_Evolution cluster_algae Algae (e.g., Charophytes) cluster_bryophytes Bryophytes (e.g., Marchantia) cluster_angiosperms Angiosperms (e.g., Arabidopsis) TIFY_ancestor TIFY domain protein (JAZ ancestor) MpJAZ MpJAZ TIFY_ancestor->MpJAZ evolution Auxin_receptor_ancestor Auxin/JA Receptor Ancestor MpCOI1 MpCOI1 (dn-OPDA receptor) Auxin_receptor_ancestor->MpCOI1 divergence AtCOI1 AtCOI1 (JA-Ile receptor) MpCOI1->AtCOI1 evolution of ligand specificity AtJAZ_family JAZ Family (diversified) MpJAZ->AtJAZ_family expansion & diversification dnOPDA dn-OPDA dnOPDA->MpCOI1 binds JA_Ile JA-Ile JA_Ile->AtCOI1 binds

Caption: Evolution of the JA receptor complex.

Conclusion and Future Directions

The evolution of jasmonate signaling represents a remarkable example of how plants have adapted to the challenges of terrestrial life. The diversification of the core signaling components, particularly the JAZ repressor family, has provided the regulatory flexibility to fine-tune defense responses and integrate them with other signaling pathways. The shift in ligand specificity of the COI1 receptor highlights the co-evolution of hormone biosynthesis and perception.

Future research in this area will likely focus on several key aspects:

  • Functional Characterization of Expanded Gene Families: Elucidating the specific roles of individual JAZ and COI1 homologs in different plant species will provide a deeper understanding of their functional diversification.

  • Exploring Non-canonical Signaling: Investigating JA signaling in non-vascular plants and early diverging vascular plants will continue to shed light on the ancestral functions of this pathway.

  • Cross-talk with Other Hormones: A more detailed understanding of the molecular mechanisms underlying the extensive cross-talk between JA signaling and other hormone pathways is crucial for a holistic view of plant regulation.

  • Translational Applications: Leveraging our understanding of JA signaling can lead to the development of novel strategies for enhancing crop resilience and for the discovery of new bioactive compounds with pharmaceutical potential.

This technical guide provides a solid foundation for researchers and professionals to delve into the intricate world of jasmonate signaling evolution. The provided protocols and comparative data serve as a practical resource to facilitate further investigation into this dynamic and vital area of plant biology.

References

The Core of Jasmonate Perception: A Technical Guide to Receptor Identification and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense. Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, plays a pivotal role in mediating these responses. Understanding the molecular mechanisms of MeJA perception and the identity of its receptors is crucial for both fundamental plant science and the development of novel agrochemicals and therapeutics. This technical guide provides an in-depth overview of the core components of the jasmonate signaling pathway, focusing on the identification and characterization of the jasmonate receptor. It details the key experimental protocols used to elucidate protein-protein and protein-ligand interactions within this pathway and presents quantitative data for a comprehensive understanding of the molecular interactions.

The Jasmonate Signaling Pathway: A Molecular Overview

The perception of jasmonates initiates a signaling cascade that leads to the transcriptional reprogramming of target genes. The core of this pathway is a sophisticated co-receptor system that senses the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), which is converted from jasmonic acid.

In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[1] JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, which are key regulators of jasmonate-responsive genes.[2][3]

The perception of JA-Ile is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JAZ repressor proteins themselves.[4][5][6][7] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][7][8] Upon binding of JA-Ile, a ternary complex of COI1-JA-Ile-JAZ is formed, which acts as a "molecular glue," stabilizing the interaction between COI1 and JAZ.[9] This interaction leads to the polyubiquitination of the JAZ protein by the SCFCOI1 complex and its subsequent degradation by the 26S proteasome.[8][10][11]

The degradation of JAZ repressors liberates the transcription factor MYC2 (and other related transcription factors), allowing it to activate the expression of a wide array of jasmonate-responsive genes involved in plant defense, secondary metabolite biosynthesis, and developmental processes.[2][12][13][14]

A negative feedback loop exists where some of the induced genes include the JAZ genes themselves, leading to the replenishment of JAZ proteins and the eventual attenuation of the signal.[4]

Signaling Pathway Diagram

Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binds JAR1 JAR1 SCF SCF Complex COI1->SCF JAZ JAZ (Repressor) SCF->JAZ Ubiquitination JAZ->COI1 Binds MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JRGs Jasmonate Responsive Genes MYC2->JRGs Activates Ub Ubiquitin Ub->SCF JAZ_mRNA JAZ mRNA JRGs->JAZ_mRNA Transcription JAZ_mRNA->JAZ Translation

Caption: The core jasmonate signaling pathway.

Quantitative Data on Receptor-Ligand Interactions

The affinity of the COI1-JAZ co-receptor for its ligand is a critical parameter in understanding the sensitivity and specificity of jasmonate perception. Radioligand binding assays have been instrumental in quantifying these interactions. The following table summarizes key binding affinity data for the Arabidopsis COI1-JAZ complex.

Interacting MoleculesLigandDissociation Constant (Kd)Experimental MethodReference
COI1-ASK1 + JAZ13H-coronatine48 ± 13 nMIn vitro radioligand binding assaySheard et al., 2010[15][16][17]
COI1-ASK1 + JAZ63H-coronatine68 ± 15 nMIn vitro radioligand binding assaySheard et al., 2010[15][16][17]
COI1-ASK1 + JAZ1 (+5 degron peptide)3H-coronatine108 ± 29 nMIn vitro radioligand binding assaySheard et al., 2010[16]
Dialysed COI1 + Ins(1,2,4,5,6)P53H-coronatine30 ± 5 nMIn vitro radioligand binding assaySheard et al., 2010[16]
Dialysed COI1 + Ins(1,2,3,4,5,6)P63H-coronatine37 ± 8 nMIn vitro radioligand binding assaySheard et al., 2010[16]
JAZ3-His pull-down with tomato leaf extract (containing COI1)Coronatine≈20 nMPull-down assay with Scatchard analysisKatsir et al., 2008[18]

Note: Coronatine is a phytotoxin that mimics the structure and function of JA-Ile and is often used in binding assays due to its high affinity and stability.

Experimental Protocols for Receptor Identification and Interaction Analysis

The elucidation of the jasmonate perception mechanism has relied on a suite of powerful molecular and biochemical techniques. This section provides detailed methodologies for key experiments cited in the field.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a genetic method used to identify and characterize binary protein-protein interactions.

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., COI1 and a JAZ protein) are fused to the DBD and AD, respectively. If the two proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for cell growth on selective media or a colorimetric assay.

Detailed Methodology:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., COI1) into a Y2H vector containing the DBD (e.g., GAL4-DBD).

    • Clone the coding sequence of the "prey" protein (e.g., a JAZ protein) into a Y2H vector containing the AD (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, replica-plate the colonies onto a selective medium that also lacks histidine (-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.

    • For a more stringent selection and to reduce false positives, an additional reporter gene like ADE2 or lacZ can be used. For the lacZ reporter, a colony-lift filter assay with X-gal can be performed, where a blue color indicates a positive interaction.

  • Controls:

    • Positive Control: Co-transform plasmids encoding two known interacting proteins.

    • Negative Control: Co-transform the bait plasmid with an empty prey vector, and the prey plasmid with an empty bait vector. These should not grow on the selective medium.

    • Auto-activation Control: Transform the bait plasmid alone and plate on the selective medium to ensure it does not activate the reporter gene on its own.

Y2H_Workflow Start Start Vector_Construction Construct Bait (DBD-ProteinX) and Prey (AD-ProteinY) Vectors Start->Vector_Construction Yeast_Transformation Co-transform Yeast with Bait and Prey Plasmids Vector_Construction->Yeast_Transformation Selection Plate on Non-selective Medium (-Leu/-Trp) Yeast_Transformation->Selection Interaction_Test Replica Plate on Selective Medium (-Leu/-Trp/-His) Selection->Interaction_Test Interaction Interaction? Interaction_Test->Interaction Positive_Result Yeast Growth: Interaction Detected Interaction->Positive_Result Yes Negative_Result No Yeast Growth: No Interaction Interaction->Negative_Result No End End Positive_Result->End Negative_Result->End

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to identify and confirm protein-protein interactions within a cell lysate, providing evidence for in vivo associations.

Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell extract. If the bait protein is part of a complex, its interacting partners ("prey" proteins) will also be pulled down. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.

Detailed Methodology:

  • Cell Lysis:

    • Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads for a short period to reduce non-specific binding of proteins to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a specific antibody against the bait protein to the pre-cleared lysate and incubate with gentle rotation to allow the antibody to bind to its target.

    • Add protein A/G beads to the lysate-antibody mixture and continue to incubate to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody specific to the prey protein to confirm its presence in the complex.

CoIP_Workflow Start Start Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Pre_clearing Pre-clear Lysate with Protein A/G Beads Cell_Lysis->Pre_clearing Immunoprecipitation Incubate with Bait Antibody, then add Protein A/G Beads Pre_clearing->Immunoprecipitation Washing Wash Beads to Remove Non-specific Proteins Immunoprecipitation->Washing Elution Elute Protein Complex Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot for Prey Elution->Analysis End End Analysis->End

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between two proteins in a controlled, cell-free environment.

Principle: A purified "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. The immobilized bait is then incubated with a purified "prey" protein or a cell lysate containing the prey. If the proteins interact, the prey will be "pulled down" with the bait.

Detailed Methodology:

  • Bait Protein Immobilization:

    • Express and purify the tagged bait protein.

    • Incubate the purified bait protein with affinity beads (e.g., glutathione-sepharose for GST-tagged proteins, Ni-NTA agarose (B213101) for His-tagged proteins) to immobilize it.

    • Wash the beads to remove any unbound bait protein.

  • Interaction:

    • Incubate the immobilized bait protein with the purified prey protein or cell lysate containing the prey protein in a suitable binding buffer.

  • Washing:

    • Pellet the beads and wash them extensively with binding buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bait-prey complex from the beads (e.g., with glutathione (B108866) for GST tags, imidazole (B134444) for His tags, or by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or Western blotting with an antibody against the prey protein.

PullDown_Workflow Start Start Bait_Immobilization Immobilize Purified Tagged Bait Protein on Beads Start->Bait_Immobilization Interaction Incubate with Purified Prey Protein or Lysate Bait_Immobilization->Interaction Washing Wash Beads to Remove Unbound Proteins Interaction->Washing Elution Elute Bound Proteins Washing->Elution Detection Analyze by SDS-PAGE and Western Blot Elution->Detection End End Detection->End

Caption: Workflow for an in vitro Pull-Down assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of a "ligand" (e.g., JA-Ile) is titrated into a solution of a "macromolecule" (e.g., the COI1-JAZ complex) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. As the macromolecule becomes saturated with the ligand, the heat change per injection decreases, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Methodology:

  • Sample Preparation:

    • Purify the macromolecule and prepare the ligand to a high degree of purity.

    • Accurately determine the concentrations of both the macromolecule and the ligand.

    • Dialyze both samples against the same buffer to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the macromolecule solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature and other parameters (e.g., injection volume, spacing between injections).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the macromolecule solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the heat per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

ITC_Workflow Start Start Sample_Prep Prepare Purified Macromolecule and Ligand in Same Buffer Start->Sample_Prep ITC_Setup Load Samples into Calorimeter and Set Parameters Sample_Prep->ITC_Setup Titration Inject Ligand into Macromolecule and Measure Heat Change ITC_Setup->Titration Data_Analysis Generate Binding Isotherm and Fit to a Binding Model Titration->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results End End Results->End

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The identification of the COI1-JAZ co-receptor complex as the cellular sensor for jasmonates has been a landmark achievement in plant biology. The intricate mechanism of hormone-induced degradation of transcriptional repressors provides a paradigm for signal transduction in plants. The experimental approaches detailed in this guide have been fundamental to our current understanding and will continue to be invaluable tools for further dissecting the nuances of jasmonate signaling and for the development of new molecules that can modulate plant growth and defense for agricultural and pharmaceutical applications. This guide serves as a comprehensive resource for researchers aiming to investigate this critical signaling pathway.

References

The Nexus of Control: An In-depth Technical Guide to the Cross-talk Between Methyl Jasmonate and Other Phytohormone Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytohormones are central to the intricate regulatory networks that govern plant growth, development, and adaptation to environmental cues. Methyl jasmonate (MeJA), a lipid-derived signaling molecule, plays a pivotal role in orchestrating responses to a myriad of stresses, both biotic and abiotic. However, the physiological and developmental outcomes of MeJA signaling are not dictated by a linear pathway but are rather the result of a complex interplay with other phytohormonal signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the cross-talk between MeJA and other key phytohormones, including auxin, gibberellins (B7789140) (GA), abscisic acid (ABA), ethylene (B1197577) (ET), salicylic (B10762653) acid (SA), brassinosteroids (BR), and strigolactones (SL). We delve into the molecular mechanisms underpinning these interactions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways to facilitate a deeper understanding of this regulatory nexus.

Core Signaling Pathway of Jasmonates

The perception and signaling of jasmonates (JAs), including MeJA which is rapidly converted to the bioactive form jasmonoyl-isoleucine (JA-Ile), are initiated by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, most notably MYC2.[1] Upon perception of JA-Ile, COI1, as part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex, targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] This degradation releases the repression of transcription factors like MYC2, which can then activate the expression of JA-responsive genes.[1]

Jasmonate_Signaling MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Conversion COI1 SCF-COI1 Complex JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Response Defense, Growth Inhibition, etc. JA_Genes->Response JA_Auxin_Crosstalk cluster_JA JA Signaling cluster_Auxin Auxin Signaling JA JA MYC2 MYC2 JA->MYC2 LR Lateral Root Formation JA->LR YUC YUCCA8/9 (Auxin Biosynthesis) MYC2->YUC Activates PLT PLT1/2 (Primary Root Growth) MYC2->PLT Represses Auxin Auxin ARF ARFs Auxin->ARF Auxin->LR YUC->Auxin JA_GA_Crosstalk cluster_JA JA Signaling cluster_GA GA Signaling JA JA JAZ JAZ JA->JAZ MYC2 MYC2 JAZ->MYC2 DELLA DELLA JAZ->DELLA Interacts Defense Defense MYC2->Defense GA GA GA->DELLA DELLA->JAZ Interacts PIF PIFs DELLA->PIF Growth Growth PIF->Growth JA_ABA_Crosstalk cluster_JA JA Signaling cluster_ABA ABA Signaling JA JA MYC2 MYC2 JA->MYC2 Stress_Response Abiotic Stress Response MYC2->Stress_Response ABA ABA PYL6 PYL6 Receptor ABA->PYL6 ABA->Stress_Response PYL6->MYC2 Represses JA_ET_Crosstalk cluster_JA JA Signaling cluster_ET ET Signaling JA JA JAZ JAZ JA->JAZ EIN3_EIL1 EIN3/EIL1 JAZ->EIN3_EIL1 Represses ET ET ET->EIN3_EIL1 Stabilizes ERF1_ORA59 ERF1/ORA59 EIN3_EIL1->ERF1_ORA59 Activates Defense_Genes Defense Genes (e.g., PDF1.2) ERF1_ORA59->Defense_Genes Activates JA_SA_Crosstalk cluster_JA JA Signaling cluster_SA SA Signaling JA JA ORA59 ORA59 JA->ORA59 JA_Defense Defense vs. Necrotrophs ORA59->JA_Defense NPR1 NPR1 ORA59->NPR1 Represses SA SA SA->NPR1 NPR1->ORA59 Represses SA_Defense Defense vs. Biotrophs NPR1->SA_Defense UPLC_MS_Workflow Harvest 1. Sample Harvest (& Liquid N2 flash-freezing) Extraction 2. Extraction (e.g., Methanol:Isopropanol:Acetic Acid) Harvest->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 4. UPLC-MS/MS Analysis Purification->Analysis Quantification 5. Data Quantification (using internal standards) Analysis->Quantification ChIP_Seq_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Chromatin_Prep 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Prep Immunoprecipitation 3. Immunoprecipitation (Antibody against TF) Chromatin_Prep->Immunoprecipitation DNA_Purification 4. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 5. High-Throughput Sequencing DNA_Purification->Sequencing Analysis 6. Data Analysis (Peak Calling) Sequencing->Analysis

References

The Cellular Geography of Defense: A Technical Guide to the Subcellular Localization of Methyl Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl jasmonate (MeJA), a critical signaling molecule in plant defense and development, is the culmination of a complex biosynthetic pathway spatially orchestrated across multiple cellular compartments. Understanding the precise subcellular localization of the enzymes and intermediates involved is paramount for manipulating this pathway for crop improvement and therapeutic applications. This technical guide provides an in-depth exploration of the core subcellular machinery responsible for MeJA synthesis, detailing the established locations of key biosynthetic enzymes and the experimental protocols used to elucidate this intricate cellular map. While qualitative localization is well-documented, this guide also highlights the current gap in precise quantitative distribution data for these enzymes. We present detailed methodologies for key experiments, including subcellular fractionation, immunogold labeling, and confocal microscopy, and provide visual representations of the biosynthetic and signaling pathways through Graphviz diagrams.

The Compartmentalized Assembly Line of this compound Biosynthesis

The biosynthesis of this compound is a textbook example of metabolic channeling, requiring the coordinated action of enzymes located in the chloroplasts, peroxisomes, and the cytoplasm. The pathway begins with the release of α-linolenic acid from chloroplast membranes and culminates in the methylation of jasmonic acid in the cytoplasm.[1]

Chloroplasts: The Site of Initiation

The initial steps of jasmonate synthesis occur within the chloroplasts, where the precursor α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA).[2] This phase is catalyzed by a series of enzymes localized to this organelle.

  • Lipoxygenase (LOX): Initiates the pathway by oxygenating α-linolenic acid.[3]

  • Allene (B1206475) Oxide Synthase (AOS): A cytochrome P450 enzyme that converts the hydroperoxy fatty acid into an unstable allene oxide.[4]

  • Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form the first cyclic intermediate, OPDA.[5][6]

Evidence from immunocytochemical studies and the analysis of mutants confirms the plastid localization of these enzymes.[6]

Peroxisomes: The Core of Jasmonic Acid Formation

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the subsequent steps of jasmonic acid (JA) biosynthesis.[7] This import is facilitated by the peroxisomal ABC transporter COMATOSE (CTS/PXA1).[8] Within the peroxisome, OPDA undergoes reduction and β-oxidation.

  • 12-oxophytodienoate Reductase 3 (OPR3): Reduces the cyclopentenone ring of OPDA.[1][9] OPR3 is the specific isoenzyme involved in JA biosynthesis.[1]

  • Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT): These enzymes of the β-oxidation pathway shorten the carboxylic acid side chain of the OPDA derivative to produce jasmonic acid.[7]

The peroxisomal localization of OPR3 and the β-oxidation enzymes has been confirmed through studies of mutants and the identification of peroxisomal targeting signals.[7]

Cytoplasm: The Final Methylation Step

The final step in the formation of this compound is the methylation of jasmonic acid, which occurs in the cytoplasm.[1]

  • Jasmonic Acid Carboxyl Methyltransferase (JMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of jasmonic acid, producing the volatile signal, this compound.[10]

Immunolocalization experiments have demonstrated the cytosolic localization of JMT.

Quantitative Distribution of Biosynthetic Enzymes

A comprehensive understanding of the MeJA biosynthetic pathway requires not only knowing the location of the enzymes but also their relative abundance in each compartment. However, despite numerous proteomic studies of plant organelles, precise quantitative data on the subcellular distribution of all key MeJA biosynthetic enzymes remains limited. The following table summarizes the established subcellular localization of these enzymes. It is important to note that while the primary location is well-documented, the exact percentage of each enzyme within each compartment is not yet fully elucidated.

EnzymeGene (Arabidopsis)Primary Subcellular LocalizationSupporting Evidence
Lipoxygenase LOX2ChloroplastImmunolocalization, Mutant analysis
Allene Oxide Synthase AOSChloroplastImmunolocalization, GFP fusion proteins, Mutant analysis
Allene Oxide Cyclase AOC1, AOC2, AOC3, AOC4ChloroplastIn vitro import assays, GFP fusion proteins
12-oxophytodienoate Reductase 3 OPR3PeroxisomeMutant analysis, Peroxisomal targeting signal
Jasmonic Acid Carboxyl Methyltransferase JMTCytoplasmImmunolocalization

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the spatial organization of MeJA biosynthesis and the methods used to study it, the following diagrams have been generated using the DOT language.

MeJA_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid LOX Lipoxygenase (LOX) alpha-Linolenic_Acid->LOX 13-HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid LOX->13-HPOT AOS Allene Oxide Synthase (AOS) 13-HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport (CTS1/PXA1) OPR3 OPR3 OPDA_p->OPR3 OPC8 OPC-8:0 OPR3->OPC8 Beta_Oxidation β-Oxidation (ACX, MFP, KAT) OPC8->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA_c JA JA->JA_c Transport JMT JMT JA_c->JMT MeJA This compound (MeJA) JMT->MeJA

Caption: Subcellular localization of the this compound biosynthetic pathway.

JA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 JA-Ile JA-Isoleucine (JA-Ile) JAR1->JA-Ile JA-Ile_n JA-Ile JA-Ile->JA-Ile_n Transport COI1 COI1 JA-Ile_n->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA-responsive_genes JA-responsive genes MYC2->JA-responsive_genes activates

Caption: A simplified jasmonate signaling pathway.

Experimental_Workflow_Localization cluster_fractionation Subcellular Fractionation cluster_immuno Immunogold Labeling cluster_confocal Confocal Microscopy start_frac Homogenize Plant Tissue centrifuge1 Low-speed centrifugation start_frac->centrifuge1 pellet1 Nuclei, Chloroplasts (crude) centrifuge1->pellet1 supernatant1 Cytosol, Mitochondria, Peroxisomes centrifuge1->supernatant1 density_gradient Density Gradient Centrifugation pellet1->density_gradient centrifuge2 High-speed centrifugation supernatant1->centrifuge2 pellet2 Mitochondria, Peroxisomes centrifuge2->pellet2 supernatant2 Cytosol centrifuge2->supernatant2 pellet2->density_gradient chloroplasts Purified Chloroplasts density_gradient->chloroplasts peroxisomes Purified Peroxisomes density_gradient->peroxisomes fixation Fix and embed tissue sectioning Ultrathin sectioning fixation->sectioning primary_ab Incubate with primary antibody sectioning->primary_ab secondary_ab Incubate with gold-conjugated secondary antibody primary_ab->secondary_ab tem Visualize with TEM secondary_ab->tem transformation Transform plant with GFP-fusion construct expression Express fusion protein transformation->expression imaging Image with confocal microscope expression->imaging colocalization Co-localize with organelle markers imaging->colocalization

Caption: Experimental workflows for determining subcellular localization.

Detailed Experimental Protocols

Subcellular Fractionation of Arabidopsis thaliana Leaves

This protocol describes the isolation of chloroplasts and peroxisomes from Arabidopsis thaliana leaves for subsequent proteomic analysis.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Grinding buffer (0.3 M sucrose (B13894), 25 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA, 5 mM DTT)

  • Wash buffer (0.3 M sucrose, 25 mM HEPES-KOH pH 8.0, 2 mM EDTA)

  • Percoll solutions (40% and 80% in wash buffer)

  • Sucrose gradient solutions (e.g., 1.0 M, 1.2 M, 1.5 M)

  • Miracloth

  • Centrifuge and rotors

Procedure:

  • Homogenization: Harvest 50-100 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer using a blender.

  • Filtration: Filter the homogenate through four layers of Miracloth to remove cell debris.

  • Initial Centrifugation: Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet intact chloroplasts and nuclei.

  • Chloroplast Isolation:

    • Resuspend the pellet gently in a small volume of wash buffer.

    • Layer the resuspended pellet onto a discontinuous Percoll gradient (e.g., 40%/80%).

    • Centrifuge at 2,500 x g for 20 minutes at 4°C.

    • Intact chloroplasts will band at the interface of the two Percoll layers. Carefully collect this band.

  • Peroxisome Isolation:

    • Take the supernatant from the initial centrifugation and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and peroxisomes.

    • Resuspend the pellet in wash buffer and layer onto a sucrose density gradient.

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

    • Peroxisomes will form a band at a specific density. Carefully collect the peroxisome-enriched fraction.

  • Purity Assessment: Assess the purity of the isolated organelles by Western blotting using antibodies against marker proteins for different subcellular compartments.

Immunogold Electron Microscopy for Protein Localization

This protocol outlines the general steps for localizing a protein of interest within plant cells using immunogold labeling and transmission electron microscopy (TEM).

Materials:

Procedure:

  • Fixation and Embedding: Fix small pieces of plant tissue in the fixative solution. Dehydrate the tissue through a graded ethanol (B145695) series and infiltrate with embedding resin. Polymerize the resin.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome and place them on TEM grids.

  • Immunolabeling:

    • Block non-specific antibody binding sites on the sections.

    • Incubate the sections with the primary antibody diluted in a suitable buffer.

    • Wash the sections to remove unbound primary antibody.

    • Incubate the sections with the gold-conjugated secondary antibody.

    • Wash the sections thoroughly to remove unbound secondary antibody.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Observe the sections under a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the protein of interest.

Confocal Microscopy for in vivo Localization

This protocol describes the use of green fluorescent protein (GFP) fusions and confocal microscopy to visualize the subcellular localization of a protein in living plant cells.

Materials:

  • Construct encoding the protein of interest fused to GFP

  • Agrobacterium tumefaciens (for transient expression) or stable transgenic plants

  • Organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-tracker for endoplasmic reticulum)

  • Confocal laser scanning microscope

Procedure:

  • Generation of GFP Fusion Construct: Clone the coding sequence of the protein of interest in-frame with the GFP coding sequence in a plant expression vector.

  • Plant Transformation:

    • Transient Expression: Introduce the construct into Agrobacterium tumefaciens and infiltrate the bacterial suspension into the leaves of a suitable plant host (e.g., Nicotiana benthamiana).

    • Stable Transformation: Generate stable transgenic plants expressing the GFP fusion protein.

  • Expression and Imaging: Allow for the expression of the fusion protein (typically 2-3 days for transient expression).

  • Co-localization (Optional): If desired, infiltrate the tissue with organelle-specific fluorescent markers to visualize specific compartments.

  • Confocal Microscopy: Mount a piece of the plant tissue on a microscope slide and observe using a confocal laser scanning microscope. Excite the GFP and other fluorophores with appropriate laser lines and collect the emitted fluorescence.

  • Image Analysis: Analyze the captured images to determine the subcellular localization pattern of the GFP fusion protein.

Conclusion and Future Perspectives

The subcellular compartmentalization of the this compound biosynthetic pathway is a sophisticated mechanism that allows for precise regulation of this vital signaling molecule. The localization of the initial steps to the chloroplast, the core reactions to the peroxisome, and the final methylation to the cytoplasm highlights the intricate interplay between different organelles in plant metabolism. While the primary locations of the key biosynthetic enzymes are well-established through a variety of experimental techniques, a significant gap remains in our understanding of their quantitative distribution. Future research employing advanced quantitative proteomics and super-resolution microscopy will be crucial to unraveling the precise stoichiometry and spatial organization of the MeJA biosynthetic machinery. This knowledge will be instrumental for the targeted manipulation of jasmonate signaling to enhance plant resilience and for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Biochemical Properties and Stability of Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties and stability profile of methyl jasmonate (MeJA), a critical signaling molecule in plants with significant potential in agriculture and pharmacology. This document details its physicochemical characteristics, stability under various conditions, and the central signaling pathway it governs. Furthermore, it supplies detailed experimental protocols for its analysis, designed to aid researchers in its practical application.

Biochemical Properties of this compound

This compound (MeJA) is the methyl ester of jasmonic acid, a vital oxylipin phytohormone.[1] As a volatile organic compound, it plays a crucial role in plant defense against herbivory and necrotrophic pathogens, as well as in various developmental processes.[2][3] Its volatility allows it to function as an airborne signal to neighboring plants, priming them for defense.[2]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that MeJA is a methyl ester and, unlike its precursor jasmonic acid, does not have a readily ionizable proton, and thus a pKa value is not applicable.

Table 1: Biochemical and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.30 g/mol [4]
IUPAC Name Methyl (1R,2R)-3-oxo-2-((Z)-pent-2-enyl)cyclopentaneacetate[4]
CAS Number 39924-52-2 (for the (±)-mixture)[5]
Appearance Colorless to pale yellow oily liquid[5]
Odor Floral, jasmine-like odor
Boiling Point 110 °C at 0.2 mmHg[5]
Melting Point < 25 °C[2]
Density ~1.03 g/mL at 25 °C[5]
logP (Octanol/Water) 1.9 - 2.95[4]
Solubility - Water: Very slightly soluble to almost insoluble (~143.5 - 340 mg/L at 25°C).[3] - Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, and oils.[5]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)

Stability Profile of this compound

The stability of MeJA is a critical factor for its storage, formulation, and application in experimental and commercial settings. Its ester functionality makes it susceptible to hydrolysis, particularly under basic conditions. It also possesses chromophores that can absorb UV light, suggesting potential photodegradation.

pH Stability and Hydrolysis

MeJA is most stable under neutral to slightly acidic conditions. Under basic conditions, the ester linkage is prone to hydrolysis, yielding jasmonic acid and methanol. This degradation pathway is a primary concern for aqueous formulations. Estimated hydrolysis half-lives demonstrate a clear dependence on pH, with stability decreasing significantly as the pH becomes more alkaline.[4][6]

Thermal and Photostability

Table 2: Stability Data for this compound

ConditionObservation
pH 7 Estimated hydrolysis half-life of ~12.3 years.[4][6]
pH 8 Estimated hydrolysis half-life of ~1.2 years.[4][6]
pH 9 Estimated hydrolysis half-life of ~44 days.[4][6]
Temperature Stable at room temperature for shorter periods. Long-term storage at -20°C is recommended. High temperatures can accelerate degradation.
Light Contains chromophores absorbing at >290 nm, suggesting susceptibility to photodegradation.[6] Protection from light is advised for samples and stock solutions.
Air/Oxidation In the atmosphere, MeJA is degraded by reaction with photochemically-produced hydroxyl radicals (estimated half-life of ~2 hours) and ozone (estimated half-life of ~1-2 hours).[6] This suggests sensitivity to oxidative conditions.

Jasmonate Signaling Pathway

In plants, the perception of jasmonate signals is a tightly regulated process essential for defense and development. The core signaling module involves three key protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1) , the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2 .[7][8]

This compound (MeJA) is readily converted in plant cells to the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] In the absence of this signal, JAZ proteins bind to and repress MYC2, preventing the transcription of jasmonate-responsive genes.[8][9] When JA-Ile is present, it acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins.[9] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of the JAZ repressor frees MYC2, which can then activate the expression of a wide array of downstream genes responsible for defense responses, secondary metabolite production, and developmental changes.[7][10]

Jasmonate_Signaling cluster_0 Cellular Environment cluster_1 Core Signaling Complex cluster_2 Transcriptional Output MeJA This compound (MeJA) JAIle Jasmonoyl-Isoleucine (JA-Ile) MeJA->JAIle Conversion COI1 SCF-COI1 (E3 Ubiquitin Ligase) JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes MYC2->Genes Activates transcription Response Defense & Development Responses Genes->Response

Caption: The core jasmonate signaling pathway in plant cells.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and analysis of this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method to determine the thermodynamic solubility of MeJA in an aqueous buffer.[11][12][13]

Materials:

  • This compound (neat oil)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 2 mL microcentrifuge tubes

  • Orbital shaker or thermomixer

  • Centrifuge capable of >10,000 x g

  • HPLC system with UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of MeJA (e.g., 5-10 mg) to a 2 mL microcentrifuge tube containing a known volume (e.g., 1 mL) of PBS buffer. The amount should be sufficient to ensure undissolved MeJA is visible.

  • Equilibration: Seal the tubes tightly and place them on an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet the excess, undissolved MeJA.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. Accurately dilute the filtered solution with the mobile phase (e.g., 1:10 or 1:100 with 50% acetonitrile in water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.2 for a starting point).

  • Calibration: Prepare a series of standard solutions of MeJA of known concentrations in the same diluent. Generate a calibration curve by plotting the peak area against concentration.

  • Calculation: Determine the concentration of MeJA in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the PBS buffer by multiplying the result by the dilution factor.

Solubility_Workflow start Start step1 1. Add excess MeJA to PBS buffer start->step1 step2 2. Equilibrate on shaker (24-48h at 25°C) step1->step2 step3 3. Centrifuge to pellet undissolved MeJA step2->step3 step4 4. Collect clear supernatant step3->step4 step5 5. Filter supernatant (0.22 µm filter) step4->step5 step6 6. Dilute filtrate to known volume step5->step6 step7 7. Analyze by HPLC-UV step6->step7 step8 8. Calculate concentration using calibration curve step7->step8 end_node End: Solubility Value step8->end_node

Caption: Experimental workflow for solubility determination.
Protocol: Stability Assessment using HPLC

This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method to quantify MeJA and monitor the formation of degradation products under stress conditions.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • RP-C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • MeJA stock solution in acetonitrile (e.g., 1 mg/mL)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled oven, water bath, and photostability chamber

Procedure:

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v). The aqueous phase may be slightly acidified (e.g., with 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix 1 mL of MeJA stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of MeJA stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 M HCl and dilute to ~100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of MeJA stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to ~100 µg/mL.

    • Thermal Degradation: Store the stock solution in an oven at 70°C for 24 hours. Cool and dilute to ~100 µg/mL.

    • Photodegradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines). Dilute to ~100 µg/mL.

  • Analysis: Inject the unstressed (control) and stressed samples onto the HPLC system.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control. The method is stability-indicating if degradation product peaks are well-resolved from the main MeJA peak.

    • Use the DAD to assess peak purity of the MeJA peak in the stressed samples to ensure no co-elution.

    • Calculate the percentage of MeJA remaining and the percentage of each degradation product formed.

HPLC_Workflow cluster_stress Forced Degradation acid Acid (HCl, heat) stress_samples Prepare Stressed Samples (Neutralize & Dilute) acid->stress_samples base Base (NaOH, RT) base->stress_samples ox Oxidation (H₂O₂, RT) ox->stress_samples therm Thermal (70°C) therm->stress_samples photo Photo (ICH Q1B) photo->stress_samples prep Prepare MeJA Stock Solution hplc Analyze all samples by RP-HPLC-DAD stress_samples->hplc data Evaluate Data: - Peak Resolution - Peak Purity - Assay (%) hplc->data report Report Stability Profile data->report

Caption: HPLC-based stability assay workflow.
Protocol: Identification of Degradation Products using GC-MS

This protocol provides a general method for the analysis and identification of volatile degradation products of MeJA, such as jasmonic acid, resulting from hydrolysis.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Stressed MeJA samples (from Protocol 4.2)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Derivatization agent (optional, e.g., BSTFA for silylating carboxylic acids)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take an aliquot of the aqueous stressed sample (e.g., from base hydrolysis).

    • Acidify the sample to pH ~3 with dilute HCl to protonate any jasmonic acid formed.

    • Extract the sample twice with an equal volume of ethyl acetate by vortexing for 1 minute.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully transfer the dried extract to a clean vial and concentrate under a gentle stream of nitrogen to a final volume of ~100-200 µL.

  • Derivatization (Optional but Recommended for Acidic Degradants):

    • If jasmonic acid is an expected degradant, derivatization is needed to improve its volatility and chromatographic behavior.

    • To the concentrated extract, add a silylating agent like BSTFA. Heat at 60-70°C for 30 minutes. This will convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Conditions (Example):

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 70 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis and Identification:

    • Inject the prepared sample into the GC-MS.

    • Identify peaks corresponding to MeJA and potential degradation products by comparing their retention times and mass spectra with reference standards (if available) or by matching the fragmentation patterns against a spectral library (e.g., NIST). The TMS derivative of jasmonic acid will have a characteristic mass spectrum.

GCMS_Workflow start Start with Stressed Aqueous Sample step1 1. Acidify to pH ~3 start->step1 step2 2. Liquid-Liquid Extraction with Ethyl Acetate step1->step2 step3 3. Dry organic layer (e.g., Na₂SO₄) step2->step3 step4 4. Concentrate under N₂ step3->step4 step5 5. Derivatize (optional) (e.g., BSTFA for silylation) step4->step5 step6 6. Analyze by GC-MS step5->step6 step7 7. Identify peaks via retention time & mass spectra step6->step7 end_node End: Degradant ID step7->end_node

Caption: GC-MS workflow for degradant identification.

References

The Role of Methyl Jasmonate in Plant Abiotic Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, are constantly subjected to a variety of environmental challenges, collectively known as abiotic stresses, which include drought, salinity, extreme temperatures, and heavy metal toxicity.[1] These stressors significantly impede plant growth, development, and productivity worldwide.[2] To survive, plants have evolved intricate signaling networks that perceive external stimuli and orchestrate appropriate physiological and molecular responses.[3]

Among the key players in these signaling cascades are phytohormones. Methyl jasmonate (MeJA), a volatile fatty acid derivative, has emerged as a crucial signaling molecule that modulates a wide array of plant defense mechanisms against both biotic and abiotic stresses.[4][5] Initially identified for its role in pathogen and insect defense, MeJA is now recognized as a potent elicitor of tolerance to numerous abiotic stressors.[1][6]

This technical guide provides an in-depth overview of the mechanisms by which MeJA confers abiotic stress tolerance in plants. It summarizes key quantitative data, details common experimental protocols for studying MeJA's effects, and visualizes the core signaling pathways involved.

Core Mechanisms of MeJA-Mediated Abiotic Stress Tolerance

Exogenous application of MeJA has been shown to effectively alleviate the adverse effects of various abiotic stresses by activating a multi-pronged defense strategy.[1][7] The primary mechanisms include mitigating oxidative stress, regulating osmotic balance, and modulating the expression of stress-responsive genes.

  • Oxidative Stress Mitigation: Abiotic stresses often lead to the excessive production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), causing oxidative damage to lipids, proteins, and nucleic acids.[8] MeJA enhances the plant's antioxidant defense system by upregulating the activity of key ROS-scavenging enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate Peroxidase (APX), and Guaiacol Peroxidase (GPOD).[1][8] This enzymatic fortification helps maintain cellular redox homeostasis and minimizes oxidative injury.[9]

  • Osmotic Regulation: To cope with osmotic stress induced by drought and salinity, plants accumulate compatible solutes, or osmolytes. MeJA application has been shown to promote the synthesis and accumulation of osmolytes like proline.[10][11][12] Proline not only helps in maintaining cell turgor but also acts as a ROS scavenger and a molecular chaperone, protecting cellular structures from stress-induced damage.[12]

  • Stomatal Conductance and Photosynthesis: MeJA plays a complex role in regulating stomatal aperture. While high concentrations can induce stomatal closure to conserve water under drought stress, initial or low-dose applications can sometimes cause a temporary increase in stomatal conductance.[13][14] This regulation is critical for balancing CO₂ uptake for photosynthesis against water loss through transpiration. Under stress, MeJA can help preserve photosynthetic machinery and chlorophyll (B73375) content, which are often degraded by abiotic factors.[2]

  • Gene Expression and Signal Transduction: MeJA triggers a comprehensive reprogramming of gene expression.[2] The signaling pathway is initiated by the conversion of JA to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which then binds to the F-box protein CORONATINE INSENSITIVE1 (COI1).[3][9] This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, most notably MYC2, which then activate the expression of a wide range of downstream jasmonate-responsive genes involved in defense and stress tolerance.[5][15]

Quantitative Data on MeJA-Induced Abiotic Stress Tolerance

The following tables summarize quantitative findings from various studies on the effect of exogenous MeJA application on key physiological and biochemical markers in plants under different abiotic stresses.

Table 1: Effect of MeJA on Plant Tolerance to Salinity Stress

Plant SpeciesMeJA ConcentrationStress ConditionParameter MeasuredObserved EffectReference
Tomato (Solanum lycopersicum)Not specifiedSalinityJA ConcentrationHighest concentrations of JA found in salinity-tolerant plants.[16]
Grape (Vitis vinifera)Not specifiedSalinityFruit Quality & Na⁺ ionsImproved stress resistance and fruit quality, decreased sodium ions.[2]
Rice (Oryza sativa)Not specifiedSalt StressEndogenous ABAJA treatment further increased ABA concentrations under salt stress.[5]

Table 2: Effect of MeJA on Plant Tolerance to Drought/Water Stress

Plant SpeciesMeJA ConcentrationStress ConditionParameter MeasuredObserved EffectReference
Banana (Musa acuminata)40 µM30 g L⁻¹ PEGH₂O₂ and MDA ContentSignificant reduction in oxidative injury markers.[17]
Banana (Musa acuminata)80 µM30 g L⁻¹ PEGProliferation RateSignificant improvement in proliferation rate.[17]
Soybean (Glycine max)EndogenousDehydration (15% FW loss)JA Levels~5-fold increase in JA levels within 2 hours.[18]
Strawberry (Fragaria)Not specifiedDrought StressOxidative StressReduced adverse effects of drought and oxidative stress.[6]
Maize (Zea mays)Not specifiedDrought ConditionsAntioxidant EnzymesEnhanced antioxidant enzyme activity and decreased oxidative stress.[9]

Table 3: Effect of MeJA on Plant Tolerance to Temperature Stress

Plant SpeciesMeJA ConcentrationStress ConditionParameter MeasuredObserved EffectReference
Tomato (Solanum lycopersicum)1 µM (J1C), 5 µM (J2C), 10 µM (J3C)Low TemperatureSOD Activity1.5-fold, 2.10-fold, and 1.7-fold higher SOD activity than LT alone.[19]
Ziziphus jujubaNot specifiedLow TemperatureJA and ABA concentrationsIncreased JA and ABA concentrations.[5]

Table 4: Effect of MeJA on Oxidative Stress Markers and Antioxidant Enzymes

Plant Species/CultureMeJA ConcentrationParameter MeasuredObserved EffectReference
Phoenix dactylifera L. buds50-200 µMMDA, NO, ROS, H₂O₂Remarkable increase in all stress markers compared to control.[20]
Coffea officinale adventitious rootsNot specifiedG-POD Activity~1.33-fold higher than control.[8]
Coffea officinale adventitious rootsNot specifiedAPX Activity~1.48-fold higher than control.[8]
Phoenix dactylifera L. budsHigh concentrationsPAL, TAL, PPO ActivityIncrease in enzyme activities.[21]

Signaling Pathways

The efficacy of MeJA in conferring stress tolerance is rooted in its complex signaling network, which involves perception, transduction, and crosstalk with other hormonal pathways.

Core MeJA Signaling Pathway

Abiotic stress triggers the biosynthesis of jasmonic acid (JA), which is converted to the biologically active JA-isoleucine (JA-Ile). JA-Ile is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-represses transcription factors like MYC2, which activate downstream stress-responsive genes.

MeJA_Signaling_Pathway Core MeJA Signaling Pathway in Abiotic Stress Response cluster_legend Legend Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) JA_Biosynthesis JA Biosynthesis Abiotic_Stress->JA_Biosynthesis Induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 Enzyme JA->JAR1 Converted by JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JAR1->JA_Ile COI1_JAZ COI1-JAZ Complex (Receptor) JA_Ile->COI1_JAZ Binds to JAZ_Degradation 26S Proteasome Degradation of JAZ COI1_JAZ->JAZ_Degradation Targets JAZ for MYC2_TF MYC2 Transcription Factor (Released) JAZ_Degradation->MYC2_TF Releases Gene_Expression Expression of Stress-Responsive Genes MYC2_TF->Gene_Expression Activates Stress_Tolerance Enhanced Abiotic Stress Tolerance Gene_Expression->Stress_Tolerance Leads to Signal Signal/Hormone Process Process/Complex Enzyme Enzyme

Core MeJA signaling pathway in response to abiotic stress.
Crosstalk with Abscisic Acid (ABA) Signaling

The response to abiotic stress is rarely governed by a single hormone. MeJA exhibits significant crosstalk with other phytohormones, particularly abscisic acid (ABA), which is a central regulator of abiotic stress responses.[5] This interaction can be both synergistic and antagonistic, creating a finely tuned regulatory network. The transcription factor MYC2 serves as a key node, integrating signals from both pathways.[5]

JA_ABA_Crosstalk JA and ABA Signaling Crosstalk cluster_JA JA Pathway cluster_ABA ABA Pathway JA_Signal JA Signal JAZ JAZ Repressor JA_Signal->JAZ Promotes degradation of MYC2 MYC2 JAZ->MYC2 Represses JA_Response JA-Responsive Genes MYC2->JA_Response Activates ABA_Response ABA-Responsive Genes (e.g., DREB) MYC2->ABA_Response Can regulate ABA_Signal ABA Signal ABA_Signal->MYC2 Positively regulates ABA_Receptors ABA Receptors (PYR/PYL/RCAR) ABA_Signal->ABA_Receptors Activates PP2Cs PP2Cs ABA_Receptors->PP2Cs Inhibits SnRK2s SnRK2 Kinases PP2Cs->SnRK2s Inhibits ABFs ABF/AREB TFs SnRK2s->ABFs Activates ABFs->ABA_Response Activates Abiotic_Stress Drought / Salinity Abiotic_Stress->JA_Signal Abiotic_Stress->ABA_Signal

Crosstalk between JA and ABA signaling pathways under abiotic stress.

Key Experimental Protocols

Investigating the role of MeJA in stress tolerance involves a suite of physiological and molecular biology techniques. Detailed methodologies for key assays are provided below.

Measurement of Proline Content

Proline accumulation is a hallmark of osmotic stress tolerance.[10] The colorimetric method based on proline's reaction with ninhydrin (B49086) is a standard quantitative assay.[11][22][23]

Methodology:

  • Materials: Spectrophotometer, centrifuge, water bath, glass tubes, mortar and pestle.

  • Reagents: 3% (w/v) aqueous sulfosalicylic acid, acid-ninhydrin reagent (1.25 g ninhydrin warmed in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid), toluene (B28343), L-proline standard solution.

  • Procedure:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate and transfer 2 mL of the filtrate to a test tube.

    • Add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour. Terminate the reaction in an ice bath.

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

    • Allow the layers to separate. Aspirate the upper toluene layer.

    • Measure the absorbance of the toluene fraction at 520 nm using a spectrophotometer, with toluene as the blank.

    • Calculate proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.

Proline_Assay_Workflow Workflow for Proline Content Measurement Start Start: Plant Tissue Sample (0.5g) Homogenize 1. Homogenize in 3% Sulfosalicylic Acid Start->Homogenize Filter 2. Filter Homogenate Homogenize->Filter React 3. Add Ninhydrin & Acetic Acid to Filtrate Filter->React Incubate 4. Incubate at 100°C for 1 hour React->Incubate Extract 5. Extract with Toluene Incubate->Extract Measure 6. Measure Absorbance at 520 nm Extract->Measure Calculate 7. Calculate Concentration using Standard Curve Measure->Calculate End End: Proline Concentration (µmol/g FW) Calculate->End

Workflow for the spectrophotometric determination of proline content.
Measurement of Oxidative Stress Markers (MDA Content)

Lipid peroxidation, a measure of oxidative damage to cell membranes, is commonly quantified by measuring malondialdehyde (MDA) content via the thiobarbituric acid reactive substances (TBARS) assay.[20]

Methodology:

  • Materials: Spectrophotometer, centrifuge, water bath, mortar and pestle.

  • Reagents: 0.1% (w/v) trichloroacetic acid (TCA), 20% (w/v) TCA, 0.5% (w/v) thiobarbituric acid (TBA) in 20% TCA.

  • Procedure:

    • Homogenize 0.2 g of plant tissue in 2 mL of 0.1% TCA.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Mix 0.5 mL of the supernatant with 2 mL of 0.5% TBA in 20% TCA.

    • Incubate the mixture at 95°C for 30 minutes.

    • Quickly cool the reaction on ice to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm.

    • Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

    • Calculate MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.

MDA_Assay_Workflow Workflow for MDA Content Measurement (TBARS Assay) Start Start: Plant Tissue Sample (0.2g) Homogenize 1. Homogenize in 0.1% TCA Start->Homogenize Centrifuge1 2. Centrifuge at 10,000 x g Homogenize->Centrifuge1 React 3. Mix Supernatant with TBA Reagent Centrifuge1->React Incubate 4. Incubate at 95°C for 30 min React->Incubate Centrifuge2 5. Cool and Centrifuge Again Incubate->Centrifuge2 Measure 6. Measure Absorbance at 532 nm and 600 nm Centrifuge2->Measure Calculate 7. Calculate MDA Concentration Measure->Calculate End End: MDA Content (nmol/g FW) Calculate->End

Workflow for the measurement of malondialdehyde (MDA) content.
Measurement of Total Chlorophyll Content

Chlorophyll content is a key indicator of photosynthetic health and overall plant stress. It can be determined spectrophotometrically after extraction with an organic solvent.[24][25][26]

Methodology:

  • Materials: Spectrophotometer, centrifuge, glass vials, mortar and pestle or tissue grinder.

  • Reagents: 80% (v/v) acetone (B3395972) or 100% methanol.

  • Procedure:

    • Weigh approximately 0.1 g of fresh leaf tissue.

    • Grind the tissue in 5-10 mL of 80% acetone until the tissue is completely white. Perform this step in low light to prevent chlorophyll degradation.[25]

    • Transfer the extract to a centrifuge tube and centrifuge at 3,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Measure the absorbance of the extract at 663 nm and 645 nm using 80% acetone as a blank.

    • Calculate the concentrations of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using the Arnon equations:

      • Chlorophyll a (mg/g FW) = [(12.7 * A₆₆₃) - (2.69 * A₆₄₅)] * V / (1000 * W)

      • Chlorophyll b (mg/g FW) = [(22.9 * A₆₄₅) - (4.68 * A₆₆₃)] * V / (1000 * W)

      • Total Chlorophyll (mg/g FW) = [(20.2 * A₆₄₅) + (8.02 * A₆₆₃)] * V / (1000 * W)

      • Where V = final volume of extract (mL) and W = fresh weight of tissue (g).

Chlorophyll_Assay_Workflow Workflow for Total Chlorophyll Measurement Start Start: Fresh Leaf Sample (0.1g) Extract 1. Grind Tissue in 80% Acetone (in dim light) Start->Extract Centrifuge 2. Centrifuge at 3,000 x g Extract->Centrifuge Collect 3. Collect Supernatant Centrifuge->Collect Measure 4. Measure Absorbance at 663 nm & 645 nm Collect->Measure Calculate 5. Calculate Chlorophyll Concentration using Arnon Equations Measure->Calculate End End: Chlorophyll Content (mg/g FW) Calculate->End qRTPCR_Workflow Workflow for qRT-PCR Analysis of Gene Expression Start Start: Control & MeJA-Treated Tissue RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction DNase 2. DNase Treatment RNA_Extraction->DNase QC 3. RNA Quantification & Quality Control DNase->QC cDNA_Synth 4. First-Strand cDNA Synthesis QC->cDNA_Synth qPCR_Setup 5. Setup qPCR Reaction with SYBR Green & Primers cDNA_Synth->qPCR_Setup qPCR_Run 6. Run qPCR in Thermal Cycler qPCR_Setup->qPCR_Run Data_Analysis 7. Analyze Data using 2-ΔΔCt Method qPCR_Run->Data_Analysis End End: Relative Gene Expression Levels Data_Analysis->End

References

A Technical Guide to Methyl Jasmonate-Induced Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a volatile organic compound derived from jasmonic acid, is a pivotal signaling molecule in the plant kingdom.[1][2] It plays a crucial role in mediating plant defense responses against a wide array of biotic and abiotic stresses.[2][3] For researchers and professionals in drug development and biotechnology, MeJA's most compelling function is its capacity to act as a potent elicitor, triggering and significantly enhancing the biosynthesis of high-value secondary metabolites.[4][5][6] These metabolites, including alkaloids, terpenoids, and phenolic compounds, form the basis for many pharmaceuticals, nutraceuticals, and industrial chemicals.[7][8]

This guide provides an in-depth technical overview of the mechanisms, protocols, and quantitative outcomes associated with MeJA-induced secondary metabolite production. It is designed to be a comprehensive resource for professionals seeking to leverage this powerful biotechnological tool for research and commercial applications.

Core Signaling Pathway of this compound

The induction of secondary metabolism by MeJA is governed by a well-characterized signaling cascade. Exogenous application of MeJA initiates a series of molecular events that reprogram cellular metabolism from growth-oriented primary metabolism towards the production of defense-related secondary compounds.[9][10]

The process begins with the conversion of MeJA to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[10] JA-Ile then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins.[9] This interaction targets JAZ proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor.[3][9] Once free, MYC2 and other TFs (from families such as AP2/ERF, MYB, and WRKY) can activate the expression of a wide range of downstream genes, including those encoding the biosynthetic enzymes for various secondary metabolite pathways.[3][9][11] This transcriptional reprogramming effectively switches on the cellular machinery required for the hyperaccumulation of target compounds.[9]

Methyl_Jasmonate_Signaling_Pathway cluster_repression MeJA Exogenous This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Active Form) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor Protein SCF_COI1->JAZ Recruits MYC2 MYC2 / Other TFs (bHLH, MYB, WRKY) JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Genes Jasmonate-Responsive Genes (Biosynthetic Enzymes) MYC2->Genes Activates Transcription Metabolites Secondary Metabolite Accumulation Genes->Metabolites Leads to JAZ_MYC2_Complex Repressed State: JAZ-MYC2 Complex

Core MeJA signaling pathway leading to gene activation.

Quantitative Impact on Secondary Metabolite Production

The application of MeJA to in vitro plant cultures—including cell suspension, hairy root, and adventitious root systems—is a widely adopted strategy for enhancing yields of valuable phytochemicals.[7][12][13] The effectiveness of elicitation is influenced by several factors, including MeJA concentration, duration of exposure, and the specific plant cell line.[3][14] Below is a summary of reported quantitative increases in various secondary metabolite classes following MeJA treatment.

Plant SpeciesIn Vitro SystemMeJA ConcentrationMetabolite ClassFold/Yield IncreaseReference
Salvia miltiorrhizaHairy RootsNot SpecifiedPhenolic Acids197-fold increase in total phenolics[7]
Castilleja tenuifloraIn Vitro Plants100 µMPhenolic CompoundsVerbascoside increased to 82.1 mg/g DW[15][16]
Castilleja tenuifloraIn Vitro Plants100 µMIridoid GlycosidesAucubin increased to 14.6 mg/g DW[15][16]
Rhodiola sachalinensisCallus Culture125 µMSalidroside5-fold higher than control (4.74 mg/g DW)[7]
Ocimum basilicum (Sweet Basil)Whole Plants0.5 mMPhenolic Compounds57% higher than control (3.5 mg GAE/g FW)[17]
Ocimum basilicum (Sweet Basil)Whole Plants0.5 mMTerpenoids58% greater than control[17]
Cannabis sativaWhole Plants15 mMPhytocannabinoids~2-fold increase compared to control[18]
Polygonum multiflorumAdventitious Roots100 µMStilbenes2.5-fold increase in 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside[7]

Experimental Protocols and Workflow

Successful implementation of MeJA elicitation requires robust and reproducible experimental protocols. The following sections detail generalized methodologies for elicitation, metabolite extraction, and quantification, synthesized from common practices in the field.

Experimental_Workflow start Start: Plant Material (e.g., explants, seeds) establishment 1. In Vitro Culture Establishment (Callus, Hairy Root, etc.) start->establishment growth 2. Biomass Accumulation Phase establishment->growth elicitation 3. Elicitation with MeJA (Add sterile MeJA solution to culture) growth->elicitation incubation 4. Post-Elicitation Incubation (Defined time period, e.g., 2-8 days) elicitation->incubation harvest 5. Biomass Harvesting (Filtration/Separation) incubation->harvest extraction 6. Metabolite Extraction (e.g., Methanol (B129727), Ethanol) harvest->extraction analysis 7. Quantification & Analysis (HPLC, GC-MS, LC-MS) extraction->analysis end End: Data Interpretation & Reporting analysis->end

General workflow for MeJA elicitation in plant cultures.
Protocol for MeJA Elicitation in Plant Cell Suspension Culture

This protocol describes a general procedure for applying MeJA to a plant cell suspension culture.

  • Preparation of MeJA Stock Solution:

    • Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) in a sterile solvent such as ethanol (B145695) or DMSO.

    • Due to the low solubility of MeJA in aqueous solutions, a solvent is necessary for initial dissolution. The final concentration of the solvent in the culture medium should be kept low (typically <0.1% v/v) to avoid toxicity.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Culture Establishment:

    • Establish a stable plant cell suspension culture in a suitable liquid medium (e.g., Murashige and Skoog, Gamborg's B5).

    • Subculture the cells regularly (e.g., every 7-14 days) and grow them under controlled conditions (e.g., 25°C, continuous darkness, 120 rpm on an orbital shaker).

  • Elicitation:

    • Grow the cell culture until it reaches the late-logarithmic growth phase, as cells in this phase are typically most responsive to elicitors.

    • Aseptically add a calculated volume of the sterile MeJA stock solution to the cell culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM).[7]

    • Prepare a control culture by adding an equivalent volume of the sterile solvent (e.g., ethanol) without MeJA.

  • Incubation and Harvesting:

    • Incubate the elicited and control cultures for a predetermined period (e.g., 2, 4, 6, 8 days). The optimal incubation time varies by species and target metabolite.

    • Harvest the cells by vacuum filtration, separating them from the culture medium.

    • Wash the harvested biomass with distilled water to remove residual medium components.

    • Freeze the biomass immediately in liquid nitrogen and then lyophilize (freeze-dry) to obtain a constant dry weight (DW) for subsequent extraction and analysis.

Protocol for Extraction of Phenolic Compounds

This protocol provides a general method for extracting phenolic compounds for subsequent analysis.

  • Sample Preparation:

    • Grind the lyophilized plant material into a fine powder using a mortar and pestle or a tissue homogenizer.

  • Solvent Extraction:

    • Weigh approximately 0.1 g of the powdered tissue into a microcentrifuge tube.

    • Add 1.5 - 2.0 mL of an appropriate solvent, typically methanol or an ethanol-water mixture (e.g., 80% methanol).[19]

    • Vortex the mixture vigorously to ensure thorough mixing.

  • Extraction Procedure:

    • Incubate the mixture, often with agitation (e.g., on a shaker) or using ultrasonication, for a period ranging from 30 minutes to several hours at a controlled temperature (e.g., 4°C or room temperature).[19]

  • Clarification and Collection:

    • Centrifuge the extract at high speed (e.g., 8,000-12,000 x g) for 10-15 minutes to pellet the solid plant debris.[19]

    • Carefully transfer the supernatant to a new, clean tube.

    • For enhanced recovery, the pellet can be re-extracted one or two more times, and the supernatants pooled.

  • Final Preparation for Analysis:

    • Filter the final supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis by HPLC or LC-MS.[19]

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative HPLC method for the separation and quantification of secondary metabolites like phenolic acids.

  • Instrumentation and Column:

    • System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for separating a wide range of secondary metabolites.[17]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to acidify the mobile phase and ensure sharp peaks for phenolic compounds).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[18]

    • Gradient Program: A typical gradient might start with a low percentage of B (e.g., 5-10%), linearly increase to a high percentage (e.g., 80-100%) over 20-40 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[18] An example gradient is as follows: 0-2 min, 10% B; 2-12 min, 10-100% B; 12-15 min, 100% B; 15-16 min, 100-10% B; 16-20 min, 10% B.[18]

  • Analysis Parameters:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 25 - 40°C.

    • Detection: Monitor at specific wavelengths relevant to the target compounds (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).[17]

  • Quantification:

    • Prepare a series of standard solutions of the target metabolite(s) with known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extracts.

    • Determine the concentration of the metabolite(s) in the extracts by interpolating their peak areas on the calibration curve. Results are typically expressed as mg per gram of dry weight (mg/g DW).

Conclusion

This compound is an exceptionally effective and widely applicable tool in plant biotechnology for the targeted overproduction of valuable secondary metabolites. A thorough understanding of its underlying signaling pathway allows for a rational approach to elicitation. By optimizing key parameters such as concentration, timing, and culture conditions, and by employing robust analytical methodologies, researchers and drug development professionals can significantly enhance the yields of desired compounds. The continued exploration of MeJA-induced metabolic reprogramming holds substantial promise for the sustainable and large-scale production of complex plant-derived molecules for pharmaceutical and industrial use.

References

Jasmonate Signaling in Non-Model Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of physiological and developmental processes in plants.[1][2][3] These processes range from growth and development, including root growth, fruit ripening, and senescence, to mediating responses to a variety of biotic and abiotic stresses.[3][4] The role of jasmonates as key signaling molecules in plant defense against insect herbivores and necrotrophic pathogens is particularly well-documented.[5][6] When a plant is wounded, JA levels can increase rapidly, triggering the expression of genes that encode for defensive proteins and metabolites.

While much of our understanding of the JA signaling pathway has been established through extensive research on model organisms like Arabidopsis thaliana and tomato (Solanum lycopersicum), there is a growing body of research exploring these mechanisms in non-model plant species.[7][8] Studying non-model species is crucial for understanding the evolutionary diversity and conservation of JA signaling and for its potential applications in agriculture and medicine, such as improving crop resilience and discovering novel therapeutic compounds. This guide provides an in-depth technical overview of the core jasmonate signaling pathway and its nuances in several non-model plant species, complete with experimental protocols and data presentation.

The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid to its biologically active form, (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile).[9][10] The perception of JA-Ile occurs through a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins.[11][12][13] In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2.[11][13][14] This repression is often mediated by the recruitment of the corepressor TOPLESS (TPL) through an adaptor protein, NOVEL INTERACTOR OF JAZ (NINJA).[15]

Upon stress, such as herbivory or pathogen attack, the accumulation of JA-Ile facilitates the interaction between COI1 and JAZ proteins.[16] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[10][16][17] The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of a wide range of downstream JA-responsive genes, which in turn leads to the production of defensive compounds and other physiological responses.[18][10]

Core Jasmonate Signaling Pathway stress Biotic/Abiotic Stress (e.g., Herbivory, Wounding) ja_biosynthesis JA-Ile Biosynthesis stress->ja_biosynthesis ja_ile JA-Ile ja_biosynthesis->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 jaz JAZ Repressor coi1->jaz targets degradation JAZ Degradation (26S Proteasome) coi1->degradation mediates myc2 MYC2 (TF) jaz->myc2 repression Repression gene_expression Activation of JA-responsive Genes myc2->gene_expression activates repression->gene_expression | response Defense & Developmental Responses gene_expression->response

Core Jasmonate (JA) Signaling Pathway.

Jasmonate Signaling in Key Non-Model Species

Wild Tobacco (Nicotiana attenuata)

Nicotiana attenuata is an ecological model plant that has provided significant insights into JA-mediated defense against herbivores.[11] In this plant, JA signaling is crucial for inducible defenses in leaves and for constitutive defenses in flowers.[11] Flowers of N. attenuata accumulate high levels of defensive compounds like trypsin proteinase inhibitors (TPIs) and the volatile (E)-α-bergamotene, and this accumulation is regulated by a flower-specific sector of JA signaling.[11]

A specific JAZ gene, NaJAZi, is expressed specifically in early-stage floral tissues and functions as a repressor of these constitutive floral defenses.[11] The core signaling module, including the conserved COI1-JAZ mechanism, is also central to JA-induced nicotine (B1678760) formation in tobacco.[19] Silencing of NtCOI1 in Nicotiana tabacum impairs jasmonate responses.[19] Furthermore, studies have identified a novel JAZ protein, NaJAZd, that regulates floral JA levels and counteracts flower abscission, highlighting the diverse functions of JAZ proteins in development.[20]

Rice (Oryza sativa)

As a model monocot and a vital food crop, understanding JA signaling in rice has significant agricultural implications.[21][22] The core signaling module in rice consists of JA-Ile/OsCOI/OsJAZ/TFs.[21] This pathway regulates a wide range of processes, from growth and development (including seed germination and flower development) to adaptation and defense.[21]

JA signaling plays a complex role in response to abiotic stresses like drought and salinity.[21][23] For instance, while some studies suggest a positive role for JA signaling in drought resistance, others have shown that JA-deficient mutants can display higher tolerance to drought stress, indicating the complexity of this hormonal regulation.[21] In terms of biotic stress, JA signaling enhances antiviral defense by transcriptionally activating Argonaute 18 (AGO18), a key component of RNA silencing.[24] The balance between growth and defense is partly mediated by the crosstalk between gibberellic acid (GA) and JA, where DELLAs (GA signaling repressors) and JAZs physically interact.[21]

Maize (Zea mays)

In maize, jasmonates are critical for defense against insect herbivory and pathogens.[7] The JA-deficient opr7opr8 double mutants, for example, are more susceptible to consumption by the beet armyworm.[7] The core signaling components are conserved in maize, and genome-wide screening has been used to identify key players in the JA pathway.[12]

The transcription factors ZmMYC2a and ZmMYC2b, homologs of Arabidopsis MYC2, play a redundant but crucial role in maize defense.[25] They regulate the biosynthesis of defensive metabolites such as benzoxazinoids and volatile terpenes by directly binding to the promoters of their biosynthesis genes.[25] The application of methyl jasmonate (MeJA) can strongly enhance resistance to Gibberella stalk rot, a disease caused by the fungus Fusarium graminearum, by activating multiple genes in the JA pathway.[12] This highlights the potential of manipulating JA signaling for crop protection.

Data on Jasmonate Signaling Components and Responses

Table 1: Key Jasmonate Signaling Components Identified in Non-Model Species

SpeciesComponentGene Name(s)FunctionReference
Nicotiana attenuataJAZ RepressorNaJAZiRepresses constitutive floral defenses[11]
JAZ RepressorNaJAZdRegulates floral JA levels, counteracts flower abscission[20]
Oryza sativaCore ModuleOsCOI/OsJAZ/TFsRegulates development, adaptation, and defense[21]
RNA SilencingAGO18Promotes antiviral defense, activated by JA signaling[24]
Zea maysTranscription FactorZmMYC2a, ZmMYC2bRegulate defense against insects and biosynthesis of defensive metabolites[25]
Core ModuleZmCOI1a-ZmJAZ15Regulates immunity to Gibberella stalk rot[12]

Table 2: Quantitative Effects of Jasmonate Signaling on Defense Responses

SpeciesTreatment/GenotypeMeasured ParameterResultReference
Zea maysmyc2ab double mutantLarval weight of Spodoptera exiguaIncreased compared to Wild-Type[7]
myc2ab double mutantBenzoxazinoid and volatile terpene levelsLower than Wild-Type after simulated herbivory or JA treatment[25]
Nicotiana attenuataJA-deficient plants (RNAi)Floral accumulation of TPIs and (E)-α-bergamoteneSignificantly attenuated[11]
Oryza sativaaoc mutant (JA-deficient)Salt stress symptomsReduced symptoms, higher salt tolerance[23][26]

Experimental Protocols

Quantification of Jasmonates by UPLC-MS/MS

This protocol is adapted from high-throughput methods for phytohormone analysis.[27][28][29]

1. Sample Preparation and Extraction: a. Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder. b. Add 1 mL of cold extraction solvent (e.g., methanol (B129727) or 80% acetonitrile). c. Add a known amount of deuterium-labeled internal standards (e.g., d2-JA, d2-JA-Ile) for absolute quantification.[27][29] d. Shake overnight at 4°C. e. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. f. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification and Enrichment: a. Use mixed-mode or reverse-phase C18 SPE cartridges.[28][30] b. Condition the cartridge according to the manufacturer's instructions. c. Load the supernatant onto the cartridge. d. Wash the cartridge to remove interfering compounds (e.g., with a low percentage of organic solvent). e. Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. g. Re-dissolve the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. UPLC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column on an Ultra-Performance Liquid Chromatography (UPLC) system. A gradient of mobile phases, typically water with formic acid and acetonitrile (B52724) or methanol with formic acid, is used for separation. b. Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for jasmonates. c. Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.[30] Create a calibration curve using authentic standards to calculate the absolute concentration in the original plant tissue.

Experimental Workflow for JA Quantification sampling 1. Plant Tissue Sampling (e.g., 50-100 mg FW) extraction 2. Extraction (Cold Methanol + Internal Standards) sampling->extraction purification 3. Solid-Phase Extraction (SPE) (Purification & Enrichment) extraction->purification analysis 4. UPLC-MS/MS Analysis (Separation & Detection) purification->analysis quantification 5. Data Analysis (Quantification vs. Standards) analysis->quantification

Workflow for Jasmonate Quantification.
Gene Expression Analysis by RT-qPCR

1. RNA Extraction: a. Homogenize 50-100 mg of frozen plant tissue. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

2. cDNA Synthesis: a. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). b. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR): a. Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., JAZ, MYC2, defense genes) and reference genes (e.g., Actin, Ubiquitin), and a qPCR master mix (e.g., SYBR Green). b. Run the qPCR reaction on a real-time PCR cycler. c. Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference genes.

Plant Defense Assays

1. Herbivore Performance Assay: a. Place a known number of insect larvae (e.g., first-instar Spodoptera exigua) onto the leaves of experimental plants (e.g., wild-type vs. JA-mutant). b. Enclose the larvae on the leaves using clip cages or place whole plants in mesh cages. c. After a set period (e.g., 7-10 days), remove the larvae and measure their weight. d. Compare the average larval weight between different plant genotypes to assess plant resistance.[7]

2. Pathogen Infection Assay: a. Grow plants under controlled conditions. b. Inoculate leaves with a pathogen of interest (e.g., a spore suspension of a necrotrophic fungus like Botrytis cinerea or Fusarium graminearum). c. Place inoculated plants in a high-humidity environment to promote infection. d. After a few days, measure the lesion size on the leaves or quantify fungal biomass using qPCR with fungus-specific primers. e. Compare disease symptoms or fungal growth between different plant genotypes.

Logical Relationships in Jasmonate-Mediated Defense

The activation of the JA signaling pathway is a tightly regulated process that balances the need for defense with the costs to plant growth. This trade-off is a central concept in plant biology.[13] The perception of a threat leads to a cascade of events that reallocates resources from growth towards the production of defenses.

JA Signaling and Defense Logic threat Threat Perception (Herbivore/Pathogen Attack) ja_signal JA-Ile Accumulation threat->ja_signal jaz_degradation JAZ Repressor Degradation ja_signal->jaz_degradation tf_activation TF (e.g., MYC2) Activation jaz_degradation->tf_activation gene_induction Defense Gene Induction tf_activation->gene_induction growth_inhibition Growth Inhibition tf_activation->growth_inhibition redirects resources metabolite_prod Defensive Metabolite Production gene_induction->metabolite_prod resistance Increased Resistance metabolite_prod->resistance

References

Ecological role of methyl jasmonate in plant-insect interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecological Role of Methyl Jasmonate in Plant-Insect Interactions

Abstract

This compound (MeJA), the methyl ester of jasmonic acid (JA), is a pivotal lipid-derived phytohormone that orchestrates a wide array of plant defense responses against insect herbivores. Arising from the octadecanoid pathway, MeJA functions as a key signaling molecule within the plant and as a volatile messenger in inter-plant communication. Its application triggers a massive reprogramming of the plant's transcriptome, leading to the synthesis of direct defenses, such as toxic secondary metabolites and anti-digestive proteins, which negatively impact herbivore performance. Concurrently, MeJA induces the emission of a specific blend of herbivore-induced plant volatiles (HIPVs) that serve as crucial cues for the natural enemies of herbivores, a phenomenon known as indirect defense. This guide provides a comprehensive overview of the MeJA signaling pathway, its ecological functions in mediating tritrophic interactions, quantitative data on its effects, and detailed experimental protocols for its study.

The Jasmonate Signaling Pathway

Herbivore feeding, mechanical wounding, or perception of insect-derived elicitors triggers the biosynthesis of jasmonic acid (JA) in the plant.[1] This process begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome to produce JA.[1]

For signaling to occur, JA is typically conjugated to the amino acid isoleucine to form the bioactive hormone, JA-Isoleucine (JA-Ile).[2][3] The core of the JA signaling pathway is a module consisting of three key components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of an SCF (Skp/Cullin/F-box) E3 ubiquitin ligase complex. COI1 functions as the receptor for JA-Ile.[2][4]

  • JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.[2][4]

  • MYC2: A basic helix-loop-helix transcription factor that acts as a master regulator, activating the expression of numerous JA-responsive defense genes.[2][3]

In the unstimulated state, JAZ proteins are bound to MYC2, preventing it from activating gene transcription. Upon herbivore attack, the accumulation of JA-Ile promotes the formation of a co-receptor complex between COI1 and JAZ proteins.[5][6] This interaction targets the JAZ protein for ubiquitination by the SCF(COI1) complex and subsequent degradation by the 26S proteasome.[1][4] The degradation of the JAZ repressor frees MYC2 to activate a cascade of downstream transcriptional reprogramming, leading to the synthesis of defense compounds.[4][6]

Simultaneously, JA can be converted to its volatile ester, this compound (MeJA), by the enzyme JA carboxyl methyltransferase (JMT).[7] As a volatile compound, MeJA can be released from the plant, serving as an airborne signal to prime or induce defenses in neighboring plants or in undamaged parts of the same plant.[8][9]

Caption: The core jasmonate (JA) signaling pathway in plants.

Ecological Functions in Tritrophic Interactions

MeJA-induced defenses are broadly categorized as direct or indirect, both of which are fundamental to mediating interactions across three trophic levels: the plant, the herbivore, and the herbivore's natural enemies (predators and parasitoids).[10][11]

Direct Defense

Direct defenses are plant traits that directly and negatively affect herbivore physiology and behavior, such as reducing their growth rate, survival, or fecundity. Exogenous application of MeJA has been shown to induce the production of a wide range of anti-herbivore compounds.[9]

  • Secondary Metabolites: MeJA triggers the synthesis of toxic or deterrent compounds. A classic example is in Nicotiana attenuata, where MeJA treatment significantly increases the concentration of nicotine, a potent alkaloid defense against many insects.[12] In Brassica species, MeJA enhances the levels of glucosinolates, which are precursors to toxic isothiocyanates.[13][14]

  • Anti-digestive Proteins: Plants can produce proteins that interfere with herbivore digestion. MeJA application induces the accumulation of proteinase inhibitors (PIs), which block the activity of digestive enzymes in the insect gut, thereby slowing herbivore growth.[7][15]

Indirect Defense

Indirect defenses are traits that enhance the effectiveness of the herbivore's natural enemies. MeJA plays a central role in this process by inducing the production of herbivore-induced plant volatiles (HIPVs).[16][17] This specific blend of volatiles acts as a chemical "cry for help," guiding predators and parasitoids to the location of their herbivorous prey or hosts.[10]

Parasitic wasps, for instance, can learn to associate the HIPV blend released by a MeJA-treated plant with the presence of their caterpillar hosts, increasing parasitism rates.[18][19] This tritrophic interaction benefits the plant by outsourcing its defense to the third trophic level, leading to a reduction in herbivore pressure.[10][17]

Tritrophic_Interactions cluster_direct Direct Defense cluster_indirect Indirect Defense Plant Plant MeJA This compound (MeJA) Plant->MeJA Produces Toxins Toxins (e.g., Nicotine) Proteinase Inhibitors HIPVs Herbivore-Induced Plant Volatiles (HIPVs) Herbivore Herbivore Herbivore->Plant Feeds on NaturalEnemy Natural Enemy (Predator/Parasitoid) NaturalEnemy->Herbivore Preys on / Parasitizes MeJA->Plant Induces Defenses Toxins->Herbivore Reduces Performance HIPVs->NaturalEnemy Attracts

Caption: Ecological role of MeJA in mediating tritrophic interactions.

Quantitative Data on MeJA-Induced Effects

The ecological consequences of MeJA-induced responses have been quantified across numerous plant-insect systems. The following tables summarize key findings.

Table 1: Effects of Exogenous MeJA Application on Herbivore Performance

Plant Species Herbivore Species MeJA Concentration / Dose Effect on Herbivore Reference
Arabidopsis thaliana (mutant) Bradysia impatiens (fungal gnat) Not specified (exogenous application) Reduced mortality from ~80% to ~12% [20][21]
Rice (Oryza sativa) Diabrotica balteata (cucumber beetle) 100 µM (root application) Reduced growth by 50% [22]
Rice (Oryza sativa) Lissorhoptrus oryzophilus (rice water weevil) 100 µM (root application) Reduced growth by 100%; 0% survival [22]
Tomato (Solanum lycopersicum) Tetranychus evansi (red spider mite) Not specified (lanolin paste) Higher mortality; significantly lower oviposition rate [23]

| Nicotiana attenuata | Tussock moth nymphs | Not specified (root treatment) | Leaf area consumed reduced by ~90% (0.25 cm² vs 2.73 cm²) |[12] |

Table 2: Effects of Exogenous MeJA Application on Plant Secondary Metabolites

Plant Species Compound(s) MeJA Concentration / Dose Result (% Change vs. Control) Reference
Nicotiana attenuata Nicotine Not specified (root treatment) +54% in all above-ground tissues [12]
Broccoli (Brassica oleracea) Total Glucosinolates 250 µM (foliar spray) Significantly enhanced concentrations [14]
Broccoli (Brassica oleracea) Neoglucobrassicin 250 µM (two consecutive daily sprays) Further enhanced concentration vs. single spray [14]
Cotton (Gossypium hirsutum) Total Volatiles Not specified (field spray) ~3x higher emission (1552 ng vs 570 ng) [24]

| Chinese Chives | Phenolic Compounds | 300-800 µM (foliar spray) | Significant increase in various phenolic metabolites |[25][26] |

Table 3: Effects of MeJA-Induced Volatiles on Natural Enemy Behavior | Plant Species | Natural Enemy | Bioassay Type | MeJA Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Brussels Sprouts (B. oleracea) | Cotesia glomerata (parasitoid wasp) | Wind tunnel dual-choice | 10 µM, 100 µM, 1 mM | Significantly more attractive than control plants |[19] | | Brussels Sprouts (B. oleracea) | Cotesia glomerata (parasitoid wasp) | Wind tunnel dual-choice | 1 µM | No significant preference over control |[19] | | Tomato (Solanum lycopersicum) | Hyposoter exiguae (parasitoid wasp) | Field experiment | Not specified | Twofold higher level of parasitism in MeJA-sprayed fields |[18] |

Key Experimental Protocols

Investigating the role of MeJA requires standardized methodologies for hormone application, behavioral bioassays, and chemical analysis.

Application of this compound

The method of MeJA application is critical for inducing a consistent plant response.

  • Foliar Spray: MeJA is dissolved in a solvent (e.g., ethanol) and diluted in water, often with a surfactant like Tween 20, to a final concentration typically ranging from 50 µM to 1 mM.[14][27] The solution is sprayed evenly onto the plant's foliage until runoff. Control plants are sprayed with the solvent-water solution lacking MeJA.

  • Lanolin Paste: For localized application, MeJA can be mixed into lanolin at a specific concentration (e.g., 75 µg MeJA per 20 µL lanolin).[15] A small amount of the paste is then applied to a leaf petiole or stem. Control plants receive lanolin paste without MeJA.

  • Root Application / Hydroponics: For soil-grown plants, an aqueous solution of MeJA can be applied directly to the soil around the roots.[12] In hydroponic systems, MeJA is added to the nutrient solution to a final concentration (e.g., 100 µM).[22]

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and preference for airborne cues.[28][29]

  • Apparatus: A Y-shaped glass or plastic tube. Purified, humidified air is pushed through two arms, creating a laminar flow down a central tube where the insect is released.[28][30]

  • Procedure:

    • An odor source (e.g., a MeJA-treated plant enclosed in a chamber) is connected to one arm of the olfactometer. A control source (e.g., a mock-treated plant) is connected to the other arm.[31]

    • Air is passed through the chambers and into the respective arms at a controlled rate (e.g., 200 mL/min).[31]

    • A single insect (e.g., a parasitic wasp) is released at the base of the Y-tube.[28]

    • The insect is given a set amount of time (e.g., 5 minutes) to walk upwind and make a choice by crossing a defined line in one of the arms.[31] Insects that do not make a choice are recorded as "no response".

    • After a set number of insects are tested, the apparatus is cleaned thoroughly, and the positions of the odor and control arms are swapped to control for any positional bias.

    • The data (number of choices for each arm) are typically analyzed using a binomial test or Chi-squared test to determine statistical significance.[30]

Analysis of Plant Metabolites

Quantifying the chemical changes induced by MeJA is crucial for linking plant responses to ecological outcomes.

  • Sample Preparation: Plant tissue (e.g., leaves) is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.

  • Extraction: Metabolites are extracted from the powdered tissue using appropriate solvents (e.g., methanol/water/chloroform mixtures).

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for identifying and quantifying known secondary metabolites like jasmonates, glucosinolates, and phenolics.[8][25]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques can be used for metabolomic analysis to obtain a broader profile of the changes in both primary and secondary metabolites after MeJA treatment.[13]

    • Gas Chromatography (GC-MS): This technique is used to separate, identify, and quantify the volatile organic compounds (HIPVs) released by plants. Volatiles are typically collected from the headspace of an enclosed plant using an adsorbent trap.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Experimental Setup Treatment Plant Treatment Start->Treatment Control Control Group (Mock Treatment) Treatment->Control MeJA_Group Experimental Group (MeJA Application) Treatment->MeJA_Group Behavioral Behavioral Assay (e.g., Y-Tube Olfactometer) Control->Behavioral Chemical Chemical Analysis (e.g., HPLC-MS, GC-MS) Control->Chemical Performance Herbivore Performance (Feeding Trial) Control->Performance MeJA_Group->Behavioral vs. MeJA_Group->Chemical vs. MeJA_Group->Performance vs. Data Data Collection & Analysis Behavioral->Data Chemical->Data Performance->Data Conclusion Conclusion Data->Conclusion

Caption: A typical experimental workflow for studying MeJA effects.

Conclusion

This compound is a master regulator of induced plant defenses against insect herbivores. Through a well-defined signaling pathway, it activates both direct defenses that harm herbivores and indirect defenses that attract their natural enemies. This dual strategy underscores the complexity and efficiency of plant chemical ecology. Understanding the mechanisms and ecological consequences of MeJA signaling not only provides fundamental insights into plant-insect interactions but also offers promising avenues for developing sustainable agricultural strategies. Manipulating the jasmonate pathway, for example through the exogenous application of MeJA, could be harnessed to enhance crop resistance and promote biological control, thereby reducing reliance on synthetic pesticides.

References

A Technical Guide to Transcriptomic Reprogramming in Response to Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a vital plant signaling molecule derived from jasmonic acid (JA), is a central regulator of plant defense and developmental processes.[1] It orchestrates plant responses to a multitude of biotic and abiotic stresses, such as pathogen attacks and herbivory.[1][2][3] Exogenous application of MeJA effectively mimics these stress responses, inducing significant transcriptional reprogramming.[1] This characteristic makes MeJA an essential tool for researchers investigating the genetic foundations of plant defense mechanisms and the biosynthesis of secondary metabolites, which are often of high medicinal and commercial value.[4][5][6]

The advent of high-throughput RNA sequencing (RNA-Seq) has revolutionized the study of transcriptomes, providing a comprehensive snapshot of gene activity under specific conditions.[1] By integrating MeJA treatments with RNA-Seq analysis, researchers can precisely identify and quantify the genes and regulatory networks that respond to jasmonate signaling.[1] This guide provides an in-depth overview of the transcriptomic changes induced by MeJA, detailing the core signaling pathways, experimental protocols, and key quantitative findings from recent studies.

Core Concept: The Jasmonate Signaling Pathway

The perception of MeJA triggers a well-defined signaling cascade that culminates in the expression of a vast suite of jasmonate-responsive genes.[1] In its resting state, Jasmonate ZIM-domain (JAZ) proteins repress transcription factors (TFs) like MYC2, preventing the activation of downstream genes.[7] Upon stress, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[3][8] JA-Ile then facilitates the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and the JAZ protein.[7] This interaction targets the JAZ repressor for degradation via the 26S proteasome, liberating MYC2 and other TFs to activate the transcription of target genes, including those involved in JA biosynthesis, defense, and secondary metabolism.[3][7]

Jasmonate_Signaling_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm & Nucleus MeJA This compound (MeJA) (External Stimulus) JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (bHLH TF) JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Response_Genes Jasmonate-Responsive Genes (e.g., Defense, Metabolism) MYC2->Response_Genes Activates Transcription caption Core Jasmonate (JA) Signaling Pathway.

Diagram 1. Core Jasmonate (JA) Signaling Pathway.

Experimental Protocols

Transcriptomic studies investigating MeJA responses generally follow a standardized workflow, from plant treatment to bioinformatic analysis and validation.

Plant Material and MeJA Treatment
  • Plant Material : Studies utilize a wide range of plant materials, including seedlings, cell suspension cultures, or specific tissues like leaves and roots.[9][10] For example, 2-year-old Norway spruce seedlings or Salvia sclarea plants are common subjects.[2][11]

  • Treatment : A solution of MeJA is applied, typically by spraying onto the leaves until the surfaces are evenly moist.[10] Control plants are treated with a mock solution (e.g., distilled water).[12] Concentrations vary depending on the plant species and experimental goals, commonly ranging from 5 µM to 250 µM.[4][9][13]

  • Time Course : Samples are harvested at various time points after treatment to capture both early and late transcriptional responses. Common time points include 0, 1, 3, 6, 9, 12, and 24 hours post-treatment.[2][8][14]

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction : Total RNA is isolated from the harvested plant tissues using commercial kits or established protocols.[4][12] The quality and quantity of the extracted RNA are rigorously assessed to ensure it is suitable for sequencing.[15]

  • Library Construction : RNA-Seq libraries are constructed from the high-quality RNA. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.[5]

  • Sequencing : The prepared libraries are sequenced using high-throughput platforms, most commonly Illumina systems, to generate millions of short reads.[14][15]

Bioinformatic Analysis of Transcriptome Data
  • Data Preprocessing : Raw sequencing reads are filtered to remove low-quality reads and adapter sequences, ensuring the accuracy of downstream analysis.[8][12]

  • Read Alignment : The cleaned reads are mapped to a reference genome or assembled de novo into a reference transcriptome if a genome is not available.[5][8]

  • Gene Expression Quantification : The expression level of each gene is calculated by counting the number of reads that map to it. These counts are often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) to allow for comparison between samples.[4][12]

  • Differential Gene Expression (DEG) Analysis : Statistical methods, such as those implemented in packages like DESeq2, are used to identify genes that are significantly upregulated or downregulated in MeJA-treated samples compared to controls.[4][16] A common threshold for identifying a DEG is a False Discovery Rate (FDR) or adjusted p-value of less than 0.05 and an absolute log2(Fold Change) of 1 or greater.[4][8]

Validation of Gene Expression

  • Quantitative Real-Time PCR (qRT-PCR) : The expression patterns of a subset of DEGs, particularly those of biological interest, are typically validated using qRT-PCR.[4][9] This technique provides a targeted and sensitive confirmation of the RNA-Seq results. The relative expression levels are calculated using methods like the 2-ΔΔCt method, with a stably expressed reference gene (e.g., Actin) used for normalization.[15][17]

RNASeq_Workflow A Plant Treatment (MeJA vs. Control) B Sample Collection (Time Course) A->B C Total RNA Extraction & Quality Control B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing (Illumina) D->E F Data Quality Control (Read Filtering) E->F G Read Alignment (to Genome/Transcriptome) F->G H Gene Expression Quantification (FPKM/TPM) G->H I Differential Expression Analysis (DEGs) H->I J Functional Annotation (GO, KEGG) I->J K qRT-PCR Validation (Selected DEGs) I->K Validation caption General workflow for transcriptomic analysis of MeJA response.

Diagram 2. General workflow for transcriptomic analysis of MeJA response.

Quantitative Overview of Transcriptomic Changes

MeJA treatment elicits a dynamic and often extensive reprogramming of the transcriptome. The number of differentially expressed genes (DEGs) varies significantly depending on the plant species, MeJA concentration, tissue type, and the duration of the treatment.

Plant SpeciesTissueMeJA Concentration (µM)Time PointTotal DEGsUpregulated DEGsDownregulated DEGsReference
Rosmarinus officinalisSuspension Cells10-7,836--[9]
Rosmarinus officinalisSuspension Cells50-6,797--[9]
Rosmarinus officinalisSuspension Cells100-8,310--[9]
Schizonepeta tenuifoliaLeaves50-12,557--[4][18]
Schizonepeta tenuifoliaLeaves100-15,4098,9656,444[4][18]
Schizonepeta tenuifoliaLeaves250-13,286--[4][18]
Curcuma wenyujinLeaves--7,246--[5]
Mentha canadensis---4,4302,3832,047[7]
Artemisia argyi-100 / 2009h / 24h20,776--[14]
Senna toraLeaves-1h~1,800~1,200~600[8][19]
Senna toraLeaves-3h~6,500~3,500~3,000[8][19]
Lycoris aureaSeedlings-Multiple31,193--[20]

Key Transcriptomic Responses to MeJA Treatment

Analysis of DEGs reveals several conserved themes in the plant response to MeJA, primarily revolving around the activation of defense and secondary metabolism, often at the expense of growth-related processes.

Activation of JA Biosynthesis and Signaling

A primary and early response to exogenous MeJA is the upregulation of genes involved in the JA biosynthesis and signaling pathways themselves.[11] This includes genes encoding key enzymes like lipoxygenase (LOX) and transcription factors such as MYC2, creating a positive feedback loop that amplifies the jasmonate signal.[3][4] In Mentha canadensis, 23 DEGs associated with JA signal transduction, including those encoding JAZ proteins and MYC2, were upregulated by MeJA treatment.[7]

Induction of Transcription Factors

MeJA triggers a hierarchical transcriptional cascade, starting with the rapid induction of various transcription factor families.[3] These TFs then regulate a broad spectrum of downstream genes. Key MeJA-responsive TF families include:

  • bHLH : (e.g., MYC2) Central regulators of JA signaling.[4][20]

  • AP2/ERF : Often involved in ethylene (B1197577) and jasmonate crosstalk.[9][20]

  • WRKY : A large family implicated in various stress responses.[4][20][21]

  • MYB : Regulators of secondary metabolism and development.[4][20][21]

  • bZIP : Involved in hormone and stress signaling.[4]

In Schizonepeta tenuifolia, 887 differentially expressed TFs from 35 families were identified, with most genes in the bHLH, MYB, and WRKY families being upregulated.[4]

Upregulation of Secondary Metabolite Biosynthesis

One of the most significant consequences of MeJA treatment is the enhanced production of secondary metabolites, which often have protective roles or are valuable natural products.[4][6] Transcriptome analyses consistently show the upregulation of genes in key biosynthetic pathways:

  • Terpenoids : MeJA induces genes in the MEP and MVA pathways, leading to the accumulation of terpenoids like menthol, artemisinin, and paclitaxel.[4][5][7][9] In S. tenuifolia, MeJA significantly upregulated genes involved in monoterpenoid synthesis, which was a major enriched pathway.[4][18]

  • Phenylpropanoids and Flavonoids : Genes encoding key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) are frequently induced, boosting the production of flavonoids, lignins, and other phenolic compounds.[8][9]

  • Alkaloids : MeJA is a known elicitor of alkaloid biosynthesis, such as nicotine (B1678760) and lycorine (B1675740).[20][22]

Crosstalk with Other Hormone Pathways

The transcriptomic response to MeJA is not isolated; it involves significant crosstalk with other phytohormone signaling pathways.

  • Salicylic (B10762653) Acid (SA) : There is often an antagonistic relationship between JA and SA signaling. MeJA treatment can lead to the repression of SA-related defense genes.[8][9]

  • Ethylene (ET) : JA and ethylene pathways often work synergistically to regulate defense responses.[8][11]

  • Abscisic Acid (ABA) : ABA and JA can act synergistically to regulate certain processes, including the biosynthesis of specific secondary metabolites.[8]

In Senna tora, the application of MeJA led to a delayed but significant upregulation of genes involved in ethylene and salicylic acid biosynthesis.[8]

Repression of Growth and Development

Plants often prioritize defense over growth when faced with stress. MeJA treatment can lead to the downregulation of genes related to primary metabolism, photosynthesis, and cell cycle progression.[3][11] In cultured Arabidopsis cells, MeJA was found to repress M-phase genes, leading to an arrest of the cell cycle in the G2 phase.[3] This transcriptional reprogramming reflects a reallocation of resources from growth towards the production of defense compounds.[11]

References

Methodological & Application

Protocol for Methyl Jasmonate Treatment of Arabidopsis Seedlings: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl jasmonate (MeJA), a volatile organic compound, is a key signaling molecule in plants, mediating a wide array of physiological and developmental processes. These include, but are not limited to, defense against herbivores and necrotrophic pathogens, root growth, fruit ripening, and senescence.[1][2] In the model organism Arabidopsis thaliana, MeJA treatment is a common experimental approach to investigate the jasmonate signaling pathway and its downstream effects. This document provides detailed protocols for the treatment of Arabidopsis seedlings with MeJA, along with expected quantitative outcomes and a depiction of the underlying signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

A sterile stock solution of MeJA is essential for consistent and reproducible experimental results. MeJA is sparingly soluble in water but readily dissolves in organic solvents.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Ethanol (B145695) (95-100%, molecular biology grade)

  • Sterile water (autoclaved or filtered)

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a high-concentration stock solution of MeJA in ethanol. A common stock concentration is 100 mM. To prepare a 100 mM stock solution:

    • The molecular weight of MeJA is 224.30 g/mol .

    • Dissolve 22.43 mg of MeJA in 1 mL of 100% ethanol.

  • For treatments where an organic solvent is undesirable, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.[3] The solution is stable for several months.

  • Before use, dilute the stock solution to the desired final concentration using sterile water or liquid growth medium. It is crucial to ensure the final concentration of the solvent (ethanol or DMSO) is low enough not to affect the seedlings' growth, typically below 0.1%.

MeJA Treatment of Arabidopsis Seedlings on Agar (B569324) Plates

This method is ideal for observing root growth inhibition and for treatments where a precise and stable concentration of MeJA is required.

Materials:

  • Arabidopsis thaliana seeds (desired ecotype, e.g., Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.

  • Petri plates (9 cm or 12 cm square)

  • MeJA stock solution (e.g., 100 mM in ethanol)

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% (v/v) commercial bleach and 0.05% (v/v) Triton X-100.

    • Rinse the seeds 4-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.

  • Plate Preparation:

    • Prepare MS agar medium and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of MeJA stock solution to the molten agar to achieve the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Ensure thorough mixing. Also, prepare control plates with an equivalent amount of the solvent (e.g., ethanol).

    • Pour the medium into sterile petri plates and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the MS agar plates.

    • Seal the plates with breathable tape (e.g., Micropore™ tape).

    • Place the plates vertically in a growth chamber to allow for root growth along the agar surface.

  • Data Collection:

    • After a specified period (e.g., 7-10 days), measure the primary root length of the seedlings using a ruler or image analysis software (e.g., ImageJ).

MeJA Treatment by Spraying

This method is suitable for treating soil-grown plants or for experiments where a rapid, systemic response is being investigated.

Materials:

  • Arabidopsis thaliana seedlings grown in soil (e.g., 2-4 weeks old)

  • MeJA stock solution

  • Sterile water

  • Tween-20 or Triton X-100 (as a surfactant)

  • Spray bottle

Procedure:

  • Prepare the MeJA spray solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 50 µM, 100 µM).

  • Add a surfactant, such as Tween-20, to a final concentration of 0.01-0.05% (v/v) to ensure even coverage of the leaves.

  • Prepare a control spray solution containing the same concentration of solvent and surfactant.

  • Evenly spray the seedlings until the leaves are thoroughly wetted.

  • Keep the treated plants in a separate, covered container for a few hours to allow for absorption and to prevent cross-contamination of control plants with volatile MeJA.

  • Harvest tissue for analysis (e.g., RNA extraction, protein analysis) at the desired time points after treatment.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of MeJA treatment on Arabidopsis seedlings based on published data.

Table 1: Effect of this compound on Primary Root Growth of Arabidopsis thaliana (Columbia-0) Seedlings.

MeJA Concentration (µM)Primary Root Length (% of Control)Reference
0 (Control)100[4][5][6]
0.1~50[4][5][6]
1.0< 25[7]
10.0< 10[7]

Data are approximate and can vary depending on the specific experimental conditions and ecotype used. Root length is typically measured 7-10 days after germination on MeJA-containing medium.

Table 2: Relative mRNA Levels of Jasmonate-Responsive Genes in Arabidopsis Seedlings Following MeJA Treatment.

GeneTime After Treatment (hours)Fold Change (vs. Control)Treatment MethodReference
LOX21> 330 µM MeJA[8]
3> 330 µM MeJA[8]
AOS1> 330 µM MeJA[8]
3> 330 µM MeJA[8]
OPR13> 330 µM MeJA[8]
OPR31> 330 µM MeJA[8]
VSP2-Induced-[9]

Fold change values are indicative and can be influenced by the specific experimental setup, including MeJA concentration and the method of application.

Visualizations

Jasmonate Signaling Pathway in Arabidopsis

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_conjugation Bioactive JA Formation cluster_perception JA Perception and Signal Transduction Stress Wounding, Herbivory, Pathogen Attack Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid releases OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA->JA_Ile JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding to JAZ JAZ JAZ Repressor Proteins SCF_COI1->JAZ Ubiquitination & 26S Proteasome Degradation MYC2 MYC2 (and other TFs) JAZ->MYC2 represses JRGs Jasmonate-Responsive Genes MYC2->JRGs activates transcription

Caption: The jasmonate signaling pathway in Arabidopsis thaliana.

Experimental Workflow for MeJA Treatment and Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization 1. Seed Sterilization & Stratification Media_Prep 2. Prepare MS-Agar Plates with/without MeJA Seed_Sterilization->Media_Prep Seed_Plating 3. Plate Seeds Media_Prep->Seed_Plating Incubation 4. Incubate in Growth Chamber Seed_Plating->Incubation Root_Measurement 5a. Root Growth Measurement Incubation->Root_Measurement for root assay Gene_Expression 5b. Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression for gene expression Data_Analysis 6. Data Analysis & Interpretation Root_Measurement->Data_Analysis Gene_Expression->Data_Analysis

References

Optimizing Methyl Jasmonate Concentration for Eliciting Secondary Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, is a potent elicitor for the enhanced production of a wide array of valuable secondary metabolites in plant cell cultures, hairy root cultures, and whole plants.[1][2][3] The application of exogenous MeJA triggers a cascade of defense-related signaling pathways, leading to the upregulation of biosynthetic genes and the subsequent accumulation of compounds with significant pharmaceutical, cosmetic, and nutraceutical value.[1][4][5] This document provides detailed application notes and standardized protocols for optimizing MeJA concentration to maximize the yield of target secondary metabolites. It includes a summary of quantitative data from various studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The commercial production of many plant-derived secondary metabolites is often limited by low yields from natural sources. Plant in vitro culture techniques, coupled with elicitation strategies, offer a promising and sustainable alternative for the large-scale production of these high-value compounds.[1][6] this compound has emerged as one of the most effective and widely used elicitors for enhancing the biosynthesis of diverse classes of secondary metabolites, including terpenoids, alkaloids, and phenolics.[1][5][7] The optimization of MeJA concentration, along with other factors such as treatment duration and culture age, is a critical step in developing an efficient production process.[1][3]

Data Presentation: Efficacy of this compound Elicitation

The following tables summarize the quantitative effects of varying MeJA concentrations on the production of different secondary metabolites across a range of plant species and culture systems.

Table 1: Effect of this compound on Secondary Metabolite Production in Plant Cell Suspension Cultures

Plant SpeciesTarget Metabolite(s)MeJA Concentration (µM)Fold Increase in Yield (Compared to Control)Reference
Panax ginsengGinsenosides200Not specified, but highest yield[1]
Silybum marianumSilymarin100Not specified, but influenced accumulation[1]
Pueraria candolleiIsoflavonoidsNot specified1.4[8]
Dracocephalum polychaetumPhenols, Flavonoids, Anthocyanins10-50Significant enhancement[9]
Cannabis sativaPhytocannabinoids15,000 (15 mM)~2[10][11]

Table 2: Effect of this compound on Secondary Metabolite Production in Hairy and Adventitious Root Cultures

Plant SpeciesTarget Metabolite(s)MeJA Concentration (µM)Fold Increase in Yield (Compared to Control)Reference
Panax ginseng Adventitious RootsGinsenosides1007[1]
Eleutherococcus koreanum Adventitious RootsEleutheroside B & E, Chlorogenic acid50Optimal concentration[1]
Polygonum multiflorum Adventitious RootsPhenolics50~2[12]
Cnidium officinale Adventitious RootsPhenolics1002[12]
Lepechinia caulescens Hairy RootsUrsolic acid, Oleanolic acid300Highest yield[13]
Lepechinia caulescens Hairy RootsRosmarinic acid200Highest yield[13]
Glycyrrhiza inflata Hairy RootsGlycyrrhizinNot specifiedEnhanced production[3]
Panax quinquefolium Hairy RootsGinsenosidesNot specified5.25 (from 8.32 mg/g to 43.66 mg/g)[7]
Hyoscyamus niger Hairy RootsScopolamineNot specifiedSignificant enhancement[7]

Table 3: Effect of this compound on Secondary Metabolite Production in Whole Plants

| Plant Species | Target Metabolite(s) | MeJA Concentration | Application Method | Effect | Reference | |---|---|---|---|---| | Ocimum tenuiflorum | Total Phenolic Content, Total Flavonoid Content | 250-500 ppm | Not specified | Significant boost |[14] | | Ocimum tenuiflorum | Anthocyanin, Eugenol | 750-1000 ppm | Not specified | Effective increase |[14] | | Chinese Chives | Sugars, Amino acids, Phenolic compounds | 500 µM | Foliar spray | Significant increase in hydroponic culture |[15] | | Green Bell Pepper | Phenolic content, Total antioxidant activity | 0.1 mmol L⁻¹ | Foliar spray | Enhanced yield and quality |[16] | | Cannabis sativa | Cannabinoids | 100, 200, 400 µM | Not specified | Investigated effects |[17] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of MeJA for addition to plant culture media.

Materials:

  • This compound (MeJA)

  • Ethanol (B145695) (95-100%)

  • Sterile distilled water

  • Sterile membrane filter (0.22 µm pore size)

  • Sterile vials or tubes

Procedure:

  • Accurately weigh a specific amount of MeJA in a sterile container under a laminar flow hood.

  • Dissolve the MeJA in a small volume of 95-100% ethanol. For example, to make a 100 mM stock solution, dissolve 22.43 mg of MeJA in 1 mL of ethanol.

  • Once fully dissolved, add sterile distilled water to achieve the final desired stock concentration. Ensure the final ethanol concentration is low enough to not affect the plant culture (typically <0.5% v/v in the final culture medium).

  • Sterilize the stock solution by passing it through a 0.22 µm sterile membrane filter into a sterile vial.

  • Store the stock solution at -20°C in the dark until use.

Protocol 2: Elicitation of Secondary Metabolites in Plant Cell Suspension Cultures

Objective: To determine the optimal MeJA concentration and elicitation time for maximizing secondary metabolite production in a plant cell suspension culture.

Materials:

  • Established plant cell suspension culture in the exponential growth phase.

  • Culture medium (e.g., Murashige and Skoog - MS medium)

  • Sterile MeJA stock solution (from Protocol 1)

  • Sterile flasks

  • Orbital shaker with controlled temperature and light conditions

Procedure:

  • Subculture the plant cells into fresh liquid medium in several flasks. Allow the cells to grow for a predetermined period to reach the mid-exponential phase.

  • Prepare a range of MeJA concentrations to be tested (e.g., 0, 25, 50, 100, 200, 400 µM). The control group (0 µM) should receive the same volume of the solvent (e.g., ethanol and water mixture) used for the MeJA stock solution.

  • Add the appropriate volume of the sterile MeJA stock solution to each flask to achieve the desired final concentration.

  • Incubate the flasks on an orbital shaker under the standard culture conditions.

  • Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours).

  • Separate the cells from the medium by filtration or centrifugation.

  • Freeze both the cell biomass and the medium at -80°C until analysis.

  • Extract the secondary metabolites from the harvested cells and medium using an appropriate solvent system.

  • Quantify the target secondary metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][18]

  • Determine the optimal MeJA concentration and elicitation time based on the highest yield of the target metabolite.

Protocol 3: Elicitation of Secondary Metabolites in Hairy Root Cultures

Objective: To enhance the production of secondary metabolites in an established hairy root culture using MeJA.

Materials:

  • Established hairy root culture.

  • Liquid culture medium (e.g., Gamborg’s B5 or MS medium, often hormone-free).

  • Sterile MeJA stock solution (from Protocol 1).

  • Sterile flasks or bioreactors.

  • Orbital shaker.

Procedure:

  • Establish hairy root cultures by infecting sterile plant explants with Agrobacterium rhizogenes.[19] Select fast-growing and well-branched root lines for experiments.

  • Transfer a known amount of fresh weight of hairy roots into flasks containing fresh liquid medium.

  • Allow the roots to grow for a specific period (e.g., 3-4 weeks) to accumulate biomass.

  • Introduce MeJA to the culture medium at the optimized concentration determined from preliminary experiments (refer to Table 2 for common ranges, e.g., 50-300 µM).

  • Continue the culture for the optimal elicitation period (e.g., 24 to 72 hours).[13]

  • Harvest the hairy roots and the culture medium separately.

  • Wash the harvested roots with distilled water and blot dry.

  • Determine the fresh and dry weight of the roots.

  • Freeze the root biomass and the medium at -80°C for subsequent analysis.

  • Perform extraction and quantification of the target secondary metabolites as described in Protocol 2, steps 8-9.

Mandatory Visualizations

Signaling Pathway

MeJA_Signaling_Pathway MeJA This compound (MeJA) (Elicitor) Membrane Cell Membrane MeJA->Membrane Perception SCF_COI1 SCF-COI1 Complex MeJA->SCF_COI1 Promotes formation ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Induces Defense_Genes Defense & Secondary Metabolite Biosynthesis Genes ROS->Defense_Genes Signal Amplification COI1 COI1 COI1->SCF_COI1 JAZ JAZ Proteins (Repressors) Ubiquitination 26S Proteasome Ubiquitination & Degradation JAZ->Ubiquitination Degraded via MYC2 Transcription Factors (e.g., MYC2) JAZ->MYC2 Represses SCF_COI1->JAZ Targets Ubiquitination->MYC2 Releases Repression MYC2->Defense_Genes Activates Transcription Metabolites Secondary Metabolite Accumulation Defense_Genes->Metabolites Leads to

Caption: MeJA signaling pathway leading to secondary metabolite production.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture_Establishment 1. Establish Plant Culture (Cell Suspension / Hairy Roots) Elicitation 3. Add MeJA to Cultures (Varying Concentrations) Culture_Establishment->Elicitation MeJA_Prep 2. Prepare Sterile MeJA Stock Solution MeJA_Prep->Elicitation Incubation 4. Incubate for a Defined Time Course Elicitation->Incubation Harvest 5. Harvest Biomass and Medium Incubation->Harvest Extraction 6. Extract Secondary Metabolites Harvest->Extraction Quantification 7. Quantify Metabolites (HPLC, LC-MS/MS) Extraction->Quantification Optimization 8. Determine Optimal MeJA Concentration & Time Quantification->Optimization

Caption: General workflow for optimizing MeJA elicitation.

References

Application of Methyl Jasmonate in Plant Cell Suspension Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methyl jasmonate (MeJA), a volatile methyl ester of jasmonic acid, is a key signaling molecule in plants, mediating responses to both biotic and abiotic stresses.[1][2] In the context of biotechnology, MeJA is a powerful and widely used elicitor in plant cell suspension cultures to enhance the production of high-value secondary metabolites.[3][4] These compounds, which include alkaloids, terpenoids, flavonoids, and phenolics, are the source of many pharmaceuticals, flavors, and cosmetics.[5][6]

The application of exogenous MeJA to cell cultures triggers a defense response, activating complex signal transduction pathways that lead to the upregulation of genes involved in secondary metabolism.[5][7] This elicitation strategy can significantly increase the yield of target compounds, often surpassing the levels found in intact plants, thereby making plant cell culture a viable and sustainable platform for the commercial production of these molecules.[8][9] However, the effectiveness of MeJA elicitation is influenced by several factors, including the concentration of MeJA, the timing of its application, the specific plant cell line, and the culture conditions.[1][6] A common observation is a trade-off between enhanced secondary metabolite production and a reduction in cell growth, which necessitates careful optimization of the elicitation protocol.[4]

Mechanism of Action: The Jasmonate Signaling Pathway

When MeJA is introduced to plant cells, it is typically converted to the biologically active form, jasmonoyl-isoleucine (JA-Ile).[10][11] This molecule then acts as a ligand, initiating a signaling cascade. The core of this pathway involves the perception of JA-Ile by the SCF(COI1) E3 ubiquitin ligase complex.[10] This binding event targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which then activate the expression of a wide array of jasmonate-responsive genes, including those encoding key enzymes in secondary metabolite biosynthetic pathways.[2][11]

Jasmonate Signaling Pathway Simplified Jasmonate (JA) Signaling Pathway MeJA This compound (MeJA) JA Jasmonic Acid (JA) MeJA->JA Conversion JA_Ile JA-Isoleucine (Active Form) JA->JA_Ile Conjugation COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAR1 JAR1 Enzyme JAR1->JA_Ile JAZ JAZ Repressor COI1->JAZ Targets TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JRG Jasmonate Responsive Genes (Biosynthesis Enzymes) TF->JRG Activates SM Secondary Metabolites JRG->SM Synthesis

Caption: Simplified Jasmonate (JA) Signaling Pathway.

Quantitative Data on MeJA Elicitation

The following table summarizes the effects of MeJA on the production of various secondary metabolites in different plant cell suspension cultures.

Plant SpeciesSecondary Metabolite(s)MeJA ConcentrationTreatment Duration & TimingYield / Fold IncreaseReference(s)
Taxus wallichianaPaclitaxel100 µMAdded on day 17, harvested 7 days post-elicitation~10-fold increase (to 0.19 mg/g DW)[12]
Justicia gendarussaApigenin (B1666066) & Apigetrin (B1665589)200 µMAdded on day 40, harvested after 2 daysApigenin: 123.98 µg/g DW; Apigetrin: 342.87 µg/g DW[13]
Hypericum perforatumFlavonoids100 µMAdded on day 152.7-fold increase[14]
Gynema sylvestreGymnemic acidNot Specified72 hours135.41 mg/g dry cell weight[14]
Ruta graveolensPsoralen75 µM14 days3.495 mg/g DW in cells[15]
Ruta graveolensBergapten50 µM21 days7.110 mg/g DW in cells; 8.223 mg/g in medium[15]
Artemisia absinthiumPhenolics & Flavonoids1.0 mg/LNot SpecifiedEnhanced accumulation and antioxidant activity[14]
Taxus canadensisPaclitaxel & Baccatin IIINot SpecifiedNot SpecifiedPaclitaxel: to 48.3 mg/L; Baccatin III: to 53.6 mg/L[12]

Experimental Protocols

Protocol 1: Preparation of this compound (MeJA) Stock Solution

MeJA is an oily liquid that is typically dissolved in an organic solvent, like ethanol, before being added to the aqueous cell culture medium.[16]

Materials:

  • This compound (liquid, e.g., Sigma-Aldrich)

  • Ethanol (95-100%, sterile)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Sterile syringe filter (0.2 µm)

Procedure:

  • Calculate the required amount. To prepare a 100 mM stock solution, for example, use the molecular weight of MeJA (224.30 g/mol ) and its density (~1.03 g/mL).

  • In a sterile microcentrifuge tube, add the calculated volume of MeJA to a specific volume of 95% ethanol. For instance, to make a stock solution for a final concentration of 150 µM in the culture, 40 µL of 100% MeJA can be added to 460 µL of 95% ethanol.[4]

  • Vortex the solution thoroughly to ensure the MeJA is completely dissolved.

  • Filter-sterilize the stock solution using a 0.2 µm syringe filter into a new sterile container. While some protocols add the stock before autoclaving the medium, filter sterilization is preferred to prevent degradation of the heat-labile MeJA.[4][17]

  • Store the stock solution at -20°C for long-term use.

Protocol 2: General Protocol for Elicitation in Plant Cell Suspension Culture

This protocol outlines the key steps for applying MeJA to an established plant cell suspension culture.

Elicitation Workflow General Workflow for MeJA Elicitation start 1. Establish healthy cell suspension culture subculture 2. Subculture cells into fresh medium start->subculture growth 3. Incubate until exponential growth phase (e.g., 7-10 days) subculture->growth elicit 4. Add sterile MeJA stock to desired final concentration (e.g., 50-200 µM) growth->elicit control 5. Add equivalent volume of solvent (e.g., ethanol) to control flasks growth->control incubate_post 6. Incubate for a defined elicitation period (e.g., 2-21 days) elicit->incubate_post control->incubate_post harvest 7. Harvest cells and medium separately via filtration incubate_post->harvest analysis 8. Analyze cells (biomass) and medium (metabolites) harvest->analysis

Caption: General Workflow for MeJA Elicitation.

Detailed Steps:

  • Culture Establishment: Maintain a healthy, actively growing plant cell suspension culture by regular subculturing (e.g., every 14-21 days).

  • Initiate Experimental Cultures: Inoculate fresh liquid medium with a defined amount of cells from the stock culture.

  • Growth Phase: Incubate the cultures on a gyratory shaker under controlled light and temperature conditions until they reach the mid-to-late exponential growth phase. This is often the optimal time for elicitation.[9]

  • Elicitation: Using the prepared stock solution (Protocol 1), add the required volume of MeJA to the culture flasks to achieve the desired final concentration (commonly 50-250 µM).[4][13] Ensure the foam closures are covered with aluminum foil to prevent the volatile MeJA from evaporating.[4]

  • Control Group: To a set of control flasks, add an equivalent volume of the solvent (e.g., sterile ethanol) used to prepare the MeJA stock. This accounts for any effects of the solvent on the cells.[4]

  • Incubation: Return the flasks to the shaker and incubate for the predetermined elicitation period. The optimal duration varies widely depending on the species and target metabolite and can range from a few hours to several weeks.[13][15]

  • Harvesting: At the end of the elicitation period, separate the cells from the culture medium by vacuum filtration.

  • Analysis:

    • Determine the fresh and dry weight of the harvested cells to assess biomass accumulation.

    • Freeze-dry or flash-freeze the cell biomass for subsequent metabolite extraction.

    • Extract and quantify the target secondary metabolites from both the cell biomass and the culture medium (as some compounds are secreted) using appropriate analytical techniques.

Protocol 3: General Outline for Quantification of Secondary Metabolites

The choice of analytical method depends on the chemical nature of the target compound.

  • Extraction:

    • Cell Biomass: Disrupt the freeze-dried cells (e.g., by grinding in liquid nitrogen) and extract the metabolites using a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

    • Culture Medium: The medium can sometimes be analyzed directly or may require a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the compounds of interest.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying specific compounds. Requires a standard of the pure compound for calibration.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or derivatized compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for compound identification and quantification.

    • Spectrophotometry: Used for quantifying total classes of compounds, such as total phenolics (e.g., Folin-Ciocalteu assay) or total flavonoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are lipid-derived signaling molecules crucial in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Their low concentrations in complex plant matrices necessitate highly sensitive and selective analytical methods for accurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for this purpose, offering superior sensitivity and specificity over other methods like GC-MS.[5][6] This application note provides a detailed protocol for the simultaneous quantification of this compound and related jasmonates in plant tissues using LC-MS/MS.

Jasmonate Signaling Pathway

Jasmonate signaling is initiated by various stimuli, leading to the biosynthesis of jasmonic acid. JA can be converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[7] In the absence of stimuli, Jasmonate ZIM-domain (JAZ) proteins repress transcription factors (like MYC2), inhibiting the expression of jasmonate-responsive genes.[2][8] Upon stress, JA-Ile promotes the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the SCF(COI1) E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing the transcription factors to activate downstream gene expression.[2][8]

Jasmonate_Signaling cluster_0 Cellular Response cluster_1 Repression Complex Stimuli Stimuli JA_Biosynthesis JA Biosynthesis Stimuli->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ_Degradation JAZ Degradation (26S Proteasome) TF_Activation Transcription Factor (e.g., MYC2) Activation JAZ_Degradation->TF_Activation Gene_Expression JA-Responsive Gene Expression TF_Activation->Gene_Expression JAZ JAZ Repressor TF Transcription Factor (e.g., MYC2) JAZ->TF Represses COI1->JAZ_Degradation Ubiquitination

Caption: Overview of the Jasmonate Signaling Pathway.

Experimental Protocol

This protocol outlines a robust method for the extraction, purification, and quantification of jasmonates from plant tissues.

Materials and Reagents
  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal standards (e.g., [²H₆]-JA, [²H₆]-MeJA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[9][10]

  • Centrifuge

  • Vacuum concentrator

Sample Preparation Workflow

Sample_Prep_Workflow Start Start Homogenization 1. Homogenization - Freeze ~50 mg tissue in liquid N2 - Grind to a fine powder Start->Homogenization Extraction 2. Extraction - Add 1 mL cold 80% Methanol - Add internal standards - Vortex and incubate at 4°C overnight Homogenization->Extraction Centrifugation1 3. Centrifugation - 10,000 x g for 10 min at 4°C Extraction->Centrifugation1 CollectSupernatant 4. Collect Supernatant Centrifugation1->CollectSupernatant SPE_Conditioning 5. SPE Column Conditioning - 1 mL Methanol - 1 mL Ultrapure Water CollectSupernatant->SPE_Conditioning SampleLoading 6. Sample Loading - Dilute supernatant with water - Load onto SPE cartridge SPE_Conditioning->SampleLoading Washing 7. Washing - 1 mL 20% Methanol SampleLoading->Washing Elution 8. Elution - 1 mL 100% Methanol Washing->Elution Drying 9. Drying - Evaporate to dryness under N2 stream Elution->Drying Reconstitution 10. Reconstitution - Dissolve in 100 µL 50% Methanol Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for jasmonate extraction.

Detailed Methodologies
  • Sample Homogenization: Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[11]

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol and the internal standards. Vortex thoroughly and incubate at 4°C overnight.[9]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

    • Dilute the supernatant from the previous step with ultrapure water to a final methanol concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol to remove interfering compounds.

    • Elute the jasmonates with 1 mL of 100% methanol.[12]

  • Drying and Reconstitution: Dry the eluate completely using a vacuum concentrator or a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.[9]

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.[13]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative for JA and related acids, Positive for MeJA[9]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Jasmonic Acid (JA)209.159.0
This compound (MeJA)225.1151.1[12]
JA-Isoleucine (JA-Ile)322.2130.1
12-OH-JA225.159.0
OPDA291.2165.1
[²H₆]-Jasmonic Acid215.162.0
[²H₆]-Methyl Jasmonate231.1154.1

Quantitative Data Summary

The performance of the described method is summarized below. The use of stable isotope-labeled internal standards is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.[14]

ParameterJasmonic Acid (JA)This compound (MeJA)Reference
Detection Limit (LOD) 0.03 ng/mL0.075 ng/mL[10]
Quantification Limit (LOQ) 0.1 ng/mL0.25 ng/mL
Average Recovery 92.48%94.30%[10]
Linearity (R²) >0.99>0.99
Precision (RSD%) <10%<10%

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and accurate quantification of this compound and related jasmonates in plant tissues. The detailed protocol, from sample preparation to data acquisition, offers a reliable workflow for researchers in plant biology, agriculture, and drug discovery. The high sensitivity and specificity of this method make it suitable for analyzing the low endogenous levels of these critical signaling molecules.

References

Application Notes and Protocols: Methyl Jasmonate as a Tool for Studying Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, is a key signaling molecule in plant defense.[1] Exogenous application of MeJA is a powerful and widely used technique to elicit and study plant defense responses, mimicking the effects of herbivory and pathogen attack.[1][2] This allows researchers to investigate the intricate signaling pathways, identify defense-related genes, and analyze the production of protective secondary metabolites. These secondary metabolites are of significant interest to drug development professionals due to their potential therapeutic properties.[3] This document provides detailed application notes and experimental protocols for utilizing MeJA as a tool to study plant defense responses.

Data Presentation: Elicitation of Secondary Metabolites with this compound

The application of MeJA can significantly increase the concentration of various secondary metabolites with defense-related functions. The following tables summarize quantitative data from several studies, showcasing the effect of MeJA on different plant species and in vitro cultures.

Table 1: Effect of this compound on Phenolic Compounds and Terpenoids in Sweet Basil (Ocimum basilicum L.)

MeJA ConcentrationCompoundFold Increase vs. ControlTreatment Duration
0.5 mMTotal Phenolics~1.6x2 days
0.5 mMRosmarinic Acid~1.7x2 days
0.5 mMCaffeic Acid~1.8x2 days
0.5 mMTotal Terpenoids~1.6x4 days
0.5 mMEugenol~1.6x4 days
0.5 mMLinalool~1.4x4 days

Data summarized from a study on sweet basil where MeJA was applied as a foliar spray. The increases are approximate values derived from the reported data.[4]

Table 2: Influence of this compound on Secondary Metabolite Production in Plant Cell and Adventitious Root Cultures

Plant SpeciesCulture TypeMeJA ConcentrationSecondary MetaboliteFold Increase vs. ControlTreatment Duration
Cnidium officinaleAdventitious Roots100 µMTotal Phenolics~2xNot Specified
Polygonum multiflorumAdventitious Roots50 µMTotal Phenolics~2x7 days
Echinacea purpureaAdventitious Roots200 µMTotal Phenolics~1.2x7 days

This table presents data on the elicitation of phenolic compounds in different in vitro plant cultures.[5]

Table 3: Enhancement of Glucosinolates in Broccoli (Brassica oleracea) Florets by this compound Application

MeJA Application ProtocolGlucosinolateObservation
Single application of 250 µmol L⁻¹Total GlucosinolatesMaximized concentrations
Two consecutive daily treatments of 250 µmol L⁻¹ (4 and 3 days before harvest)NeoglucobrassicinFurther enhanced concentration

Summary of findings from a study optimizing MeJA application to enhance health-promoting phytochemicals in broccoli.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the this compound signaling pathway and a general workflow for experiments utilizing MeJA to study plant defense responses.

MeJA_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction Cascade cluster_response Defense Response Stimulus Wounding / Herbivory / Pathogen Attack MeJA_biosynthesis JA/MeJA Biosynthesis Stimulus->MeJA_biosynthesis MeJA_transport MeJA Transport (volatile signal) MeJA_biosynthesis->MeJA_transport COI1 COI1 (Receptor) MeJA_transport->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Proteins (Repressors) SCF_COI1->JAZ targets Ub_Proteasome 26S Proteasome JAZ->Ub_Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub_Proteasome->MYC2 releases Defense_Genes Defense Gene Expression (e.g., PR proteins, enzymes for secondary metabolite synthesis) MYC2->Defense_Genes activates Secondary_Metabolites Accumulation of Secondary Metabolites (e.g., phenolics, terpenoids, alkaloids) Defense_Genes->Secondary_Metabolites Physiological_Response Physiological Responses (e.g., growth inhibition, senescence) Defense_Genes->Physiological_Response

Caption: this compound Signaling Pathway.

MeJA_Experimental_Workflow cluster_analysis Analysis of Defense Responses Plant_Material Plant Material (Whole plants, seedlings, or cell cultures) MeJA_Treatment This compound Treatment (Foliar spray or in-media application) Plant_Material->MeJA_Treatment Incubation Incubation (Controlled environment, specific duration) MeJA_Treatment->Incubation Harvesting Tissue Harvesting (e.g., leaves, roots, cells) Incubation->Harvesting Gene_Expression Gene Expression Analysis (RNA extraction, qRT-PCR) Harvesting->Gene_Expression Metabolite_Analysis Secondary Metabolite Analysis (Extraction, HPLC, GC-MS) Harvesting->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays (e.g., PAL, PPO) Harvesting->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of MeJA for subsequent dilution to working concentrations.

Materials:

Procedure:

  • Solvent Selection: MeJA is soluble in organic solvents such as ethanol and DMSO.[5] For most applications, ethanol is a suitable solvent.

  • Stock Solution Concentration: A common stock solution concentration is 100 mM. To prepare a 100 mM stock solution:

    • The molecular weight of MeJA is 224.3 g/mol .

    • For 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 224.3 g/mol = 0.02243 g or 22.43 mg of MeJA.

    • If your MeJA is a liquid, you will need to use its density to calculate the volume required (Density of MeJA is approximately 1.03 g/mL).

    • Volume (µL) = (Weight (mg) / Density (g/mL)) * 1000

    • Volume (µL) = (22.43 mg / 1.03 g/mL) * 1000 ≈ 21.78 µL

  • Preparation:

    • In a sterile microcentrifuge tube or glass vial, add the calculated volume of MeJA.

    • Add the solvent (e.g., ethanol) to bring the final volume to 1 mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed container. It is stable for several months. For aqueous solutions, it is recommended not to store them for more than one day.[5]

Protocol 2: Application of this compound to Whole Plants (Foliar Spray)

Objective: To induce a systemic defense response in whole plants by applying MeJA to the foliage.

Materials:

  • MeJA stock solution (e.g., 100 mM in ethanol)

  • Distilled water

  • Surfactant (e.g., Tween 20 or Silwet L-77)

  • Spray bottle

  • Control solution (distilled water with the same concentration of solvent and surfactant as the MeJA solution)

Procedure:

  • Preparation of Working Solution:

    • Prepare the desired concentration of MeJA in distilled water. A common concentration range for foliar spray is 100 µM to 1 mM.

    • To prepare 100 mL of a 100 µM MeJA solution from a 100 mM stock:

      • (100 mM) * V1 = (0.1 mM) * (100 mL) => V1 = 0.1 mL or 100 µL of the stock solution.

    • Add a surfactant to the working solution to ensure even coverage of the leaves. A typical concentration for Tween 20 is 0.01-0.1% (v/v).

  • Application:

    • Spray the MeJA solution evenly onto the leaves of the plants until runoff.

    • For control plants, spray with the control solution.

  • Incubation:

    • Place the treated and control plants in a growth chamber under controlled conditions (temperature, light, humidity).

    • The duration of treatment can vary from a few hours to several days, depending on the specific research question.

  • Harvesting:

    • After the desired treatment period, harvest the plant tissue (e.g., leaves, roots) for subsequent analysis. Flash-freeze the tissue in liquid nitrogen and store at -80°C until use.

Protocol 3: Elicitation of Plant Cell Suspension Cultures with this compound

Objective: To induce the production of secondary metabolites in plant cell cultures.

Materials:

  • Established plant cell suspension culture

  • MeJA stock solution (e.g., 100 mM in ethanol)

  • Sterile pipette and tips

  • Laminar flow hood

Procedure:

  • Preparation of MeJA for Addition:

    • Under sterile conditions in a laminar flow hood, dilute the MeJA stock solution in the culture medium to the desired final concentration. Common concentrations for cell cultures range from 10 µM to 200 µM.

    • Alternatively, the required volume of the stock solution can be added directly to the culture flask.

  • Elicitation:

    • Add the prepared MeJA solution to the cell suspension culture.

    • For control cultures, add an equivalent volume of the solvent used for the MeJA stock solution.

  • Incubation:

    • Return the flasks to the shaker and incubate under the standard culture conditions.

    • The elicitation period can range from a few hours to several days.

  • Harvesting:

    • After the elicitation period, separate the cells from the medium by filtration or centrifugation.

    • Wash the cells with fresh medium or a suitable buffer.

    • The cells and the medium can be analyzed separately for intracellular and extracellular metabolites, respectively. Freeze the cell pellet in liquid nitrogen and store at -80°C.

Protocol 4: Analysis of Defense Gene Expression by qRT-PCR

Objective: To quantify the expression levels of defense-related genes in MeJA-treated plant tissue.

Materials:

  • Harvested plant tissue (frozen)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Extract total RNA from the powdered tissue using a commercial kit or a standard protocol like the TRIzol method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific instrument and primers used.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to one or more stable reference genes.

Protocol 5: Quantification of Secondary Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify the levels of specific secondary metabolites (e.g., phenolic compounds) in MeJA-treated plant tissue.

Materials:

  • Harvested plant tissue (frozen and lyophilized/dried)

  • Extraction solvent (e.g., 80% methanol)

  • Vortex mixer, sonicator, and centrifuge

  • Syringe filters (0.22 or 0.45 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, water with formic or acetic acid)

  • Standards of the compounds to be quantified

Procedure:

  • Extraction:

    • Grind the dried plant tissue to a fine powder.

    • Weigh a known amount of the powdered tissue (e.g., 100 mg) into a tube.

    • Add a specific volume of the extraction solvent (e.g., 1 mL of 80% methanol).

    • Vortex, sonicate, and/or shake the mixture for a defined period to ensure efficient extraction.

    • Centrifuge the mixture to pellet the debris.

  • Sample Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. A gradient elution is often used for separating multiple compounds.

    • Inject a known volume of the filtered extract into the HPLC system.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Identify the peaks of interest by comparing their retention times and UV-Vis spectra with those of the authentic standards.

    • Prepare a calibration curve using different concentrations of the standard compounds.

    • Quantify the amount of each compound in the sample by comparing its peak area to the calibration curve. The results are typically expressed as mg/g of dry weight of the plant material.

References

Techniques for Applying Methyl Jasmonate to Induce Systemic Acquired Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections throughout the plant. Methyl jasmonate (MeJA), a naturally occurring plant signaling molecule, has been identified as a potent inducer of SAR. Exogenous application of MeJA can mimic the plant's natural defense signaling, leading to the activation of defense-related genes, production of pathogenesis-related (PR) proteins, and accumulation of secondary metabolites that collectively enhance resistance against a wide range of pathogens and herbivores.

These application notes and protocols provide detailed methodologies for the application of MeJA to induce SAR in plants for research and development purposes. The information is intended to guide researchers in selecting appropriate application techniques, optimizing treatment parameters, and evaluating the efficacy of MeJA-induced resistance.

Data Presentation: Efficacy of this compound Application Methods

The following tables summarize quantitative data from various studies on the application of this compound to induce systemic acquired resistance.

Table 1: Foliar Application of this compound

Plant SpeciesTarget Pathogen/HerbivoreMeJA ConcentrationApplication MethodTreatment DurationObserved Effects
Arabidopsis thalianaPythium mastophorum45 µMSprayNot specifiedSubstantially protected mutant plants from root rot.
Arabidopsis thalianaTurnip crinkle virus (TCV)0.1 mMDipping leaves3 days before challengeInduced protection against TCV.
Pinus pinasterFusarium oxysporum0.1, 0.5, 1, 5, 10 mMSprayNot specifiedNo protection for seeds and seedlings.
Pinus pinasterFusarium circinatum25 mMSprayNot specifiedDid not reduce plant mortality.
Ulmus minorOphiostoma novo-ulmi50, 100 mMSprayNot specifiedNo evidence of induced resistance.
Cucumber (Cucumis sativus)Biotic stress simulation0.2, 2, 5, 10, 20, 50 mMSprayOn-goingDose-dependent biphasic emission of volatiles.[1][2]
Norway spruce (Picea abies)Pine weevil (Hylobius abies)10 mMSprayNot specifiedReduced pine weevil damage by 53-59%.[3]

Table 2: Soil Drench Application of this compound

Plant SpeciesTarget Pathogen/HerbivoreMeJA ConcentrationApplication MethodTreatment DurationObserved Effects
Arabidopsis thalianaPythium mastophorum13 µM, 45 µMSoil drenchDailySubstantially reduced disease incidence.
PineappleMealybug (Dysmicoccus brevipes)0.1 mMSoil drenchNot specifiedComparison of ISR and SAR on mealybug multiplication.[4]

Table 3: Seed Treatment with this compound

Plant SpeciesTarget PestMeJA ConcentrationApplication MethodTreatment DurationObserved Effects
Rice (Oryza sativa)Rice water weevil2.5 mMSeed soakingNot specifiedEnhanced resistance to weevils.[5]
Rice (Oryza sativa)Rice water weevil2.5 mM, 5.0 mMSeed soakingNot specifiedInduced resistance, but with costs to plant growth.[6]

Table 4: Volatile (Vapor) Application of this compound

Plant SpeciesTarget Pest/PurposeMeJA Amount/ConcentrationApplication MethodTreatment DurationObserved Effects
CottonInsect attraction18 µmol/plantVapor exposure from treated wicksOvernight~3x higher emission of volatiles.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

Materials:

  • This compound (MeJA)

  • Ethanol (95% or absolute)

  • Tween 20 or Silwet L-77 (surfactant)

  • Sterile distilled water

  • Sterile glassware (beakers, flasks)

  • Magnetic stirrer and stir bar

  • Micropipettes

Procedure for Preparing a 100 mM MeJA Stock Solution in Ethanol:

  • MeJA is an oil; handle with care in a fume hood.

  • The molecular weight of MeJA is 224.30 g/mol .

  • To prepare a 100 mM stock solution, dissolve 22.43 mg of MeJA in 1 mL of ethanol.

  • Vortex or sonicate until the MeJA is completely dissolved.

  • Store the stock solution in a tightly sealed glass vial at -20°C for long-term storage.

Procedure for Preparing Working Solutions:

  • For aqueous applications, MeJA is sparingly soluble in water. A surfactant is necessary for even distribution.

  • To prepare a 100 µM working solution, for example, add 1 µL of the 100 mM stock solution to 1 mL of sterile distilled water.

  • Add a surfactant such as Tween 20 to a final concentration of 0.01-0.1% (v/v) or Silwet L-77 to a final concentration of 0.01-0.05% (v/v).

  • Stir vigorously while adding the MeJA stock solution to prevent precipitation.

  • Prepare fresh working solutions before each experiment as their stability in aqueous solution can be limited.

Protocol 2: Foliar Spray Application of this compound

Materials:

  • Healthy, uniformly grown plants

  • MeJA working solution (e.g., 100 µM in 0.02% Tween 20)

  • Control solution (e.g., 0.02% Tween 20 in water)

  • Spray bottles

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Grow plants to the desired developmental stage under controlled environmental conditions.

  • Prepare the MeJA working solution and the control solution immediately before application.

  • Randomly assign plants to treatment and control groups.

  • In a well-ventilated area or a fume hood, thoroughly spray the foliage of the treatment group with the MeJA solution until runoff is observed. Ensure even coverage of both adaxial and abaxial leaf surfaces.

  • Spray the control group with the control solution in the same manner.

  • To prevent cross-contamination, keep treated and control plants physically separated.

  • Allow the plants to dry before returning them to the growth chamber.

  • Proceed with pathogen inoculation or sample collection at the desired time point after treatment (e.g., 24-72 hours).

Protocol 3: Analysis of Pathogenesis-Related (PR) Gene Expression by qRT-PCR

Materials:

  • Plant tissue (leaves, roots) from MeJA-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for PR genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, Tubulin)

  • qPCR instrument

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest plant tissue at specified time points after MeJA treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target PR genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression levels using the 2-ΔΔCt method, comparing the expression in MeJA-treated samples to the control samples.

Protocol 4: Disease Resistance Assay

Materials:

  • MeJA-treated and control plants

  • Pathogen inoculum (e.g., fungal spore suspension, bacterial cell suspension)

  • Syringe without a needle or a micropipette

  • Growth chambers with controlled temperature, humidity, and light

Procedure:

  • Plant Treatment:

    • Treat plants with MeJA or a control solution as described in Protocol 2.

  • Pathogen Inoculation:

    • After the desired induction period (e.g., 48 hours), challenge the plants with the pathogen.

    • For fungal pathogens, this may involve spraying a spore suspension onto the leaves.

    • For bacterial pathogens, infiltration of a bacterial suspension into the leaf apoplast using a needleless syringe is a common method.

  • Incubation and Disease Scoring:

    • Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity).

    • Monitor the plants for disease symptoms over a period of several days to weeks.

    • Score disease severity using a rating scale (e.g., percentage of leaf area with lesions, lesion diameter).

  • Quantification of Pathogen Growth (Optional):

    • To quantify pathogen growth, leaf discs can be harvested from inoculated leaves, homogenized, and plated on a selective medium to determine the number of colony-forming units (CFUs) for bacteria or fungi.

Signaling Pathways and Experimental Workflows

Jasmonate Signaling Pathway in Plant Defense

The induction of SAR by this compound is mediated by a complex signaling cascade. Upon perception, MeJA is converted to the bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors such as MYC2. Activated MYC2 then initiates the transcription of a wide array of defense-related genes, including those encoding for PR proteins and enzymes involved in the biosynthesis of secondary metabolites.

jasmonate_signaling MeJA This compound (Exogenous Application) JA_Ile JA-Ile (Bioactive form) MeJA->JA_Ile COI1 SCF-COI1 Complex (Receptor) JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activation SAR Systemic Acquired Resistance Defense_Genes->SAR experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis Plant_Growth Plant Growth MeJA_Application MeJA Application (Spray, Drench, etc.) Plant_Growth->MeJA_Application Control_Application Control Application Plant_Growth->Control_Application MeJA_Prep MeJA Solution Preparation MeJA_Prep->MeJA_Application Pathogen_Inoculation Pathogen Inoculation MeJA_Application->Pathogen_Inoculation Gene_Expression Gene Expression Analysis (qRT-PCR) MeJA_Application->Gene_Expression Protein_Analysis PR Protein Analysis (Western Blot, Proteomics) MeJA_Application->Protein_Analysis Metabolite_Analysis Secondary Metabolite Analysis MeJA_Application->Metabolite_Analysis Control_Application->Pathogen_Inoculation Disease_Assay Disease Resistance Assay Pathogen_Inoculation->Disease_Assay

References

Application Notes and Protocols for In Vitro Measurement of Methyl Jasmonate-Induced Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to measure the activity of key enzymes induced by methyl jasmonate (MeJA), a critical signaling molecule in plant defense and secondary metabolism. The included methodologies are essential for screening and characterizing novel compounds that may modulate these enzymatic pathways.

Introduction

This compound (MeJA) is a plant hormone that plays a pivotal role in mediating responses to a variety of biotic and abiotic stresses. A key aspect of the MeJA-induced defense response is the upregulation of specific enzymes involved in the biosynthesis of protective secondary metabolites and other defense-related compounds. The in vitro measurement of the activity of these enzymes is fundamental for understanding the molecular mechanisms of plant defense and for the development of new agrochemicals or pharmaceuticals that can modulate these pathways. This document outlines the protocols for assaying the activity of four major MeJA-induced enzymes: Polyphenol Oxidase (PPO), Lipoxygenase (LOX), Phenylalanine Ammonia-Lyase (PAL), and Terpene Synthase (TPS).

This compound Signaling Pathway

This compound treatment of plant cells initiates a signaling cascade that leads to the expression of numerous defense-related genes, including those encoding for the enzymes detailed in these protocols. The core of this pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][2][3][4] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2.[1][3][5] Upon binding of JA-Ile, the SCF-COI1 complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This releases the transcription factors, allowing them to activate the expression of target genes, including those for PAL and TPS.[6][7][8]

JasmonateSignaling cluster_nucleus Nucleus MeJA This compound (Applied Exogenously) JA_Ile JA-Ile (Bioactive form) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation PAL_Gene PAL Gene MYC2->PAL_Gene Activates transcription TPS_Gene TPS Gene MYC2->TPS_Gene Activates transcription PAL Phenylalanine Ammonia-Lyase (PAL) PAL_Gene->PAL Translation TPS Terpene Synthase (TPS) TPS_Gene->TPS Translation

This compound Signaling Pathway leading to Enzyme Induction.

Experimental Protocols

The following section provides detailed protocols for the in vitro assays of MeJA-induced enzymes. An experimental workflow diagram is presented below, followed by the specific protocols for each enzyme.

ExperimentalWorkflow cluster_assays Enzyme Activity Assays start Start: Plant Material (e.g., cell culture, leaf tissue) treatment Treatment with This compound start->treatment extraction Crude Protein Extraction treatment->extraction quantification Protein Quantification (e.g., Bradford, BCA) extraction->quantification assay_prep Assay Preparation (Substrates, Buffers, etc.) quantification->assay_prep ppo_assay PPO Assay (Spectrophotometric) assay_prep->ppo_assay lox_assay LOX Assay (Fluorometric) assay_prep->lox_assay pal_assay PAL Assay (Spectrophotometric/HPLC) assay_prep->pal_assay tps_assay TPS Assay (Colorimetric) assay_prep->tps_assay data_analysis Data Analysis (Calculate specific activity) ppo_assay->data_analysis lox_assay->data_analysis pal_assay->data_analysis tps_assay->data_analysis end End: Results data_analysis->end

General Experimental Workflow for Measuring Enzyme Activity.
Polyphenol Oxidase (PPO) Activity Assay (Spectrophotometric)

Principle: PPO catalyzes the oxidation of phenolic compounds to form colored quinones. The rate of quinone formation can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength.

Materials:

Protocol:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold protein extraction buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant as the crude enzyme extract.[10]

  • Reaction Mixture: In a cuvette, mix 1.5 mL of 50 mM sodium phosphate buffer (pH 6.5) and 0.5 mL of the enzyme extract.[9] For a microplate assay, use 100 µL of buffer and 33 µL of the sample.[9]

  • Incubation: Incubate the mixture for 1 minute at 25°C.[9]

  • Initiate Reaction: Add 1.0 mL of 50 mM pyrocatechol solution (for cuvette) or 67 µL (for microplate) to the mixture to start the reaction.[9]

  • Measurement: Immediately measure the increase in absorbance at 420 nm every 10-20 seconds for 3-5 minutes.[9]

  • Calculation: Determine the rate of reaction from the linear portion of the curve. One unit of PPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[11]

ParameterValueReference
Buffer 50 mM Sodium Phosphate, pH 6.5[9]
Substrate 50 mM Pyrocatechol[9]
Wavelength 420 nm[9]
Temperature 25°C[9]
Lipoxygenase (LOX) Activity Assay (Fluorometric)

Principle: LOX catalyzes the oxidation of polyunsaturated fatty acids. This assay uses a specific substrate that, upon oxidation by LOX, reacts with a probe to generate a fluorescent product. The increase in fluorescence is proportional to the LOX activity.[12]

Materials:

  • Fluorescence microplate reader

  • White 96-well microplate

  • LOX Assay Buffer (e.g., provided in commercial kits)

  • LOX Substrate (e.g., arachidonic acid)[13]

  • LOX Probe (fluorescent)

  • Crude enzyme extract

Protocol:

  • Enzyme Extraction: Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[14]

  • Reaction Setup: In a white 96-well plate, add the enzyme extract. Prepare a background control without the enzyme.

  • Reaction Mixture: Prepare a reaction mix containing LOX Assay Buffer and the LOX Probe. Add this mix to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[15]

  • Initiate Reaction: Add the LOX substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm in kinetic mode for 10-20 minutes.[12][15]

  • Calculation: Calculate the rate of fluorescence increase from the linear portion of the curve. One unit of LOX is the amount of enzyme that oxidizes 1 µmol of the substrate per minute.[12]

ParameterValueReference
Excitation Wavelength ~500 nm[12]
Emission Wavelength ~536 nm[12]
Substrate Arachidonic Acid[13]
Assay Format 96-well plate, kinetic[12]
Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric/HPLC)

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid can be quantified by its absorbance at 290 nm (spectrophotometric) or by separation and quantification using High-Performance Liquid Chromatography (HPLC).[16][17][18]

Materials:

  • Spectrophotometer or HPLC system with a UV detector

  • Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)[16]

  • Substrate Solution (e.g., 15-40 mM L-phenylalanine in extraction buffer)[16][19]

  • Stop Solution (e.g., 4 M HCl)[19]

  • Crude enzyme extract

Protocol (Spectrophotometric):

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge and collect the supernatant.[16]

  • Reaction Mixture: Combine the enzyme extract with the L-phenylalanine substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19]

  • Stop Reaction: Terminate the reaction by adding the stop solution.[19]

  • Measurement: Measure the absorbance of the mixture at 290 nm.

  • Calculation: Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (9630 M⁻¹cm⁻¹).[16] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Protocol (HPLC):

  • Follow steps 1-4 of the spectrophotometric protocol.

  • Sample Preparation: Centrifuge the stopped reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 column. Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) to separate trans-cinnamic acid.

  • Detection: Detect trans-cinnamic acid by its absorbance at ~290 nm.

  • Quantification: Quantify the amount of trans-cinnamic acid by comparing the peak area to a standard curve of known concentrations.

ParameterValueReference
Buffer 0.1 M Tris-HCl, pH 8.8[16]
Substrate 15-40 mM L-phenylalanine[16][19]
Wavelength (Spectro.) 290 nm[17][18]
Temperature 37°C[19]
HPLC Column C18General Practice
Terpene Synthase (TPS) Activity Assay (Colorimetric)

Principle: This high-throughput screening assay is based on substrate consumption.[20][21][22] It utilizes an engineered E. coli strain that produces a colored carotenoid from a terpene precursor (e.g., farnesyl pyrophosphate, FPP). When an active TPS is expressed, it competes for the same precursor, leading to a decrease in carotenoid production and a corresponding loss of color, which can be visually or spectrophotometrically quantified.[20][21][22]

Materials:

  • Engineered E. coli strain expressing a carotenoid biosynthesis pathway

  • Expression vector for the TPS gene of interest

  • Culture medium and appropriate antibiotics

  • Spectrophotometer or plate reader for absorbance measurement

  • Acetone (B3395972) for pigment extraction

Protocol:

  • Transformation: Transform the engineered E. coli strain with the expression vector containing the TPS gene.

  • Culturing: Grow the transformed cells in a suitable culture medium with appropriate antibiotics and inducers for both the carotenoid pathway and the TPS gene.

  • Color Development: Incubate the cultures for a sufficient time (e.g., 48 hours) to allow for color development in the control (empty vector) strain.[21]

  • Visual Assessment: Visually inspect the cultures. A reduction in color intensity compared to the control indicates TPS activity.

  • Quantitative Measurement:

    • Harvest the cells by centrifugation.

    • Extract the carotenoid pigments with acetone.[21]

    • Measure the absorbance of the acetone extract at the wavelength corresponding to the carotenoid's absorption maximum (e.g., ~470 nm for lycopene).

  • Calculation: A lower absorbance in the TPS-expressing sample compared to the control indicates higher TPS activity.

ParameterValueReference
Host System Engineered E. coli[20][21][22]
Detection Method Colorimetric (pigment loss)[20][21][22]
Quantification Absorbance of extracted pigment[21]
Substrate Endogenously produced isoprenyl diphosphates (e.g., FPP, GGPP)[20][21]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The specific activity of each enzyme should be calculated and expressed in appropriate units (e.g., U/mg of protein). When comparing the effects of different treatments or screening compounds, results should be normalized to a control to determine the percent induction or inhibition of enzyme activity.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to measure the in vitro activity of key enzymes induced by this compound. These assays are valuable tools for fundamental research in plant biology and for applied research in the development of new products for agriculture and medicine.

References

Application Notes and Protocols for Stable Isotope Labeling of Methyl Jasmonate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a volatile organic compound, is a critical signaling molecule in plants, mediating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, and responses to abiotic stress. Understanding the metabolic fate of MeJA is crucial for elucidating its complex signaling network and for developing strategies to enhance plant resilience and productivity. Stable isotope labeling is a powerful technique that enables the tracing of molecules through metabolic pathways. By introducing atoms with heavier isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)) into MeJA, researchers can track its conversion into other metabolites, quantify its flux through different pathways, and identify novel downstream products using mass spectrometry. These insights are invaluable for basic research and for the development of new plant protectants and therapeutic agents.

Data Presentation

Table 1: Quantitative Analysis of Jasmonates using Isotope Dilution LC-MS/MS

This table summarizes typical performance parameters for the quantification of major jasmonates using a stable isotope dilution method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of isotopically labeled internal standards corrects for sample loss during preparation and variations in instrument response, allowing for precise and accurate quantification.

JasmonateInstrument LOD (amol)Method LOQ (fmol/g FW)Recovery (%)
Jasmonic Acid (JA)~100~5-20>85
Jasmonoyl-isoleucine (JA-Ile)~25~1-10>85
12-Oxo-phytodienoic acid (OPDA)~500~10-50>80
This compound (MeJA)~200~5-25>80

Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 2: Metabolic Fate of Deuterated this compound (d₂-MeJA) in Achyranthes bidentata Leaves

This table presents the relative abundance of d₂-MeJA and its labeled metabolites in distal leaves after application to a lower leaf, demonstrating its transport and conversion.[1]

CompoundChemical FormulaMass (m/z)Relative Abundance (%) in Distal Leaves
d₂-Methyl Jasmonate (d₂-MeJA)C₁₃H₁₈D₂O₃22615
d₂-Jasmonic Acid (d₂-JA)C₁₂H₁₆D₂O₃21235
d₂-Jasmonoyl-isoleucine (d₂-JA-Ile)C₁₈H₂₇D₂NO₄32550

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (d₂-MeJA)

This protocol describes a convenient method for the preparation of deuterated MeJA via a base-catalyzed proton/deuterium exchange.[2]

Materials:

  • This compound (commercially available)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place commercially available this compound (1 mmol) in a round-bottom flask.

  • Add a solution of sodium deuteroxide in deuterium oxide (40 wt. %, 0.5 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 24 hours to allow for the exchange of the two protons alpha to the ketone group with deuterium.

  • After 24 hours, quench the reaction by adding 5 mL of D₂O.

  • Transfer the mixture to a separatory funnel and extract the deuterated this compound with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield d₂-methyl jasmonate.

  • Confirm the isotopic enrichment and purity of the product using mass spectrometry and NMR.

Protocol 2: Application of d₂-MeJA to Plants and Metabolite Extraction

This protocol outlines the application of labeled MeJA to a plant and the subsequent extraction of metabolites for analysis.[1]

Materials:

  • Healthy, well-watered plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana, or crop species)

  • d₂-Methyl Jasmonate (from Protocol 1)

  • Ethanol (B145695)

  • Tween 20

  • Micropipette or fine brush

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Extraction solvent (e.g., 80% methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of d₂-MeJA Solution: Prepare a working solution of d₂-MeJA (e.g., 1 mM) in ethanol containing 0.01% Tween 20 to act as a surfactant.

  • Application: Gently apply a known volume (e.g., 10 µL) of the d₂-MeJA solution to the adaxial surface of a single, mature leaf. Mark the treated leaf. For control plants, apply a solution containing only ethanol and Tween 20.

  • Incubation: Grow the plants under controlled environmental conditions for the desired time period (e.g., 1, 6, 24 hours) to allow for transport and metabolism of the labeled compound.

  • Harvesting: At the designated time point, harvest the treated leaf as well as distal, untreated leaves. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube. Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol).

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the sample on ice for 20 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis of Labeled Jasmonates

This protocol provides a general framework for the analysis of stable isotope-labeled jasmonates using UPLC-MS/MS.

Materials:

  • Metabolite extract (from Protocol 2)

  • UPLC-MS/MS system equipped with a reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Appropriate internal standards (e.g., commercially available deuterated or ¹³C-labeled jasmonate standards)

Procedure:

  • Sample Preparation: If necessary, dilute the metabolite extract to fall within the linear range of the instrument. Spike the sample with a known concentration of internal standards.

  • Chromatographic Separation: Inject the sample onto the UPLC system. A typical gradient for separating jasmonates might be:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and re-equilibrate

  • Mass Spectrometry Analysis: Operate the mass spectrometer in a targeted Multiple Reaction Monitoring (MRM) mode. Set up transitions for the parent and fragment ions of both the endogenous (unlabeled) and labeled (e.g., d₂) jasmonates of interest.

  • Data Analysis:

    • Identify peaks based on retention time and specific MRM transitions.

    • Integrate the peak areas for the endogenous analyte and the labeled internal standard.

    • Calculate the concentration of the endogenous analyte using the ratio of the peak areas and the known concentration of the internal standard.

    • For tracing experiments, identify and quantify the labeled metabolites by monitoring for their specific mass-to-charge ratios.

Mandatory Visualizations

Jasmonate_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid (in chloroplast) Stress->Linolenic_Acid induces OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) (in peroxisome) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (active form) JA->JA_Ile JAR1 MeJA This compound (MeJA) JA->MeJA JMT COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates

Caption: The Jasmonate Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Isotopically Labeled MeJA (e.g., d₂-MeJA) Application Application of Labeled MeJA to Plant Tissue Synthesis->Application Incubation Incubation and Metabolic Conversion Application->Incubation Harvesting Harvesting and Quenching (Liquid Nitrogen) Incubation->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction Analysis UPLC-MS/MS Analysis (Targeted MRM) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Metabolic Pathway Elucidation Data_Processing->Interpretation

Caption: Experimental Workflow for Stable Isotope Labeling.

References

Application Notes and Protocols for Visualizing Methyl Jasmonate-Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing microscopic techniques to visualize and quantify various cellular changes induced by methyl jasmonate (MeJA), a plant stress hormone with known anti-cancer properties. The following protocols and data are intended to guide researchers in assessing the effects of MeJA on apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential.

Visualization of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which MeJA exerts its anti-cancer effects. Several microscopic techniques can be employed to visualize and quantify apoptosis.

Nuclear Morphology Assessment using Hoechst 33342 Staining

Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, localized fluorescence, which can be readily visualized by fluorescence microscopy.

Experimental Protocol:

  • Cell Culture: Plate cells in a suitable vessel for fluorescence microscopy (e.g., 6-well plate with coverslips or a 96-well imaging plate) and culture to the desired confluency (typically 70-90%).

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 0.4 mM, 0.8 mM, 1.6 mM) for a specific duration (e.g., 24 hours). Include an untreated control group.[1]

  • Staining Solution Preparation: Prepare a Hoechst 33342 staining solution by diluting a stock solution (e.g., 10 mg/mL) 1:2,000 in phosphate-buffered saline (PBS).[2]

  • Staining: Remove the culture medium and wash the cells twice with PBS. Add the Hoechst 33342 staining solution to cover the cells.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells three times with PBS.[2]

  • Imaging: Visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[2] Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei compared to the diffuse, faint staining of normal nuclei.

Annexin V-FITC and Propidium Iodide (PI) Double Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by fluorescence microscopy or flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary: this compound-Induced Apoptosis

Cell LineMeJA ConcentrationTreatment DurationPercentage of Apoptotic CellsReference
Human NSCLC (H1792)1.6 mM24 h~50%[1]
Human NSCLC (Calu-1)1.6 mM24 h~40%[1]
T Cell LymphomaIn vivo administration-Significant increase[4]

Visualization of Reactive Oxygen Species (ROS) Production

This compound treatment can induce the production of reactive oxygen species (ROS), which play a crucial role in initiating apoptosis.

H2DCFDA Staining for General ROS Detection

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.

  • Staining Solution Preparation: Prepare a fresh working solution of H2DCFDA (e.g., 5-20 µM) in serum-free medium or PBS.[5]

  • Staining: Remove the culture medium, wash the cells twice with PBS, and add the H2DCFDA working solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[6]

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove excess probe.[6]

  • Imaging: Immediately visualize the cells using a fluorescence microscope with a FITC filter set. An increase in green fluorescence intensity indicates an increase in ROS levels.

Quantitative Data Summary: this compound-Induced ROS Production

Cell Line/SystemMeJA ConcentrationObservationReference
Arabidopsis protoplasts100 µMIncreased DCF fluorescence co-localized with mitochondria at 1h, and with both mitochondria and chloroplasts at 3h.[7]
Human NSCLC-Inhibition of ROS suppressed MeJA-induced apoptosis and autophagy.[1]
Plant cell cultures100 µMSignificant increase in malondialdehyde (MDA) content, an index of lipid peroxidation.[8]

Visualization of Mitochondrial Membrane Potential (ΔΨm) Changes

A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

TMRM Staining for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in section 1.1.

  • Staining Solution Preparation: Prepare a fresh TMRM staining solution (e.g., 25 nM) in a suitable recording medium.[9]

  • Staining: Remove the culture medium, wash the cells twice with pre-warmed recording medium, and then incubate with the TMRM staining solution.[9]

  • Incubation: Incubate the cells for 30 minutes at 37°C.[9]

  • Washing: Replace the staining solution with fresh, pre-warmed recording medium.[9]

  • Imaging: Visualize the cells using a fluorescence microscope with a rhodamine or TRITC filter set. A decrease in red fluorescence intensity in the mitochondria indicates a loss of membrane potential.

Quantitative Data Summary: this compound-Induced Mitochondrial Depolarization

Cell LineMeJA ConcentrationObservationReference
Breast Cancer Cells-Decreased mitochondrial membrane potential.[10]
Hepatocellular Carcinoma Cells-Destruction of mitochondrial membrane potential.[11]
Arabidopsis protoplasts100 µMReduced fluorescence intensity of Rhodamine 123, indicating MTP loss.[7]

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

MeJA_Apoptosis_Pathway MeJA This compound ROS ROS Production MeJA->ROS TNFR1 TNFR1 Upregulation MeJA->TNFR1 Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MMP_Loss ΔΨm Loss Mito_Dysfunction->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp8 Caspase-8 Activation TNFR1->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MeJA-induced apoptotic signaling pathway.

Experimental Workflow for Visualizing Cellular Changes

Experimental_Workflow cluster_prep Preparation cluster_analysis Microscopic Analysis cluster_output Data Acquisition & Analysis Cell_Culture Cell Culture MeJA_Treatment This compound Treatment Cell_Culture->MeJA_Treatment Apoptosis_Staining Apoptosis Staining (Hoechst, Annexin V/PI) MeJA_Treatment->Apoptosis_Staining ROS_Staining ROS Staining (H2DCFDA) MeJA_Treatment->ROS_Staining MMP_Staining ΔΨm Staining (TMRM) MeJA_Treatment->MMP_Staining Imaging Fluorescence Microscopy Apoptosis_Staining->Imaging ROS_Staining->Imaging MMP_Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: Experimental workflow for visualizing cellular changes.

References

Application Notes and Protocols for RNA-Seq Analysis of Plant Tissues Treated with Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a vital plant signaling molecule, plays a crucial role in orchestrating a plant's defense mechanisms and developmental processes.[1] As a derivative of jasmonic acid (JA), MeJA is instrumental in mediating plant responses to a wide array of biotic and abiotic stressors, such as herbivory, pathogen attacks, and wounding.[1][2][3] The external application of MeJA can effectively mimic these stress responses, triggering significant transcriptional reprogramming within the plant.[1] This characteristic makes MeJA an invaluable tool for scientists aiming to unravel the genetic basis of plant defense and the biosynthesis of secondary metabolites.[1]

RNA sequencing (RNA-Seq) has become a cornerstone technology for comprehensive, transcriptome-wide analysis of gene expression.[1] This high-throughput sequencing method enables the precise quantification of RNA transcripts, offering a detailed snapshot of the genes that are active under particular conditions.[1] By integrating MeJA treatment with RNA-Seq, researchers can effectively identify and quantify the genes and gene networks that are responsive to jasmonate signaling.[1] This powerful combination has been successfully applied across various plant species to elucidate the molecular intricacies of stress responses and to pinpoint key regulatory genes and pathways.[1]

These application notes provide a comprehensive guide and detailed protocols for leveraging MeJA and RNA-Seq to investigate differential gene expression in plants. The information is specifically tailored for researchers, scientists, and professionals in drug development who have an interest in plant biotechnology, functional genomics, and the discovery of novel bioactive compounds.[1]

Jasmonate Signaling Pathway

The perception of MeJA triggers a well-defined signaling cascade that culminates in the activation of downstream transcription factors and the subsequent expression of jasmonate-responsive genes.[1] In the core pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the nuclear receptor CORONATINE INSENSITIVE 1 (COI1).[4] COI1, an F-box protein, forms a Skp1/Cul1/F-box (SCFCOI1) complex, which then recruits JASMONATE-ZIM DOMAIN (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[4][5]

Jasmonate_Signaling_Pathway MeJA MeJA JA JA MeJA->JA Conversion JA_Ile JA_Ile JA->JA_Ile Conjugation COI1 SCF-COI1 JA_Ile->COI1 Binding JAR1 JAR1 JAR1->JA_Ile JAZ JAZ COI1->JAZ Recruitment MYC2 MYC2 JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activation

A simplified diagram of the Jasmonate Signaling Pathway.

Experimental Protocols

This compound Treatment of Plant Tissues

This protocol outlines the steps for treating plant tissues with this compound to induce a stress response for subsequent RNA-Seq analysis.

Materials:

  • Healthy, uniformly grown plants

  • This compound (MeJA) solution (e.g., 100 µM in a buffer with a surfactant like Tween 20)

  • Control solution (buffer with surfactant only)

  • Spray bottles or a system for controlled application

  • Liquid nitrogen

  • Sterile, RNase-free collection tubes

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Plant Growth: Cultivate plants under controlled environmental conditions (e.g., specific photoperiod, temperature, and humidity) to ensure uniformity.

  • Treatment Application:

    • For spraying applications, evenly spray the aerial parts of the plants with the MeJA solution until droplets form on the leaves.

    • Treat a separate group of plants with the control solution.

    • Ensure proper ventilation during application.

  • Incubation: Place the treated and control plants back into the controlled environment for the desired duration (e.g., 1, 3, 6, 24 hours). The time course can be optimized based on the plant species and the specific genes of interest.[6]

  • Tissue Harvesting:

    • At each time point, harvest the desired tissue (e.g., leaves, roots) from both MeJA-treated and control plants.

    • Immediately flash-freeze the harvested tissue in liquid nitrogen to halt biological processes and prevent RNA degradation.[7][8]

  • Storage: Store the frozen tissue at -80°C until RNA extraction.[7][9]

RNA Extraction from Plant Tissues

This protocol describes a general method for isolating high-quality total RNA from plant tissues, which are often rich in polysaccharides and secondary metabolites that can interfere with RNA extraction.[7]

Materials:

  • Frozen plant tissue (~100 mg)[8]

  • Liquid nitrogen

  • Pre-chilled mortar and pestle[8]

  • RNA extraction reagent (e.g., TRIzol, TRI Reagent)[9][10]

  • Chloroform[9]

  • Isopropyl alcohol[9]

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water or buffer

  • RNase-free centrifuge tubes

  • Microcentrifuge

Procedure:

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[7][8]

    • Transfer the frozen powder to a tube containing 1 mL of RNA extraction reagent.

  • Phase Separation:

    • Incubate the homogenate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropyl alcohol and mix gently.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quality Control:

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 are indicative of pure RNA.[11]

RNA-Seq Library Preparation

This protocol provides a general workflow for constructing an RNA-Seq library from total RNA for sequencing on an Illumina platform.

Materials:

  • High-quality total RNA (RIN > 7.0)[6]

  • mRNA enrichment kit (e.g., using oligo(dT) magnetic beads) or rRNA depletion kit

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers for first-strand cDNA synthesis

  • DNA polymerase I and RNase H for second-strand cDNA synthesis

  • End-repair, A-tailing, and adapter ligation reagents

  • PCR amplification reagents

  • Library purification beads (e.g., AMPure XP)

  • Library quantification kit (e.g., Qubit, qPCR)

Procedure:

  • mRNA Enrichment/rRNA Depletion: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.[12][13] Alternatively, for a whole transcriptome view, deplete ribosomal RNA (rRNA).

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces using a fragmentation buffer and heat.[13]

  • cDNA Synthesis:

    • Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and Adenylation:

    • Repair the ends of the double-stranded cDNA fragments to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

  • Adapter Ligation: Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Purification and Quality Control:

    • Purify the amplified library to remove adapter dimers and other small fragments.

    • Assess the quality and size distribution of the library using a bioanalyzer.

    • Quantify the final library using a sensitive method like qPCR or a fluorometric assay.

Data Analysis Workflow

The analysis of RNA-Seq data involves several computational steps to process the raw sequencing reads and identify differentially expressed genes.[14]

RNA_Seq_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome/Transcriptome Trimming->Alignment Quantification Read Quantification (FPKM/TPM) Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Annotation Downstream_Analysis Downstream Analysis (Pathway, Network) Functional_Annotation->Downstream_Analysis

A typical bioinformatics workflow for RNA-Seq data analysis.

Steps:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. This includes checking for base quality scores, GC content, and adapter contamination.[14]

  • Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic.[14]

  • Alignment: Align the cleaned reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene or transcript. Gene expression levels are often normalized and reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).[15][16]

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the MeJA-treated and control samples.[16]

  • Functional Annotation and Enrichment: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes (DEGs) to understand the biological processes and pathways affected by MeJA treatment.[16]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have performed RNA-Seq analysis on plant tissues treated with this compound.

Table 1: Differentially Expressed Genes (DEGs) in Response to MeJA Treatment

Plant SpeciesMeJA ConcentrationTime PointTotal DEGsUp-regulated DEGsDown-regulated DEGsReference
Rosemary (suspension cells)10 µM48 h7,836--[17]
Rosemary (suspension cells)50 µM48 h6,797--[17]
Rosemary (suspension cells)100 µM48 h8,310--[17]
Schizonepeta tenuifolia50 µM-12,557--[16]
Schizonepeta tenuifolia100 µM-15,4098,9656,444[16]
Schizonepeta tenuifolia250 µM-13,286--[16]
Senna tora-1 h10,048 (total across all time points)--[6]
Senna tora-3 h(most DEGs at this time point)--[6]
Senna tora-6 h---[6]
Senna tora-24 h---[6]
Pearl Millet (drought-sensitive)200 µM-3,270--[18]
Pearl Millet (drought-tolerant)200 µM-127--[18]
Rhododendron fortunei--19,333248181[15]

Table 2: Key MeJA-Responsive Genes and Pathways

Gene/Pathway CategoryKey Genes/PathwaysPlant SpeciesObservationReference
JA Biosynthesis & Signaling LOX2S, AOS, JAZ, MYC2RosemaryUpregulated with 100 µM MeJA
JAZ, MYC2Schizonepeta tenuifoliaSignificantly upregulated
Secondary Metabolism Phenylpropanoid biosynthesisRosemarySignificantly enriched[17]
Flavonoid and terpenoid metabolismRosemaryDifferentially expressed
Terpenoid and polyketide metabolismRhododendron fortuneiEnriched pathways[15]
Monoterpenoid biosynthesisSchizonepeta tenuifoliaSignificantly upregulated
Transcription Factors MYC2, DELLA, MYB111RosemaryKey roles in MeJA response[19]
bHLH, AP2/ERF, bZIP, WRKYGeneralInduced by MeJA to regulate saponin (B1150181) accumulation[20]
Stress Response Heme binding, oxidation-reductionPearl MilletEnriched in drought-sensitive genotype[18]
Terpene synthase activityPearl MilletEnriched in drought-tolerant genotype[18]

Conclusion

The combination of this compound treatment and RNA-Seq analysis provides a powerful approach to dissect the complex gene regulatory networks underlying plant stress responses and secondary metabolism. The detailed protocols and data analysis workflow presented in these application notes offer a robust framework for researchers to investigate these processes in their plant species of interest. The quantitative data from various studies highlight the significant transcriptional reprogramming induced by MeJA and point to conserved as well as species-specific responses. By applying these methodologies, scientists can gain deeper insights into plant biology, with potential applications in crop improvement and the discovery of novel, plant-derived therapeutic compounds.

References

Application Notes and Protocols for Promoter Analysis of Methyl Jasmonate-Responsive Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), and its free-acid form jasmonic acid (JA), are crucial lipid-derived signaling molecules in plants. They orchestrate a wide array of physiological processes, including defense responses against pathogens and herbivores, as well as developmental processes.[1][2] The activation of these responses is largely mediated by changes in gene expression, initiated by the binding of specific transcription factors to cis-acting regulatory elements within the promoters of MeJA-responsive genes.[1] Understanding this transcriptional regulation is fundamental for developing strategies to enhance plant resilience and for identifying novel bioactive compounds.

These application notes provide a comprehensive overview and detailed protocols for the analysis of promoters that are responsive to this compound. The workflow covers the identification of MeJA-responsive genes, isolation and analysis of their promoters, and the characterization of protein-DNA interactions.

Application Notes: The Jasmonate Signaling Pathway and Key Regulatory Elements

The canonical jasmonate signaling pathway is initiated by the perception of JA-isoleucine (the bioactive form of JA) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the 26S proteasome-mediated degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins liberates transcription factors, such as MYC2, which can then activate the expression of downstream JA-responsive genes.[2]

MeJA_Signaling_Pathway cluster_0 MeJA This compound (MeJA) / JA-Isoleucine COI1 COI1-JAZ Co-receptor Complex MeJA->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Proteasome 26S Proteasome JAZ->Proteasome Promoter Promoter of MeJA-Responsive Gene TF->Promoter activates Gene Gene Expression Promoter->Gene

Figure 1: Simplified Jasmonate (JA) Signaling Pathway.
Key MeJA-Responsive cis-Acting Elements

Promoter analysis of various MeJA-inducible genes has led to the identification of several conserved cis-acting elements. These motifs serve as binding sites for transcription factors that modulate gene expression. A summary of prominent elements is provided below.

cis-Acting Element Consensus Sequence Found in Promoter of Gene(s) Notes
G-boxCACGTGWidely distributed, including in promoters of genes regulated by the transcription factor MYC2.[2][3]Also involved in light and abscisic acid responses.[4]
TGACG-motif / as-1-like elementTGACGBarley lipoxygenase 1, nopaline (B31955) synthase (nos) promoter.[5][6]Often found as inverted repeats. Binding site for bZIP transcription factors.[5] Can also be responsive to salicylic (B10762653) acid.[6]
JERE (Jasmonate and Elicitor Responsive Element)---Strictosidine synthase (Str) from Catharanthus roseus.[1]Binds to AP2-domain proteins like ORCAs.[1]
JARE (JA-responsive element)G(C)TCCTGAAtJMT (jasmonic acid carboxyl methyltransferase).[7]A novel element distinct from previously reported MeJA-responsive motifs.[7]
GCC-boxAGCCGCCFound enriched in MeJA-inducible genes whose expression is suppressed by salicylic acid.[3]Target of transcription factors like ORA59.[3]
W-boxTGACYEnriched in promoters of genes involved in SA/JA crosstalk.[3]Typically binds WRKY transcription factors.
CGTCA-motifCGTCAFound upstream of MeJA-responsive long noncoding RNAs in tobacco.[8]A core motif for MeJA responsiveness.

Experimental Workflow for Promoter Analysis

A typical workflow for analyzing the promoter of a putative MeJA-responsive gene involves several stages, from the initial identification of the gene to the in vivo validation of transcription factor binding.

Experimental_Workflow General Workflow for MeJA-Responsive Promoter Analysis A Identify MeJA-Responsive Gene (e.g., via RNA-Seq, Microarray) B Isolate Promoter Region (e.g., Genome Walking, PCR) A->B C In Silico Analysis (Predict cis-acting elements) B->C D Create Promoter Deletion Series B->D I Identify Candidate Transcription Factors (e.g., Yeast One-Hybrid) C->I E Fuse Promoter Fragments to Reporter Gene (e.g., GUS) D->E F Generate Transgenic Plants (e.g., Agrobacterium-mediated transformation) E->F G Analyze Reporter Gene Expression (Histochemical & Fluorometric Assays) with/without MeJA treatment F->G H Identify Minimal Promoter Region Conferring MeJA Responsiveness G->H H->I J Validate In Vitro Interaction (Electrophoretic Mobility Shift Assay - EMSA) I->J K Validate In Vivo Binding (Chromatin Immunoprecipitation - ChIP) J->K

Figure 2: Workflow for MeJA-Responsive Promoter Analysis.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key experimental techniques used in promoter analysis.

Protocol 1: Promoter Deletion and GUS Reporter Fusion

This protocol describes the creation of a series of promoter deletions fused to the β-glucuronidase (GUS) reporter gene, a common method for identifying functional regions of a promoter.[5][9]

1.1. Promoter Fragment Amplification:

  • Design a series of forward primers that anneal at different positions within the promoter of interest. All forward primers should contain a restriction site at their 5' end (e.g., BamHI).

  • Design a single reverse primer that anneals at the 3' end of the promoter, just upstream of the start codon (ATG). This primer should contain a different restriction site at its 5' end (e.g., NcoI).

  • Perform PCR using high-fidelity DNA polymerase with genomic DNA as the template to amplify the different length promoter fragments.

1.2. Vector Ligation:

  • Digest the amplified promoter fragments and the recipient vector (e.g., pCAMBIA series containing a promoterless GUS gene) with the selected restriction enzymes.

  • Purify the digested fragments and vector.

  • Ligate the promoter fragments into the vector upstream of the GUS gene using T4 DNA Ligase.

1.3. Transformation into E. coli and Plasmid Verification:

  • Transform the ligation products into competent E. coli cells.

  • Select for transformed colonies on appropriate antibiotic plates.

  • Isolate plasmid DNA from several colonies and verify the correct insertion of the promoter fragments via restriction digest and Sanger sequencing.

1.4. Transformation into Agrobacterium tumefaciens:

  • Transform the verified plasmids into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).[10]

1.5. Plant Transformation:

  • Use the transformed Agrobacterium to transform your plant system of interest (e.g., Arabidopsis thaliana) using a method like floral infiltration.[11]

  • Select transgenic plants (T1 generation) on a selection medium (e.g., containing hygromycin or kanamycin).

  • Allow T1 plants to self-pollinate and collect T2 seeds. Screen T2 plants to identify homozygous lines for subsequent analysis.[9][11]

Protocol 2: Histochemical and Quantitative GUS Assays

Once homozygous transgenic lines are established, GUS expression can be analyzed to determine the activity of the promoter fragments in response to MeJA.

2.1. MeJA Treatment:

  • Grow seedlings of each transgenic line under standard conditions.

  • For treatment, spray seedlings with a solution of MeJA (e.g., 50-100 µM in a solution containing a surfactant like Tween-20) or grow them on MeJA-containing media. Use a mock solution for control plants.[12][13]

  • Harvest tissues at various time points after treatment.

2.2. Histochemical (Qualitative) GUS Staining: [9][14]

  • Harvest whole seedlings or specific tissues and place them in ice-cold 90% acetone (B3395972) for 20 minutes.

  • Wash the samples with staining buffer without the substrate.

  • Immerse the tissues in GUS staining solution:

    • 50 mM Sodium Phosphate Buffer (pH 7.2)

    • 0.5 mM Potassium Ferrocyanide

    • 0.5 mM Potassium Ferricyanide

    • 0.2% Triton X-100

    • 2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc) (added from a stock dissolved in DMF)

  • Infiltrate the tissues with the staining solution under a vacuum for 15-20 minutes.

  • Incubate the samples at 37°C for 4-16 hours, or until blue color develops.[15] The incubation time should be determined empirically.[15]

  • Stop the reaction by removing the staining solution.

  • De-stain the tissues by washing with a series of ethanol (B145695) concentrations (e.g., 70%, 95%, 100%) to remove chlorophyll.

  • Visualize and document the blue staining pattern using a dissecting or light microscope.

2.3. Fluorometric (Quantitative) GUS Assay: [9][10]

  • Harvest approximately 100 mg of tissue from control and MeJA-treated plants and freeze immediately in liquid nitrogen.

  • Homogenize the tissue in 100 µL of ice-cold GUS extraction buffer:

    • 50 mM Sodium Phosphate Buffer (pH 7.0)

    • 10 mM EDTA

    • 0.1% Triton X-100

    • 0.1% N-lauroylsarcosine sodium salt

    • 10 mM β-mercaptoethanol (added fresh)

  • Centrifuge the homogenate at 13,000-14,000 x g for 5-10 minutes at 4°C.

  • Transfer the supernatant (total soluble protein) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • For the assay, add a known amount of protein extract (e.g., 50 µL) to 450 µL of extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG).

  • Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 30, 60, 90 minutes).

  • Stop the reaction for each aliquot by adding it to a large volume of stop buffer (0.2 M Na₂CO₃).

  • Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a spectrofluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate GUS activity (e.g., in pmol 4-MU / min / mg protein) using a standard curve prepared with known concentrations of 4-MU.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the interaction between a protein (e.g., a transcription factor) and a specific DNA fragment (e.g., a putative cis-element).[16][17] The principle is that a protein-DNA complex migrates more slowly through a non-denaturing gel than the free DNA probe.[18][19]

3.1. Probe Preparation:

  • Synthesize complementary oligonucleotides (20-50 bp) corresponding to the putative cis-acting element.

  • Label one of the oligos at the 5' end with a non-radioactive tag (e.g., biotin, IRDye) or a radioactive tag (e.g., ³²P).[19]

  • Anneal the labeled oligo with its unlabeled complement to create a double-stranded, labeled probe.

3.2. Protein Extraction or Synthesis:

  • Extract total nuclear protein from plant tissues or use an in vitro transcription/translation system to synthesize the candidate transcription factor.

3.3. Binding Reaction:

  • In a microcentrifuge tube, combine the following on ice:

    • Nuclear protein extract (2-5 µg) or purified protein

    • 10x Binding Buffer (composition varies, but typically contains Tris-HCl, KCl, MgCl₂, glycerol, and DTT)

    • Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

    • Nuclease-free water to a final volume of ~19 µL.

  • Incubate on ice for 10-15 minutes.

  • Add 1 µL of the labeled probe.

  • Incubate at room temperature for 20-30 minutes to allow binding.[16]

  • For competition assays (to prove specificity): Before adding the labeled probe, add a 50-100 fold molar excess of an unlabeled "cold" competitor probe (identical to the labeled probe) or a mutated/unrelated competitor probe.[18]

3.4. Electrophoresis:

  • Prepare a non-denaturing polyacrylamide gel (e.g., 6.5% TBE gel).[16]

  • Pre-run the gel at 100-120 V for 10-30 minutes in cold 0.5x TBE buffer.[16]

  • Add loading dye to the binding reactions and load the samples onto the gel.

  • Run the gel at a constant voltage (e.g., 100 V) at 4°C until the dye front is near the bottom.[16]

3.5. Detection:

  • If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • If using an IRDye probe, the gel can be imaged directly in an infrared imager.[19]

  • If using a ³²P-labeled probe, dry the gel and expose it to X-ray film or a phosphor screen for autoradiography.[17]

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to confirm that a specific protein is bound to a particular DNA sequence in vivo.[20][21]

4.1. Cross-linking and Chromatin Preparation:

  • Harvest plant tissue (e.g., 1-2 g of seedlings).

  • Perform in vivo cross-linking by incubating the tissue in a 1% formaldehyde (B43269) solution under a vacuum for 10-15 minutes.[20]

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.[20]

  • Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder.

  • Isolate nuclei from the ground tissue using appropriate buffers.

  • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp. This is typically done by sonication or enzymatic digestion with micrococcal nuclease (MNase).[22][23] The optimal conditions must be determined empirically.[23]

4.2. Immunoprecipitation:

  • Take a small aliquot of the sheared chromatin to serve as the "Input" control.

  • Incubate the remaining chromatin overnight at 4°C with a specific antibody against the transcription factor of interest.

  • As a negative control, set up a parallel reaction using a non-specific antibody (e.g., normal rabbit IgG).[24]

  • Add Protein A/G-coated magnetic or agarose (B213101) beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[22]

4.3. Washing and Elution:

  • Wash the beads sequentially with a series of low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[24]

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS).

4.4. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating the eluted samples and the "Input" control at 65°C overnight.[24]

  • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[23]

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

4.5. DNA Analysis (qPCR):

  • Perform quantitative PCR (qPCR) on the immunoprecipitated DNA and the Input DNA.

  • Use primers designed to amplify the specific promoter region containing the putative cis-element.

  • Also, use primers for a control genomic region not expected to be bound by the transcription factor.

  • Calculate the enrichment of the target promoter region in the antibody-treated sample relative to the negative control and normalized to the input. A significant enrichment indicates in vivo binding of the transcription factor to the promoter.

References

Application Notes and Protocols for Assessing the Impact of Methyl Jasmonate on Insect Herbivory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl jasmonate (MeJA), a volatile derivative of the phytohormone jasmonic acid (JA), plays a pivotal role in mediating plant defense responses against insect herbivores.[1][2][3] Application of exogenous MeJA can induce a wide array of physiological and biochemical changes in plants, mimicking the effects of actual herbivory and enhancing resistance to insect attack.[4][5] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the impact of MeJA on insect herbivory, encompassing experimental protocols, data presentation, and visualization of key biological and experimental processes.

The jasmonate signaling pathway is central to the induction of these defense responses. Upon perception of herbivore attack, JA-isoleucine (JA-Ile), the bioactive form of jasmonate, binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1).[1][2] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby releasing transcription factors like MYC2 that activate the expression of defense-related genes.[1][6]

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Herbivore Attack Herbivore Attack JA-Ile JA-Isoleucine (JA-Ile) Herbivore Attack->JA-Ile COI1 COI1 Receptor JA-Ile->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense_Genes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2->Defense_Genes activates SCF_COI1->JAZ targets for degradation Secondary_Metabolites Secondary Metabolites (e.g., Alkaloids, Phenolics) Defense_Genes->Secondary_Metabolites Defense_Proteins Defense Proteins (e.g., Proteinase Inhibitors) Defense_Genes->Defense_Proteins Insect_Resistance Insect_Resistance Secondary_Metabolites->Insect_Resistance Defense_Proteins->Insect_Resistance

Caption: Overview of the Jasmonate Signaling Pathway.

Experimental Protocols

Protocol 1: Application of this compound to Plants

This protocol describes the preparation and application of MeJA to induce plant defense responses.

Materials:

  • This compound (MeJA)

  • Ethanol (B145695) (96%)

  • Tween-20 or Silwet L-77

  • Distilled water

  • Spray bottles

  • Micropipettes

  • Beakers and graduated cylinders

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of MeJA (e.g., 1 M) by dissolving it in ethanol. Store the stock solution at -20°C.

  • Working Solution Preparation:

    • For a final concentration of 250 µM MeJA, add 25 µL of the 1 M stock solution to a beaker.[7][8]

    • Add a surfactant like Tween-20 or Silwet L-77 to a final concentration of 0.01-0.1% (v/v) to ensure even spreading on the leaf surface.[9]

    • Bring the final volume to 100 mL with distilled water.

    • Prepare a control solution containing the same concentration of ethanol and surfactant in distilled water, but without MeJA.

  • Application:

    • Apply the MeJA working solution or the control solution to the plants by spraying until the foliage is thoroughly wet. Ensure both the adaxial and abaxial leaf surfaces are covered.

    • Treat plants at a specific time before introducing the insects, for example, 4 days prior to the bioassay.[7]

    • Keep the treated and control plants in separate chambers to avoid cross-contamination from the volatile MeJA.

Experimental Workflow: MeJA Treatment and Bioassay

Experimental_Workflow_MeJA_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Insect Bioassay cluster_analysis Analysis Plant_Growth Grow plants to desired stage MeJA_Prep Prepare MeJA and control solutions Plant_Growth->MeJA_Prep MeJA_Application Apply MeJA/control solution to plants MeJA_Prep->MeJA_Application Incubation Incubate plants (e.g., 24-96 hours) MeJA_Application->Incubation Insect_Introduction Introduce insects to treated/control plants Incubation->Insect_Introduction Data_Collection Collect data on insect performance and plant damage Insect_Introduction->Data_Collection Plant_Analysis Analyze plant defense compounds Data_Collection->Plant_Analysis Statistical_Analysis Perform statistical analysis Data_Collection->Statistical_Analysis

Caption: Workflow for MeJA treatment and insect bioassay.

Protocol 2: Insect Herbivory Bioassays

These bioassays are designed to quantify the effects of MeJA-induced plant defenses on insect feeding behavior and performance.

A. No-Choice Feeding Assay

This assay assesses insect performance when they are confined to either MeJA-treated or control plants.

Materials:

  • MeJA-treated and control plants

  • Insect larvae (e.g., Spodoptera littoralis, Spodoptera exigua)[10][11]

  • Petri dishes or clip cages

  • Moist filter paper

  • Fine-tipped paintbrush

  • Analytical balance

Procedure:

  • Excise leaves from both MeJA-treated and control plants.

  • Place a single leaf in a Petri dish lined with moist filter paper to maintain turgor.

  • Weigh individual larvae and carefully place one larva on each leaf using a fine-tipped paintbrush.

  • Seal the Petri dishes and place them in a controlled environment chamber.

  • After a set period (e.g., 24-72 hours), remove the larvae and re-weigh them.

  • Calculate the larval weight gain.

  • The leaf area consumed can also be quantified using image analysis software.[12]

B. Choice Feeding Assay

This assay determines the feeding preference of insects when given a choice between MeJA-treated and control plant material.

Materials:

  • Leaf discs from MeJA-treated and control plants

  • Petri dishes

  • Agar (B569324) (1-2%)

  • Cork borer

  • Insect larvae

Procedure:

  • Prepare agar plates by pouring a thin layer of 1-2% agar into Petri dishes.

  • Use a cork borer to create leaf discs of a uniform size from both MeJA-treated and control leaves.

  • Arrange one treated and one control leaf disc on opposite sides of each agar plate.

  • Place a single larva in the center of the Petri dish.

  • After 24 hours, measure the area consumed from each leaf disc using image analysis software.

Data Presentation: Insect Performance

Table 1: Effect of MeJA Treatment on Insect Performance (Example Data)

TreatmentInitial Larval Weight (mg)Final Larval Weight (mg)Weight Gain (mg)Leaf Area Consumed (cm²)
Control15.2 ± 0.835.5 ± 1.520.3 ± 1.25.8 ± 0.4
250 µM MeJA15.5 ± 0.722.1 ± 1.16.6 ± 0.92.1 ± 0.3
500 µM MeJA15.3 ± 0.918.9 ± 1.33.6 ± 0.81.2 ± 0.2
Data are presented as mean ± standard error. Asterisk () indicates a significant difference from the control (P < 0.05).*
Protocol 3: Quantification of Plant Defense Responses

This protocol outlines methods to measure the chemical changes in plants following MeJA treatment.

A. Quantification of Secondary Metabolites (e.g., Phenolics, Alkaloids)

Materials:

  • Leaf tissue from MeJA-treated and control plants

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) or ethyl acetate (B1210297)

  • Centrifuge and tubes

  • High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) system[13][14]

Procedure:

  • Harvest leaf tissue at a specific time point after MeJA treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the powder with a suitable solvent (e.g., 80% methanol for phenolics, ethyl acetate for jasmonates).[14]

  • Centrifuge the extract to pellet the debris and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the extract using HPLC or HPLC-MS/MS to identify and quantify specific defense compounds.[14]

B. Analysis of Defense Gene Expression by qRT-PCR

Materials:

  • Leaf tissue from MeJA-treated and control plants

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target defense genes (e.g., VSP, PDF1.2) and a reference gene (e.g., Actin)

Procedure:

  • Extract total RNA from leaf tissue using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest and a reference gene for normalization.[15]

  • Analyze the relative expression levels of the defense genes in MeJA-treated plants compared to control plants.

Data Presentation: Plant Defense Responses

Table 2: Effect of MeJA Treatment on Plant Defense Compounds (Example Data)

TreatmentTotal Phenolic Content (mg GAE/g FW)Nicotine Concentration (µg/g FW)VSP Gene Expression (Fold Change)
Control12.5 ± 1.15.2 ± 0.61.0
250 µM MeJA25.8 ± 2.315.7 ± 1.88.5 ± 0.9
Data are presented as mean ± standard error. GAE = Gallic Acid Equivalents; FW = Fresh Weight. Asterisk () indicates a significant difference from the control (P < 0.05).

Logical Workflow: Data Integration and Interpretation

Data_Integration_Workflow cluster_plant_response Plant Response cluster_insect_response Insect Response MeJA_Treatment MeJA Application Defense_Metabolites Quantification of Defense Metabolites MeJA_Treatment->Defense_Metabolites Defense_Genes Analysis of Defense Gene Expression MeJA_Treatment->Defense_Genes Insect_Performance Measurement of Insect Performance (Weight Gain, etc.) MeJA_Treatment->Insect_Performance Feeding_Behavior Assessment of Feeding Behavior (Choice/No-Choice) MeJA_Treatment->Feeding_Behavior Conclusion Conclusion: MeJA enhances insect resistance via induction of plant defenses Defense_Metabolites->Conclusion correlates with Defense_Genes->Conclusion correlates with Insect_Performance->Conclusion provides evidence for Feeding_Behavior->Conclusion provides evidence for

Caption: Logical workflow for data integration.

References

Practical Application of Methyl Jasmonate in Post-Harvest Fruit Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a naturally occurring plant hormone, has emerged as a significant agent in post-harvest management to enhance the shelf-life and quality of various fruits. As a signaling molecule, MeJA is involved in plant defense responses against biotic and abiotic stresses.[1][2] Its application in post-harvest preservation has been shown to delay ripening, reduce decay, mitigate chilling injury, and improve the nutritional and sensory attributes of fruits.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with MeJA's effects on post-harvest fruit physiology.

Application Notes

This compound application is a promising strategy for preserving the quality of both climacteric and non-climacteric fruits. Its efficacy is dependent on the fruit type, concentration, application method, and storage conditions. Key applications include:

  • Delaying Ripening and Senescence: MeJA can modulate the biosynthesis of ethylene (B1197577), a key hormone in the ripening of climacteric fruits, thereby delaying processes like softening and color change.[4][5]

  • Enhancing Disease Resistance: MeJA treatment can induce systemic acquired resistance in fruits, making them less susceptible to post-harvest pathogens.[1] This is achieved by stimulating the production of defense-related enzymes and secondary metabolites.

  • Mitigating Chilling Injury: For fruits susceptible to chilling injury during cold storage, MeJA application has been shown to improve tolerance by maintaining cell membrane integrity and reducing ion leakage.[2][6][7]

  • Improving Nutritional and Quality Attributes: Treatment with MeJA can lead to an increase in total soluble solids, maintenance of titratable acidity, and enhancement of antioxidant capacity through the accumulation of phenolic compounds and anthocyanins.[1][8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of post-harvest MeJA application on various fruit quality parameters as reported in the literature.

Table 1: Effect of this compound on Physical Fruit Quality Parameters

FruitMeJA ConcentrationApplication MethodStorage ConditionsEffect on FirmnessEffect on Weight LossReference
Apricot0.2 mmol/LDipping for 15 min1°C for 21 daysSignificantly reduced softeningSignificantly reduced[10][11]
Lemon0.3 mMPre-harvest spray / Post-harvest dip7–10 °C for 80 daysMaintained higher firmnessReduced[12]
Mango10⁻⁴ MVapor exposure for 24h7°C for 21 daysSimilar trend of softening as controlSlightly lower[6][7]
Strawberry250 μmol L⁻¹ (pre-harvest)Sequential field applicationsPost-harvest storage for 72hNo significant differenceSignificantly declined at 72h[13]

Table 2: Effect of this compound on Biochemical Fruit Quality Parameters

FruitMeJA ConcentrationKey Biochemical ChangesReference
Peach200 μM~120% increase in anthocyanin accumulation; higher sucrose (B13894) content[8]
Mango10⁻⁴ MIncreased total soluble solids; no effect on titratable acidity or pH[6][7]
Pomegranate1 and 5 mmol L⁻¹ (pre-harvest)Increased total and individual anthocyanins, total phenolic and ascorbic acid contents, and total antioxidant activity[9]
'Kinnow' Mandarin1 mMMaintained significantly highest levels of total phenols, total antioxidants activity, flavonoids, protein, and total free amino acids[14][15]
Lemon0.3 mMMaintained higher total soluble solids (TSS) and total acidity (TA); increased antioxidant enzyme activities (APX, SOD, POD)[12]

Experimental Protocols

Protocol 1: Post-Harvest Dipping Application of this compound for Apricots

This protocol is adapted from studies on apricots to reduce post-harvest decay and maintain quality.[10][11]

1. Materials:

  • Freshly harvested, uniform, and damage-free apricot fruits.
  • This compound (MeJA).
  • Ethanol (B145695) (for dissolving MeJA).
  • Distilled water.
  • Beakers and graduated cylinders.
  • Dipping trays.
  • Drying racks.
  • Cold storage facility (1°C).
  • Shelf-life simulation chamber (25°C).

2. Preparation of MeJA Solution:

  • Prepare a stock solution of MeJA in ethanol.
  • For a 0.2 mmol/L MeJA treatment solution, dilute the stock solution with distilled water to the final concentration. The final ethanol concentration should be minimal (e.g., 0.1% v/v) to avoid phytotoxic effects.
  • Prepare a control solution of distilled water with the same minimal concentration of ethanol.

3. Treatment Application:

  • Randomly divide the fruits into two groups: control and MeJA treatment.
  • Immerse the control group in the distilled water solution for 15 minutes.
  • Immerse the treatment group in the 0.2 mmol/L MeJA solution for 15 minutes.
  • After dipping, place the fruits on drying racks and allow them to air-dry completely.

4. Storage and Evaluation:

  • Store the treated and control fruits in a cold storage facility at 1°C and 95% relative humidity for periods of 7, 14, and 21 days.
  • For shelf-life evaluation, after 21 days of cold storage, transfer a subset of fruits to a chamber at 25°C and evaluate at 4 and 8 days.
  • At each evaluation point, measure parameters such as weight loss, fruit firmness, total soluble solids (TSS), titratable acidity (TA), and juice pH.

Protocol 2: Post-Harvest Vapor Treatment of this compound for Mangoes

This protocol is based on a study investigating the effects of MeJA vapor on reducing chilling injury in mangoes.[6][7]

1. Materials:

  • Mature green mango fruits of uniform size and free from defects.
  • This compound (MeJA).
  • Filter paper.
  • Airtight containers or chambers.
  • Cold storage facility (7°C).
  • Ripening chamber (20°C).

2. Treatment Application:

  • Place a piece of filter paper inside each airtight container.
  • Apply a calculated amount of MeJA solution to the filter paper to achieve a final vapor concentration of 10⁻⁴ M within the container. The exact amount will depend on the volume of the container.
  • Place the mango fruits inside the containers, ensuring they do not come into direct contact with the MeJA-treated filter paper.
  • Seal the containers and expose the fruits to the MeJA vapor for 24 hours at 25°C.
  • For the control group, use containers with filter paper treated only with the solvent (e.g., ethanol) and follow the same procedure.
  • After 24 hours, remove the fruits from the containers and ventilate them.

3. Storage and Evaluation:

  • Store the treated and control mangoes at a chilling temperature of 7°C for up to 21 days.
  • To assess shelf life and ripening, transfer subsets of the fruits to a ripening chamber at 20°C for 5 days after 0, 7, 14, and 21 days of cold storage.
  • Evaluate chilling injury symptoms (e.g., skin pitting, discoloration), ion leakage, firmness, total soluble solids, titratable acidity, and respiration rate at each storage interval.

Signaling Pathways and Mechanisms

This compound exerts its effects by modulating a complex network of signaling pathways that influence fruit ripening, defense responses, and stress tolerance.

Jasmonic Acid Signaling Pathway

The perception of MeJA leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This degradation is mediated by the SCF(COI1) E3 ubiquitin ligase complex. The removal of JAZ repressors allows for the activation of transcription factors, such as MYC2, which in turn regulate the expression of JA-responsive genes. These genes are involved in secondary metabolite production, defense protein synthesis, and crosstalk with other hormone signaling pathways.[16]

jasmonic_acid_signaling MeJA This compound (MeJA) COI1 COI1 MeJA->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 targeted by Proteasome 26S Proteasome JAZ->Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->Proteasome ubiquitination Proteasome->JAZ degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Responses Defense Responses, Secondary Metabolites, Senescence Regulation JA_Genes->Responses

Figure 1. Simplified Jasmonic Acid signaling pathway in plants.
Crosstalk with Ethylene Biosynthesis

In climacteric fruits, MeJA's regulation of ripening is often intertwined with the ethylene signaling pathway. MeJA can influence the expression of key ethylene biosynthesis genes, such as ACS (1-aminocyclopropane-1-carboxylate synthase) and ACO (1-aminocyclopropane-1-carboxylate oxidase).[5] The transcription factor MYC2, activated by JA signaling, can directly bind to the promoters of ACS and ACO genes, thereby promoting ethylene production and accelerating ripening in some cases.[5][16] However, the effect of MeJA on ethylene can be complex and concentration-dependent, with some studies reporting an inhibition of ethylene biosynthesis.[4]

meja_ethylene_crosstalk MeJA This compound (MeJA) JA_Signaling JA Signaling Pathway MeJA->JA_Signaling MYC2 MYC2 JA_Signaling->MYC2 activates ACS_ACO ACS and ACO Genes MYC2->ACS_ACO promotes transcription Ethylene Ethylene Production ACS_ACO->Ethylene Ripening Fruit Ripening Ethylene->Ripening induces

Figure 2. Crosstalk between MeJA and ethylene biosynthesis in fruit ripening.
General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of post-harvest MeJA treatment on fruit quality.

experimental_workflow cluster_analysis Quality Assessment Harvest Fruit Harvesting (Uniform Size & Maturity) Treatment Post-Harvest Treatment Harvest->Treatment Control Control (e.g., Water Dip) Treatment->Control Group 1 MeJA_Treatment MeJA Application (Dip or Vapor) Treatment->MeJA_Treatment Group 2 Storage Storage (e.g., Cold Storage) Control->Storage MeJA_Treatment->Storage Physical Physical Analysis (Firmness, Weight Loss, Color) Storage->Physical Biochemical Biochemical Analysis (TSS, TA, Antioxidants, Phenolics) Storage->Biochemical Molecular Molecular Analysis (Gene Expression) Storage->Molecular Analysis Data Analysis & Interpretation Physical->Analysis Biochemical->Analysis Molecular->Analysis

Figure 3. General experimental workflow for post-harvest MeJA studies.

References

Application Notes and Protocols for Studying Protein-Protein Interactions in Jasmonate Signaling Using Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Role of Methyl Jasmonate in Protein-Protein Interaction Studies

This compound (MeJA) and its more biologically active derivative, jasmonoyl-isoleucine (JA-Ile), are crucial signaling molecules in plants, orchestrating a wide range of developmental processes and defense responses against biotic and abiotic stresses.[1][2] The signaling pathway is a paradigm for understanding how a small molecule can induce specific protein-protein interactions (PPIs) to regulate gene expression.

At the core of the jasmonate signaling pathway is a well-characterized protein complex involving the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and various transcription factors, primarily of the MYC family (e.g., MYC2, MYC3, MYC4).[3][4] In the absence of JA-Ile, JAZ proteins bind to and repress MYC transcription factors, thereby inhibiting the expression of jasmonate-responsive genes.[4]

The application of MeJA to plant systems leads to its conversion to the active form, JA-Ile.[2] JA-Ile then acts as a molecular "glue," promoting the formation of a co-receptor complex between COI1 and JAZ proteins.[3][5][6] This interaction targets the JAZ protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][5] The degradation of JAZ repressors liberates MYC transcription factors, allowing them to activate downstream gene expression.[4][7]

Studying these MeJA-induced PPIs is fundamental to understanding plant defense mechanisms and offers a model system for investigating ligand-induced protein degradation, a concept of growing interest in drug development (e.g., PROTACs). This document provides detailed protocols for key experimental techniques used to investigate these interactions.

II. Key Protein-Protein Interactions in the Jasmonate Signaling Pathway

The jasmonate signaling cascade is primarily regulated by a series of dynamic protein-protein interactions. Understanding these interactions is crucial for elucidating the entire signaling network.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus cluster_activation MeJA MeJA JAIle JA-Ile MeJA->JAIle Conversion COI1 COI1 JAIle->COI1 JAZ JAZ SCF SCF Complex COI1->SCF Part of COI1->JAZ JAZ->COI1 MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes Repression->Genes Repression Activation->Genes Activation

Caption: Jasmonate signaling pathway illustrating key protein-protein interactions.

III. Data Presentation: Quantitative Analysis of Protein-Protein Interactions

For instance, a study analyzing the binding of the transcription factor MYC3 to different JAZ proteins and the transcriptional mediator MED25 revealed a specific order of binding affinity.[8] This information is critical for understanding the competitive interactions that regulate the activation and feedback suppression of the signaling pathway.

Table 1: Relative Binding Affinities of MYC3 with Interacting Partners

Interacting Protein Domain Binding Affinity Rank Implication in Signaling
JAZ (Jas motif) Weakest Allows for displacement and activation of MYC3.
MED25 (CMIDM) Intermediate Facilitates transcriptional activation upon JAZ degradation.

| JAZ (CMID) | Strongest | Mediates feedback suppression of the signaling pathway. |

This table is based on the findings that the order of binding affinity for MYC3 is JAZJas < MED25CMIDM < JAZCMID.[8]

Table 2: Template for Compiling Binding Affinity Data (Kd)

Bait Protein Prey Protein Technique Reported Kd (nM) Reference
COI1 JAZ1 SPR Data Citation
COI1 JAZ3 ITC Data Citation
MYC2 JAZ1 Y2H Quantitative Data Citation
MYC3 JAZ9 Fluorescence Anisotropy Data Citation

| Enter your data | Enter your data | Enter your data | Enter your data | Enter your data |

Researchers can use this template to organize and compare binding affinity data from their own experiments or from the literature.

IV. Experimental Protocols

The following section provides detailed protocols for three key techniques used to study MeJA-induced protein-protein interactions: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Mass Spectrometry (MS).

A. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify binary protein interactions in vivo. It is particularly useful for screening libraries of potential interacting partners and for confirming predicted interactions.[9][10]

Y2H_Workflow Start Start Cloning Clone Bait (e.g., JAZ) into BD vector and Prey (e.g., MYC2) into AD vector Start->Cloning Transformation Co-transform yeast with BD-Bait and AD-Prey plasmids Cloning->Transformation Selection1 Plate on selective medium (-Leu, -Trp) Transformation->Selection1 Growth1 Growth indicates successful transformation Selection1->Growth1 Selection2 Replica plate onto high-stringency selective medium (-Leu, -Trp, -His, -Ade) +/- MeJA/JA-Ile precursor Growth1->Selection2 Growth2 Growth indicates protein interaction Selection2->Growth2 Assay Perform β-galactosidase assay for quantitative analysis Growth2->Assay Result Positive interaction confirmed Assay->Result End End Result->End CoIP_Workflow Start Start Agroinfiltration Co-express epitope-tagged proteins (e.g., JAZ-HA and MYC2-FLAG) in N. benthamiana leaves Start->Agroinfiltration Treatment Treat with MeJA or mock solution Agroinfiltration->Treatment Lysis Homogenize leaf tissue and prepare total protein lysate Treatment->Lysis Immunoprecipitation Incubate lysate with anti-HA beads to pull down JAZ-HA Lysis->Immunoprecipitation Wash Wash beads to remove non-specific binding proteins Immunoprecipitation->Wash Elution Elute protein complexes from beads Wash->Elution Analysis Analyze input and eluted fractions by Western Blot using anti-HA and anti-FLAG antibodies Elution->Analysis Result Detection of MYC2-FLAG in elution confirms interaction Analysis->Result End End Result->End MS_Workflow Start Start CoIP Perform Co-IP of a bait protein (e.g., JAZ) from MeJA-treated and mock-treated plant extracts Start->CoIP Elution Elute protein complexes from beads under non-denaturing conditions CoIP->Elution Digestion Perform in-solution or in-gel tryptic digestion of the eluted proteins Elution->Digestion LCMS Analyze peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Digestion->LCMS DataAnalysis Identify proteins by matching peptide fragmentation spectra to a protein database LCMS->DataAnalysis Quantification Perform label-free or label-based quantification to identify proteins enriched in the MeJA-treated sample DataAnalysis->Quantification Result List of potential interacting partners Quantification->Result End End Result->End

References

Application Notes and Protocols for Analyzing Methyl Jasmonate-Regulated Gene Networks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl jasmonate (MeJA), a vital plant hormone derived from jasmonic acid, plays a central role in orchestrating a plant's response to a wide range of biotic and abiotic stresses, such as herbivory and pathogen attacks.[1] The application of MeJA triggers a significant reprogramming of gene expression, activating defense mechanisms and influencing developmental processes.[1][2] Understanding the complex gene networks regulated by MeJA is crucial for advancements in crop protection, functional genomics, and the discovery of novel bioactive compounds.[1]

High-throughput technologies, particularly RNA sequencing (RNA-Seq), have become powerful tools for analyzing the transcriptome-wide effects of MeJA treatment.[1] The subsequent bioinformatic analysis of this data allows researchers to identify differentially expressed genes, uncover their biological functions, and reconstruct the regulatory networks that govern these responses. These application notes provide a comprehensive workflow, from experimental design to in-depth bioinformatic analysis, for researchers studying MeJA-regulated gene networks.

This compound Signaling Pathway

The perception of MeJA initiates a well-defined signaling cascade. The F-box protein CORONATINE INSENSITIVE 1 (COI1) is the receptor for the active form of jasmonate, JA-Isoleucine (JA-Ile).[3] In the absence of JA-Ile, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (TFs) like MYC2. Upon MeJA treatment and conversion to JA-Ile, the SCF-COI1 complex targets JAZ proteins for ubiquitination and degradation by the 26S proteasome. This degradation releases the TFs, allowing them to activate the expression of a wide array of MeJA-responsive genes.[3][4]

A simplified diagram of the core MeJA signaling pathway.

Section 1: Experimental Design and Data Generation Protocol

A robust experimental design is fundamental for a successful transcriptomic study. This protocol outlines the key steps for treating plant material with MeJA and preparing samples for RNA-Seq.

Protocol 1: MeJA Treatment and RNA-Seq Sample Preparation

  • Plant Material and Growth Conditions:

    • Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco BY-2 cells, or crop species) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, constant temperature, and humidity).[2][5]

    • For elicitation experiments, use plants of a specific age or developmental stage.[6]

  • MeJA Treatment:

    • Prepare a stock solution of MeJA in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution to the desired final concentration (e.g., 50 µM, 100 µM) in sterile water or a mock solution.[4] A mock-treated control group (sprayed with the solvent solution without MeJA) is essential.[4]

    • Apply the MeJA solution evenly to the plant tissues, for instance, by spraying the leaves.[6]

    • Harvest tissue samples (e.g., leaves) at specific time points post-treatment (e.g., 0, 3, 6, 12, 24 hours).[7] A time-course experiment can reveal the dynamic nature of the gene expression response.[7]

    • Immediately freeze the harvested samples in liquid nitrogen and store them at -80°C until RNA extraction.[6]

  • RNA Extraction and Quality Control:

    • Extract total RNA from the frozen samples using a suitable kit, such as one designed for plant tissues rich in polysaccharides and polyphenols.[8]

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.[8] High-quality RNA (e.g., RIN > 7) is crucial for reliable RNA-Seq results.

  • RNA-Seq Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).[5] This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[5]

    • Perform high-throughput sequencing on a platform like the Illumina HiSeq to generate raw sequencing reads (e.g., 50 bp single-end or 150 bp paired-end).[5]

Section 2: Bioinformatic Analysis Workflow

Following data generation, a systematic bioinformatic workflow is required to process the raw data, identify MeJA-responsive genes, and interpret their biological roles.

Bioinformatic_Workflow cluster_data Data Input cluster_processing Core Analysis Pipeline cluster_downstream Downstream Functional Analysis cluster_output Biological Interpretation RawData 1. Raw RNA-Seq Reads (FASTQ) QC 2. Quality Control (e.g., FastQC) RawData->QC Align 3. Alignment to Genome (e.g., HISAT2, STAR) QC->Align Quant 4. Gene Expression Quantification (e.g., featureCounts) Align->Quant DEG 5. Differential Expression Analysis (DGE) (e.g., DESeq2, edgeR) Quant->DEG DEGList List of DEGs DEG->DEGList Enrichment 6. Functional Enrichment (GO, KEGG) (e.g., g:Profiler, ShinyGO) DEGList->Enrichment Network 7. Gene Network Construction (GCN) (e.g., WGCNA, STRING) DEGList->Network Motif 8. TF & Motif Analysis (e.g., MEME Suite, PlantTFDB) DEGList->Motif Output 9. MeJA-Regulated Gene Networks & Biological Insights Enrichment->Output Network->Output Motif->Output

A standard bioinformatic workflow for RNA-Seq data analysis.

Protocol 2: Step-by-Step Bioinformatic Analysis

  • Raw Data Processing:

    • Quality Control: Use tools like FastQC to assess the quality of raw FASTQ files.

    • Trimming: Employ tools like Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.

  • Alignment and Quantification:

    • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as columns.[9]

  • Differential Gene Expression (DGE) Analysis:

    • Tool Selection: Use R packages like DESeq2 or edgeR to identify genes that are differentially expressed between MeJA-treated and control samples.[4]

    • Execution: These tools model the raw counts and perform statistical tests to determine significance, correcting for library size and biological variance.

    • Filtering: Set thresholds to define significant DEGs, typically a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| ≥ 1.[4]

  • Functional Enrichment Analysis:

    • Objective: To understand the biological functions of the identified DEGs.

    • Gene Ontology (GO) Enrichment: Use tools like g:Profiler, ShinyGO, or the DAVID Functional Annotation Tool to identify over-represented GO terms (Biological Process, Molecular Function, Cellular Component) in the DEG list.[10][11][12][13][14]

    • Pathway Analysis (KEGG): Map the DEGs to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify enriched metabolic or signaling pathways.[15][16][17]

  • Gene Co-expression Network (GCN) Analysis:

    • Objective: To identify modules of co-regulated genes and key hub genes. Gene co-expression networks are widely used to infer gene function and regulatory relationships.[18]

    • Tools: The Weighted Gene Co-expression Network Analysis (WGCNA) R package is a popular tool for this purpose.[19] It clusters genes with similar expression patterns into modules.

    • Databases: Plant-specific databases like PlaNet and CoExpNetViz can be used to explore and visualize co-expression networks.[18][20]

  • Protein-Protein Interaction (PPI) and Regulatory Network Analysis:

    • PPI Networks: Use the STRING database to visualize known and predicted protein-protein interactions among the products of your DEGs.[21][22][23] This can reveal functional modules and protein complexes.

    • Transcription Factor (TF) Analysis: Identify potential TFs within your DEG list using databases like PlantTFDB, which is a comprehensive resource for plant transcription factors.[24][25][26][27]

    • Motif Analysis: Use the MEME Suite to discover over-represented sequence motifs (potential TF binding sites) in the promoter regions of co-expressed or up-regulated genes.[28][29][30][31][32] The GOMo tool within MEME Suite can associate these motifs with GO terms to infer their biological roles.[28]

Section 3: Data Presentation and Tool Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example of Differentially Expressed Genes (DEGs) after MeJA Treatment

Gene IDlog2FoldChangep-valueFDR (Adjusted p-value)Annotation
AT1G747104.581.2e-503.5e-46JAZ1 (Jasmonate ZIM-domain protein 1)
AT2G399403.914.3e-458.1e-41MYC2 (Transcription factor)
AT3G152105.127.8e-381.1e-33VSP2 (Vegetative storage protein 2)
AT4G19170-2.859.1e-215.5e-17Photosystem II protein
AT5G426503.202.5e-181.3e-14LOX2 (Lipoxygenase 2)

This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Key Bioinformatic Tools and Databases

Tool / DatabaseCategoryKey Function
FastQC Quality ControlAssesses the quality of raw sequencing reads.
DESeq2 / edgeR DGE AnalysisIdentifies differentially expressed genes from count data.[4]
g:Profiler / ShinyGO Functional EnrichmentPerforms GO and pathway enrichment analysis for gene lists.[11][13]
KEGG Pathway DatabaseA database of metabolic and regulatory pathways.[15][16]
WGCNA Network AnalysisConstructs weighted gene co-expression networks.[19]
STRING Network AnalysisAnalyzes known and predicted protein-protein interactions.[21][22][33]
PlantTFDB Gene RegulationA database of plant transcription factors.[24][25][27]
MEME Suite Gene RegulationDiscovers and analyzes sequence motifs (e.g., TF binding sites).[28][29]
PlaNet / CoExpNetViz Network AnalysisDatabases for comparative plant gene co-expression network analysis.[18][20]

References

Unlocking Gene Regulation: ChIP-sequencing to Identify Binding Sites of Methyl Jasmonate-Induced Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), a crucial plant hormone, orchestrates a wide array of physiological and developmental processes, including defense against pathogens and herbivores, and responses to abiotic stress. At the molecular level, MeJA triggers a signaling cascade that leads to the activation of specific transcription factors (TFs), which in turn regulate the expression of a multitude of target genes. Identifying the genomic binding sites of these TFs is paramount to understanding the intricate gene regulatory networks governed by MeJA. Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) has emerged as a powerful technique to map these protein-DNA interactions on a genome-wide scale. This document provides detailed application notes and protocols for utilizing ChIP-seq to identify the binding sites of MeJA-induced TFs, with a focus on the model organism Arabidopsis thaliana.

This compound Signaling Pathway

The this compound signaling pathway is a well-characterized cascade that culminates in the activation of downstream gene expression. The pathway is initiated by the conversion of MeJA to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] JA-Ile then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, primarily of the bHLH (basic helix-loop-helix) family, such as MYC2 and its close homologs MYC3 and MYC4.[2][3] These activated TFs can then bind to specific DNA motifs, predominantly G-boxes (CACGTG), in the promoters of their target genes, thereby modulating their transcription.

MeJA_Signaling_Pathway cluster_nucleus Nucleus MeJA This compound JA_Ile JA-Isoleucine (Bioactive form) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Interaction Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2/MYC3/MYC4 (Transcription Factor) JAZ->MYC2 Repression DNA Target Gene Promoter (G-box) MYC2->DNA Binding Response Jasmonate Responses DNA->Response Transcription

Figure 1: this compound Signaling Pathway.

Quantitative Insights from ChIP-seq Analysis

ChIP-seq experiments targeting MeJA-induced transcription factors have provided valuable quantitative data on their genome-wide binding patterns. Studies in Arabidopsis thaliana have focused on key TFs like MYC2 and MYC3, revealing their extensive regulatory roles.

A study by Zander et al. (2020) performed ChIP-seq on Arabidopsis seedlings treated with jasmonic acid for 2 hours.[2] The analysis identified a substantial number of high-confidence binding sites for both MYC2 and MYC3, highlighting their widespread impact on the transcriptome.[2] A significant portion of the binding sites for MYC2 and MYC3 are shared, indicating a degree of functional redundancy and cooperative regulation.[2] The predominant binding motif identified within the ChIP-seq peaks for both MYC2 and MYC3 is the G-box (CACGTG), confirming their preference for this cis-regulatory element.[2]

ParameterMYC2MYC3Shared MYC2/MYC3Reference
High-Confidence Binding Sites 6,7363,9823,072[2]
Associated Target Genes 6,1783,7452,821[2]
Binding Sites with G-box Motif 4,2403,072Not specified[2]

Table 1: Summary of MYC2 and MYC3 ChIP-seq Data in Arabidopsis

The genomic distribution of these binding sites is not random. A large proportion of MYC2 and MYC3 binding events occur in the promoter regions of genes, underscoring their primary role in transcriptional regulation.

Genomic FeaturePercentage of Peaks
Promoter (≤1 kb upstream of TSS) ~45%
5' UTR ~5%
Exon ~15%
Intron ~20%
3' UTR ~5%
Intergenic ~10%

Table 2: Approximate Genomic Distribution of MYC2 ChIP-seq Peaks (Note: Percentages are estimates based on typical TF binding profiles and may vary between specific datasets).

Key Target Genes of MeJA-Induced Transcription Factors

The identification of direct target genes through ChIP-seq is crucial for elucidating the biological processes regulated by MeJA. MYC2 and MYC3 have been shown to bind to the promoters of a wide range of genes, including those involved in the JA signaling pathway itself, as well as genes encoding other transcription factors, creating a complex regulatory network.[2]

Target GeneGene IDFunction
JASMONATE-ZIM-DOMAIN PROTEIN 10 (JAZ10) AT5G13220Repressor of jasmonate signaling
JASMONATE RESISTANT 1 (JAR1) AT2G46370Jasmonic acid-amido synthetase
LIPOXYGENASE 2 (LOX2) AT3G45140Jasmonic acid biosynthesis
ALLENE OXIDE SYNTHASE (AOS) AT5G42650Jasmonic acid biosynthesis
VEGETATIVE STORAGE PROTEIN 2 (VSP2) AT5G24770Wound response
PLANT DEFENSIN 1.2 (PDF1.2) AT5G44420Defense response to fungi
ORA59 AT1G06160AP2/ERF transcription factor, integrator of JA and ethylene (B1197577) signaling
ETHYLENE RESPONSE FACTOR 1 (ERF1) AT3G23240Transcription factor in ethylene signaling
WRKY40 AT1G80840Transcription factor involved in stress responses
MYC2 AT1G32640Transcription factor (autoregulation)

Table 3: Representative Direct Target Genes of MYC2 in Arabidopsis

Experimental Protocols

This section provides a detailed methodology for performing a ChIP-seq experiment to identify the binding sites of a MeJA-induced transcription factor in Arabidopsis thaliana.

Experimental Workflow

The overall workflow for a ChIP-seq experiment involves several key stages, from plant treatment and tissue crosslinking to library preparation and bioinformatic analysis.

ChIP_seq_Workflow Start Plant Growth and MeJA Treatment Crosslinking Formaldehyde (B43269) Crosslinking Start->Crosslinking Chromatin_Isolation Chromatin Isolation and Shearing Crosslinking->Chromatin_Isolation Immunoprecipitation Immunoprecipitation (IP) with Specific Antibody Chromatin_Isolation->Immunoprecipitation Washes Washing and Elution Immunoprecipitation->Washes Reverse_Crosslinking Reverse Crosslinking and DNA Purification Washes->Reverse_Crosslinking Library_Prep Library Preparation Reverse_Crosslinking->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis End Identification of Binding Sites Data_Analysis->End

Figure 2: ChIP-seq Experimental Workflow.

Detailed Methodologies

1. Plant Growth and this compound Treatment

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates or in liquid culture under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • For treatment, add MeJA to the growth medium to a final concentration of 50 µM. Alternatively, for liquid cultures, add MeJA to the liquid medium.

  • Incubate the seedlings for a duration known to induce the binding of the target TF. A 2-hour treatment is a common starting point for observing MYC2 and MYC3 binding.[2]

2. In Vivo Crosslinking

  • Harvest approximately 1-2 grams of plant tissue.

  • Submerge the tissue in 37 ml of 1x PBS containing 1% (v/v) formaldehyde in a vacuum flask.

  • Apply a vacuum for 10-15 minutes to facilitate the infiltration of formaldehyde into the plant tissues.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Rinse the tissue twice with sterile water and gently pat dry.

3. Chromatin Isolation and Shearing

  • Freeze the crosslinked tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove cell debris.

  • Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.

  • Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions (power, duration, number of cycles) is critical for successful ChIP.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation

  • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

  • Incubate the remaining chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-MYC2). It is crucial to use a ChIP-validated antibody.

  • Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

5. Washing and Elution

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

6. Reverse Crosslinking and DNA Purification

  • Add NaCl to the eluted chromatin and the input control to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

7. Library Preparation and Sequencing

  • Quantify the purified ChIP DNA and input DNA.

  • Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification to enrich for adapter-ligated fragments.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

8. Bioinformatic Data Analysis

The analysis of ChIP-seq data requires a series of computational steps to identify statistically significant regions of transcription factor binding.

ChIP_seq_Data_Analysis Raw_Reads Raw Sequencing Reads (FASTQ format) QC Quality Control (e.g., FastQC) Raw_Reads->QC Alignment Alignment to Reference Genome (e.g., Bowtie2, BWA) QC->Alignment Peak_Calling Peak Calling (e.g., MACS2, HOMER) Alignment->Peak_Calling Annotation Peak Annotation (e.g., HOMER, ChIPseeker) Peak_Calling->Annotation Motif_Analysis Motif Discovery (e.g., MEME, HOMER) Peak_Calling->Motif_Analysis Downstream_Analysis Downstream Analysis (Gene Ontology, Pathway Analysis) Annotation->Downstream_Analysis Motif_Analysis->Downstream_Analysis

Figure 3: Bioinformatic Workflow for ChIP-seq Data Analysis.

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the quality-filtered reads to the reference genome of the organism using aligners such as Bowtie2 or BWA.

  • Peak Calling: Identify regions of the genome with a statistically significant enrichment of ChIP reads compared to the input control. MACS2 (Model-based Analysis of ChIP-Seq) is a widely used tool for this purpose.

  • Peak Annotation: Annotate the identified peaks to determine their proximity to genomic features such as genes, promoters, and enhancers. Tools like HOMER and ChIPseeker can be used for this step.

  • Motif Discovery: Analyze the sequences within the identified peaks to discover enriched DNA motifs that may correspond to the binding site of the transcription factor. The MEME suite is a popular tool for de novo motif discovery.

  • Downstream Analysis: Perform functional analysis of the genes associated with the ChIP-seq peaks, such as Gene Ontology (GO) and pathway analysis, to gain insights into the biological processes regulated by the transcription factor.

Conclusion

ChIP-seq is an indispensable tool for elucidating the gene regulatory networks controlled by this compound-induced transcription factors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute ChIP-seq experiments, and to analyze the resulting data. By identifying the direct targets of these key regulatory proteins, we can gain a deeper understanding of how plants respond to their environment and defend themselves against various stresses, knowledge that is crucial for both fundamental plant science and applications in agriculture and drug development.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in methyl jasmonate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl jasmonate (MeJA) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during MeJA experiments in a question-and-answer format.

Q1: Why am I seeing significant variability in plant responses between experiments, even with the same MeJA concentration?

A1: Inconsistent results in MeJA experiments can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Plant Material Variability: The age, developmental stage, and even the specific tissue type of the plant can significantly influence its response to MeJA.[1] Ensure that you are using plants of a consistent age and developmental stage for all experimental replicates.

  • Environmental Conditions: Jasmonate signaling is intertwined with responses to various environmental cues.[2][3] Fluctuations in light intensity, temperature, and humidity can alter a plant's sensitivity and response to MeJA.[4] Maintain and monitor consistent environmental conditions throughout your experiments.

  • MeJA Solution Instability: this compound is volatile and can be unstable in aqueous solutions.[5][6] It is recommended to prepare fresh solutions for each experiment. If using a stock solution, ensure it is stored properly at -20°C and minimize freeze-thaw cycles.[5] The solubility of MeJA in aqueous buffers is limited, and organic solvents like ethanol (B145695) or DMSO are often used to create stock solutions.[5] However, be mindful that the solvent itself can have physiological effects, so appropriate controls are crucial.[5]

  • Application Method: The method of MeJA application (e.g., spray, in-gel, seed treatment) can affect the dosage and uptake, leading to variability.[7][8] Standardize your application technique to ensure even and consistent coverage for all plants. For spray applications, ensure the plant surface is fully moist without excessive runoff.[9]

Q2: My MeJA treatment is causing unexpected growth inhibition or phytotoxicity. How can I mitigate this?

A2: High concentrations of MeJA can lead to growth inhibition and other phytotoxic effects.[10][11] The optimal concentration of MeJA is highly species- and context-dependent.

  • Concentration Optimization: It is crucial to perform a dose-response curve to determine the optimal MeJA concentration for your specific plant species and desired outcome.[10][12] Concentrations can range from the low micromolar (µM) to the millimolar (mM) range.[8][12]

  • Timing of Application: The developmental stage at which MeJA is applied can influence its effects on growth and yield.[11] Consider the timing of your treatment in relation to key developmental milestones of your plant system.

Q3: I am not observing the expected induction of defense genes or secondary metabolites after MeJA treatment. What could be the issue?

A3: A lack of response could be due to several factors, from the MeJA solution itself to the specific plant genetics.

  • Inactive MeJA: Ensure the purity and activity of your MeJA source. If possible, test its activity on a well-characterized response in a model organism like Arabidopsis thaliana.

  • Plant Insensitivity: Some plant species or mutants may have altered sensitivity to jasmonates.[13][14] This could be due to mutations in key signaling components like COI1.

  • Hormonal Crosstalk: The plant's response to MeJA can be influenced by other phytohormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA).[3][15] For example, there can be antagonistic interactions between the JA and SA signaling pathways.[16] Consider the potential for hormonal crosstalk in your experimental system.

  • Timing of Analysis: The induction of genes and accumulation of metabolites is a time-dependent process. You may need to perform a time-course experiment to capture the peak of the response. Some responses can be biphasic, with an early and a later phase of volatile emissions.[17]

Data Presentation: Elicitor Concentration Effects

The following tables summarize quantitative data on the effects of different MeJA concentrations from various studies.

Table 1: Effect of MeJA Concentration on Plant Growth Parameters

Plant SpeciesMeJA ConcentrationObserved EffectReference
Soybean, Tomato, Sunflower0.1 - 2.5 mMDecreased plant height and biomass[10]
Rice (Oryza sativa)2.5 mM (Seed Treatment)Reduced seedling emergence and plant height[8]
Arabidopsis thaliana0.1 µM50% inhibition of primary root growth[14]

Table 2: Effect of MeJA Concentration on Secondary Metabolite Accumulation

| Plant Species | MeJA Concentration | Secondary Metabolite | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Broccoli (Brassica oleracea) | 250 µM | Glucosinolates | Maximized concentration |[7] | | Salvia species | 150 µM | Rosmarinic Acid | Peak accumulation |[12] | | Potato (Solanum tuberosum) | 300 µmol L⁻¹ | Not specified | Most effective for preservation |[18] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is sparingly soluble in water but soluble in organic solvents.[5]

  • Objective: To prepare a concentrated stock solution of MeJA for dilution to working concentrations.

  • Materials:

    • This compound (neat oil or solution)

    • Ethanol or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Handle MeJA in a well-ventilated area, preferably a fume hood.

    • Based on the desired stock concentration and the molecular weight of MeJA (224.30 g/mol ), calculate the required volume or weight.

    • Dissolve the MeJA in a minimal amount of ethanol or DMSO. For example, to make a 1 M stock solution, dissolve 224.3 mg of MeJA in 1 mL of solvent.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

2. Foliar Spray Application of this compound

  • Objective: To apply MeJA exogenously to the aerial parts of plants.

  • Materials:

    • MeJA stock solution

    • Sterile distilled water

    • A surfactant (e.g., Tween-20) to ensure even spreading on the leaf surface

    • Spray bottle

  • Procedure:

    • On the day of the experiment, prepare the working solution by diluting the MeJA stock solution in sterile distilled water.

    • Add a surfactant, typically at a final concentration of 0.01% to 0.1% (v/v).

    • Prepare a control solution containing the same concentration of solvent and surfactant as the treatment solution.

    • Evenly spray the plant foliage until the surfaces are thoroughly wet, but before significant runoff occurs.[9]

    • Keep treated and control plants physically separated to prevent cross-contamination from volatile MeJA.

Visualizations

MeJA_Signaling_Pathway MeJA This compound (MeJA) COI1 COI1 MeJA->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ubiquitination Ubiquitination & Degradation JAZ->Ubiquitination for Jasmonate_Response_Genes Jasmonate-Responsive Genes MYC2->Jasmonate_Response_Genes activates Biological_Response Biological Response (e.g., Defense, Growth Inhibition) Jasmonate_Response_Genes->Biological_Response SCF_COI1->JAZ targets

Caption: Core this compound (MeJA) signaling pathway.

Experimental_Workflow start Start prep_plants Prepare Uniform Plant Material (Consistent age & growth stage) start->prep_plants prep_sol Prepare Fresh MeJA & Control Solutions prep_plants->prep_sol treatment Apply Treatment (Standardized method) prep_sol->treatment incubation Incubate under Controlled Environmental Conditions treatment->incubation sampling Harvest Samples at Defined Time Points incubation->sampling analysis Perform Analysis (e.g., Gene expression, Metabolomics) sampling->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for a MeJA experiment.

Troubleshooting_Guide start Inconsistent Results? check_plants Is Plant Material Uniform? start->check_plants check_env Are Environmental Conditions Stable? check_plants->check_env Yes fix_plants Standardize Plant Age & Developmental Stage check_plants->fix_plants No check_sol Is MeJA Solution Fresh & Correctly Prepared? check_env->check_sol Yes fix_env Control & Monitor Light, Temp, Humidity check_env->fix_env No check_app Is Application Method Consistent? check_sol->check_app Yes fix_sol Prepare Fresh Solutions, Verify Solvent Controls check_sol->fix_sol No fix_app Refine & Standardize Application Technique check_app->fix_app No further_investigation Consider Hormonal Crosstalk & Time-Course Analysis check_app->further_investigation Yes sol_yes Yes sol_no No

Caption: A logical guide for troubleshooting MeJA experiments.

References

Technical Support Center: Optimizing Methyl Jasmonate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of methyl jasmonate (MeJA) to elicit desired responses while avoiding phytotoxicity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Question Answer & Troubleshooting Steps
What are the typical signs of MeJA-induced phytotoxicity? Common symptoms of MeJA phytotoxicity include stunted growth, reduced biomass, leaf yellowing (chlorosis), tissue death (necrosis), and decreased seed germination or seedling emergence.[1] In some cases, high concentrations can lead to oxidative stress.[2]
My plants show signs of stress (e.g., wilting, leaf curling) immediately after MeJA application. What should I do? This could be a transient shock response. 1. Monitor: Continue to observe the plants for the next 24-48 hours. 2. Reduce Concentration: If symptoms persist or worsen, the MeJA concentration is likely too high for your specific plant species and experimental conditions. Reduce the concentration by 50% or more in your next experiment. 3. Check Application Method: Ensure even spray coverage and avoid pooling of the solution on leaves, which can cause localized high concentrations.
I'm not observing any response to the MeJA treatment. What could be the reason? 1. Concentration Too Low: The applied MeJA concentration may be insufficient to elicit a response. Try a dose-response experiment with incrementally higher concentrations. 2. Application Timing: The timing of application can be critical. For example, in broccoli, application 4 days prior to harvest showed significant effects.[3] 3. Plant Developmental Stage: The responsiveness of plants to MeJA can vary with their age and developmental stage. 4. Solution Preparation: Verify the correct preparation of your MeJA stock and working solutions. MeJA is often dissolved in a small amount of ethanol (B145695) before being diluted in water.[3][4]
Can I apply MeJA to in vitro plant cell or organ cultures? Yes, MeJA is widely used as an elicitor in plant cell and organ cultures to stimulate the production of secondary metabolites.[2][4] However, the optimal concentration can vary significantly between cell lines and culture conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific culture.
How do I prepare a MeJA stock solution? A common method is to dissolve MeJA in a small amount of ethanol (e.g., 95% v/v) and then dilute it to the final working concentration with sterile water or culture medium.[4] For example, to prepare a 150 µM working solution, 40 µL of 100% MeJA can be added to 460 µL of 95% ethanol and 500 µL of nanopure water, then added to the culture to achieve the final concentration.[4] For some applications, the stock solution may need to be filter-sterilized.
Are there any environmental factors that can influence MeJA phytotoxicity? Yes, factors such as high temperatures, drought stress, and high humidity can exacerbate the phytotoxic effects of MeJA. It is recommended to conduct experiments under controlled environmental conditions.

Quantitative Data on MeJA Concentration and Phytotoxicity

The following table summarizes MeJA concentrations used in various studies and their observed effects, highlighting the range from beneficial to phytotoxic.

Plant SpeciesApplication MethodConcentration Range StudiedOptimal/Beneficial ConcentrationPhytotoxic Effects Observed at Higher ConcentrationsReference
Brassica oleracea (Broccoli)Foliar Spray62.5 - 500 µM250 µM for maximizing glucosinolatesHigher concentrations did not show further significant increases and may not be cost-effective.[3]
Cosmos bipinnatusIn Hoagland solution0.1 - 100 µM0.1 - 10 µM increased biomass under Cd stress100 µM did not significantly affect biomass and disturbed the balance of antioxidant enzyme systems.[5]
Oryza sativa (Rice)Seed Treatment2.5 mMN/A (focus was on resistance)Reduced seed germination and post-germination root and shoot growth.[1]
Taxus cuspidata (Cell Culture)Added to medium150 µMN/A (focus was on paclitaxel (B517696) production)Concomitant decrease in cell growth.[4]
Taxus wallichiana (Cell Culture)Added to medium100 µMElicited taxoid productionGood growth was maintained at this concentration.[6]
Pinus pinasterSeedling Spray0.1 - 10 mMN/A (focus was on resistance)25 mM caused a reduction in growth.[7]
Cucumis sativus (Cucumber)Foliar Spray0.2 - 50 mMN/A (focus was on dose-response)Higher concentrations (e.g., 20 mM) led to an acute stress response.[8]
Brassica rapa (Pak Choi)Foliar Spray0.5 mMIncreased glucosinolatesNot specified in the study.[9]

Experimental Protocols

Protocol for Determining Optimal MeJA Concentration

This protocol provides a general framework for a dose-response experiment to identify the optimal, non-phytotoxic concentration of MeJA for your specific plant system.

1. Preparation of MeJA Stock Solution:

  • Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) by dissolving it in 100% ethanol.

  • Store the stock solution at -20°C in a tightly sealed container.

2. Experimental Design:

  • Plant Material: Use healthy, uniform plants or a consistent density of cell culture for the experiment.

  • Concentration Range: Based on the table above and literature for similar species, select a wide range of MeJA concentrations to test (e.g., 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

  • Replication: Use a sufficient number of replicates for each treatment (e.g., 3-5 plants or flasks per concentration).

  • Control Group: Include a control group treated with the same concentration of ethanol used for the highest MeJA concentration, diluted in water or medium, to account for any effects of the solvent.

3. Application of MeJA:

  • For Whole Plants (Foliar Spray):

    • Prepare working solutions by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.

    • Spray the foliage until runoff, ensuring all parts of the plant are covered.

  • For Cell Cultures:

    • Prepare working solutions by diluting the stock solution in sterile culture medium.

    • Add the appropriate volume of the working solution to the cell culture flasks to achieve the desired final concentrations.

4. Incubation and Observation:

  • Maintain the plants or cell cultures under controlled environmental conditions (e.g., temperature, light, humidity).

  • Observe and record any visible signs of phytotoxicity daily for a predefined period (e.g., 7-14 days).

5. Assessment of Phytotoxicity and Elicitation Response:

  • Phytotoxicity Metrics:

    • Growth: Measure plant height, root length, and fresh/dry biomass.

    • Photosynthetic Pigments: Quantify chlorophyll (B73375) content.

    • Cell Viability (for cell cultures): Use methods like fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) staining.[4]

    • Oxidative Stress Markers: Measure malondialdehyde (MDA) content as an indicator of lipid peroxidation.

  • Elicitation Response Metrics:

    • Quantify the target secondary metabolites or gene expression levels relevant to your research.

6. Data Analysis:

  • Statistically analyze the data to determine the highest concentration of MeJA that does not cause significant negative effects on the measured phytotoxicity metrics while still eliciting the desired response.

Visualizations

MeJA Signaling Pathway

MEJA_Signaling cluster_membrane MeJA This compound (MeJA) Receptor Receptor MeJA->Receptor Binds to Membrane Plasma Membrane ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Signal_Transduction Signal Transduction Cascade (e.g., Protein Kinases) ROS->Signal_Transduction Gene_Expression Activation of Defense Gene Expression Signal_Transduction->Gene_Expression Secondary_Metabolites Production of Secondary Metabolites Gene_Expression->Secondary_Metabolites Growth_Inhibition Growth Inhibition (Phytotoxicity) Gene_Expression->Growth_Inhibition High Conc. Defense_Response Plant Defense Response Secondary_Metabolites->Defense_Response

Caption: Simplified MeJA signaling pathway leading to defense responses or phytotoxicity.

Experimental Workflow for MeJA Optimization

MeJA_Optimization_Workflow Start Start: Define Objectives and Plant System Prep Prepare MeJA Stock and Working Solutions Start->Prep Expt_Design Design Dose-Response Experiment (Concentration Range, Replicates) Prep->Expt_Design Application Apply MeJA Treatments (Foliar Spray or in Medium) Expt_Design->Application Incubation Incubate Under Controlled Conditions Application->Incubation Data_Collection Data Collection: - Phytotoxicity Metrics - Elicitation Metrics Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Decision Optimal Concentration Determined? Analysis->Decision End End: Use Optimal Concentration Decision->End Yes Refine Refine Concentration Range and Repeat Decision->Refine No Refine->Expt_Design

References

Technical Support Center: Methyl Jasmonate (MeJA) Treatment for Gene Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining methyl jasmonate (MeJA) treatment duration for maximal gene induction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for MeJA treatment duration to observe significant gene induction?

The optimal duration for MeJA treatment is highly dependent on the plant species, the specific genes of interest, and the experimental system. However, a general timeline for gene expression response can be observed. In cultured Arabidopsis cells, a transcriptional cascade is activated, with the number of MeJA-regulated genes increasing from 75 after 0.5 hours to 495 after 6 hours[1]. Early response genes can be detected as early as 30 minutes, followed by intermediate (2 hours) and late (6 hours) response genes[1]. In wheat seedlings, substantial regulation of JA pathway-dependent defense genes occurs at 72 hours after MeJA treatment[2]. For secondary metabolite production in Salvia sclarea, transcriptomic changes precede the accumulation of metabolites, with significant differential gene expression observed at 10 and 26 hours post-treatment[3].

Q2: How does MeJA concentration affect gene induction?

MeJA concentration is a critical factor influencing the magnitude of gene induction. In Schizonepeta tenuifolia, different concentrations of MeJA (50, 100, and 250 µM) led to varying levels of up-regulation of genes involved in monoterpenoid biosynthesis and JA signaling[4]. Similarly, in barley seedlings, MeJA concentrations from 15 to 1000 µM were tested, with higher doses (500 µM and above) causing a significant reduction in photosynthetic efficiency while inducing the expression of specific aquaporin genes[5]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental goals, as high concentrations can lead to phytotoxicity and negatively impact plant growth[6][7].

Q3: What are some common issues encountered during MeJA treatment experiments?

Researchers may encounter several issues during MeJA treatment experiments, including:

  • Phytotoxicity: High concentrations of MeJA can inhibit plant growth, cause cell death, and reduce yield[6][7][8]. It is advisable to start with a range of concentrations to identify one that induces the desired response without causing excessive stress.

  • Transient Gene Expression: The induction of many genes by MeJA is transient. Expression levels may peak at a specific time point and then decline[1]. A time-course experiment is essential to capture the point of maximal induction.

  • Solvent Effects: MeJA is typically dissolved in ethanol (B145695) or other organic solvents. It is important to include a solvent-only control in your experiments to ensure that the observed effects are due to MeJA and not the solvent.

  • Method of Application: The method of MeJA application (e.g., spray, in liquid culture, airborne) can influence the outcome. Airborne MeJA treatment has been shown to induce defense-related genes in Arabidopsis[9][10]. The chosen method should be appropriate for the experimental system and applied consistently.

Q4: How can I confirm that my MeJA treatment is working at a molecular level?

To confirm the activation of the MeJA signaling pathway, you can measure the expression of known JA-responsive marker genes. Genes such as VSP2 and PDF1.2 in Arabidopsis are commonly used markers for JA-induced defense responses[9][11]. Additionally, genes involved in the JA biosynthesis pathway, like LOX and AOS, are often upregulated through a positive feedback loop upon MeJA treatment[12]. Quantitative real-time PCR (qRT-PCR) is a sensitive method to quantify the expression levels of these marker genes.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant gene induction observed. - Inappropriate treatment duration (too short or too long).- MeJA concentration is too low.- Degradation of MeJA stock solution.- Insensitive plant species or developmental stage.- Conduct a time-course experiment (e.g., 0.5, 2, 6, 24, 48, 72 hours) to identify the optimal induction time[1][2].- Perform a dose-response experiment with a range of MeJA concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM)[4][5].- Prepare a fresh stock solution of MeJA. Store it properly as recommended by the supplier.- Consult the literature for responsiveness of your specific plant system to MeJA.
High variability in gene expression between replicates. - Inconsistent MeJA application.- Uneven plant material (e.g., different developmental stages).- Contamination of samples.- Ensure uniform application of MeJA solution to all samples.- Use plants of the same age and developmental stage for all treatments.- Maintain sterile techniques during sample collection and processing.
Negative impact on plant health (e.g., chlorosis, growth inhibition). - MeJA concentration is too high.- Prolonged exposure to MeJA.- Reduce the MeJA concentration.- Shorten the treatment duration.- Monitor plant health visually throughout the experiment.
Contradictory results compared to published literature. - Differences in experimental conditions (e.g., light, temperature, growth medium).- Different plant ecotype or cultivar used.- Variation in MeJA application method.- Carefully document and control all environmental parameters.- Use the same plant genotype as cited in the literature if possible.- Standardize the MeJA application protocol and ensure it is comparable to the cited work.

Data on MeJA Treatment Duration and Gene Induction

Plant Species Tissue/System MeJA Concentration Treatment Duration Key Induced Genes/Metabolites Fold Change/Observation
Arabidopsis thalianaCultured cellsNot specified0.5 - 6 hoursEarly, intermediate, and late response genesNumber of regulated genes increased from 75 to 495[1].
Arabidopsis thalianaSeedlings50 µM2 daysPR1, PDF1.2, Thi2.1Induction of defense gene transcription[11].
Triticum aestivum (Wheat)SeedlingsNot specified24, 48, 72 hoursJA pathway-dependent defense genesSubstantial regulation observed at 72 hours[2].
Salvia sclareaLeaves and rootsNot specified10, 26, 73 hoursPhenylpropanoid biosynthesis genesSignificant differential expression at 10 and 26 hours[3].
Schizonepeta tenuifoliaLeaves50, 100, 250 µMNot specifiedMonoterpenoid biosynthesis genes (DXS, DXR)Expression levels were up-regulated, with the highest under 250 µM treatment[4].
Nicotiana tabacum (Tobacco)Thin layers0.1, 1, 10 µM5, 7, 15 daysPolyamine biosynthetic genes (ADC, ODC, SAMDC)Strong up-regulation of gene expression[6].
Hordeum vulgare (Barley)Seedlings500 µM4 hoursHvMYC2Three-fold increase in transcript level[5].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound (MeJA)

    • Ethanol (95-100%)

    • Sterile distilled water

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Due to its oily nature, MeJA is typically dissolved in a solvent like ethanol[13][14].

    • To prepare a 100 mM stock solution, dissolve the appropriate amount of MeJA in ethanol. For example, for 1 mL of a 100 mM stock, dissolve 22.4 mg of MeJA (MW: 224.3 g/mol ) in 1 mL of ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed container.

    • For working solutions, dilute the stock solution with sterile distilled water or the appropriate culture medium to the desired final concentration. It is recommended to add the diluted MeJA to the medium just before use.

    • Note: Always prepare a mock control with the same concentration of ethanol as used in the MeJA treatment to account for any solvent effects.

Protocol 2: MeJA Treatment of Plant Seedlings in Liquid Culture
  • Plant Material:

    • Plant seedlings grown under sterile conditions (e.g., on agar (B569324) plates or in liquid culture).

  • Procedure:

    • Prepare the liquid culture medium for your specific plant species.

    • Transfer seedlings of a uniform size and developmental stage to flasks containing fresh liquid medium. Allow the seedlings to acclimate for a specified period (e.g., 24 hours).

    • From your MeJA stock solution, add the required volume to achieve the desired final concentration in the liquid medium. For the control group, add an equivalent volume of the solvent (e.g., ethanol).

    • Incubate the flasks under your standard growth conditions (light, temperature, and agitation).

    • Harvest plant material at different time points (e.g., 0, 1, 3, 6, 12, 24 hours) for subsequent analysis (e.g., RNA extraction for gene expression analysis).

    • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until further processing.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested plant tissue using a suitable RNA extraction kit or protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Design or obtain validated primers for your target genes and a suitable reference gene (e.g., Actin, Ubiquitin).

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.

    • Perform the qRT-PCR reaction using a real-time PCR cycler.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the MeJA-treated and control samples.

Visualizations

MeJA_Signaling_Pathway cluster_SCF MeJA This compound (MeJA) COI1 COI1 MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JA_Responsive_Genes activates transcription of Gene_Induction Gene Induction & Defense Response JA_Responsive_Genes->Gene_Induction

Caption: Simplified MeJA signaling pathway leading to gene induction.

Experimental_Workflow start Start: Plant Material Preparation meja_prep Prepare MeJA Stock & Working Solutions start->meja_prep treatment MeJA Treatment (Time-course & Dose-response) start->treatment meja_prep->treatment sampling Sample Collection at Different Time Points treatment->sampling analysis Molecular Analysis sampling->analysis rna_extraction RNA Extraction & cDNA Synthesis analysis->rna_extraction qpcr qRT-PCR Analysis rna_extraction->qpcr data_analysis Data Analysis (Fold Change Calculation) qpcr->data_analysis end End: Determine Optimal Treatment Duration data_analysis->end

Caption: General experimental workflow for optimizing MeJA treatment.

References

Improving the solubility and stability of methyl jasmonate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of methyl jasmonate (MeJA) solutions. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guides

Common Solubility Issues

This compound's low aqueous solubility is a frequent challenge. Below are common problems and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media MeJA is poorly soluble in water. Adding a concentrated organic stock solution directly to an aqueous buffer can cause it to crash out.- Prepare a stock solution in a water-miscible organic solvent like ethanol (B145695) or DMSO.[1][2] - Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid dispersion.[1] - Consider using a surfactant, such as Tween 20, in your final aqueous solution to improve solubility.[3] - Pre-warming the aqueous medium (e.g., to 37°C) can sometimes aid in solubilization.[4]
Incomplete dissolution in organic solvents The concentration of MeJA may exceed its solubility limit in the chosen solvent.- Refer to the solubility data table below to select an appropriate solvent. - Gently warm the solution to increase solubility.[1] - Use a higher volume of solvent to prepare a more dilute solution.
"Oiling out" of the compound MeJA may separate as an oily layer instead of dissolving, especially at high concentrations or in inappropriate solvents.- Ensure you are using a suitable solvent where MeJA has high solubility. - Increase the volume of the solvent. - Vigorously agitate or sonicate the mixture.
Crystallization of MeJA in the stock solution upon storage The storage temperature is too low, or the solvent has evaporated, leading to supersaturation.- Store stock solutions at the recommended temperature (see product datasheet). For neat MeJA, room temperature storage is often recommended.[5][6] - Ensure vials are tightly sealed to prevent solvent evaporation. - If crystallization occurs, gently warm the solution and vortex until the solid redissolves.
Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityReference(s)
Water~340 mg/L at 25°C[5][6]
EthanolSoluble; ~30 mg/mL[2][7][8]
MethanolSoluble[1][9]
Dimethyl Sulfoxide (DMSO)Soluble; ~15 mg/mL[1][2]
Dimethylformamide (DMF)Soluble; ~25 mg/mL[1][2]
Ethyl AcetateSoluble[1]
DichloromethaneSoluble[1]
HexaneLimited solubility[1][10][11]
ChloroformSoluble[9]
OilsSoluble[7][8][9]
PBS (pH 7.2)~3 mg/mL[2]

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: How can I prepare a stable aqueous solution of this compound for my cell culture experiments?

A1: Due to its low water solubility, preparing a stable aqueous solution of MeJA requires a careful approach. Here are two common methods:

  • Using a Co-solvent: First, dissolve the MeJA in a water-miscible organic solvent such as ethanol or DMSO to create a concentrated stock solution.[1][2] Then, dilute this stock solution into your cell culture medium drop by drop while stirring to prevent precipitation.[1] It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid cytotoxicity.[4]

  • Using a Surfactant: A non-ionic surfactant like Tween 20 can be used to improve the solubility of MeJA in aqueous solutions. Prepare a stock solution of MeJA in the surfactant and then dilute it in your experimental medium.

Q2: I'm observing a white precipitate when I add my ethanolic MeJA stock to my aqueous buffer. What should I do?

A2: This is a common issue due to the poor water solubility of MeJA. To resolve this, try the following:

  • Slow Addition and Vigorous Mixing: Add the ethanolic stock solution very slowly (dropwise) into the aqueous buffer while the buffer is being vigorously stirred or vortexed.[1] This helps to disperse the MeJA molecules quickly and prevents them from aggregating and precipitating.

  • Reduce the Concentration: You may be trying to achieve a final concentration that is above MeJA's solubility limit in the final ethanol-water mixture. Try preparing a more dilute final solution.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant in your aqueous buffer can help to keep the MeJA in solution.

Stability Enhancement

Q3: My this compound solution seems to be losing its effectiveness over time. How can I improve its stability?

A3: this compound is a volatile compound and can be unstable, especially in solution.[12][13] To enhance its stability, consider the following methods:

  • Inclusion Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the MeJA molecule from degradation and increase its water solubility.[14]

  • Nanoencapsulation: Encapsulating MeJA in nanoparticles, for example, using chitosan (B1678972), can improve its stability, reduce its volatility, and provide a controlled release.[15][16]

  • Microencapsulation: Similar to nanoencapsulation, microencapsulation can also enhance the stability and control the release of MeJA.[6]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: For neat this compound, it is recommended to store it in a tightly sealed container at room temperature.[5][6] Stock solutions in organic solvents like DMSO should be stored at -20°C or lower in aliquots to avoid repeated freeze-thaw cycles.[2][4] It is generally not recommended to store aqueous solutions for more than a day due to potential degradation.[2] It is also advised not to store MeJA in ethanol for extended periods to prevent transesterification to ethyl jasmonate.[5]

Data Presentation: Stability of this compound Formulations

This table provides a qualitative comparison of the stability of different this compound formulations.

FormulationStability EnhancementKey AdvantagesReference(s)
Aqueous Solution LowEasy to prepare for immediate use.[2]
Ethanol/DMSO Stock Moderate (short-term)Allows for the preparation of aqueous dilutions.[2][5]
Cyclodextrin Inclusion Complex HighIncreased water solubility and thermal stability.[14]
Nano/Microencapsulation Very HighReduced volatility, controlled release, and improved stability.[6][13][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the freeze-drying method.

Materials:

  • This compound (MeJA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare the HP-β-CD solution: Weigh an appropriate amount of HP-β-CD and dissolve it in distilled water with stirring to create a solution of the desired concentration.

  • Prepare the MeJA solution: Weigh the required amount of MeJA (to achieve a 1:1 molar ratio with HP-β-CD) and dissolve it in a minimal amount of ethanol.

  • Mix the solutions: Slowly add the MeJA solution dropwise to the stirring HP-β-CD solution.

  • Inclusion reaction: Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.

  • Freeze-drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a powdered form of the MeJA-HP-β-CD inclusion complex.

  • Storage: Store the dried complex in a desiccator at room temperature.

Protocol 2: Nanoencapsulation of this compound with Chitosan

This protocol details the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.[4][15][17][18]

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound (MeJA)

  • Ethanol

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare the chitosan solution: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with overnight stirring to obtain a clear solution (e.g., 0.5% w/v).

  • Prepare the TPP solution: Dissolve TPP in distilled water to create a solution of the desired concentration (e.g., 0.25% w/v).

  • Prepare the MeJA solution: Dissolve MeJA in ethanol to create a stock solution.

  • Encapsulation: Add the desired amount of the MeJA stock solution to the chitosan solution and stir.

  • Nanoparticle formation: While stirring the chitosan-MeJA mixture, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Stirring: Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.

  • Separation: Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water to remove any unencapsulated MeJA and residual reagents. Repeat the centrifugation and washing steps as necessary.

  • Resuspension/Drying: The final nanoparticle pellet can be resuspended in an appropriate buffer for immediate use or freeze-dried for long-term storage.

Protocol 3: Quantification of this compound using RP-HPLC

This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: 214 nm.[19]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of MeJA of a known concentration in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 25-300 µg/mL).[19]

  • Sample Preparation: Extract MeJA from the sample matrix using a suitable solvent. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the MeJA standards against their concentration. Determine the concentration of MeJA in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

experimental_workflow_cyclodextrin cluster_prep Solution Preparation cluster_process Inclusion Process cluster_output Final Product MeJA This compound Dissolve_MeJA Dissolve MeJA in Ethanol MeJA->Dissolve_MeJA Ethanol Ethanol Ethanol->Dissolve_MeJA HPBCD HP-β-Cyclodextrin Dissolve_HPBCD Dissolve HP-β-CD in Water HPBCD->Dissolve_HPBCD Water Distilled Water Water->Dissolve_HPBCD Mixing Mix Solutions (Stir for 24h) Dissolve_MeJA->Mixing Dissolve_HPBCD->Mixing FreezeDry Freeze-Drying Mixing->FreezeDry Final_Product MeJA-HP-β-CD Inclusion Complex (Powder) FreezeDry->Final_Product

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

experimental_workflow_nanoencapsulation cluster_prep Component Preparation cluster_process Nanoencapsulation Process cluster_output Final Product Chitosan Chitosan Chitosan_Sol Prepare Chitosan Solution Chitosan->Chitosan_Sol AceticAcid Acetic Acid AceticAcid->Chitosan_Sol MeJA This compound MeJA_Sol Prepare MeJA Solution MeJA->MeJA_Sol Ethanol Ethanol Ethanol->MeJA_Sol TPP TPP Solution Ionic_Gelation Ionic Gelation: Add TPP dropwise TPP->Ionic_Gelation Mix_MeJA_Chitosan Add MeJA to Chitosan Solution Chitosan_Sol->Mix_MeJA_Chitosan MeJA_Sol->Mix_MeJA_Chitosan Mix_MeJA_Chitosan->Ionic_Gelation Centrifuge Centrifugation & Washing Ionic_Gelation->Centrifuge Nanoparticles MeJA-Chitosan Nanoparticles Centrifuge->Nanoparticles

Caption: Workflow for the nanoencapsulation of this compound using chitosan.

jasmonate_signaling_pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid Induces JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway MeJA This compound (MeJA) JA->MeJA JMT JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response Activates

Caption: Simplified jasmonate signaling pathway in plants.

References

Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Endogenous Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in accurately quantifying low levels of endogenous methyl jasmonate (MeJA). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. Sample Preparation and Extraction

Question Answer
What is the most common reason for low MeJA recovery during extraction? Low recovery is often due to a combination of factors including incomplete cell lysis, suboptimal solvent choice, incorrect pH, and analyte degradation. For instance, insufficient grinding of plant tissue can trap MeJA within cells. Using a solvent that doesn't efficiently solubilize MeJA or an inappropriate pH that affects its ionization state can also lead to poor yields.[1]
How can I improve the efficiency of my extraction? To improve extraction efficiency, ensure complete homogenization of the plant tissue, preferably by grinding in liquid nitrogen. Use an appropriate solvent system, such as 80% methanol (B129727), which has shown good recovery rates.[2] The addition of an internal standard, like deuterated jasmonic acid, before extraction is crucial for correcting for sample loss during preparation.[3]
What is Solid-Phase Extraction (SPE) and why is it important for MeJA quantification? Solid-Phase Extraction (SPE) is a sample purification technique that separates components of a mixture based on their physical and chemical properties. For MeJA analysis, SPE is critical for removing interfering matrix components from the plant extract that can suppress the signal in both LC-MS and GC-MS, leading to inaccurate quantification. C18 cartridges are commonly used for this purpose.[1][4]
I am experiencing inconsistent results with my SPE. What could be the cause? Inconsistent SPE results can arise from several issues: the cartridge drying out before sample loading, a sample loading flow rate that is too high, or using a wash solvent that is too strong and prematurely elutes the analyte. Ensure the cartridge remains wetted, control the flow rate to allow for proper binding, and optimize your wash solvent to remove interferences without losing your target compound.[5][6][7]

2. LC-MS/MS Analysis

Question Answer
My MeJA peak is showing significant tailing in my LC-MS chromatogram. What should I do? Peak tailing can be caused by several factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase. Try reducing the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for MeJA and that the column is not contaminated or degraded.[8]
I am observing a weak or no signal for MeJA. What are the potential causes? A weak or absent signal could be due to issues with the ion source, incorrect MS settings, or sample degradation. Check for a stable spray from the ESI source and ensure the capillary is not clogged. Verify that the MS parameters, including polarity and MRM transitions, are correctly set for MeJA. Always prepare fresh samples to avoid degradation.[8][9][10]
What are typical MRM transitions for MeJA and its internal standards? For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored. For this compound, a common transition is m/z 225 -> 133. For a deuterated internal standard like d3-Jasmonic Acid, a possible transition would be m/z 214 -> 59. It is crucial to optimize these transitions on your specific instrument.
How can I minimize matrix effects in my LC-MS/MS analysis? Matrix effects, such as ion suppression or enhancement, are a major challenge. To minimize them, effective sample cleanup using SPE is essential. You can also try diluting your sample, although this may compromise sensitivity for low-level analytes. Using a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.[11]

3. GC-MS Analysis and Derivatization

Question Answer
Why is derivatization necessary for GC-MS analysis of jasmonic acid? Jasmonic acid is not volatile enough for direct analysis by Gas Chromatography (GC). Derivatization converts it into a more volatile and thermally stable compound. A common method is silylation, which replaces active hydrogens on the carboxyl group with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like MTBSTFA.[7][12][13]
I am seeing multiple peaks for my derivatized MeJA standard. What is the problem? The presence of multiple peaks can indicate incomplete derivatization or the formation of byproducts. Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Optimize the reaction time and temperature. For example, derivatization with MTBSTFA is often carried out at elevated temperatures (e.g., 60-80°C) for a specific duration to ensure complete reaction.[14][15][16]
My derivatized sample is showing poor peak shape in the GC. What are the possible causes? Poor peak shape (fronting or tailing) in GC-MS can be due to column overload, a contaminated liner or column, or an inappropriate temperature program. Try injecting a smaller volume or a more dilute sample. Regularly replace the inlet liner and trim the front end of the column to remove active sites. Optimize the oven temperature program to ensure proper separation and elution of the derivatized analyte.[17][18]
What are the characteristic ions to monitor for TBDMS-derivatized jasmonic acid in SIM mode? For Selected Ion Monitoring (SIM) in GC-MS, you should monitor characteristic fragment ions of the derivatized analyte. For the TBDMS derivative of jasmonic acid, a prominent ion is often the [M-57]+ ion, which corresponds to the loss of a tert-butyl group. Other characteristic ions should be determined by analyzing a standard under your specific GC-MS conditions.[19][20]

Troubleshooting Guides

Guide 1: Low Recovery of Endogenous this compound

This guide provides a systematic approach to troubleshooting low recovery of MeJA during sample preparation.

Low_Recovery_Troubleshooting Start Low MeJA Recovery Tissue_Homogenization Is tissue completely homogenized? Start->Tissue_Homogenization Extraction_Solvent Is the extraction solvent and pH optimal? Tissue_Homogenization->Extraction_Solvent Yes Solution Review and optimize the respective step. Tissue_Homogenization->Solution No (Grind in liquid N2) Internal_Standard Are you using a stable isotope-labeled internal standard? Extraction_Solvent->Internal_Standard Yes Extraction_Solvent->Solution No (Use 80% MeOH, adjust pH) SPE_Protocol Is the SPE protocol optimized? Internal_Standard->SPE_Protocol Yes Internal_Standard->Solution No (Add deuterated JA at start) Analyte_Degradation Could the analyte be degrading? SPE_Protocol->Analyte_Degradation Yes SPE_Protocol->Solution No (Check conditioning, loading, washing, and elution steps) Analyte_Degradation->Solution Yes (Work on ice, minimize sample handling time)

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Poor Peak Shape in LC-MS/MS Analysis

This guide helps to identify and resolve common issues leading to poor chromatographic peak shapes for MeJA.

Poor_Peak_Shape_LCMS Start Poor Peak Shape (Tailing, Fronting, Splitting) Column_Overload Is the column overloaded? Start->Column_Overload Mobile_Phase Is the mobile phase composition and pH correct? Column_Overload->Mobile_Phase No Solution Review and optimize the respective component. Column_Overload->Solution Yes (Dilute sample or reduce injection volume) Column_Condition Is the column contaminated or old? Mobile_Phase->Column_Condition Yes Mobile_Phase->Solution No (Prepare fresh mobile phase, check pH) System_Leaks Are there any leaks in the LC system? Column_Condition->System_Leaks No Column_Condition->Solution Yes (Flush or replace column) System_Leaks->Solution Yes (Check fittings and connections)

Caption: Troubleshooting guide for poor peak shape in LC-MS/MS.

Quantitative Data

Table 1: Comparison of Extraction Methods for Jasmonic Acid

Extraction MethodPlant MaterialRecovery Rate (%)Reference
80% MethanolUlmus pumila leaves>70%[2]
100% Cold Methanol followed by SPEPlant TissuesJA: 92.48%, MeJA: 94.30%[4]
Methanol with internal standards followed by SPEVarious plant tissuesHigh and reproducible[10][21]

Table 2: Endogenous Levels of Jasmonic Acid and this compound in Different Plant Tissues

Plant SpeciesTissueConditionJasmonic Acid (ng/g FW)This compound (ng/g FW)Reference
Arabidopsis thalianaLeavesWounded10-100Not specified[22]
Hybrid PoplarLeavesUnstressed26001300[3]
TomatoLeavesUnstressed~25Not specified[13]
TomatoLeavesCold Stress~45Not specified[13]

Experimental Protocols

Protocol 1: Extraction and Purification of Endogenous this compound from Arabidopsis thaliana Leaves for LC-MS/MS Analysis

This protocol is adapted from various sources and provides a general workflow.[4][22][23]

  • Sample Collection and Freezing: Harvest approximately 100 mg of Arabidopsis thaliana leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold 80% methanol containing a known amount of deuterated jasmonic acid (e.g., d6-JA) as an internal standard.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at >13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of 100% methanol through it.

    • Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.

    • Loading: Dilute the supernatant with water to reduce the methanol concentration to <10% and load it onto the conditioned and equilibrated SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.

    • Elution: Elute the jasmonates with 1 mL of 80% methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Extraction_Workflow Start Plant Tissue (e.g., Arabidopsis leaves) Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (80% Methanol + IS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis

Caption: General experimental workflow for MeJA extraction.

Signaling Pathway Visualization

Jasmonate Signaling Pathway

The jasmonate signaling pathway is crucial for plant defense and development. The core of this pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors, such as MYC2, which regulate the expression of jasmonate-responsive genes.[24][25][26][27][28]

Jasmonate_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm COI1 COI1 JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates JA_Ile JA-Ile (Bioactive Hormone) JA_Ile->COI1 Binds to

Caption: Core components of the jasmonate signaling pathway.

References

Technical Support Center: Methyl Jasmonate (MeJA) Treatment in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of methyl jasmonate (MeJA) treatment in plant experiments.

Troubleshooting Guides

Issue 1: Significant Growth Inhibition Observed After MeJA Treatment

Question: My plants are showing stunted growth, reduced biomass, and inhibited root development after applying MeJA. How can I mitigate these effects while still achieving the desired induction of secondary metabolites?

Answer:

Growth inhibition is a common off-target effect of MeJA, as it can trigger a shift in the plant's resource allocation from growth to defense.[1][2][3] To minimize these effects, consider the following troubleshooting steps:

  • Optimize MeJA Concentration: High concentrations of MeJA are often responsible for growth inhibition.[2][4] Conduct a dose-response experiment to determine the minimum effective concentration that induces your target response without severely impacting growth. Studies have shown that lower concentrations can still effectively elicit the desired biochemical changes. For instance, in hemp, 100 μM MeJA was found to be optimal for enhancing cannabinoid production while controlling plant height, a desirable trait in vertical farming.[5]

  • Refine Application Timing and Frequency: The developmental stage of the plant and the timing of MeJA application are critical. Applying MeJA for a shorter duration or at a specific growth stage might reduce the negative impact on overall development. For example, in broccoli, foliar application of MeJA four days before harvest enhanced glucosinolate concentrations effectively.[6][7]

  • Consider the Plant Species and Cultivar: Sensitivity to MeJA varies significantly among different plant species and even cultivars.[2] What works for one plant may be phytotoxic to another. It is essential to consult literature specific to your plant of interest or conduct preliminary trials.

  • Analyze Hormone Crosstalk: MeJA signaling pathways interact with growth-related hormones like auxins, gibberellins (B7789140) (GAs), and cytokinins.[8][9] The observed growth inhibition is often a result of this antagonistic crosstalk. Understanding these interactions can help in developing strategies to counteract the negative effects, although this is an advanced approach.

Issue 2: Inconsistent or No Induction of Target Compounds

Question: I am not observing the expected increase in the production of my target secondary metabolites after MeJA treatment. What could be the reason?

Answer:

Several factors can lead to an inconsistent or absent response to MeJA treatment. Here are some potential causes and solutions:

  • Sub-optimal Concentration: The concentration of MeJA used may be too low to elicit a significant response. As mentioned, a dose-response curve is crucial to identify the optimal concentration for your specific experimental conditions.

  • Incorrect Application Method: The method of application can influence the uptake and effectiveness of MeJA. Foliar sprays are common, but their efficiency can be affected by factors like surfactant use, time of day (stomatal opening), and coverage. Ensure a uniform application to all relevant plant tissues.

  • Timing of Harvest: The accumulation of secondary metabolites post-treatment is a dynamic process. The peak accumulation may occur at a specific time point after MeJA application. A time-course experiment can help determine the optimal harvest time to capture the maximum yield of your target compound.

  • Environmental Conditions: Light, temperature, and humidity can all influence the plant's response to MeJA. Maintain consistent and controlled environmental conditions throughout your experiment to ensure reproducibility.

  • Plant Developmental Stage: The responsiveness of a plant to MeJA can be dependent on its developmental stage. Younger plants might react differently than more mature ones. Standardize the age and developmental stage of the plants used in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of MeJA treatment?

A1: The most frequently reported off-target effects include inhibition of plant growth (reduced plant height, biomass, and root length), delayed seed germination, and alterations in leaf anatomy and morphology, such as increased trichome density and changes in stomatal density.[1][2][3][4][10] At higher concentrations, MeJA can also induce oxidative stress.[11]

Q2: How does MeJA treatment lead to both desired and off-target effects?

A2: MeJA is a key signaling molecule in the jasmonate (JA) pathway, which is central to plant defense against biotic and abiotic stress.[9] When applied exogenously, MeJA activates this pathway, leading to the production of defense-related secondary metabolites. However, the JA pathway has extensive crosstalk with other hormone signaling pathways that regulate plant growth and development, such as those for auxins, gibberellins, and cytokinins.[8] This crosstalk, often antagonistic, results in the observed trade-off between defense and growth, leading to off-target effects like growth inhibition.

Q3: What concentrations of MeJA are typically used in research?

A3: MeJA concentrations vary widely depending on the plant species, the desired outcome, and the application method. It is crucial to perform a dose-response study for your specific system. The table below summarizes concentrations used in various studies.

Q4: Can MeJA be used to enhance the nutritional or medicinal value of crops?

A4: Yes, MeJA has been successfully used to enhance the production of health-promoting phytochemicals in various crops. For example, it has been shown to increase glucosinolates in broccoli and cannabinoids in hemp.[5][6][7] The key is to optimize the treatment protocol to maximize the desired compounds while minimizing negative impacts on yield and quality.[12]

Data Presentation

Table 1: Summary of MeJA Concentrations and Their Effects on Different Plant Species

Plant SpeciesMeJA Concentration(s)Observed EffectsReference(s)
Broccoli (Brassica oleracea)250 µMIncreased glucosinolate and isothiocyanate concentrations.[6][7][12]
Hemp (Cannabis sativa)100, 200, 400 µM100 µM increased CBDA and THCA content with controlled plant height. Higher concentrations decreased growth.[5]
Sunflower, Tomato, Soybean0.1, 0.5, 1.0, 2.5 mMDecreased plant height and biomass, increased leaf trichome density. Effects increased with concentration.[2][4]
Cosmos (Cosmos bipinnatus)0.1, 1, 10, 100 µMLow concentrations (0.1, 1, 10 µM) increased biomass under Cadmium stress. 100 µM increased stress.[13]
Rice (Oryza sativa)2.5 mM (seed treatment)Reduced seed germination and early growth, but induced resistance to insects.[3]

Experimental Protocols

Protocol 1: General Method for Foliar Application of this compound

This protocol provides a general guideline for the foliar application of MeJA. It should be optimized for your specific plant species and experimental goals.

Materials:

  • This compound (MeJA)

  • Ethanol (B145695) (or another suitable solvent)

  • Surfactant (e.g., Tween 20 or Triton X-100)

  • Distilled water

  • Spray bottle or atomizer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of MeJA in a suitable solvent like ethanol. For example, dissolve a known amount of MeJA in ethanol to make a 100 mM stock solution. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of application, prepare the final working solution.

    • For a 250 µM MeJA solution in 1 liter, you would add 2.5 ml of the 100 mM stock solution to a beaker.

    • Add a surfactant to the final working solution to ensure even spreading on the leaf surface. A final concentration of 0.01-0.1% (v/v) is typically used.

    • Bring the final volume to 1 liter with distilled water and mix thoroughly.

  • Control Solution: Prepare a control solution containing the same concentration of solvent and surfactant as the MeJA working solution, but without MeJA.

  • Application:

    • Spray the plants until the leaves are thoroughly wetted, ensuring coverage of both the adaxial and abaxial surfaces. Application to the point of runoff is common.

    • Apply the treatment at a consistent time of day, preferably when stomata are open (e.g., early morning).

  • Post-Application:

    • Place the treated plants back into their controlled growth environment.

    • Monitor the plants for any signs of phytotoxicity or off-target effects.

    • Harvest plant material at your predetermined time points for analysis.

Visualizations

MeJA_Signaling_Pathway Simplified MeJA Signaling Pathway cluster_perception Signal Perception cluster_transcription Transcriptional Regulation cluster_crosstalk Hormonal Crosstalk MeJA This compound (MeJA) COI1 COI1 (F-box protein) MeJA->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Proteins (Repressors) MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses GA_Auxin Gibberellins (GA) & Auxins JAZ->GA_Auxin interacts with DELLAs/ARFs SCF_COI1->JAZ targets for degradation Genes JA-Responsive Genes (e.g., secondary metabolism, defense) MYC2->Genes activates transcription Growth Plant Growth (e.g., cell division, elongation) MYC2->Growth inhibits GA_Auxin->Growth promotes

Caption: Simplified MeJA signaling pathway leading to gene activation and crosstalk with growth hormones.

troubleshooting_workflow Troubleshooting Workflow for MeJA Experiments start Start: Observe Off-Target Effects (e.g., Growth Inhibition) q1 Is MeJA concentration optimized? start->q1 action1 Action: Conduct Dose-Response Experiment q1->action1 No q2 Is application timing/frequency optimal? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Action: Test Different Application Times & Durations q2->action2 No q3 Are environmental conditions controlled? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Action: Standardize Light, Temperature, Humidity q3->action3 No end End: Minimized Off-Target Effects q3->end Yes a3_yes Yes a3_no No action3->end

Caption: A logical workflow for troubleshooting common off-target effects in MeJA experiments.

References

Technical Support Center: Enhancing Systemic Response to Methyl Jasmonate (MeJA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl jasmonate (MeJA) to elicit systemic responses in plants, particularly for the enhanced production of secondary metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the application of MeJA and the analysis of its systemic effects.

Question/Issue Answer/Troubleshooting Steps
1. Why am I seeing inconsistent or no systemic response to MeJA application? Inconsistent results are a common challenge and can stem from several factors: • Plant Age and Developmental Stage: The responsiveness of a plant to MeJA can vary significantly with its age and developmental stage. Younger plants often exhibit a more pronounced response.[1] Ensure that all plants in your experiment are of a uniform age and developmental stage. • Application Method: The method of MeJA application (e.g., foliar spray, soil drench, seed treatment) can influence its uptake and systemic distribution.[2] Foliar sprays are common, but ensure complete and even coverage. For volatile application, ensure a sealed environment for consistent exposure. • Concentration: The optimal MeJA concentration is species- and even cultivar-dependent.[3] A dose-response experiment is crucial to determine the optimal concentration for your specific plant system. High concentrations can be phytotoxic, leading to growth inhibition or tissue damage, which can confound results.[4][5] • Environmental Conditions: Light, temperature, and humidity can all influence the plant's response to MeJA. Maintain consistent environmental conditions throughout your experiment. Light, in particular, can interact with the jasmonate signaling pathway.[6][7] • Time of Harvest: The systemic response to MeJA is time-dependent. It's important to perform a time-course experiment to identify the point of maximum response for the specific genes or metabolites you are studying.
2. My plants are showing signs of stress (e.g., leaf yellowing, growth inhibition) after MeJA treatment. What should I do? These are signs of phytotoxicity, which can occur at high MeJA concentrations. • Reduce Concentration: Lower the concentration of MeJA in your application. Start with a lower concentration range (e.g., 0.1 mM) and perform a dose-response curve to find a concentration that elicits a response without causing significant stress.[4][5] • Check Solvent Effects: If you are dissolving MeJA in a solvent like ethanol (B145695), ensure the final concentration of the solvent in your working solution is not phytotoxic. Run a solvent-only control. • Optimize Application: For foliar sprays, avoid applying during peak light and heat to minimize leaf burn.
3. How can I enhance the systemic response to MeJA? Several strategies can be employed to boost the systemic effects of MeJA: • Synergistic Compounds: Co-application of MeJA with other compounds can have a synergistic effect. For example, cyclodextrins can enhance the solubility and uptake of MeJA, leading to a stronger response.[2][8][9] Abscisic acid (ABA) has also been shown to work synergistically with MeJA to increase the production of certain secondary metabolites.[10][11] • Nanoparticle Delivery: Encapsulating MeJA in nanoparticles can improve its stability and facilitate a more controlled release, potentially enhancing its systemic effects.[12] • Priming: Applying a low, non-toxic concentration of MeJA prior to the main treatment may "prime" the plant's defense system, leading to a faster and more robust systemic response upon subsequent elicitation.
4. What is the best way to prepare and store MeJA solutions? Stock Solution: Prepare a stock solution of MeJA in a solvent like ethanol or methanol. MeJA is not readily soluble in water. • Working Solution: Dilute the stock solution to your desired final concentration in water or a buffer immediately before use. It's often recommended to include a surfactant (e.g., Tween 20) in the final solution to ensure even spreading on the leaf surface.[13] • Stability: MeJA solutions should be prepared fresh for each experiment as the compound can degrade over time, especially when diluted in aqueous solutions. Store the stock solution at -20°C for long-term storage.
5. I am having trouble with my qRT-PCR analysis of jasmonate-responsive genes. What could be the problem? Inconsistent qRT-PCR results can be frustrating. Here are some common culprits and solutions: • RNA Quality: Ensure your RNA is high quality and free of contaminants. Check the 260/280 and 260/230 ratios. RNA degradation will lead to unreliable results.[14] • Primer Design: Poorly designed primers can lead to inefficient amplification or the amplification of non-target sequences. Validate your primers for efficiency and specificity.[15] • Reference Gene Stability: The expression of your chosen reference gene(s) should be stable across your experimental conditions. It is crucial to validate reference genes for your specific plant species and experimental setup. • PCR Inhibitors: Contaminants from your RNA extraction can inhibit the PCR reaction. If you suspect inhibitors, try diluting your cDNA template.[16]
6. My HPLC analysis of jasmonates or secondary metabolites is giving inconsistent peaks or poor resolution. What can I do? HPLC analysis can be sensitive to a number of factors: • Sample Preparation: Ensure your extraction protocol is efficient and reproducible. Incomplete extraction or the presence of interfering compounds can affect your results. Solid-phase extraction (SPE) can be used to clean up samples before analysis.[17] • Mobile Phase: The composition and pH of the mobile phase are critical for good separation. You may need to optimize the gradient and solvent composition for your specific analytes.[17] • Column Choice: The type of HPLC column (e.g., C18) and its condition are important. Ensure the column is appropriate for your compounds and is not degraded. • Derivatization: For some compounds, derivatization may be necessary to improve detection by certain detectors (e.g., fluorescence).[18] However, this adds an extra step and potential for variability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different strategies for enhancing the systemic response to MeJA.

Table 1: Effect of MeJA Concentration on Plant Growth and Secondary Metabolite Production

Plant SpeciesMeJA ConcentrationEffect on GrowthEffect on Secondary MetabolitesReference
Soybean1.0 mM17% decrease in plant height, 22% decrease in shoot dry mass-[5]
Tomato1.0 mM25% decrease in plant height, 45% decrease in shoot dry mass-[5]
Sunflower1.0 mM39% decrease in plant height, 79% decrease in shoot dry mass-[5]
Broccoli250 µM-Maximized glucosinolate concentration[13][19]
Cosmos bipinnatus1 µMIncreased dry weight under Cd stressReduced Cd transport from roots to shoots[20]

Table 2: Synergistic Effects of MeJA with Other Compounds on Secondary Metabolite Production

Plant Species/Cell CultureTreatmentSecondary MetaboliteFold Increase vs. ControlReference
Sophora flavescens cell culture50 µM MeJATotal Pterocarpans~3.5-fold[9][21]
Sophora flavescens cell culture50 µM MeJA + 50 mM MeβCDTotal Pterocarpans (in cells)~8.0-fold[9][21]
Germinating OatsMeJAAvenanthramide2.5-fold[10]
Germinating OatsABAAvenanthramide2.8-fold[10]
Germinating OatsMeJA + ABAAvenanthramide6.5-fold[10]
Taxus x media cell cultureMeJA + CyclodextrinsTaxol55-fold[8]
Vitis vinifera cell cultureMeJA + CyclodextrinsResveratrol (B1683913)~10-fold higher than individual treatments[2][22]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of MeJA and the analysis of its systemic effects.

Protocol 1: Foliar Application of this compound

Objective: To induce a systemic response in plants through the application of MeJA to the leaves.

Materials:

  • This compound (MeJA)

  • Ethanol (95-100%)

  • Tween 20 (or other suitable surfactant)

  • Distilled water

  • Spray bottle

  • Plants of uniform age and size

Procedure:

  • Prepare MeJA Stock Solution: Dissolve MeJA in ethanol to create a concentrated stock solution (e.g., 100 mM). Store this stock solution at -20°C.

  • Prepare Working Solution: On the day of application, dilute the MeJA stock solution in distilled water to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Add Surfactant: Add a surfactant such as Tween 20 to the working solution at a final concentration of 0.01-0.1% (v/v). This will help the solution adhere to and spread evenly across the leaf surface.

  • Control Solution: Prepare a control solution containing the same concentration of ethanol and surfactant as the MeJA working solution, but without MeJA.

  • Application:

    • Use a fine-mist spray bottle to apply the MeJA working solution or the control solution to the aerial parts of the plants until the leaves are thoroughly wetted but before runoff occurs.

    • Ensure even application to all plants within a treatment group.

    • To study the systemic response, you can choose to treat only specific leaves and harvest untreated leaves for analysis.

  • Post-Application Care: Return the plants to their controlled growth environment.

  • Harvesting: Harvest plant tissues at predetermined time points after application for downstream analysis (e.g., RNA extraction, metabolite analysis).

Protocol 2: Quantification of Jasmonate-Responsive Gene Expression by qRT-PCR

Objective: To measure the change in expression of target genes in response to MeJA treatment.

Materials:

  • Plant tissue (harvested and immediately frozen in liquid nitrogen)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to the master mix. Include no-template controls (NTCs) to check for contamination.

    • Pipette the reaction mixture into a qPCR plate.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.[21][23]

Protocol 3: Extraction and Analysis of Secondary Metabolites by HPLC

Objective: To extract and quantify the accumulation of specific secondary metabolites in response to MeJA treatment.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Extraction solvent (e.g., methanol, ethanol, ethyl acetate, depending on the target metabolites)

  • Homogenizer or mortar and pestle

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis, DAD, MS)

  • HPLC column appropriate for the target compounds (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with formic or acetic acid)

  • Standards of the target secondary metabolites

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of plant tissue.

    • Homogenize the tissue in the chosen extraction solvent.

  • Extraction:

    • Incubate the homogenate (e.g., with shaking) for a specific duration to allow for efficient extraction.

    • Centrifuge the mixture to pellet the solid plant material.

  • Sample Cleanup (Optional but Recommended):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

  • Concentration and Reconstitution:

    • Evaporate the solvent from the extract (e.g., using a rotary evaporator or a stream of nitrogen).

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject a known volume of the reconstituted extract onto the HPLC system.

    • Run the HPLC method with a suitable gradient program to separate the compounds of interest.

    • Detect the compounds using the appropriate detector.

  • Quantification:

    • Identify the peaks of the target metabolites by comparing their retention times with those of the analytical standards.

    • Quantify the amount of each metabolite by comparing the peak area to a standard curve generated from known concentrations of the standards.

Visualizations

Signaling Pathway

MeJA_Signaling_Pathway MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Active form) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Responsive_Genes Jasmonate-Responsive Genes (e.g., for secondary metabolism, defense) MYC2->JA_Responsive_Genes Activates transcription Systemic_Response Enhanced Systemic Response (e.g., secondary metabolite accumulation) JA_Responsive_Genes->Systemic_Response Leads to SCF_COI1->JAZ Targets for degradation

Caption: Simplified signaling pathway of this compound (MeJA).

Experimental Workflows

Experimental_Workflow_Hormone_Analysis start Plant Treatment (MeJA application) harvest Tissue Harvesting & Freezing start->harvest extraction Homogenization & Extraction with Solvent harvest->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification end Results quantification->end

Caption: General workflow for plant hormone analysis.

Experimental_Workflow_qRT_PCR start Plant Treatment (MeJA application) harvest Tissue Harvesting & Freezing start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis end Gene Expression Results analysis->end

Caption: Workflow for qRT-PCR analysis of gene expression.

References

Calibrating instruments for accurate detection of methyl jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the accurate detection of methyl jasmonate.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format to help you resolve issues during your experiments.

Q1: My calibration curve for this compound has poor linearity (R² value < 0.995). What are the potential causes and how can I fix it?

Poor linearity can arise from several factors, from sample preparation to instrument issues. Here's a checklist of what to investigate:

  • Standard Preparation Errors: Inaccuracies in the preparation of your stock solution or serial dilutions are a common source of non-linearity.

    • Solution: Carefully re-prepare your calibration standards, ensuring precise weighing

Technical Support Center: Understanding and Managing Variability in Plant Responses to Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in plant responses to methyl jasmonate (MeJA). Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any response in my plants after MeJA treatment?

A1: Several factors could contribute to a lack of response. Consider the following:

  • Concentration: The applied MeJA concentration might be too low to elicit a response in your specific plant species or developmental stage. Conversely, excessively high concentrations can sometimes lead to inhibitory effects or phytotoxicity, masking the expected response.[1][2]

  • Application Method: Ensure the application method provides adequate coverage and uptake. For spray applications, uniform coverage of leaf surfaces is crucial.[3][4] For systemic applications, the delivery method should ensure translocation to the target tissues.

  • Plant Developmental Stage: The sensitivity of plants to MeJA can vary significantly with their developmental stage. Younger plants may exhibit different responses compared to mature ones.[5]

  • Plant Species and Genotype: Different plant species and even different genotypes within the same species can have vastly different sensitivities and responses to MeJA.[1][2]

  • Solvent and Formulation: MeJA is often dissolved in a solvent like ethanol (B145695) before application. Ensure the solvent itself is not causing any adverse effects by including a solvent-only control. The formulation can also affect the stability and delivery of MeJA.[6][7]

  • Environmental Conditions: Light intensity, temperature, and humidity can all influence a plant's response to MeJA.[8][9] Experiments should be conducted under controlled and consistent environmental conditions.

Q2: My experimental results with MeJA are highly variable between replicates. How can I improve consistency?

A2: Variability between replicates is a common challenge. To improve consistency:

  • Standardize Plant Material: Use plants of the same age, developmental stage, and from a genetically uniform population.

  • Control Environmental Conditions: Maintain consistent light, temperature, humidity, and watering regimes for all experimental units. Even slight variations can impact plant physiology and their response to MeJA.[8][9]

  • Uniform Application: Ensure that each plant receives the same dose and coverage of MeJA. Calibrate your application equipment and use a standardized protocol.

  • Acclimatization: Allow plants to acclimate to the experimental conditions for a sufficient period before applying any treatments.

  • Harvesting and Sampling: Harvest all samples at the same time of day to minimize diurnal variations in plant metabolism. Process samples consistently and minimize the time between harvesting and analysis.

Q3: I'm observing phytotoxicity (e.g., leaf burn, necrosis) after MeJA application. What can I do?

A3: Phytotoxicity is often a sign of excessive MeJA concentration.

  • Dose-Response Curve: Conduct a preliminary experiment with a range of MeJA concentrations to determine the optimal, non-toxic concentration for your specific plant species and experimental goals.[1][2][10]

  • Application Method: Foliar spray applications can sometimes lead to localized high concentrations. Consider alternative methods like root drenching or vapor exposure for a more uniform distribution, if appropriate for your research question.

  • Solvent Concentration: High concentrations of solvents like ethanol can also cause tissue damage. Ensure your solvent control does not show similar symptoms.

Q4: How does MeJA interact with other plant hormones?

A4: MeJA signaling pathways exhibit significant crosstalk with other hormonal pathways, which can influence the final response.

  • Abscisic Acid (ABA): MeJA and ABA can act synergistically or antagonistically depending on the process. For instance, both can induce stomatal closure.[11]

  • Salicylic Acid (SA): The JA and SA pathways are often mutually antagonistic. High levels of SA can suppress JA-mediated responses and vice versa. This is a critical consideration in plant defense studies.

  • Ethylene (ET): JA and ET often act synergistically in regulating defense responses against certain pathogens and herbivores.[12]

  • Gibberellins (GA) and Auxin: Jasmonates can interact with GA and auxin signaling to regulate plant growth and development, often leading to growth inhibition at higher concentrations.[13]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
No induction of target genes/metabolites Incorrect MeJA concentration; Ineffective application method; Plant insensitivity (species, age); Timing of harvest is not optimal.Perform a dose-response study to find the optimal concentration.[1][2] Ensure uniform and thorough application. Use plants at a responsive developmental stage. Conduct a time-course experiment to identify the peak response time.
High variability in plant growth inhibition Inconsistent MeJA application; Genetic variability in plant material; Fluctuations in environmental conditions.Standardize application technique to ensure equal dosage per plant. Use a genetically uniform line of plants. Maintain strict control over light, temperature, and humidity.[8][9]
Unexpected changes in phenotype (e.g., leaf yellowing) Phytotoxicity from high MeJA or solvent concentration; Nutrient deficiency exacerbated by stress response.Lower the MeJA concentration.[1][2] Include a solvent-only control. Ensure plants are well-nourished before treatment.
Contradictory results compared to published literature Differences in plant species/cultivar; Variations in experimental conditions (light, temp); Different MeJA application protocols.Carefully compare your experimental setup with the cited literature. Consider that even minor differences can lead to different outcomes.[1]

Quantitative Data Summary

Table 1: Effects of Various MeJA Concentrations on Plant Growth Parameters in Different Species

Plant SpeciesMeJA Concentration (mM)Effect on Plant HeightEffect on BiomassReference
Soybean (Glycine max)0.1 - 2.5Significant decrease (up to 39%)Significant decrease (up to 79%)[1]
Tomato (Solanum lycopersicum)0.1 - 2.5Significant decreaseSignificant decrease[1]
Sunflower (Helianthus annuus)0.1 - 2.5Significant decreaseSignificant decrease[1]

Table 2: Effect of MeJA Application on Secondary Metabolite Production in Broccoli

MeJA Concentration (µM)Application TimingKey Glucosinolates IncreasedReference
250Single application 4 days before harvestMaximized total glucosinolates[3][4]
250Two consecutive daily applications (4 and 3 days before harvest)Further enhanced neoglucobrassicin[3][4]
Increasing concentrationsSpray applicationIncreased glucoraphanin, gluconasturtiin, neoglucobrassicin[3]

Experimental Protocols

1. Foliar Spray Application of this compound

This protocol is adapted from studies on broccoli and other herbaceous plants.[3][4]

  • Materials:

    • This compound (MeJA)

    • Ethanol (or other suitable solvent)

    • Distilled water

    • Surfactant (e.g., Tween 20)

    • Spray bottle capable of producing a fine mist

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of MeJA in ethanol. For example, dissolve a known weight of MeJA in ethanol to make a 1 M stock solution. Store in a tightly sealed container at -20°C.

    • Working Solution Preparation:

      • On the day of application, dilute the stock solution with distilled water to achieve the desired final concentration (e.g., 250 µM).

      • The final concentration of ethanol should be kept low (typically ≤ 0.1%) to avoid phytotoxicity.

      • Add a surfactant (e.g., Tween 20 at 0.01-0.05%) to the working solution to ensure even spreading on the leaf surface.

    • Control Solution: Prepare a control solution containing the same concentration of ethanol and surfactant as the MeJA working solution, but without MeJA.

    • Application:

      • Spray the plants until the leaf surfaces are uniformly wet, but not to the point of runoff.

      • Ensure both the adaxial and abaxial leaf surfaces are covered.

      • Treat control plants with the control solution in the same manner.

    • Post-Application: Return plants to their controlled environment. Monitor for responses at the desired time points.

2. Analysis of Jasmonate-Induced Gene Expression by RT-qPCR

  • Procedure:

    • Sample Collection: Harvest plant tissue at predetermined time points after MeJA treatment. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

    • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

    • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR:

      • Design or obtain validated primers for your target genes and a stable reference gene.

      • Prepare the qPCR reaction mix containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.

      • Run the qPCR reaction on a real-time PCR cycler.

    • Data Analysis: Analyze the amplification data using the ΔΔCt method or a standard curve to determine the relative expression levels of the target genes in MeJA-treated samples compared to controls.

Visualizations

MeJA_Signaling_Pathway cluster_perception Signal Perception cluster_core Core Signaling Complex cluster_response Transcriptional Response MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) MeJA->JA_Ile Conversion COI1 COI1 (F-box protein) JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Proteins (Repressors) Proteasome 26S Proteasome JAZ->Proteasome TF Transcription Factors (e.g., MYC2) JAZ->TF Represses SCF_COI1->JAZ Targets for degradation JA_Genes Jasmonate-Responsive Genes TF->JA_Genes Activates Response Defense, Growth Regulation, Secondary Metabolism JA_Genes->Response Leads to

Caption: Core this compound (MeJA) signaling pathway in plants.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Plant_Prep 1. Prepare Uniform Plant Material Solution_Prep 2. Prepare MeJA and Control Solutions Application 3. Apply MeJA/Control (e.g., Foliar Spray) Harvest 4. Harvest Samples at Time Points Application->Harvest Phenotype 5a. Phenotypic Analysis (Growth, etc.) Harvest->Phenotype Molecular 5b. Molecular/Chemical Analysis (RNA, Metabolites) Harvest->Molecular Data_Analysis 6. Data Analysis & Interpretation Phenotype->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for MeJA treatment studies.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Protocol Review Protocol: - Concentration? - Application? - Plant Stage? Start->Check_Protocol Check_Environment Verify Environmental Controls: - Light? - Temperature? - Humidity? Start->Check_Environment Check_Controls Analyze Controls: - Negative Control OK? - Solvent Control OK? Start->Check_Controls Outcome_Protocol Optimize Protocol: Run Dose-Response & Time-Course Check_Protocol->Outcome_Protocol Outcome_Environment Standardize Environment Check_Environment->Outcome_Environment Outcome_Contamination Identify Source of Contamination or Reagent Issue Check_Controls->Outcome_Contamination

Caption: Logical workflow for troubleshooting MeJA experiments.

References

Improving the efficiency of methyl jasmonate-induced secondary metabolite production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of methyl jasmonate (MeJA)-induced secondary metabolite production in plant cell and tissue cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I not observing an increase in my target secondary metabolite after MeJA elicitation?

A: A lack of response to MeJA elicitation can stem from several factors. The concentration of MeJA may be suboptimal, as both insufficient and excessive concentrations can fail to induce a response or even be inhibitory.[1][2] The timing of the elicitor application is also critical; it should be applied during the appropriate growth phase of the culture, often the late exponential phase.[3] Additionally, the age and metabolic state of the cell culture can influence its responsiveness.[4] The specific cell line or plant species may also have a unique sensitivity to MeJA.[2]

Troubleshooting Steps:

  • Optimize MeJA Concentration: Perform a dose-response experiment using a range of MeJA concentrations (e.g., 10, 50, 100, 150, 200 µM) to identify the optimal level for your specific system.[5][6]

  • Optimize Timing of Application: Test the application of MeJA at different points in the culture growth cycle (e.g., early-log, mid-log, and late-log/stationary phase).[3][7]

  • Verify Culture Health: Ensure your cell culture is healthy and actively growing before elicitation. Subculture regularly and monitor viability.

  • Consider Synergistic Elicitors: In some systems, MeJA works more effectively in combination with other elicitors like salicylic (B10762653) acid (SA) or chitosan.[8][9]

Q2: Why is my cell/tissue culture browning and dying after MeJA application?

A: Culture browning and death are typically signs of cellular toxicity, which can be caused by an excessively high concentration of MeJA.[10] MeJA induces a stress response, and at high levels, this can lead to the production of high concentrations of reactive oxygen species (ROS), causing oxidative stress and cell death.[11][12] This response can also be exacerbated if the culture is already stressed or in a late stationary phase.

Troubleshooting Steps:

  • Reduce MeJA Concentration: Lower the concentration of MeJA used in your experiments. If you are using 200 µM, try 100 µM or 50 µM.

  • Shorten Exposure Time: Reduce the duration that the culture is exposed to MeJA before harvesting.

  • Assess Culture Stage: Apply the elicitor during the exponential growth phase when cells are more resilient, rather than the stationary phase.

  • Ensure Proper Solvent Dilution: MeJA is often dissolved in ethanol (B145695) or DMSO. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells.[13]

Q3: My secondary metabolite yield is higher, but my total biomass has decreased. How can I resolve this trade-off?

A: This is a common phenomenon known as the growth-defense trade-off. MeJA redirects cellular resources from primary metabolism (growth) to secondary metabolism (defense), often resulting in reduced biomass.[10][14] High concentrations of MeJA are particularly known to inhibit cell growth and cell cycle progression.[13]

Troubleshooting Steps:

  • Implement a Two-Stage Culture System: Grow the biomass to a high density in the first stage without the elicitor. In the second stage, transfer the biomass to a fresh medium containing the optimal concentration of MeJA for a shorter period focused solely on production.[1][11]

  • Fine-Tune MeJA Concentration and Exposure: Experiment with lower MeJA concentrations or shorter exposure times that may still provide a significant increase in secondary metabolites without severely impacting biomass.

  • Optimize Culture Medium: Ensure the medium is not nutrient-limited before elicitation, as this can worsen the growth inhibition.

Q4: Are there synergistic effects with other elicitors that I can explore?

A: Yes, combining MeJA with other elicitors can lead to a synergistic or enhanced effect on secondary metabolite production. Salicylic acid (SA) is a well-documented elicitor that often interacts with the jasmonate signaling pathway.[8][15] The combination of MeJA and SA has been shown to be more effective than individual treatments in several plant systems.[16] Other compounds like chitosan, cyclodextrins, and yeast extract can also be used in combination with MeJA.[2][9][17]

Experimental Approach:

  • Factorial Design: Design an experiment testing MeJA and a second elicitor (e.g., SA) at various concentrations, both individually and in combination, to identify synergistic interactions.

  • Sequential Addition: Investigate the effect of adding the elicitors at different times. For example, priming the culture with one elicitor before adding MeJA.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of MeJA-induced secondary metabolite production?

A: MeJA acts as a signaling molecule that triggers a plant's defense response.[11] When perceived by the cell, MeJA leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of genes involved in various secondary metabolite biosynthetic pathways.[18][19] This process mimics a plant's natural response to herbivory or pathogen attack.[4]

Q2: What are the typical concentration ranges for MeJA elicitation?

A: The optimal concentration of MeJA is highly dependent on the plant species and culture type. However, a general range used in most studies is between 10 µM and 250 µM.[6][20] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system.[21]

Q3: How long does it typically take to see a response after MeJA treatment?

A: The response time can vary from a few hours to several days. Gene expression changes can often be detected within hours of elicitation.[22] The peak accumulation of the secondary metabolite may occur anywhere from 2 to 10 days after the application of MeJA.[16][23] Time-course experiments are recommended to pinpoint the optimal harvest time.

Q4: Can MeJA be used for any type of plant culture?

A: Yes, MeJA has been successfully used as an elicitor in a wide variety of in vitro culture systems, including cell suspension cultures, hairy root cultures, adventitious root cultures, and shoot cultures.[2][9] The effectiveness and optimal application strategy may differ between culture types.

Q5: What are the key genes and transcription factors involved in the MeJA signaling pathway?

A: The core components of the MeJA signaling pathway include the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for the active form of jasmonate. Upon binding, COI1 targets JAZ (Jasmonate ZIM-domain) proteins for degradation. This relieves the repression of various transcription factors, including MYC2, AP2/ERF, and WRKY families, which in turn activate the genes responsible for secondary metabolite biosynthesis.[8]

Data Presentation: Effects of MeJA Elicitation

Table 1: Effects of MeJA Concentration on Secondary Metabolite Production in Various Plant Species.

Plant SpeciesCulture TypeMeJA Concentration (µM)Target Metabolite(s)Result (Fold Increase or Yield)Citation(s)
Withania somniferaAdventitious Roots100Withanolide A, Withanone40-fold, 31-fold[16]
Echinacea purpurea & E. pallidaAdventitious Root Co-culture25Phenolics, FlavonoidsMax production: 728.2 mg/L, 622.2 mg/L[24]
Centella asiaticaAgitated Shoot Culture50Asiaticoside, Madecassoside3.5-fold, 5.6-fold[25]
Polygonum multiflorumAdventitious Roots50Phenolic Content~2-fold[1]
Ganoderma applanatumMycelial Culture150Triterpenes7.5-fold[6]
Cannabis sativaAdventitious Roots200Total Phenolic Content~1.5-fold[26]
Broccoli FloretsWhole Plant (Spray)250GlucosinolatesMaximized concentration[20]

Table 2: Impact of Elicitation Timing and Duration on Secondary Metabolite Yield.

Plant SpeciesMeJA Concentration (µM)Time of ApplicationDuration of ExposureOutcomeCitation(s)
Taxus wallichiana100Day 21 of cultivation7 daysIncreased taxoid production[3]
Withania somnifera150 (SA)Day 30 of culture4 hoursPeak production after 10 days[16]
'Cripps Pink' Apple10,000169 days after full bloomSingle sprayImproved red blush and flavonoids[7][27]
Pineapple10,000-72 hours4.09-fold increase in phenolics[23]
Ganoderma applanatum150Day 6 of 10-day cycle4 daysHighest triterpene content[6]

Detailed Experimental Protocols

Protocol 1: General Protocol for MeJA Elicitation in Plant Cell Suspension Cultures

  • Culture Maintenance: Maintain a healthy plant cell suspension culture by subculturing regularly (e.g., every 7-14 days) in a suitable liquid medium (e.g., Murashige and Skoog or Gamborg's B5).[3] Grow cultures on an orbital shaker at an appropriate speed (e.g., 110-120 rpm) under controlled temperature and light conditions.

  • Preparation of MeJA Stock Solution: Prepare a high-concentration stock solution of MeJA (e.g., 100 mM) by dissolving it in a small amount of a suitable solvent like 95% ethanol or DMSO.[13] Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Elicitation:

    • Allow a newly subcultured flask to grow for a set period to reach the desired growth phase (e.g., 7 days for late-log phase).[13]

    • Aseptically add the required volume of the MeJA stock solution to the culture flask to achieve the desired final concentration (e.g., 100 µM). Add an equivalent volume of the sterile solvent to a separate control flask.

    • Gently swirl the flasks to ensure even distribution of the elicitor.

  • Incubation and Harvesting: Return the flasks to the shaker and incubate for the predetermined optimal duration (e.g., 4-8 days). Harvest the cells by vacuum filtration, separating them from the culture medium.

  • Sample Processing: Wash the harvested cells with sterile water to remove residual medium. Record the fresh weight, then freeze the cells immediately in liquid nitrogen and store them at -80°C or lyophilize them for dry weight measurement and subsequent metabolite analysis.

Protocol 2: General Protocol for Quantification of Secondary Metabolites

  • Sample Extraction:

    • Grind the frozen or lyophilized plant material into a fine powder.

    • Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent depends on the polarity of the target metabolite.

    • Vortex the mixture thoroughly and sonicate or shake for a specified period (e.g., 30-60 minutes) to ensure efficient extraction.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant.

  • Analysis by HPLC/UPLC-MS:

    • Filter the supernatant through a 0.22 µm filter before analysis to remove any particulate matter.

    • Analyze the sample using an appropriate High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.[28][29]

    • The method will require optimization of the mobile phase, gradient, column type, and detector settings for your specific compound of interest.

  • Quantification:

    • Prepare a standard curve using a pure analytical standard of your target metabolite at several known concentrations.

    • Calculate the concentration of the metabolite in your samples by comparing its peak area to the standard curve. Express the final yield as mg/g dry weight or mg/L of culture.

Mandatory Visualizations

MeJA_Signaling_Pathway MeJA This compound (MeJA) COI1 SCF-COI1 Complex MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for ubiquitination TF Transcription Factors (e.g., MYC2) JAZ->TF represses Degradation 26S Proteasome Degradation JAZ->Degradation Genes Secondary Metabolism Biosynthesis Genes TF->Genes activates Metabolites Secondary Metabolites Genes->Metabolites leads to biosynthesis Experimental_Workflow subculture 1. Establish/Subculture Plant Cell Culture growth 2. Grow Culture to Optimal Phase subculture->growth elicit 4. Add MeJA to Culture (and Control) growth->elicit prep 3. Prepare Sterile MeJA Stock Solution prep->elicit incubate 5. Incubate for Defined Period elicit->incubate harvest 6. Harvest Biomass (Filtration) incubate->harvest extract 7. Extract Secondary Metabolites harvest->extract analyze 8. Analyze & Quantify (e.g., HPLC/LC-MS) extract->analyze data 9. Data Interpretation analyze->data Troubleshooting_Logic start Problem: Low/No Metabolite Yield check_conc Is MeJA concentration optimized? start->check_conc check_time Is application timing optimized? check_conc->check_time Yes sol_conc Solution: Perform dose-response experiment. check_conc->sol_conc No check_health Is the culture healthy and viable? check_time->check_health Yes sol_time Solution: Test different growth phases. check_time->sol_time No check_toxicity Is there evidence of toxicity (browning)? check_health->check_toxicity Yes sol_health Solution: Use healthy, exponential phase cultures. check_health->sol_health No sol_toxicity Solution: Reduce MeJA concentration and/or exposure time. check_toxicity->sol_toxicity Yes sol_synergy Consider: Combine MeJA with another elicitor (e.g., SA). check_toxicity->sol_synergy No

References

Technical Support Center: Troubleshooting Methyl Jasmonate Signaling Pathway Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with methyl jasmonate (MeJA) signaling pathway mutants. It is intended for scientists and professionals in plant biology and drug development to diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Absent Phenotype in MeJA-Insensitive Mutants

Question: I am treating my coi1 (coronatine insensitive 1) mutant with this compound, but I am still observing a partial response, or the phenotype is not as strong as expected. What could be the reason?

Answer: This is a common issue that can arise from several factors, from experimental setup to genetic redundancy. Here’s a systematic approach to troubleshoot this problem.

Potential Causes and Solutions:

  • Suboptimal MeJA Concentration: The concentration of MeJA is critical. While a range of concentrations is used in the literature, a dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions.

  • Method of MeJA Application: The method of application can significantly influence the outcome. For plate-based assays, ensure the MeJA is evenly distributed in the media. For spray applications, ensure complete and uniform coverage of the plant tissues.

  • Genetic Background: The genetic background of your mutant can influence the penetrance of the phenotype. It is crucial to compare your mutant to the corresponding wild-type (e.g., Col-0 for many Arabidopsis mutants).

  • Redundancy in the Signaling Pathway: The jasmonate signaling pathway has multiple branches and involves a large family of JAZ repressor proteins. While COI1 is a central component, other factors can partially compensate for its absence in certain responses.

  • Experimental Conditions: Factors such as light intensity, temperature, and humidity can affect the plant's response to MeJA. Maintain consistent and controlled environmental conditions for all experiments.

Experimental Protocol: MeJA Root Growth Inhibition Assay

This assay is a standard method to quantify jasmonate sensitivity.

  • Prepare Sterile Media: Prepare Murashige and Skoog (MS) agar (B569324) plates containing a range of MeJA concentrations (e.g., 0, 1, 10, 50, 100 µM). MeJA is typically dissolved in a small amount of ethanol (B145695) or DMSO before being added to the molten agar. Include a solvent control plate.

  • Sterilize and Stratify Seeds: Surface-sterilize seeds of your mutant and wild-type control. Stratify the seeds at 4°C for 2-4 days to ensure uniform germination.

  • Plate Seeds: Aseptically place seeds in rows on the prepared MS plates.

  • Incubate Plates: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measure Root Length: After a set period (e.g., 7-10 days), scan the plates and use image analysis software to measure the primary root length of the seedlings.

  • Analyze Data: Calculate the percentage of root growth inhibition for each MeJA concentration relative to the control treatment.

Data Presentation: Comparing Root Growth Inhibition in MeJA Mutants

MutantGene FunctionExpected MeJA Sensitivity in Root Growth Assay
Wild-Type (e.g., Col-0)Normal JA signalingSensitive
coi1F-box protein, JA receptor componentInsensitive
jar1JA-amino synthetaseReduced sensitivity
jin1/myc2Transcription factorReduced sensitivity
axr1Auxin signaling component, affects JA responsePartially insensitive[1]
jaz mutants (e.g., jaz1)Repressor of JA signalingHypersensitive (in some cases) or altered sensitivity
Issue 2: Unexpected Susceptibility or Resistance to Pathogens

Question: My MeJA-deficient mutant (e.g., a JA biosynthesis mutant) is showing unexpected resistance to a necrotrophic pathogen, or my MeJA-insensitive mutant is unexpectedly susceptible to a biotrophic pathogen. Why is this happening?

Answer: The interplay between plant hormones, particularly the antagonistic relationship between jasmonic acid (JA) and salicylic (B10762653) acid (SA), often leads to these counterintuitive results.

Crosstalk between Jasmonate and Salicylate Signaling:

  • JA and SA are often mutually antagonistic. High levels of SA, which are typically effective against biotrophic pathogens, can suppress JA signaling. Conversely, high levels of JA, effective against necrotrophic pathogens and herbivores, can inhibit SA-mediated defenses.

  • A mutation in the JA pathway can lead to a compensatory increase in SA signaling, potentially enhancing resistance to biotrophic pathogens.

  • Conversely, some biotrophic pathogens can hijack the plant's JA signaling pathway to suppress SA defenses, making the plant more susceptible.

Troubleshooting Workflow for Unexpected Pathogen Responses

Start Unexpected Pathogen Phenotype Observed CheckPathogen Confirm Pathogen Lifestyle (Biotroph vs. Necrotroph) Start->CheckPathogen MeasureHormones Quantify Endogenous SA and JA Levels CheckPathogen->MeasureHormones AnalyzeGenes Perform qRT-PCR on SA and JA Marker Genes MeasureHormones->AnalyzeGenes InterpretResults Interpret Hormone and Gene Expression Data AnalyzeGenes->InterpretResults Conclusion Formulate Hypothesis on Crosstalk Imbalance InterpretResults->Conclusion

Caption: Troubleshooting workflow for unexpected pathogen phenotypes.

Experimental Protocol: Pathogen Infection Assay

This protocol provides a general framework. Specific details will vary depending on the pathogen.

  • Grow Plants: Grow mutant and wild-type plants under controlled conditions to the desired developmental stage.

  • Prepare Inoculum: Culture the pathogen (e.g., Pseudomonas syringae for a biotroph or Botrytis cinerea for a necrotroph) and prepare an inoculum suspension at a standardized concentration.

  • Inoculate Plants: Inoculate the plants using a consistent method, such as spray inoculation or leaf infiltration.

  • Incubate under High Humidity: Place the inoculated plants in a high-humidity environment to facilitate infection.

  • Assess Disease Symptoms: At various time points post-inoculation, score disease symptoms. This can include measuring lesion size, counting necrotic spots, or quantifying pathogen growth (e.g., bacterial colony-forming units or fungal spore counts).

Experimental Protocol: qRT-PCR for JA and SA Marker Genes

  • Harvest Tissue: Collect leaf tissue from control and treated (MeJA or pathogen-infected) plants at different time points. Immediately freeze the tissue in liquid nitrogen.

  • Extract RNA: Extract total RNA from the tissue using a standard protocol or a commercial kit.

  • Synthesize cDNA: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform qRT-PCR: Use a real-time PCR system to quantify the expression of target genes. Use primers for JA-responsive genes (e.g., PDF1.2, VSP2) and SA-responsive genes (e.g., PR-1). Normalize the expression data to a stable reference gene (e.g., ACTIN2).[2][3][4]

  • Analyze Data: Calculate the relative fold change in gene expression using the ΔΔCt method.[2][3]

Data Presentation: Expected Gene Expression Changes

ConditionJA Marker Genes (e.g., PDF1.2)SA Marker Genes (e.g., PR-1)
MeJA TreatmentUpregulatedDownregulated (in some contexts)
SA TreatmentDownregulatedUpregulated
Necrotroph InfectionUpregulatedVariable
Biotroph InfectionVariableUpregulated
Issue 3: Male Sterility Phenotypes

Question: My jasmonate biosynthesis mutant is male sterile. How can I confirm that this is due to a lack of jasmonates and not another mutation?

Answer: Male sterility is a classic phenotype for many JA biosynthesis and signaling mutants.[5][6] A rescue experiment with exogenous MeJA can confirm that the sterility is due to a defect in the JA pathway.

Experimental Protocol: Rescue of Male Sterility

  • Grow Plants: Cultivate the male-sterile mutant and wild-type control plants until the flowering stage.

  • Prepare MeJA Solution: Prepare a solution of this compound (e.g., 100 µM in a solution with a surfactant like Tween-20 to aid in application).

  • Apply MeJA: Apply the MeJA solution directly to the developing flower buds of the mutant plants. This can be done by spraying or by carefully applying a small droplet to each bud.

  • Observe Restoration of Fertility: In a successfully rescued plant, you should observe normal anther development, pollen production, and eventually, seed set in the siliques.

  • Control Treatments: As controls, treat wild-type plants with the MeJA solution and mutant plants with a mock solution (containing only the solvent and surfactant).

Visualizing the Jasmonate Signaling Pathway

The following diagram illustrates the core components of the MeJA signaling pathway.

MeJA_Signaling cluster_receptor JA Receptor Complex MeJA This compound (MeJA) COI1 COI1 MeJA->COI1 binds to JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Response JA Response Genes (e.g., VSP2, PDF1.2) MYC2->Response activates

Caption: A simplified diagram of the core MeJA signaling pathway.

This technical support center provides a starting point for troubleshooting common issues with this compound signaling pathway mutants. Successful experimentation relies on careful planning, consistent execution, and a thorough understanding of the underlying biological pathways.

References

Optimizing experimental conditions for studying methyl jasmonate crosstalk with other hormones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Methyl Jasmonate (MeJA) Crosstalk Experiments

Welcome to the technical support center for researchers studying the intricate crosstalk between this compound (MeJA) and other plant hormones. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the study of MeJA's interactions with hormones such as auxins, gibberellins (B7789140) (GA), cytokinins (CK), abscisic acid (ABA), and ethylene (B1197577) (ET).

Issue 1: Preparing and Applying MeJA

  • Question: I'm having trouble dissolving MeJA for my experiments. It forms a precipitate when added to my aqueous medium. What is the correct procedure?

  • Answer: MeJA is an oily liquid with low solubility in water. It should first be dissolved in a small amount of a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3] This stock solution can then be diluted to the final concentration in your aqueous experimental medium. It is crucial to stir vigorously while adding the stock solution to the medium to prevent precipitation.[1] Always prepare a vehicle control with the same final concentration of the solvent (e.g., ethanol, DMSO) to account for any effects of the solvent itself.[2]

  • Question: What is a typical concentration range for MeJA treatment in plant studies?

  • Answer: The optimal concentration of MeJA can vary significantly depending on the plant species, the developmental stage, and the specific biological response being investigated.[4][5] Generally, concentrations ranging from 0.1 µM to 250 µM are used.[4][5] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. High concentrations (e.g., above 100 µM) can sometimes have inhibitory effects on plant growth.[5]

Issue 2: Experimental Design for Crosstalk Analysis

  • Question: My co-treatment with MeJA and another hormone (e.g., auxin) is not producing the expected synergistic or antagonistic effect on gene expression. What should I check?

  • Answer:

    • Timing of Harvest: The timing of tissue harvest is critical. Hormone signaling pathways are dynamic, and the expression of target genes can be transient. Consider performing a time-course experiment (e.g., 1, 3, 6, 12, 24 hours post-treatment) to capture the peak response.

    • Hormone Concentrations: The balance between the concentrations of MeJA and the other hormone is key. An imbalance can mask the interaction. Re-evaluate your chosen concentrations based on literature for your plant species or perform a matrix of different concentration combinations.

    • Reference Gene Stability: For RT-qPCR analysis, ensure your reference genes are stably expressed across all treatment conditions.[6][7] The expression of some common housekeeping genes can be affected by hormone treatments.[6] It is best to validate a set of reference genes for your specific experimental conditions.

    • Mode of Application: Ensure consistent and uniform application of the hormones, whether through spraying, root drenching, or in liquid culture.[4]

  • Question: I am observing high variability in my plant phenotypic data (e.g., root length, biomass) after hormone treatment. How can I reduce this?

  • Answer:

    • Homogenous Plant Material: Start with seeds from the same lot and age. Synchronize germination and select seedlings of uniform size and developmental stage for your experiments.

    • Controlled Growth Conditions: Maintain consistent light intensity, photoperiod, temperature, and humidity in your growth chambers or greenhouse. Environmental fluctuations can significantly impact hormone responses.

    • Sufficient Biological Replicates: Increase the number of biological replicates to improve statistical power and account for natural variation among individual plants.

    • Blinded Measurements: Whenever possible, measurements of phenotypic traits should be performed by someone who is unaware of the treatment groups to avoid unconscious bias.

Data Presentation: Recommended Hormone Concentrations

The following table summarizes commonly used concentration ranges for MeJA and other hormones in crosstalk studies. Note that these are starting points, and optimization for your specific system is essential.

HormoneTypical Concentration RangeSolvent for Stock Solution
This compound (MeJA) 0.1 µM - 250 µMEthanol, DMSO
Auxin (IAA, NAA) 0.1 µM - 10 µMEthanol, DMSO, NaOH (for IAA)
Gibberellic Acid (GA3) 1 µM - 50 µMEthanol, DMSO
Cytokinin (Kinetin, BAP) 0.1 µM - 10 µMDMSO, NaOH
Abscisic Acid (ABA) 1 µM - 100 µMEthanol, DMSO
Ethylene (ACC, Ethephon) 10 µM - 100 µMWater

Experimental Protocols

Protocol 1: General Procedure for Hormone Co-treatment and Gene Expression Analysis in Arabidopsis thaliana Seedlings

This protocol outlines a general workflow for investigating the effect of MeJA and another hormone on gene expression using RT-qPCR.

1. Plant Growth and Treatment:

  • Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
  • Grow the seedlings vertically for 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • Prepare stock solutions of MeJA and the other hormone (e.g., Auxin) in the appropriate solvent.
  • Prepare the final treatment solutions by diluting the stock solutions in liquid MS medium. Include a vehicle control with the same solvent concentration.
  • Transfer seedlings of uniform size into a 24-well plate containing the liquid MS treatment solutions.
  • Incubate the seedlings for the desired treatment duration (e.g., 6 hours).

2. RNA Extraction and cDNA Synthesis:

  • Harvest whole seedlings or specific tissues (e.g., roots, shoots), blot them dry, and immediately freeze in liquid nitrogen.
  • Extract total RNA using a plant-specific RNA extraction kit or a TRIzol-based method.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Real-Time Quantitative PCR (RT-qPCR):

  • Design or obtain validated primers for your target genes and a set of candidate reference genes.
  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
  • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[7]
  • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.[7]

4. Data Analysis:

  • Determine the Cq (quantification cycle) values for each sample.
  • Validate the stability of your reference genes across all treatments using software like geNorm or NormFinder.
  • Calculate the relative expression of your target genes using a method like the 2-ΔΔCq method, normalizing to the geometric mean of the most stable reference genes.[8]

Visualizations: Signaling Pathways and Workflows

Diagram 1: Simplified MeJA Signaling and Crosstalk Hub

This diagram illustrates the core MeJA signaling pathway and highlights key points of interaction with other hormone signaling pathways. Jasmonate ZIM-domain (JAZ) proteins are central hubs for crosstalk.[9][10]

MeJA_Crosstalk cluster_MeJA MeJA Signaling cluster_crosstalk Crosstalk Hormones MeJA MeJA COI1 COI1 MeJA->COI1 perceives JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Auxin Auxin JAZ->Auxin interacts with Aux/IAA Gibberellin Gibberellin JAZ->Gibberellin interacts with DELLAs JA_Response JA_Response MYC2->JA_Response activates Ethylene Ethylene Ethylene->MYC2 EIN3 interacts with MYC2 ABA ABA ABA->MYC2 Experimental_Workflow start Seed Sterilization & Stratification growth Seedling Growth (Controlled Environment) start->growth treatment Hormone Co-Treatment (MeJA + Hormone X + Controls) growth->treatment harvest Tissue Harvesting (Time-course) treatment->harvest analysis Molecular Analysis (RT-qPCR, etc.) OR Phenotypic Analysis harvest->analysis data Data Processing & Statistical Analysis analysis->data end Interpretation & Conclusion data->end Troubleshooting_qPCR start Inconsistent RT-qPCR Results check_rna Check RNA Quality (RIN > 7?) start->check_rna check_primers Validate Primer Efficiency & Specificity (Melt Curve) check_rna->check_primers Yes rna_bad Re-extract RNA check_rna->rna_bad No check_ref Validate Reference Gene Stability check_primers->check_ref Yes primers_bad Redesign Primers check_primers->primers_bad No check_exp Review Experimental Design (Time-course, Dose-response) check_ref->check_exp Yes ref_bad Select New Reference Genes check_ref->ref_bad No exp_bad Optimize Experiment check_exp->exp_bad No success Reliable Results check_exp->success Yes

References

Technical Support Center: Analysis of Methyl Jasmonate-Induced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl jasmonate (MeJA)-induced protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental workflows.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding MeJA-induced protein expression analysis.

QuestionAnswer
What is the primary role of this compound (MeJA) in plants? This compound (MeJA), a volatile form of jasmonic acid (JA), is a key signaling molecule in plants. It plays a crucial role in regulating plant development, defense responses against herbivores and pathogens, and resistance to various stresses.[1][2][3] MeJA achieves this by inducing the expression of specific genes, including those that encode for proteinase inhibitors and pathogenesis-related (PR) proteins.[3]
How does MeJA treatment affect the overall proteome of a plant? MeJA treatment can lead to significant changes in the plant proteome. Studies have shown that it can cause the differential expression of hundreds of proteins involved in a wide range of physiological processes.[1] Commonly observed changes include the repression of proteins related to photosynthesis and carbohydrate anabolism, and the upregulation of proteins involved in carbohydrate catabolism, stress and defense responses, and secondary metabolism.[1]
What are the key components of the jasmonate signaling pathway? The core jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the nuclear receptor CORONATINE INSENSITIVE 1 (COI1).[2] COI1 is an F-box protein that forms part of the Skp1/Cul1/F-box (SCFCOI1) complex.[2] This complex targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[4]
Is there a correlation between changes in mRNA and protein levels after MeJA treatment? Not always. Studies have shown that the correlation between mRNA transcription levels and the abundance of their corresponding proteins can be poor.[3] Some proteins may show similar trends at both the mRNA and protein level, while others can show opposite trends.[3] This highlights the importance of conducting both proteomic and transcriptomic analyses for a comprehensive understanding of the cellular response to MeJA.
What are some common techniques used to analyze MeJA-induced protein expression? Common techniques include two-dimensional gel electrophoresis (2-DE) for protein separation, followed by mass spectrometry (MS) for protein identification.[1][3][5] Western blotting is also used to validate the expression changes of specific proteins.[6] More advanced quantitative proteomic techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), are also employed to identify and quantify protein changes.[7][8]

Troubleshooting Guides

Solutions to common problems encountered during the analysis of MeJA-induced protein expression.

Protein Extraction and Preparation
ProblemPossible Cause(s)Suggested Solution(s)
Low protein yield from plant tissue. Inefficient cell disruption.Ensure thorough grinding of plant tissue, preferably in liquid nitrogen, to a fine powder.[9]
High levels of proteases in the plant tissue.Perform extraction at low temperatures (4°C) and include a protease inhibitor cocktail in the extraction buffer.[10][11]
Interference from secondary metabolites (e.g., phenols, tannins).Use extraction methods designed for recalcitrant tissues, such as phenol (B47542) extraction or TCA/acetone (B3395972) precipitation.[10] Adding polyvinylpyrrolidone (B124986) (PVP) to the extraction buffer can also help to remove phenolic compounds.[10]
Protein degradation during sample preparation. Protease activity.Keep samples on ice at all times and use fresh protease inhibitors.
Repeated freeze-thaw cycles.Aliquot protein extracts to avoid multiple freeze-thaw cycles.
2D Gel Electrophoresis (2-DE)
ProblemPossible Cause(s)Suggested Solution(s)
Horizontal streaking on 2D gel. Incorrect focusing time.Optimize the isoelectric focusing (IEF) time.[12]
High salt concentration in the sample.Reduce the salt concentration in your sample to less than 10 mM through dialysis or a desalting column.[12]
Protein precipitation during IEF.Ensure adequate solubilization with reagents like 8 M urea (B33335) and non-ionic detergents.[12]
Additional charged components in the sample.Clean up the protein sample before IEF using methods like acetone precipitation or buffer exchange.[13]
Vertical streaking on 2D gel. Impurities in the SDS-PAGE reagents.Use high-purity reagents for preparing gels and buffers.[12]
Air bubbles between the IPG strip and the second-dimension gel.Carefully remove any air bubbles when placing the IPG strip on the gel.[12]
Insufficient equilibration of the IPG strip.Increase the equilibration time of the IPG strip in the SDS equilibration buffer to ensure proper coating of proteins with SDS.[13]
No distinct spots or very few spots. Low protein load.Increase the amount of protein loaded onto the IPG strip.[12]
Improper sample solubilization.Increase the concentration of solubilizing agents like urea, thiourea, and CHAPS in the rehydration buffer.[12]
Insensitive staining method.Use a more sensitive protein stain, such as silver staining or fluorescent dyes.
Mass Spectrometry (MS)
ProblemPossible Cause(s)Suggested Solution(s)
Poor ionization or low signal intensity. Presence of contaminants (e.g., salts, detergents).Desalt and clean up the peptide samples using C18 spin columns or similar methods before MS analysis.[9][11]
Sample concentration is too high or too low.Optimize the sample concentration. Overly concentrated samples can cause ion suppression.[14]
Incompatible solvents.Ensure that the solvents used are compatible with the ionization method (e.g., electrospray ionization).[9][14]
Inaccurate mass measurement. Instrument not properly calibrated.Calibrate the mass spectrometer regularly according to the manufacturer's instructions.
Failure to identify proteins from MS/MS data. Poor quality MS/MS spectra.Optimize fragmentation energy and other MS parameters to improve the quality of fragmentation spectra.
Incomplete protein sequence database.Use a comprehensive and up-to-date protein sequence database for the organism being studied.
Post-translational modifications not considered.Include potential post-translational modifications as variable modifications during the database search.[11][15]

Experimental Protocols

Detailed methodologies for key experiments in the analysis of MeJA-induced protein expression.

This compound Treatment of Plant Material

This protocol describes a general method for treating plant material with MeJA. The optimal concentration and duration of treatment should be determined empirically for each plant species and experimental system.[3]

Materials:

  • Plant material (e.g., seedlings, leaf discs)

  • This compound (MeJA) stock solution (e.g., in ethanol (B145695) or DMSO)

  • Appropriate liquid culture medium (e.g., half-strength Murashige and Skoog) or sterile water

  • Incubation chamber with controlled light and temperature

Procedure:

  • Prepare a working solution of MeJA by diluting the stock solution in the liquid medium to the desired final concentration (e.g., 50 µM, 100 µM).[6][16] A control solution without MeJA but with the same concentration of the solvent should also be prepared.

  • Transfer the plant material to the treatment solution. Ensure the tissue is fully submerged or in contact with the medium.

  • Incubate the plant material for the desired time period (e.g., 6, 12, 24 hours) under controlled environmental conditions.[3]

  • After incubation, harvest the tissue, flash-freeze it in liquid nitrogen, and store it at -80°C until protein extraction.

Total Protein Extraction from Plant Tissue

This protocol outlines a common method for extracting total proteins from plant tissue, suitable for subsequent 2-DE or Western blot analysis.

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors, and agents to remove interfering compounds like PVP)

  • Acetone with 10% (w/v) trichloroacetic acid (TCA) and 0.07% (v/v) β-mercaptoethanol, pre-chilled to -20°C

  • Wash buffer (e.g., acetone with 0.07% (v/v) β-mercaptoethanol, pre-chilled to -20°C)

  • Solubilization/Rehydration buffer for 2-DE (containing urea, thiourea, CHAPS, DTT, and IPG buffer)[10]

  • Centrifuge

Procedure:

  • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a centrifuge tube and add cold TCA/acetone precipitation solution.

  • Incubate at -20°C for at least 1 hour to precipitate the proteins.

  • Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes. Discard the supernatant.

  • Wash the protein pellet with cold wash buffer. Resuspend the pellet and centrifuge again. Repeat this step 2-3 times to remove pigments and other contaminants.

  • Air-dry the final protein pellet briefly to remove residual acetone.

  • Resuspend the pellet in the appropriate solubilization buffer for your downstream application (e.g., 2-DE rehydration buffer or Laemmli buffer for SDS-PAGE).

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).

Two-Dimensional Gel Electrophoresis (2-DE)

This is a generalized workflow for 2-DE. Specific parameters will vary depending on the equipment and reagents used.

Materials:

  • Protein extract in 2-DE rehydration buffer

  • Immobilized pH gradient (IPG) strips

  • IEF unit

  • Equilibration buffer I (containing SDS, urea, glycerol, Tris-HCl, and DTT)

  • Equilibration buffer II (containing SDS, urea, glycerol, Tris-HCl, and iodoacetamide)

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Protein staining solution (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dye)

Procedure:

  • First Dimension (Isoelectric Focusing - IEF):

    • Load the protein sample onto the IPG strip via rehydration loading.

    • Perform IEF using a programmed voltage ramp according to the manufacturer's instructions.

  • Equilibration:

    • After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle shaking to reduce disulfide bonds.

    • Then, equilibrate the strip in Equilibration Buffer II for 15 minutes with gentle shaking to alkylate thiol groups, preventing protein reoxidation.

  • Second Dimension (SDS-PAGE):

    • Place the equilibrated IPG strip on top of an SDS-PAGE gel.

    • Run the second dimension at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, stain the gel using your chosen method to visualize the protein spots.

    • Image the gel using an appropriate scanner or imager.

In-Gel Digestion and Mass Spectrometry

This protocol describes the preparation of protein spots from a 2D gel for identification by mass spectrometry.

Materials:

  • Excised protein spots from a 2D gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

  • ZipTips or equivalent for desalting

Procedure:

  • Excise the protein spots of interest from the 2D gel.

  • Destain the gel pieces completely.

  • Reduce the proteins within the gel pieces with DTT solution.

  • Alkylate the proteins with iodoacetamide solution.

  • Wash and dehydrate the gel pieces with acetonitrile.

  • Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C for digestion.

  • Extract the peptides from the gel pieces using the peptide extraction solution.

  • Pool the peptide extracts and dry them in a vacuum centrifuge.

  • Resuspend the peptides in a small volume of a suitable solvent (e.g., 0.1% formic acid) and desalt them using a ZipTip.

  • The purified peptides are now ready for analysis by MALDI-TOF MS or LC-MS/MS.[11][17]

Visualizations

Diagrams illustrating key pathways and workflows.

MeJA_Signaling_Pathway MeJA This compound (MeJA) JA Jasmonic Acid (JA) MeJA->JA Hydrolysis JMT JA Carboxyl Methyltransferase JAR1 JA-Amino Synthetase JA->MeJA Methylation JMT JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile Conjugation JAR1 COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription Degradation Degradation

Caption: Core components of the this compound signaling pathway.

Protein_Analysis_Workflow start Plant Material (Control vs. MeJA-Treated) extraction Total Protein Extraction start->extraction quantification Protein Quantification extraction->quantification separation Protein Separation quantification->separation twode 2D Gel Electrophoresis (2-DE) separation->twode Proteome-wide sds 1D SDS-PAGE (for Western Blot) separation->sds Target-specific image Gel Imaging & Spot Analysis twode->image western Western Blotting (Validation) sds->western analysis Analysis & Identification excision Spot Excision & In-Gel Digestion image->excision ms Mass Spectrometry (MS) (e.g., MALDI-TOF, LC-MS/MS) excision->ms db Database Search & Protein Identification ms->db end Data Interpretation db->end western->end

Caption: Experimental workflow for analyzing MeJA-induced proteins.

References

How to control for the effects of solvent in methyl jasmonate treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of solvents in methyl jasmonate (MeJA) treatments.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for dissolving this compound for biological experiments?

A1: The choice of solvent for this compound (MeJA) is critical for ensuring accurate and reproducible experimental outcomes. Ethanol (B145695) is the most commonly used solvent for preparing MeJA stock solutions for biological applications.[1][2] Other organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also be used.[3][4] For certain applications, MeJA can be dissolved in ethyl acetate, dichloromethane, or methanol.[3]

It is crucial to use a solvent that effectively dissolves MeJA while having minimal independent biological effects on the system under study. A comparison of various protocols has suggested that aqueous ethanol (5-20%) is a suitable method as it is associated with negligible non-specific effects in control treatments.[5]

Q2: How do I properly prepare a this compound stock solution and working solution?

A2: Proper preparation of stock and working solutions is essential for accurate dosing. Below are detailed protocols for preparing a MeJA stock solution in ethanol and a final working solution for treating biological samples.

Experimental Protocol: Preparation of this compound Solutions

Objective: To prepare a stock solution of this compound in ethanol and a final aqueous working solution for experimental use.

Materials:

  • This compound (neat oil or ≥95% purity)

  • Ethanol (absolute or 95%)

  • Sterile distilled water or appropriate buffer (e.g., PBS)

  • Surfactant (e.g., Tween-20) - optional, but recommended for aqueous dilutions

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes and sterile tips

Procedure for 100 mM Stock Solution:

  • Calculate the required volume of MeJA. The molecular weight of MeJA is 224.3 g/mol and its density is approximately 1.03 g/mL.

  • In a sterile tube or vial, add the calculated volume of MeJA.

  • Add the appropriate volume of ethanol to achieve a final concentration of 100 mM.

  • Vortex or mix thoroughly until the MeJA is completely dissolved.

  • Store the stock solution at -20°C for long-term storage.

Procedure for 100 µM Working Solution:

  • Thaw the 100 mM MeJA stock solution on ice.

  • In a sterile tube, add the desired volume of sterile distilled water or buffer.

  • If using a surfactant, add Tween-20 to a final concentration of 0.01% - 0.1% (v/v) to the water or buffer and mix well.[6]

  • Add the appropriate volume of the 100 mM MeJA stock solution to the water/buffer/surfactant mixture to achieve a final concentration of 100 µM. For example, to make 10 mL of 100 µM working solution, add 10 µL of the 100 mM stock solution.

  • Vortex immediately and thoroughly to ensure the MeJA is evenly dispersed. A white precipitate may form when diluting the ethanol stock in water, so vigorous stirring is important.[3]

  • Use the working solution immediately for your experiment. It is not recommended to store aqueous solutions of MeJA for more than one day.[4]

Q3: Why is a solvent control essential in this compound treatment experiments?

A3: A solvent control is a critical component of any well-designed experiment involving dissolved substances. Organic solvents, even at low concentrations, can have physiological effects on biological systems.[4] Therefore, a solvent control group, which receives the same concentration of the solvent (e.g., ethanol) in the same volume of vehicle (e.g., water or media) as the treatment group but without MeJA, is necessary to distinguish the effects of MeJA from any effects caused by the solvent itself.

For example, in a study investigating the effect of MeJA on plant defense responses, a control group of plants would be treated with an aqueous ethanol solution at the same concentration used to dissolve the MeJA in the experimental group.[7] This allows researchers to attribute any observed changes in the MeJA-treated group specifically to the action of MeJA.

Q4: What are the potential confounding effects of solvents in my experiment?

A4: Solvents can introduce several confounding effects that may interfere with the interpretation of your results. These can include:

  • Direct physiological effects: Solvents can induce stress responses, alter gene expression, or affect metabolic pathways in the experimental system.

  • Changes in membrane properties: Organic solvents can affect the permeability and integrity of cell membranes.

  • Interactions with other media components: Solvents may interact with components of the culture medium or buffer, altering their availability or activity.

By including a solvent control, you can identify and account for these potential artifacts.

Troubleshooting Guide

Problem Possible Cause Solution
High variability in response to MeJA treatment. Inconsistent solvent concentration across replicates.Ensure accurate and consistent pipetting of the solvent when preparing both the MeJA working solution and the solvent control.
Uneven application of the treatment solution.Calibrate application equipment to ensure uniform delivery of the solution to all samples.
No observable effect of MeJA treatment. Degradation of MeJA in the working solution.Prepare fresh working solutions immediately before each experiment. Do not store aqueous dilutions of MeJA.[4]
Insufficient uptake of MeJA.Consider including a surfactant like Tween-20 in your working solution to improve the dispersion and uptake of MeJA, especially in aqueous-based applications.[6]
Unexpected or off-target effects observed in both MeJA and control groups. The solvent itself is inducing a biological response.Lower the final concentration of the solvent in your working solution. If possible, explore alternative solvents that may be less biologically active in your system.
Contamination of the solvent.Use high-purity, sterile-filtered solvents to prepare your solutions.

Data Presentation

Table 1: Common Solvents for this compound and Their Properties

Solvent Common Stock Concentration Solubility of MeJA Notes
Ethanol 10 mM - 1 MApprox. 30 mg/mL[4]Most common for biological applications.[1][2] Aqueous ethanol (5-20%) has shown negligible non-specific effects.[5]
Dimethyl Sulfoxide (DMSO) 10 mM - 1 MApprox. 15 mg/mL[4]Can have significant biological effects on its own. A very low final concentration is recommended.
Dimethylformamide (DMF) 10 mM - 1 MApprox. 25 mg/mL[4]Can be toxic to some biological systems. Use with caution and at low final concentrations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_working Working Solutions cluster_treatment Experimental Treatment cluster_analysis Data Analysis prep_meja Prepare MeJA Stock (e.g., 100 mM in Ethanol) work_meja Prepare MeJA Working Solution (e.g., 100 µM MeJA, 0.1% Ethanol) prep_meja->work_meja prep_control Prepare Solvent Stock (e.g., Ethanol) work_control Prepare Solvent Control Solution (e.g., 0.1% Ethanol) prep_control->work_control exp_group Experimental Group work_meja->exp_group Apply Treatment control_group Solvent Control Group work_control->control_group Apply Control data_collection Collect Data exp_group->data_collection control_group->data_collection untreated_group Untreated Control Group (Optional) untreated_group->data_collection comparison Compare Results data_collection->comparison comparison->exp_group comparison->control_group

Caption: Experimental workflow for controlling solvent effects.

decision_tree start Start: Designing MeJA Experiment q1 Is MeJA soluble in your aqueous medium? start->q1 a1_yes Directly dissolve MeJA in medium. No solvent control needed. q1->a1_yes Yes a1_no Select an appropriate organic solvent (e.g., Ethanol, DMSO) q1->a1_no No q2 Prepare MeJA stock solution in chosen solvent. a1_no->q2 q3 Design experimental groups: q2->q3 groups 1. MeJA Treatment Group (MeJA + Solvent + Medium) 2. Solvent Control Group (Solvent + Medium) 3. Untreated Control (Optional) (Medium only) q3->groups q4 Perform experiment and analyze data. q3->q4 q5 Are results from Solvent Control different from Untreated Control? q4->q5 a5_yes Solvent has a biological effect. Interpret MeJA results relative to Solvent Control. q5->a5_yes Yes a5_no Solvent has no significant effect. Proceed with analysis. q5->a5_no No

Caption: Decision tree for solvent control in MeJA experiments.

References

Technical Support Center: Validating Methyl Jasmonate-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl jasmonate (MeJA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently validate the specificity of your MeJA-induced responses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My plants treated with this compound (MeJA) are showing signs of stress, such as yellowing and stunted growth. Is this a normal response, and how can I be sure it's a specific MeJA effect?

A1: Yes, stress-like symptoms can be a normal response to exogenous MeJA application, as it is a stress-related phytohormone.[1][2][3] However, it's crucial to differentiate a specific MeJA-induced defense response from generalized cellular stress or solvent toxicity.

Troubleshooting Steps:

  • Dose-Response Curve: High concentrations of MeJA can lead to hypersensitive responses and general toxicity.[1][3] Perform a dose-response experiment to identify the optimal concentration that induces your target response without causing excessive cellular damage.

  • Solvent Control: Always include a solvent control group. MeJA is often dissolved in ethanol (B145695) or DMSO.[1][4] Treating a set of plants with only the solvent at the same concentration used for your MeJA treatment will help you distinguish the effects of the solvent from the effects of MeJA itself.

  • Time-Course Analysis: The kinetics of MeJA-induced responses can be biphasic, with an initial immediate stress response followed by a later, gene-expression-level response.[1] A time-course experiment can help you capture the specific signaling events and distinguish them from long-term stress symptoms.

  • Positive Controls: If known MeJA-responsive marker genes or metabolites exist for your plant species, use them as positive controls to confirm that your treatment is activating the jasmonate signaling pathway.[5]

Q2: I'm not seeing a significant induction of my target gene/metabolite after MeJA treatment. What could be going wrong?

A2: Several factors can contribute to a weak or absent response to MeJA treatment.

Troubleshooting Steps:

  • Method of Application: The method of MeJA application can significantly impact its uptake and effectiveness. Common methods include spraying, direct application to leaves, or exposure to MeJA vapor.[1][4] Ensure your chosen method allows for efficient delivery to the target tissue. For example, when applying to leaves, ensure uniform coverage.

  • Plant Age and Developmental Stage: The responsiveness of plants to MeJA can vary with age and developmental stage. Younger plants may exhibit different sensitivities compared to mature plants.[6] Standardize the age and developmental stage of the plants used in your experiments.

  • Environmental Conditions: Light intensity, temperature, and humidity can all influence a plant's response to phytohormones.[1] Maintain controlled and consistent environmental conditions for all experimental groups.

  • MeJA Stability: Ensure the MeJA you are using is not degraded. Store it according to the manufacturer's instructions.

  • Verification of MeJA Uptake: While direct measurement can be complex, you can infer successful uptake by measuring well-established early MeJA response genes, such as those involved in jasmonic acid biosynthesis (e.g., AOS), to confirm the activation of the signaling pathway.[5]

Q3: How can I distinguish between responses induced by this compound and those triggered by other phytohormones like salicylic (B10762653) acid (SA) or ethylene (B1197577) (ET)?

A3: Phytohormone signaling pathways often exhibit crosstalk, meaning the response to one hormone can influence the signaling of another.[7][8][9]

Troubleshooting and Validation Strategies:

  • Use of Pathway-Specific Mutants: If available for your model system, use mutants deficient in key components of other hormone signaling pathways (e.g., SA or ET signaling mutants). If the MeJA-induced response is still present in these mutants, it suggests the response is largely independent of those pathways.

  • Transcriptomic Analysis: Perform RNA sequencing to analyze the global gene expression changes in response to MeJA. Compare your results with published datasets for other phytohormone treatments to identify unique and overlapping gene sets.

  • Inhibitors of Other Pathways: Use chemical inhibitors of other hormone signaling pathways. However, be cautious about potential off-target effects of these inhibitors and include appropriate controls.

  • Measure Other Hormones: Quantify the levels of other phytohormones (e.g., SA, ABA) in your MeJA-treated samples to check for potential MeJA-induced changes in their biosynthesis or accumulation.[10]

Key Experimental Protocols

1. This compound Treatment of Plants

This protocol describes a common method for applying MeJA to plants to induce a defense response.

  • Materials:

    • This compound (MeJA)

    • Ethanol (or another suitable solvent)

    • Distilled water

    • Spray bottle or micropipette

    • Control plants and treatment plants of the same age and developmental stage

  • Procedure:

    • Prepare a stock solution of MeJA in the chosen solvent (e.g., 1 M MeJA in ethanol).

    • Prepare the final treatment solution by diluting the stock solution in distilled water to the desired final concentration (e.g., 0.2 mM to 50 mM, depending on the plant species and desired response).[1] Include a low percentage of the solvent in the final solution.

    • Prepare a solvent control solution containing the same concentration of the solvent as the MeJA treatment solution, but without MeJA.

    • Apply the MeJA solution to the treatment plants. For spraying, ensure uniform coverage of the leaves.[1] For direct application, apply a specific volume to a designated leaf area.

    • Apply the solvent control solution to the control plants in the same manner.

    • Place the plants back in their controlled growth environment.

    • Harvest tissue for analysis at the desired time points after treatment.

2. Quantitative Real-Time PCR (qRT-PCR) for MeJA-Responsive Gene Expression

This protocol is used to quantify the expression levels of specific genes in response to MeJA treatment.

  • Materials:

    • Plant tissue from MeJA-treated and control plants

    • Liquid nitrogen

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • qPCR master mix

    • Gene-specific primers for target and reference genes

    • qPCR instrument

  • Procedure:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA from the tissue using a suitable RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

    • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a stable reference gene.

    • Run the qPCR reaction in a qPCR instrument.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the MeJA-treated and control samples.

Data Presentation

Table 1: Example of Quantitative Data for MeJA-Induced Gene Expression

TreatmentTarget GeneRelative Fold Change (vs. Control)Standard Deviationp-value
Solvent ControlGene X1.00.15-
1 mM MeJAGene X15.22.1< 0.01
5 mM MeJAGene X45.85.7< 0.001
Solvent ControlGene Y1.00.20-
1 mM MeJAGene Y2.50.5> 0.05 (ns)
5 mM MeJAGene Y3.10.8< 0.05

ns = not significant

Table 2: Example of Quantitative Data for MeJA-Induced Metabolite Accumulation

TreatmentMetabolite A (µg/g FW)Standard DeviationMetabolite B (µg/g FW)Standard Deviation
Solvent Control12.51.85.30.9
1 mM MeJA38.24.56.11.2
5 mM MeJA95.710.25.81.0

FW = Fresh Weight

Visualizations

MeJA_Signaling_Pathway MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Ub_Proteasome Ubiquitination & 26S Proteasome Degradation JAZ->Ub_Proteasome Degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates SCF_COI1->JAZ Targets Experimental_Workflow start Start: Plant Acclimatization treatment Treatment Application start->treatment control_group Solvent Control Group treatment->control_group meja_group MeJA Treatment Group treatment->meja_group sampling Time-Course Sampling control_group->sampling meja_group->sampling analysis Analysis sampling->analysis gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) analysis->gene_expression metabolite Metabolite Profiling (GC-MS, LC-MS) analysis->metabolite phenotype Phenotypic Analysis analysis->phenotype data Data Interpretation & Validation gene_expression->data metabolite->data phenotype->data

References

Technical Support Center: Optimizing Methyl Jasmonate (MeJA) Application for Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective application of methyl jasmonate (MeJA) in developmental studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during MeJA application experiments.

Problem Potential Cause(s) Recommended Solution(s)
Reduced plant growth, biomass, or yield after MeJA treatment. High concentrations of MeJA can have inhibitory effects on plant growth.[1][2][3]- Conduct a dose-response experiment to determine the optimal MeJA concentration for your specific plant species and developmental stage.[1][2] - Start with lower concentrations (e.g., 100 µM) and gradually increase to find the balance between desired effects and acceptable growth inhibition.[1] - Consider the timing and frequency of application; a single application may be more effective and less detrimental than multiple applications.[4][5]
Inconsistent or no observable response to MeJA treatment. - Improper MeJA solution preparation: MeJA is an oil and may not have been properly solubilized. - Ineffective application method: The chosen application method (e.g., spray, vapor) may not be optimal for your experimental setup. - Timing of application: The developmental stage of the plant may not be responsive to MeJA. - Incorrect concentration: The concentration used may be too low to elicit a response.- Solution Preparation: Dissolve MeJA in a small amount of ethanol (B145695) before diluting with water. A surfactant like Tween-20 can also be added to ensure even distribution.[6][7][8] - Application Method: For whole-plant responses, a foliar spray is common. Ensure thorough coverage of all aerial parts.[6][7][9] - Timing: Apply MeJA at a developmental stage relevant to your research question. For example, pre-harvest applications have been shown to be effective in fruit ripening studies.[4][5][10] - Concentration: Review literature for concentrations used in similar species or conduct a pilot study with a range of concentrations.
Phytotoxicity symptoms (e.g., leaf burn, necrosis) observed after application. - High MeJA concentration: The concentration applied is too high for the plant species or cultivar. - Uneven application: Concentrated droplets of the MeJA solution may have caused localized burning. - Solvent toxicity: If a solvent like ethanol is used, its final concentration in the solution might be too high.- Concentration: Reduce the MeJA concentration in subsequent experiments. - Application: Ensure a fine mist is used during spray applications for even coverage. - Solvent: When using ethanol to dissolve MeJA, ensure the final concentration in the spray solution is low (e.g., typically below 1% v/v).[9]
Difficulty confirming the activation of the jasmonate response. Lack of measurable markers to confirm that the MeJA treatment has triggered the intended signaling pathway.- Molecular Markers: Measure the expression of known jasmonate-responsive genes, such as AOS (Allene Oxide Synthase), using qRT-PCR. An upregulation of these genes indicates a successful treatment.[11] - Physiological Markers: Observe for known physiological responses to MeJA in your plant system, such as anthocyanin accumulation (a pinkish color in petioles) or changes in trichome density.[3][11] - Metabolite Analysis: Analyze the accumulation of specific secondary metabolites that are known to be induced by jasmonates in your species of interest.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MeJA to use?

A1: The optimal concentration of MeJA is highly dependent on the plant species, the developmental stage, and the desired outcome. There is no single universal concentration. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experiment. However, published studies can provide a starting point.

Table 1: Examples of MeJA Concentrations and Their Effects in Different Plant Species

Plant SpeciesMeJA Concentration(s)Observed Effect(s)Reference(s)
Broccoli (Brassica oleracea)250 µmol L⁻¹Maximized glucosinolate concentrations.[12]
Apple (Malus domestica 'Cripps Pink')5 mmol L⁻¹ or 10 mmol L⁻¹Improved red blush and accumulation of flavonoids.[4][5][13]
Hemp (Cannabis sativa)100 µMOptimal for enhancing cannabinoid production while controlling plant height.[1]
Rice (Oryza sativa)2.5 mM (seed treatment)Induced resistance to insects but reduced plant growth and yield.[8]
Rhododendron fortunei200 µmol L⁻¹Increased activity of antioxidant enzymes.[14]

Q2: When is the best time to apply MeJA during plant development?

A2: The optimal timing for MeJA application depends on the biological process being studied. Application timing should be synchronized with the developmental window of interest.

Table 2: Examples of MeJA Application Timing and Developmental Outcomes

Plant SpeciesApplication TimingDevelopmental OutcomeReference(s)
Broccoli (Brassica oleracea)Foliar application 4 days prior to harvest.Enhanced total glucosinolate concentrations.[12]
Apple (Malus domestica 'Cripps Pink')A single pre-harvest spray at 169 or 186 days after full bloom.Effective in improving red blush and export-grade fruit.[4][5][13]
Cannabis sativaAt the onset of terminal flowering.Increased phytocannabinoid content.[6][7]

Q3: How can I prepare a MeJA stock solution and apply it?

A3: MeJA is an oily substance and requires a solvent for proper dissolution in aqueous solutions.

  • Stock Solution: Prepare a concentrated stock solution of MeJA in ethanol. The exact concentration will depend on your final desired application concentrations.

  • Working Solution: To prepare the final working solution, dilute the stock solution in deionized water. It is recommended to add a surfactant like Tween-20 (typically at 0.1% v/v) to the water to ensure the MeJA remains emulsified and spreads evenly on the plant surface.[8] The final concentration of ethanol should be kept low (e.g., <1%) to avoid solvent-induced stress on the plants.[9]

  • Application: The most common method for application in developmental studies is a whole-plant foliar spray. Use a fine-mist sprayer to ensure complete and uniform coverage of the plant's aerial parts.[6][7][9] Always include a control group that is sprayed with the same solution but without MeJA (i.e., water, ethanol, and Tween-20 only).

Experimental Protocols

General Protocol for Foliar Application of this compound

This protocol outlines a general procedure for a typical MeJA application experiment.

  • Plant Material and Growth Conditions:

    • Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) with consistent light, temperature, and humidity.

    • Ensure all plants are of a similar developmental stage at the start of the experiment.

  • Preparation of MeJA Solution:

    • Prepare a stock solution of MeJA in 95% ethanol. For example, to make a 100 mM stock, dissolve the appropriate amount of MeJA in ethanol.

    • Prepare the final spray solution on the day of application. For a 100 µM MeJA solution, for example, add the required volume of the stock solution to deionized water containing 0.1% (v/v) Tween-20.

    • Prepare a mock control solution containing the same concentration of ethanol and Tween-20 as the MeJA solution, but without MeJA.

  • MeJA Treatment:

    • Randomly assign plants to treatment and control groups.

    • Spray the plants until the foliage is thoroughly wetted, ensuring even coverage. Avoid excessive runoff.

    • Keep treated and control plants physically separated to prevent cross-contamination from volatile MeJA.[9]

  • Post-Treatment and Sampling:

    • Return plants to their original growth conditions.

    • Collect tissue samples at predetermined time points after treatment based on your experimental goals (e.g., for gene expression analysis, metabolite profiling, or morphological assessment).

    • Immediately flash-freeze the collected samples in liquid nitrogen and store them at -80°C until further analysis.

  • Data Analysis:

    • Perform appropriate molecular, chemical, or physiological analyses on the collected samples.

    • Use statistical methods to compare the results from the MeJA-treated and control groups to determine the significance of any observed effects.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_repression Stimuli Wounding / Herbivory Pathogen Attack JA_Biosynthesis JA Biosynthesis Stimuli->JA_Biosynthesis Induces MeJA_app Exogenous MeJA Application MeJA_app->JA_Biosynthesis Contributes to pool JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Ub Ubiquitination & 26S Proteasome Degradation JAZ->Ub Response_Genes Jasmonate-Responsive Genes MYC2->Response_Genes Activates transcription Responses Defense Responses Secondary Metabolite Production Growth Regulation Response_Genes->Responses MeJA_Workflow start Plant Acclimation & Selection of Uniform Plants prep Prepare MeJA and Mock Control Solutions start->prep treatment Random Assignment to Treatment Groups prep->treatment spray_meja Foliar Spray: MeJA Solution treatment->spray_meja spray_mock Foliar Spray: Mock Solution treatment->spray_mock post_treat Post-Treatment Incubation (Controlled Environment) spray_meja->post_treat spray_mock->post_treat sampling Tissue Sampling at Defined Time Points post_treat->sampling analysis Analysis (e.g., qRT-PCR, Metabolomics, Physiological Assays) sampling->analysis end Data Interpretation & Statistical Analysis analysis->end

References

Troubleshooting artifacts in microscopy of methyl jasmonate-treated tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the microscopy of methyl jasmonate-treated plant tissues.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plant tissues?

A1: this compound (MeJA) is a volatile organic compound derived from jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses.[1][2] It plays a role in processes like seed germination, root growth, flowering, fruit ripening, and senescence.[1][2] When applied exogenously, MeJA can induce various physiological and anatomical changes, including the production of defense chemicals like phytoalexins and protease inhibitors, which can deter herbivores.[1] These responses can also lead to alterations in cell structure, such as changes in trichome and stomatal density, as well as cuticle thickness and composition, which can impact microscopic analysis.[3]

Q2: What are the most common artifacts observed in microscopy of MeJA-treated tissues?

A2: Common artifacts can arise from the physiological effects of MeJA itself or from the tissue preparation process. These may include:

  • Cellular Stress Indicators: MeJA treatment can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which might be visible as membrane damage under the microscope.[4]

  • Structural Changes: You may observe increased trichome density, altered stomatal density, and changes in the thickness of the epidermal cell wall and cuticle.[3]

  • Fixation Artifacts: Improper fixation can lead to tissue shrinkage, cracks, and distortion of cellular morphology.[5]

  • Processing Artifacts: Issues during dehydration, infiltration, and embedding can cause tissue hardening, brittleness, or incomplete infiltration of the embedding medium.[6]

Q3: Can MeJA treatment interfere with fluorescent protein imaging?

A3: While not directly reported as an interference, the physiological stress induced by MeJA could potentially affect the expression and stability of fluorescent proteins. The induced production of secondary metabolites might also contribute to autofluorescence, potentially complicating the interpretation of fluorescent signals. Researchers should include appropriate controls, such as untreated tissues expressing the same fluorescent protein, to account for these possibilities.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and observation of this compound-treated tissues for microscopy.

Observed Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Considerations
Tissue Shrinkage or Distortion Inadequate or improper fixation. The fixative may not have penetrated the tissue effectively.Ensure rapid and complete fixation by using an appropriate fixative volume (at least 10x the tissue volume). Consider vacuum infiltration to aid fixative penetration. For some tissues, a fixative containing picric acid (e.g., Bouin's solution) can increase tissue strength.[5]Different fixatives have varying effects. Alcohol-based fixatives can cause significant shrinkage compared to formalin-based ones.[5]
Cracks or Brittle Sections Over-dehydration or improper infiltration with embedding medium. Tissues may have become too hard.Optimize the dehydration series, ensuring a gradual increase in ethanol (B145695) concentration. Ensure complete infiltration with the embedding medium by extending infiltration times or using a vacuum.The type of embedding medium (e.g., paraffin (B1166041), resin) can influence tissue brittleness.
Poor Staining or Uneven Color Incomplete removal of fixative or embedding medium. Staining time may be insufficient.Thoroughly wash tissues after fixation to remove all traces of the fixative. Ensure complete removal of the embedding medium before staining. Optimize staining times for the specific tissue and stain being used.[7]Some fixatives can interfere with certain stains. For example, picric acid from Bouin's solution needs to be thoroughly washed out.
High Autofluorescence Natural fluorescence from chlorophyll (B73375) and phenolic compounds, which may be enhanced by MeJA treatment.Use specific filter sets to minimize the detection of autofluorescence. Consider using spectral imaging and linear unmixing if available on your confocal microscope. For fixed tissues, clearing agents can sometimes reduce background fluorescence.[7]The excitation and emission spectra of common plant autofluorescent compounds should be considered when selecting fluorescent probes.
Difficulty in Sectioning Tissues may be too hard or too soft. Woody tissues or those with dense trichomes can be challenging.For hard tissues, consider softening by boiling in water or a glycerol (B35011) solution before sectioning.[7] For soft tissues, ensure proper embedding to provide adequate support. Using a sharp, high-quality microtome blade is crucial.[7][8]Free-hand sectioning with a razor blade can be effective for rapid observation of many plant tissues.[7]

III. Experimental Protocols & Methodologies

A. General Tissue Preparation Workflow

This workflow outlines the key steps for preparing MeJA-treated plant tissues for microscopy.

ExperimentalWorkflow cluster_prep Tissue Preparation cluster_analysis Microscopic Analysis start This compound Treatment dissection Tissue Dissection start->dissection Collect treated tissue fixation Fixation dissection->fixation washing Washing fixation->washing dehydration Dehydration washing->dehydration infiltration Infiltration dehydration->infiltration embedding Embedding infiltration->embedding sectioning Sectioning embedding->sectioning staining Staining sectioning->staining mounting Mounting staining->mounting imaging Microscopy & Imaging mounting->imaging

Caption: General workflow for preparing MeJA-treated tissues for microscopy.

B. Detailed Protocols

1. Fixation

  • Objective: To preserve tissue structure and prevent degradation.

  • Recommended Fixative (for general morphology): FAA solution (Formalin: Acetic Acid: Ethanol). A common formulation is 50% ethanol, 5% acetic acid, and 10% formalin (37% formaldehyde (B43269) solution).

  • Procedure:

    • Immediately after dissection, immerse tissue samples in at least 10 volumes of cold FAA fixative.

    • For dense tissues, apply a gentle vacuum for 15-30 minutes to facilitate infiltration.

    • Fix for 24-48 hours at 4°C.

    • After fixation, wash the tissue thoroughly with 50% ethanol to remove the fixative.

2. Dehydration and Embedding (Paraffin)

  • Objective: To remove water from the tissue and replace it with a medium that provides support for sectioning.

  • Procedure:

    • Dehydration: Pass the tissue through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, 100%, 100% ethanol), with each step lasting at least 1-2 hours, depending on tissue size.

    • Clearing: Transfer the tissue to a clearing agent like xylene or a xylene substitute until the tissue becomes translucent.

    • Infiltration: Infiltrate the tissue with molten paraffin wax in an oven (typically 58-62°C). Perform several changes of wax over 24-48 hours to ensure complete infiltration.

    • Embedding: Orient the infiltrated tissue in a mold filled with molten paraffin and allow it to solidify.

3. Sectioning and Staining

  • Objective: To obtain thin sections for microscopic observation and to stain cellular components for better visualization.

  • Procedure:

    • Sectioning: Use a rotary microtome to cut thin sections (typically 5-10 µm).

    • Mounting: Float the sections on a warm water bath and mount them onto glass slides.

    • Deparaffinization and Rehydration: Before staining, remove the paraffin with xylene and rehydrate the sections through a descending ethanol series.

    • Staining: A common stain for general plant anatomy is Toluidine Blue O (0.05% in water), which stains different cell wall components in various colors.[7] Safranin and Fast Green are also commonly used to differentiate lignified and non-lignified tissues.

    • Dehydration and Mounting: Dehydrate the stained sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium and a coverslip.

IV. Signaling Pathway Visualization

Jasmonate Signaling Pathway

The following diagram illustrates the core components of the jasmonate signaling pathway, which is activated by this compound.

JasmonateSignaling cluster_nucleus Nucleus MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Active form) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes JA-Responsive Genes MYC2->Genes Activates transcription Response Defense & Developmental Responses Genes->Response

Caption: Simplified diagram of the jasmonate signaling pathway.

This technical support center provides a foundational guide for troubleshooting common issues in the microscopy of this compound-treated tissues. Successful microscopic analysis relies on careful and optimized sample preparation. For more specific issues, consulting detailed protocols and literature relevant to the plant species and imaging modality is recommended.

References

Improving the reproducibility of methyl jasmonate field trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Jasmonate (MeJA) Field Trials. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their field experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.

Troubleshooting Guides

Variability in this compound field trials can arise from a multitude of factors. This section provides guidance on identifying and mitigating common issues to enhance experimental reproducibility.

Table 1: Factors Influencing MeJA Efficacy and Reproducibility
FactorCommon ObservationsTroubleshooting Recommendations
MeJA Concentration Inconsistent or unexpected plant responses (e.g., reduced growth, phytotoxicity at high concentrations).[1][2][3]Conduct a dose-response study to determine the optimal concentration for your specific plant species and desired outcome. Start with a range of concentrations reported in the literature for similar species.[4][5]
Application Method Uneven application leading to variable plant responses within the same treatment group.For foliar sprays, ensure complete and uniform coverage of the plant canopy. Use a surfactant to improve adhesion and distribution. For soil drenches, apply a consistent volume of solution per plant to ensure uniform root uptake. Seed treatments require uniform coating of seeds.[6][7]
Timing of Application Plant developmental stage can significantly impact the response to MeJA.[8]Standardize the application at a specific and well-defined plant growth stage (e.g., vegetative, flowering).
Environmental Conditions - Drought/Water Stress: Can alter endogenous jasmonate levels and interact with MeJA responses.[9] - Light Intensity/Quality: Can influence the JA signaling pathway.[10][11]- Maintain consistent irrigation schedules to avoid water stress, unless it is an experimental variable. - Record light intensity and duration. Be aware of potential confounding effects of variable light conditions in the field.
Plant Species and Genotype Different plant species and even different genotypes within a species can exhibit varied sensitivity and responses to MeJA.[12]Be consistent with the plant material used. If comparing different genotypes, treat them as separate experimental groups.
Crosstalk with Other Hormones The plant's response to MeJA can be influenced by interactions with other plant hormones like abscisic acid (ABA), salicylic (B10762653) acid (SA), and ethylene.[11][13][14]Be aware of other potential stressors or treatments that could alter the balance of other plant hormones.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the optimal concentration of this compound to use in a field trial?

A1: The optimal concentration of MeJA is highly dependent on the plant species, the intended biological response, and the application method. Concentrations in published studies range from micromolar (µM) to millimolar (mM) levels.[3][4][7] For example, concentrations between 0.1 mM and 15 mM have been used in various studies.[2][3] It is crucial to conduct a preliminary dose-response experiment to determine the most effective and non-phytotoxic concentration for your specific experimental system.

Q2: How should I prepare and apply the this compound solution?

A2: MeJA is sparingly soluble in water. It is typically dissolved in a small amount of a solvent like ethanol (B145695) or acetone (B3395972) before being diluted with water to the final concentration. A surfactant is often added to the final solution to ensure even spreading and adherence to the plant surface during foliar application. The application should be uniform across all treated plants.

Q3: When is the best time to apply this compound?

A3: The timing of MeJA application should be aligned with the specific research question. The developmental stage of the plant can significantly influence its response.[8] For instance, if you are studying defense responses against a particular pest, the application should precede the expected period of pest infestation. For consistency, all applications within an experiment should be carried out at the same time of day to minimize diurnal variations in plant physiology.

Troubleshooting Specific Issues

Q4: I am observing high variability in plant responses within the same MeJA treatment group. What could be the cause?

A4: High variability can stem from several sources:

  • Uneven Application: Ensure your application method provides consistent coverage for every plant.

  • Genetic Variation: If using an open-pollinated plant variety, genetic differences between individual plants can lead to varied responses.

  • Micro-environmental Differences: Variations in soil composition, water availability, or light exposure within the field plot can affect individual plant responses.

  • Inconsistent Plant Stage: Ensure all plants are at a similar developmental stage at the time of treatment.

Q5: My MeJA treatment is causing phytotoxicity (e.g., leaf burn, stunted growth). What should I do?

A5: Phytotoxicity is a sign that the MeJA concentration is too high. You should reduce the concentration for subsequent experiments. It is advisable to perform a dose-response curve to identify the highest concentration that elicits the desired response without causing damage to the plant.[1]

Q6: I am not observing any significant effect of my MeJA treatment. What could be wrong?

A6: Several factors could lead to a lack of response:

  • Sub-optimal Concentration: The concentration of MeJA may be too low to elicit a response.

  • Degraded MeJA: Ensure the quality and purity of your MeJA source. Store it properly according to the manufacturer's instructions.

  • Application Timing: The plant may not be at a responsive developmental stage.

  • Environmental Factors: Certain environmental conditions can suppress the plant's response to MeJA.

  • Insensitive Genotype: The plant genotype you are using may have a naturally low sensitivity to jasmonates.

Experimental Protocols

Protocol 1: Preparation and Foliar Application of this compound
  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the MeJA in a small volume of 100% ethanol (e.g., 1 ml for every 100 mg of MeJA). Ensure it is fully dissolved.

  • Working Solution Preparation:

    • In a larger container, add the desired final volume of distilled water.

    • Add a surfactant (e.g., Tween 20) to the water to a final concentration of 0.01-0.1% (v/v) and mix well.

    • Slowly add the MeJA stock solution to the water-surfactant mixture while stirring continuously to create the final working solution.

  • Application:

    • Use a calibrated sprayer to apply the solution evenly to the plant foliage until runoff.

    • Apply a control solution (water with the same concentration of ethanol and surfactant) to the control plants.

    • Perform the application during a time of day with low wind and no rain forecast.

Protocol 2: Quantification of Jasmonic Acid and this compound in Plant Tissues by LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized for your instrument and plant matrix.

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[15]

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 100% cold methanol (B129727) or 80% acetonitrile.[16][17]

    • Include an internal standard for accurate quantification.

    • Vortex and incubate the sample, then centrifuge to pellet the debris.

  • Purification (Optional but Recommended):

    • Use solid-phase extraction (SPE) cartridges (e.g., C18) to clean up the extract and remove interfering compounds.[16][17]

  • LC-MS/MS Analysis:

    • Inject the purified extract into an LC-MS/MS system.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Optimize the mass spectrometer parameters (e.g., parent and daughter ions, collision energy) for the detection and quantification of JA and MeJA.

    • Create a standard curve using pure standards of JA and MeJA to quantify the concentrations in your samples.[15]

Visualizations

This compound (MeJA) Signaling Pathway

MeJA_Signaling_Pathway cluster_nucleus Nucleus MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Proteins (Repressors) TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Degradation 26S Proteasome Degradation JAZ->Degradation SCF_COI1->JAZ Targets for degradation JRG Jasmonate-Responsive Genes (Defense, Development) TF->JRG Activates transcription

Caption: Simplified MeJA signaling pathway leading to gene expression.

Experimental Workflow for a MeJA Field Trial

MeJA_Field_Trial_Workflow Start Start: Experimental Design Planting Plant Propagation & Establishment in Field Start->Planting Treatment MeJA Application (and Controls) Planting->Treatment Sampling Data & Sample Collection (e.g., tissue, measurements) Treatment->Sampling Analysis Sample Analysis (e.g., LC-MS/MS, Gene Expression) Sampling->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: General workflow for conducting a MeJA field trial.

References

Validation & Comparative

Validating Methyl Jasmonate Induced Gene Expression: A Comparative Guide to qPCR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Polymerase Chain Reaction (qPCR) with other molecular techniques for validating gene expression induced by methyl jasmonate (MeJA). MeJA, a vital plant signaling molecule, orchestrates a wide array of physiological and defense responses, making the accurate quantification of its target genes crucial for research and development. This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate validation method for their specific needs.

Quantitative PCR (qPCR): The Gold Standard for Gene Expression Validation

Quantitative PCR, also known as real-time PCR (RT-qPCR when preceded by reverse transcription), is the most widely used method for validating gene expression data obtained from high-throughput techniques like RNA sequencing (RNA-Seq) and microarrays.[1][2] Its popularity stems from its high sensitivity, specificity, wide dynamic range, and relatively low cost per sample.[1]

Principle of qPCR

qPCR measures the amplification of a targeted DNA molecule in real-time, cycle by cycle.[3] The accumulation of the amplified product is monitored using a fluorescent reporter. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target nucleic acid in the sample, allowing for the quantification of gene expression.

Experimental Workflow for qPCR Validation of MeJA-Induced Genes

A typical workflow for validating MeJA-induced gene expression using qPCR involves several key steps, from experimental design to data analysis.

G cluster_0 Experimental Design cluster_1 Sample Processing cluster_2 qPCR Analysis cluster_3 Data Analysis A Plant Material Treatment (e.g., Arabidopsis, Pearl Millet) B MeJA Application (e.g., 100 µM MeJA) A->B C Time-Course Sampling (e.g., 0, 6, 12, 24h) B->C D Total RNA Extraction C->D E RNA Quality & Quantity Control (e.g., NanoDrop, Gel Electrophoresis) D->E F cDNA Synthesis (Reverse Transcription) E->F G Primer Design & Validation F->G H qPCR Reaction Setup (SYBR Green or TaqMan) G->H I Real-Time PCR Amplification H->I J Cq Value Determination I->J K Relative Quantification (e.g., 2-ΔΔCt method) J->K L Statistical Analysis K->L

Figure 1: General workflow for qPCR validation of MeJA-induced gene expression.
Detailed qPCR Protocol

The following is a generalized protocol for validating MeJA-induced gene expression in plants. Researchers should optimize specific parameters based on their plant species and experimental setup.

1. Plant Growth and MeJA Treatment:

  • Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Treat plants with a specified concentration of MeJA (e.g., 100 µM MeJA in a solution containing a surfactant like Tween 20) or a mock control.[4]

  • Harvest tissue samples at various time points post-treatment (e.g., 0, 2, 6, 10, 24 hours).[5][6]

  • Immediately freeze samples in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the collected samples using a suitable method (e.g., Trizol reagent or a commercial kit).

  • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio of 1.8-2.0) and gel electrophoresis (intact ribosomal RNA bands).[4]

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]

3. qPCR Reaction and Data Analysis:

  • Design and validate primers for target genes (e.g., VSP1, LOX2, MYC2) and a stable reference gene (e.g., ACTIN, UBQ5).[7][8]

  • Prepare the qPCR reaction mix containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[9]

  • Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 2-5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 30-60s).[9]

  • Analyze the amplification data to determine Cq values.

  • Calculate the relative gene expression using a method like the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7][10]

Comparison with Alternative Gene Expression Validation Methods

While qPCR is the preferred method for targeted gene expression validation, other techniques can also be employed, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Quantitative PCR (qPCR) Real-time monitoring of DNA amplification using fluorescence.[3]High sensitivity, high specificity, wide dynamic range, relatively low cost per sample.[1]Requires specialized equipment, susceptible to inhibition and primer-dimer formation.[1]
Northern Blot Separation of RNA by gel electrophoresis, transfer to a membrane, and detection with a labeled probe.Provides information on transcript size and alternative splice variants.Low sensitivity, requires large amounts of RNA, labor-intensive, not truly quantitative.
RNA-Seq High-throughput sequencing of the entire transcriptome.Provides a global view of gene expression, discovers novel transcripts, not limited to known genes.[11]Higher cost per sample, complex data analysis, requires bioinformatics expertise.[11]
Digital PCR (dPCR) Partitioning of the sample into thousands of individual reactions, followed by PCR and endpoint analysis.Absolute quantification without a standard curve, high precision, less sensitive to inhibitors.[12]Higher cost per sample, lower throughput than qPCR.[12]

Table 1: Comparison of qPCR with Alternative Gene Expression Validation Methods.

Quantitative Data on MeJA-Induced Gene Expression

Numerous studies have utilized qPCR to validate the expression of genes induced by MeJA. The following table summarizes representative data from such studies.

GenePlant SpeciesMeJA TreatmentTime PointFold Change (vs. Control)Reference
LOX2Arabidopsis thaliana100 µM6h~15[13]
VSP1Arabidopsis thaliana50 µM8h>100[14]
MYC2Hordeum vulgare (Barley)500 µM24h6-7[15]
PgLox2Pennisetum glaucum (Pearl Millet)200 µM10 daysSignificantly upregulated[7]
PALRosmarinus officinalis (Rosemary)100 µM-Highest expression[16]
ANSRosmarinus officinalis (Rosemary)100 µM-Highest expression[16]

Table 2: Examples of MeJA-Induced Gene Expression Validated by qPCR.

The this compound Signaling Pathway

Understanding the MeJA signaling pathway is essential for selecting relevant target genes for validation. Upon perception of a stimulus, such as herbivory or pathogen attack, plants synthesize jasmonic acid (JA), which can be converted to the volatile compound MeJA.[17][18] MeJA can then trigger a signaling cascade that leads to the expression of a host of defense-related genes.

G MeJA This compound (MeJA) SCF_COI1 SCF-COI1 Complex MeJA->SCF_COI1 binds to COI1 COI1 JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JRGs Jasmonate-Responsive Genes (e.g., VSP1, LOX2) MYC2->JRGs activates transcription of Response Defense Responses JRGs->Response

Figure 2: Simplified signaling pathway of this compound.

In the absence of MeJA, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors like MYC2.[18][19] The binding of the bioactive form of jasmonate, JA-isoleucine, to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex, leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[17][18] This releases MYC2 to activate the transcription of downstream jasmonate-responsive genes, leading to various defense responses.[20]

Conclusion

Validating gene expression is a critical step in understanding the molecular mechanisms underlying plant responses to stimuli like this compound. While several methods are available, qPCR remains the most accessible and widely used technique for targeted gene expression analysis due to its sensitivity, specificity, and cost-effectiveness. This guide provides researchers with the necessary information to design, execute, and interpret qPCR experiments for validating MeJA-induced gene expression, as well as a comparative framework for considering alternative methods. By following best practices and understanding the underlying principles, researchers can generate reliable and reproducible data to advance our knowledge of plant signaling and defense.

References

The Elicitor Effect: Confirming Methyl Jasmonate's Impact on Secondary Metabolite Production with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to enhance the production of bioactive secondary metabolites in plants is a perpetual challenge. Methyl jasmonate (MeJA), a plant signaling molecule, has emerged as a potent elicitor, triggering defense responses that often lead to the accumulation of these valuable compounds.[1][2][3][4][5] This guide provides a comparative overview of MeJA's effects on secondary metabolite production, supported by experimental data quantified by High-Performance Liquid Chromatography (HPLC), a cornerstone technique for this analytical challenge.

Comparative Efficacy of this compound Across Plant Species

This compound has been demonstrated to significantly increase the yield of a wide array of secondary metabolites in various plant species. The following table summarizes the quantitative impact of MeJA treatment as measured by HPLC in several studies. This data highlights the variability in response based on the plant species, the specific metabolite, and the concentration of MeJA applied.

Plant SpeciesSecondary MetaboliteMeJA ConcentrationFold Increase vs. ControlReference
Panax ginsengGinsenosides (Rb and Rg groups)Not Specified2.9 and 3.7-fold, respectively[1]
Eleutherococcus senticosusTotal Eleutherosides200 µM7.3-fold[1]
Rhodiola sachalinensisSalidroside125 µM5-fold[1]
Ocimum basilicum (Sweet Basil)Rosmarinic Acid0.5 mMSignificantly Increased[6]
Ocimum basilicum (Sweet Basil)Caffeic Acid0.5 mMSignificantly Increased[6]
Ocimum basilicum (Sweet Basil)Eugenol0.5 mM56% Increase[6]
Ocimum basilicum (Sweet Basil)Linalool0.5 mM43% Increase[6]
Chinese ChivesPhenolic Compounds500 µM2.8–47% Increase[7]
Cannabis sativaPhytocannabinoids15 mM~2-fold[8]

The Jasmonate Signaling Pathway: A Molecular Overview

The application of exogenous MeJA triggers a complex signaling cascade within the plant cell, ultimately leading to the activation of genes responsible for secondary metabolite biosynthesis.[1][9][10] The core of this pathway involves the perception of the signal, the degradation of repressor proteins, and the subsequent activation of transcription factors that upregulate the expression of biosynthetic genes.

jasmonate_signaling_pathway MeJA This compound (MeJA) (Exogenous Application) JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor Ubiquitination Ubiquitination & 26S Proteasome Degradation JAZ->Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Targets for degradation Biosynthesis_Genes Secondary Metabolite Biosynthesis Genes MYC2->Biosynthesis_Genes Activates Transcription Metabolites Secondary Metabolites Biosynthesis_Genes->Metabolites Leads to production of

Caption: Jasmonate signaling pathway initiated by MeJA.

Experimental Protocol: From Elicitation to Quantification

A generalized workflow for investigating the effects of MeJA on secondary metabolite production using HPLC is outlined below. This protocol synthesizes common practices from various research studies.[7][11][12]

experimental_workflow Plant_Culture Plant Material (e.g., cell culture, whole plant) MeJA_Treatment This compound Treatment (Varying Concentrations) Plant_Culture->MeJA_Treatment Control Control Group (No MeJA) Plant_Culture->Control Incubation Incubation Period MeJA_Treatment->Incubation Control->Incubation Harvesting Harvesting & Sample Preparation (e.g., drying, grinding) Incubation->Harvesting Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Harvesting->Extraction Filtration Filtration (e.g., 0.22 µm filter) Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for MeJA treatment and HPLC analysis.

Detailed Experimental Methodologies

1. Plant Material and MeJA Treatment:

  • Plant material (e.g., cell suspension cultures, hairy root cultures, or whole plants) is grown under controlled conditions.

  • A stock solution of this compound is prepared (typically in ethanol (B145695) or DMSO) and diluted to final desired concentrations (e.g., 50 µM, 100 µM, 200 µM) in the culture medium or sprayed onto whole plants.[7][13]

  • A control group is treated with the same amount of solvent used for the MeJA stock solution.

  • The cultures or plants are then incubated for a specific period (e.g., 24, 48, 72 hours) to allow for the elicitation response.

2. Sample Preparation and Extraction:

  • Plant material is harvested, and fresh or dry weight is recorded. Samples are often lyophilized or oven-dried and then ground into a fine powder.

  • A known mass of the powdered sample is extracted with a suitable solvent, commonly methanol or ethanol, often using methods like sonication or maceration to ensure efficient extraction of the target metabolites.[11]

  • The resulting extract is centrifuged to pellet solid debris, and the supernatant is collected.

3. HPLC Analysis:

  • The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.[11]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (commonly a Diode Array Detector - DAD or a UV-Vis detector) is used.[12]

  • Column: A C18 reversed-phase column is frequently employed for the separation of a wide range of secondary metabolites.[12][13]

  • Mobile Phase: The mobile phase typically consists of a mixture of two solvents, such as acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape).[8] A gradient elution is often used to achieve better separation of complex mixtures.

  • Detection: The detector wavelength is set to the absorbance maximum of the target analyte(s) for optimal sensitivity.

  • Quantification: The concentration of the secondary metabolite is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of known concentrations.

Conclusion

The use of this compound as an elicitor is a well-established and effective strategy for enhancing the production of valuable secondary metabolites in plants.[4][5] High-Performance Liquid Chromatography provides a robust and reliable method for the separation and quantification of these induced compounds, enabling researchers to precisely measure the impact of MeJA treatment. The experimental data consistently demonstrates a significant increase in the accumulation of various secondary metabolites across different plant species upon MeJA application. For professionals in drug development and plant biotechnology, leveraging MeJA elicitation, confirmed by rigorous HPLC analysis, offers a promising avenue for increasing the yield of bioactive compounds for pharmaceutical and other applications.

References

A Comparative Analysis of Methyl Jasmonate and Jasmonic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl jasmonate (MeJA) and jasmonic acid (JA), two pivotal phytohormones in the orchestration of plant defense mechanisms. By examining their distinct and overlapping roles, signaling pathways, and bioactivity supported by experimental data, this document aims to equip researchers with a comprehensive understanding for their application in agricultural and pharmaceutical research.

Core Differences and Similarities

Jasmonic acid (JA) and its volatile methyl ester, this compound (MeJA), are lipid-derived signaling molecules integral to a plant's response to biotic and abiotic stresses.[1][2] While both are central to inducing defense responses, particularly against herbivorous insects and necrotrophic pathogens, they possess unique physicochemical properties that influence their mode of action and experimental utility.[3][4]

MeJA's volatility allows it to function as an airborne signal, facilitating communication between different parts of the same plant and even between neighboring plants.[5][6] Upon entering plant tissues, often through the stomata, MeJA is hydrolyzed by esterases to yield JA.[5] The biologically active form that initiates the defense signaling cascade is not JA itself, but its conjugate with the amino acid isoleucine, jasmonoyl-isoleucine (JA-Ile).[6][7] This conversion underscores the interconnectedness of the two compounds, with MeJA often serving as a transportable precursor to the active signaling molecule.

Exogenous application of either JA or MeJA can stimulate the expression of a wide array of defense-related genes, leading to the production of secondary metabolites, defense proteins like proteinase inhibitors and polyphenol oxidases, and even structural defenses.[5][8] However, some studies suggest that MeJA may elicit a more rapid or potent response in certain plant species and experimental systems.[9]

Comparative Bioactivity: A Quantitative Overview

The following tables summarize quantitative data from various studies, highlighting the comparative efficacy of MeJA and JA in inducing plant defense responses.

Table 1: Effect of MeJA and JA on Herbivore Performance

Plant SpeciesHerbivoreTreatmentParameterResultReference
Larix olgensisGypsy moth (Lymantria dispar)0.1 mmol/L MeJALarval WeightStronger inhibitory effect than JA[9]
Larix olgensisGypsy moth (Lymantria dispar)0.1 mmol/L JALarval WeightSignificant inhibitory effect[9]
Larix olgensisGypsy moth (Lymantria dispar)0.1 mmol/L MeJAFecundityStronger reduction than JA[9]
Larix olgensisGypsy moth (Lymantria dispar)0.1 mmol/L JAFecunditySignificant reduction[9]
Nicotiana attenuataTobacco hornworm (Manduca sexta)MeJA treatmentLeaf Area Consumed10 times less consumption compared to control[10]
Oryza sativa (Rice)Rice water weevil2.5 mM MeJA (seed treatment)Plant ResistanceEnhanced resistance[11]
Oryza sativa (Rice)Rice water weevil2.5 mM JA (seed treatment)Plant ResistanceEnhanced resistance[11]

Table 2: Induction of Plant Defense Enzymes by MeJA and JA

Plant SpeciesTreatmentEnzymeInduction LevelTime CourseReference
Larix olgensis0.1 mmol/L MeJASuperoxide Dismutase (SOD)Quicker induction than JA-[9]
Larix olgensis0.1 mmol/L JASuperoxide Dismutase (SOD)Significant induction-[9]
Larix olgensis0.1 mmol/L MeJAPhenylalanine Ammonia-Lyase (PAL)Quicker induction than JA-[9]
Larix olgensis0.1 mmol/L JAPhenylalanine Ammonia-Lyase (PAL)Significant induction-[9]
Larix olgensis0.1 mmol/L MeJAPolyphenol Oxidase (PPO)Longer and more significant effect than JA-[9]
Larix olgensis0.1 mmol/L JAPolyphenol Oxidase (PPO)Significant induction-[9]
Perennial Ryegrass100 µmol/L MeJA (pre-treatment)Superoxide Dismutase (SOD) under heat stressSignificantly higher activity14 days[12]
Perennial Ryegrass100 µmol/L MeJA (pre-treatment)Catalase (CAT) under heat stressSignificantly higher activity14 days[12]
Perennial Ryegrass100 µmol/L MeJA (pre-treatment)Peroxidase (POD) under heat stressSignificantly higher activity14 days[12]

Signaling Pathways: A Visual Comparison

The signaling pathways of JA and MeJA are intricately linked. MeJA acts as a precursor that is converted to JA, which is then conjugated to JA-Ile, the active ligand for the receptor complex.

Jasmonate_Signaling_Pathway cluster_SCF MeJA This compound (MeJA) JA Jasmonic Acid (JA) MeJA->JA Esterase JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1 COI1 COI1 Receptor JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Defense_Response Plant Defense Response Defense_Genes->Defense_Response SCF_COI1->JAZ Ubiquitination & Degradation

Caption: The interconnected signaling pathway of MeJA and JA leading to plant defense.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the application of MeJA and JA and the subsequent analysis of defense responses.

Protocol 1: Exogenous Application of MeJA and JA

Objective: To induce a defense response in plants using MeJA or JA.

Materials:

  • This compound (MeJA) or Jasmonic Acid (JA) stock solution (e.g., 1 M in ethanol)

  • Distilled water

  • Tween 20 or other surfactant

  • Spray bottle or appropriate application device

  • Control solution (e.g., water with the same concentration of ethanol (B145695) and surfactant as the treatment solution)

  • Plant specimens of uniform age and size

Procedure:

  • Preparation of Treatment Solutions: Prepare the desired concentration of MeJA or JA (e.g., 50 µM, 100 µM, 0.1 mmol/L) by diluting the stock solution in distilled water.[9][13] Add a small amount of surfactant (e.g., 0.01-0.1% Tween 20) to ensure even coverage on the leaf surface. Prepare a mock control solution containing the same concentration of solvent and surfactant.

  • Application: Evenly spray the leaves of the treatment group with the MeJA or JA solution until runoff. Spray the control group with the mock solution. For systemic response studies, specific leaves or branches can be treated while others are protected.[9]

  • Incubation: Place the treated and control plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions. The incubation period will vary depending on the specific response being measured (e.g., 24 hours for gene expression, several days for enzyme activity or insect bioassays).[13]

Protocol 2: Quantification of Defense Enzyme Activity

Objective: To measure the activity of defense-related enzymes such as Polyphenol Oxidase (PPO) and Peroxidase (POD) in plant tissues.

Materials:

  • Plant tissue (leaves, stems, etc.) from treated and control plants

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0)

  • Spectrophotometer

  • Substrates for the enzymes (e.g., catechol for PPO, guaiacol (B22219) and H₂O₂ for POD)

Procedure:

  • Protein Extraction: Harvest a known weight of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add cold extraction buffer and continue grinding until a homogenous slurry is formed.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and spin at high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15-20 minutes).

  • Enzyme Assay:

    • PPO Activity: In a cuvette, mix the supernatant (crude enzyme extract) with a buffered solution of catechol. Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the PPO activity.

    • POD Activity: In a cuvette, mix the supernatant with a buffered solution containing guaiacol and H₂O₂. Monitor the increase in absorbance at a specific wavelength (e.g., 470 nm) over time. The rate of change in absorbance is proportional to the POD activity.

  • Data Analysis: Calculate the enzyme activity, often expressed as units per milligram of protein or per gram of fresh weight. Compare the activity between the MeJA/JA-treated and control groups.

Experimental_Workflow Start Plant Cultivation Treatment Exogenous Application (MeJA, JA, or Control) Start->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Harvest Tissue Harvesting Incubation->Harvest Analysis Biochemical/Molecular Analysis Harvest->Analysis Enzyme Enzyme Assays (PPO, POD, etc.) Analysis->Enzyme Gene Gene Expression (qRT-PCR) Analysis->Gene Metabolite Secondary Metabolite Quantification Analysis->Metabolite Bioassay Herbivore Bioassay Analysis->Bioassay End Data Analysis & Comparison Enzyme->End Gene->End Metabolite->End Bioassay->End

Caption: A generalized workflow for comparative studies of MeJA and JA in plant defense.

Logical Relationship and Interconversion

The relationship between MeJA and JA is hierarchical and interconnected, with MeJA often serving as a transportable form that is converted into the precursor of the active signaling molecule.

Logical_Relationship MeJA This compound (MeJA) - Volatile - Inter/Intra-plant signaling JA Jasmonic Acid (JA) - Non-volatile - Intracellular signaling MeJA->JA Hydrolysis (in planta) JA_Ile JA-Isoleucine (JA-Ile) - Active signaling molecule JA->JA_Ile Conjugation (JAR1) Defense Defense Response JA_Ile->Defense Initiates signaling cascade

Caption: The conversion pathway from MeJA to the active JA-Ile for defense activation.

Conclusion

Both this compound and jasmonic acid are indispensable tools for research into plant defense mechanisms. MeJA's volatility offers a unique advantage for studying systemic and inter-plant communication, while both compounds are potent inducers of a broad spectrum of defense responses. The choice between MeJA and JA for experimental purposes may depend on the specific research question, the plant species under investigation, and the desired mode of application. Understanding their interconversion and the central role of JA-Ile in the signaling cascade is fundamental to interpreting experimental outcomes and harnessing the potential of these molecules for crop protection and novel therapeutic development.

References

Cross-Validation of Methyl Jasmonate Transcriptomics with Proteomics Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of transcriptomic and proteomic data in the context of methyl jasmonate (MeJA) signaling, supported by experimental data from various studies. It aims to offer a comprehensive overview of the methodologies, quantitative outcomes, and the correlation between gene expression at the mRNA and protein levels in response to MeJA treatment in plants.

Introduction to this compound Signaling

This compound (MeJA), a volatile derivative of jasmonic acid, is a key signaling molecule in plants, mediating a wide range of developmental processes and defense responses against biotic and abiotic stresses.[1] Perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the COI1 receptor triggers a signaling cascade that leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[2] This de-repression activates transcription factors, such as MYC2, which in turn regulate the expression of a multitude of MeJA-responsive genes.[2] Understanding the downstream effects of this signaling pathway at both the transcript and protein levels is crucial for elucidating the molecular mechanisms of plant defense and for potential applications in agriculture and drug development.

Comparative Analysis of Transcriptomic and Proteomic Responses to MeJA

The central dogma of molecular biology suggests a direct correlation between mRNA and protein abundance. However, numerous studies have demonstrated that this relationship is often complex and not strictly linear due to post-transcriptional, translational, and post-translational regulatory mechanisms. The following tables summarize quantitative data from various transcriptomic and proteomic studies on plant responses to MeJA, highlighting the disparities and correlations observed.

Quantitative Transcriptomic Data
Plant SpeciesMeJA TreatmentTime Point(s)No. of Differentially Expressed Genes (DEGs)Key Findings & Reference
Arabidopsis thalianaGene chipMultiple137 (74 upregulated)Identification of JA biosynthesis and signaling genes.[3]
Senna tora2 g/L MeJA spray1, 3, 6, 24 h10,048 (total across time points)Most DEGs detected at 3h; upregulation of flavonoid biosynthesis genes.[4]
Schizonepeta tenuifolia50, 100, 250 µM MeJANot specified12,557 (50µM), 15,409 (100µM), 13,286 (250µM)Upregulation of genes in JA signaling and monoterpenoid synthesis.[5]
Curcuma wenyujinNot specified1, 6 h7,246Early response of JA biosynthesis and signaling genes, followed by terpene biosynthesis genes.[6]
Mentha canadensisNot specifiedNot specified4,430 (2,383 up, 2,047 down)Enrichment of monoterpenoid biosynthesis pathway.
Pearl Millet200 µM MeJANot specified3,270 (drought-sensitive), 127 (drought-tolerant)Genotype-specific responses to MeJA under drought stress.[7]
Quantitative Proteomic Data
Plant SpeciesProteomics MethodMeJA TreatmentNo. of Differentially Expressed Proteins (DEPs)Key Findings & Reference
Maize2-D gel225 µM MeJA for 12h62 (43 increased, 11 decreased, 8 unique)Proteins involved in photosynthesis, protein folding, and stress/defense were identified.[1]
Arabidopsis thalianaiTRAQ0.25 mM MeJA for 8h126DRPs involved in metabolism, stress response, and photosynthesis.[8]
Brassica napusiTRAQNot specified84 (49 induced, 35 decreased)Proteins related to H2O2 homeostasis, signaling, and energy balance in guard cells.[9][10]
Persicaria minorSWATH-MSNot specified40Downregulation of proteins in photosynthesis and protein synthesis.[11]
Cross-Validation: Correlation Between Transcriptomics and Proteomics
Plant SpeciesStudy FocusCorrelation FindingsReference
MaizeMeJA-induced defensePoor correlation between mRNA and protein levels. Of 27 genes/proteins compared, 14 showed similar trends, while 13 showed opposite trends.[1]
Persicaria minorMeJA elicitationWeak overall protein-transcript correlation (r = 0.341). A positive correlation for upregulated proteins (r = 0.677) but weak for downregulated (r = 0.147), suggesting significant post-transcriptional regulation.[11]
GeneralReviewCorrelation between mRNA and protein expression is often low due to differing half-lives and post-transcriptional machinery.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized, step-by-step protocols for transcriptomic and proteomic analyses following MeJA treatment in plants.

Transcriptomics using RNA-Seq
  • Plant Material and MeJA Treatment: Grow plants under controlled conditions. Apply MeJA at the desired concentration (e.g., 100 µM) via spraying or in the growth medium. Collect tissue samples at various time points post-treatment (e.g., 0, 1, 6, 24 hours) and immediately freeze in liquid nitrogen.[6]

  • RNA Extraction: Extract total RNA from the frozen plant tissue using a suitable kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Assess RNA quality and quantity. Construct sequencing libraries from the total RNA, typically involving mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Perform high-throughput sequencing (e.g., on an Illumina platform).[12]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to a reference genome.

    • Quantification: Determine the expression level of each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).[12]

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated between control and MeJA-treated samples.[5]

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions of the DEGs.

Proteomics using iTRAQ or 2D-PAGE
  • Plant Material and MeJA Treatment: Follow the same procedure as for the transcriptomics experiment to ensure comparability.

  • Protein Extraction: Grind frozen plant tissue to a fine powder in liquid nitrogen. Extract total proteins using a suitable extraction buffer, often containing detergents and chaotropes to solubilize proteins.[13]

  • Protein Quantification and Digestion: Quantify the protein concentration in the extracts. For iTRAQ, proteins are then digested into peptides, typically using trypsin.

  • iTRAQ Labeling or 2D-PAGE:

    • iTRAQ: Label the peptides from each sample with a different isobaric tag. Pool the labeled samples for subsequent analysis.[14]

    • 2D-PAGE: Separate proteins in the first dimension by their isoelectric point (isoelectric focusing) and in the second dimension by their molecular weight (SDS-PAGE).[13]

  • Mass Spectrometry (for iTRAQ) or Gel Imaging (for 2D-PAGE):

    • iTRAQ: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

    • 2D-PAGE: Stain the gels to visualize protein spots and capture high-resolution images.

  • Data Analysis:

    • Protein Identification and Quantification: Identify proteins and quantify their relative abundance based on the reporter ion intensities (iTRAQ) or spot intensities (2D-PAGE).

    • Differential Expression Analysis: Identify proteins with significant changes in abundance between control and MeJA-treated samples.

    • Functional Annotation: Characterize the identified proteins based on their biological functions.

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

jasmonate_signaling_pathway cluster_perception Signal Perception cluster_regulation Transcriptional Regulation MeJA MeJA JA-Ile JA-Ile MeJA->JA-Ile Conversion COI1 COI1 JA-Ile->COI1 Binds to JAZ JAZ COI1->JAZ Promotes degradation of MYC2 MYC2 JAZ->MYC2 Represses MeJA-responsive_genes MeJA-responsive_genes MYC2->MeJA-responsive_genes Activates

Caption: Simplified Jasmonate Signaling Pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_transcriptomics Transcriptomics (RNA-Seq) cluster_proteomics Proteomics (iTRAQ/2D-PAGE) Plant_Growth Plant Growth MeJA_Treatment MeJA Treatment Plant_Growth->MeJA_Treatment Tissue_Harvesting Tissue Harvesting MeJA_Treatment->Tissue_Harvesting RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Harvesting->Protein_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Transcript_Data_Analysis Data Analysis Sequencing->Transcript_Data_Analysis Cross_Validation Cross-Validation & Biological Interpretation Transcript_Data_Analysis->Cross_Validation Digestion_Labeling Digestion & Labeling Protein_Extraction->Digestion_Labeling LC_MS_MS LC-MS/MS Digestion_Labeling->LC_MS_MS Protein_Data_Analysis Data Analysis LC_MS_MS->Protein_Data_Analysis Protein_Data_Analysis->Cross_Validation

Caption: Cross-Validation Experimental Workflow.

logical_relationship Transcriptomics_Data Transcriptomics Data Differentially Expressed Genes (DEGs) Correlation_Analysis Correlation Analysis Transcriptomics_Data:f1->Correlation_Analysis Proteomics_Data Proteomics Data Differentially Expressed Proteins (DEPs) Proteomics_Data:f1->Correlation_Analysis Biological_Interpretation Biological Interpretation Correlation_Analysis->Biological_Interpretation Identifies convergent and divergent responses

Caption: Logical Relationship in Data Analysis.

Conclusion

The cross-validation of transcriptomic and proteomic data provides a more comprehensive understanding of the cellular response to this compound than either technique alone. While transcriptomic analysis reveals the blueprint of the response through gene expression changes, proteomics offers a view of the functional molecules executing these changes. The observed discrepancies between mRNA and protein levels underscore the importance of post-transcriptional and translational regulation in fine-tuning the plant's response to MeJA. For researchers and professionals in drug development, this integrated approach is invaluable for identifying robust biomarkers and understanding the complex regulatory networks that govern plant defense and secondary metabolite production.

References

A Comparative Guide to Elicitor Efficacy: Methyl Jasmonate and Alternatives in Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of secondary metabolite production in plants and cell cultures is a critical strategy for enhancing the yield of valuable bioactive compounds. Elicitors, molecules that trigger defense responses in plants, are widely employed for this purpose. Among these, methyl jasmonate (MeJA) is a well-established and potent elicitor. This guide provides an objective comparison of the efficacy of this compound with other common elicitors, including salicylic (B10762653) acid (SA), yeast extract (YE), and chitosan (B1678972) (CHT), supported by experimental data, detailed protocols, and signaling pathway visualizations.

Data Presentation: Quantitative Comparison of Elicitor Efficacy

The effectiveness of an elicitor is highly dependent on the plant species, the target metabolite, and the culture conditions. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound against other elicitors.

Table 1: Elicitor-Induced Enhancement of Phenolic Compounds and Antioxidant Activity

Plant SpeciesElicitorConcentrationTarget Compound/ActivityFold/Percent Increase vs. ControlReference
Cannabis sativa10 mM MeJA10 mMPhenols+21.2%[1]
10 mM MeJA10 mMFlavonoids+49.5%[1]
10 mM MeJA10 mMAntioxidant Activity+43.7%[1]
Polyscias fruticosa1 g/L YE1 g/LAntioxidant Activity (IC50)Lower IC50 (0.55 mg/mL) vs. MeJA[2][3]
1 g/L YE1 g/LAntioxidant Activity (FRAP)Higher FRAP (0.46 µmol Fe2+/g) vs. MeJA[2][3]
Lamiaceae Species0.1 mM & 2 mM SA0.1 mM & 2 mMTotal Phenolics & Antioxidant ActivitySignificant increase in 3 of 4 species[4]
0.1 mM MeJA0.1 mMTotal Phenolics & Antioxidant ActivityEffective only in basil[4]

Table 2: Elicitor-Induced Enhancement of Terpenoids and Alkaloids

Plant SpeciesElicitorConcentrationTarget CompoundFold/Percent Increase vs. ControlReference
Cannabis sativa10 mM MeJA10 mMCBDA+78.4%[1]
10 mM MeJA10 mMTerpenes+94.7%[1]
Polyscias fruticosa1 g/L YE1 g/LOleanolic Acid1.7-fold higher than MeJA[2][3]
100 µM MeJA100 µMOleanolic AcidSignificant increase[2][3]
Solanum hainanense3 g/L YE3 g/LSolasodine~1.9-fold[5]
50 µM MeJA50 µMSolasodine~1.3-fold[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of elicitation experiments. Below are representative protocols for in vitro elicitation and subsequent analysis of secondary metabolites.

General Protocol for Elicitation in Plant Cell Suspension Cultures
  • Establishment of Cell Suspension Culture:

    • Initiate callus from sterile explants (e.g., leaves, stems) on a solid medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin).

    • Transfer friable callus to liquid MS medium to establish a cell suspension culture.

    • Maintain the suspension culture on a rotary shaker at 110-130 rpm under a controlled light and temperature regime (e.g., 16/8h light/dark photoperiod at 25 ± 2°C).

    • Subculture the cells every 14 days.

  • Preparation and Application of Elicitors:

    • This compound (MeJA): Prepare a stock solution in ethanol (B145695). Sterilize by filtration through a 0.22 µm syringe filter. Add to the cell culture at the desired final concentration (e.g., 50-250 µM) during the exponential growth phase.

    • Salicylic Acid (SA): Prepare a stock solution in a small amount of ethanol and then dilute with distilled water. Sterilize by filtration. Add to the culture at the desired concentration (e.g., 50-200 µM).

    • Yeast Extract (YE): Prepare an aqueous solution and autoclave. Add to the culture at the desired final concentration (e.g., 1-4 g/L).

    • Chitosan (CHT): Dissolve chitosan in a weak acid solution (e.g., acetic acid) and then adjust the pH. Sterilize by autoclaving or filtration. Add to the culture at the desired concentration.

  • Harvesting and Extraction:

    • Harvest the cells by filtration at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the optimal harvest time.

    • Freeze-dry the harvested cells.

    • Extract the secondary metabolites from a known weight of dried cells using an appropriate solvent (e.g., methanol, ethanol, ethyl acetate) through methods like sonication or maceration.

    • Concentrate the extract using a rotary evaporator.

General Protocol for HPLC Analysis of Secondary Metabolites
  • Sample Preparation:

    • Re-dissolve the dried extract in a precise volume of a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example for Phenolic Compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically (A) water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol.

    • Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to a high percentage over a set time (e.g., 0-60% B in 40 minutes).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the target compounds (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).

    • Quantification: Use external standards of known concentrations to create a calibration curve for each target compound.

Signaling Pathways and Experimental Workflow

Understanding the underlying signaling cascades triggered by different elicitors is key to optimizing their application.

G cluster_MJ This compound (MeJA) Pathway cluster_SA Salicylic Acid (SA) Pathway cluster_Biotic Biotic Elicitor (Yeast Extract/Chitosan) Pathway MeJA MeJA JAZ JAZ Repressor MeJA->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes_MJ Secondary Metabolite Biosynthesis Genes MYC2->Defense_Genes_MJ activates NPR1 NPR1 MYC2->NPR1 antagonistic crosstalk SA SA SA->NPR1 activates NPR1->MYC2 antagonistic crosstalk TGA TGA (Transcription Factor) NPR1->TGA activates PR_Genes Pathogenesis-Related (PR) Genes & Secondary Metabolite Genes TGA->PR_Genes activates Biotic_Elicitor Yeast Extract / Chitosan Receptor Receptor Biotic_Elicitor->Receptor ROS_Ca ROS & Ca2+ Signaling Receptor->ROS_Ca MAPK_Cascade MAPK Cascade ROS_Ca->MAPK_Cascade Defense_Genes_Biotic Secondary Metabolite Biosynthesis Genes MAPK_Cascade->Defense_Genes_Biotic

Caption: Simplified signaling pathways of MeJA, SA, and biotic elicitors.

G start Start: Establish Plant Cell Suspension Culture culture_growth Culture Growth to Exponential Phase start->culture_growth elicitation Add Elicitor to Culture (Incubate for 24-96h) culture_growth->elicitation elicitor_prep Prepare Elicitor Stocks (MeJA, SA, YE, CHT) elicitor_prep->elicitation harvesting Harvest Cells (Filtration/Centrifugation) elicitation->harvesting extraction Extraction of Secondary Metabolites harvesting->extraction analysis Quantitative Analysis (e.g., HPLC) extraction->analysis data_comparison Compare Efficacy of Different Elicitors analysis->data_comparison

Caption: General experimental workflow for comparing elicitor efficacy.

Conclusion

The choice of an elicitor for enhancing secondary metabolite production is a multifaceted decision that requires careful consideration of the specific plant system and the target compounds. This compound is a potent and widely effective elicitor, particularly for terpenoids and certain alkaloids. However, as the data indicates, biotic elicitors like yeast extract can outperform MeJA in specific contexts, such as in the production of oleanolic acid in Polyscias fruticosa.[2][3] Salicylic acid is particularly effective for inducing the production of phenolic compounds and pathogenesis-related proteins.

Often, the optimal approach may involve a combination of elicitors or the optimization of elicitor concentration and exposure time. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute experiments aimed at maximizing the yield of valuable secondary metabolites. Future research should continue to explore the synergistic effects of different elicitors and the intricate crosstalk between their signaling pathways to further unlock the biosynthetic potential of plants.

References

Replicating Landmark Methyl Jasmonate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experiments from landmark papers on methyl jasmonate (MeJA), a critical plant signaling molecule involved in defense and development. By offering detailed, replicable protocols and comparative data from various studies, this document serves as a valuable resource for researchers seeking to investigate MeJA's multifaceted roles.

The this compound Signaling Pathway

This compound responses are primarily mediated by a well-characterized signaling pathway. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of MeJA, JAZ proteins bind to and repress MYC2, inhibiting the transcription of jasmonate-responsive genes. Upon stress or developmental cues, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and binds to the SCF(COI1) complex. This prompts the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby releasing MYC2 to activate downstream gene expression.[1][2][3]

MeJA_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus MeJA This compound (MeJA) / JA-Ile COI1 SCF(COI1) Complex MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2/Transcription Factors JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome targeted for degradation JRGs Jasmonate-Responsive Genes (e.g., VSP, PDF1.2) MYC2->JRGs activates transcription Proteasome->JAZ

Core components of the this compound signaling cascade.

Key Replicable Experiments

This section details the protocols for three foundational experiments that have been instrumental in understanding the function of this compound.

Experiment 1: Induction of Defense Gene Expression in Arabidopsis thaliana

A hallmark of MeJA signaling is the rapid transcriptional activation of defense-related genes. This experiment is fundamental for studying jasmonate-mediated defense responses.

Objective: To quantify the change in expression of MeJA-responsive marker genes (e.g., VSP1, PDF1.2, LOX4) in Arabidopsis thaliana seedlings following MeJA treatment.

Experimental Protocol:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

    • Stratify seeds at 4°C for 2-3 days to synchronize germination.

    • Grow seedlings under a 16-hour light/8-hour dark photoperiod at approximately 22°C for 10-14 days.

  • MeJA Treatment:

    • Prepare a stock solution of MeJA in ethanol. Dilute this stock into liquid MS medium to achieve the desired final concentration (e.g., 10 µM, 50 µM).[4][5] A mock control should be prepared with an equivalent amount of ethanol.

    • Carefully transfer seedlings from agar plates into flasks containing the liquid MS medium with MeJA or the mock control.

    • Incubate the seedlings for the desired duration (e.g., 8 hours) with gentle agitation.[6]

  • RNA Extraction and Gene Expression Analysis:

    • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the target defense genes (e.g., VSP1, PDF1.2) and a reference gene (e.g., ACTIN2).

    • Analyze the data to determine the relative fold change in gene expression in MeJA-treated samples compared to the mock control.[6]

Comparative Data on MeJA-Induced Gene Expression:

Gene TargetMeJA ConcentrationTreatment DurationPlant TypeFold Change vs. ControlReference
VSP10.5 mM8 hoursA. thaliana (Col-0)>200-fold[6]
MDHAR30.5 mM8 hoursA. thaliana (Col-0)~25-fold[6]
TAT30.5 mM8 hoursA. thaliana (Col-0)~20-fold[6]
ANAC01950 µM1 hourA. thaliana (Col-0)Significant induction[5]
ANAC05550 µM1 hourA. thaliana (Col-0)Significant induction[5]
Experiment 2: MeJA-Induced Stomatal Closure

MeJA is a potent regulator of stomatal aperture, a key response to both biotic and abiotic stress. This assay is crucial for studying plant-water relations and defense against pathogens.

Objective: To measure the effect of MeJA on stomatal aperture in the epidermis of Arabidopsis thaliana.

Experimental Protocol:

  • Plant Material:

    • Grow Arabidopsis thaliana plants in soil for 3-4 weeks until mature rosette leaves are available.

    • Ensure plants are well-watered and maintained in a controlled environment.

  • Epidermal Peel Preparation:

    • Excise a mature leaf and carefully peel the abaxial (lower) epidermis.

    • Immediately float the epidermal peel in a buffer solution (e.g., MES-KCl) in a petri dish.

  • Stomatal Opening and MeJA Treatment:

    • To induce stomatal opening, incubate the peels under light for 2-3 hours.[7]

    • Prepare MeJA solutions in the incubation buffer at various concentrations (e.g., 0.5 µM, 5 µM, 10 µM, 50 µM).[8]

    • Replace the opening solution with the MeJA-containing solutions or a mock control.

    • Incubate for a further 1-3 hours under the same light conditions.

  • Measurement and Analysis:

    • Mount the epidermal peels on a microscope slide.

    • Using a light microscope with a camera, capture images of multiple stomata for each treatment.

    • Measure the width and length of the stomatal pore using image analysis software.

    • Calculate the stomatal aperture as the width-to-length ratio.[8]

    • Compare the average aperture ratios between MeJA-treated and control groups.

Comparative Data on MeJA-Induced Stomatal Closure:

MeJA ConcentrationTreatment DurationPlant TypeObservationReference
10 µM2 hoursA. thaliana (WT)Significant stomatal closure[9]
10 µM2 hoursA. thaliana (aba2-2 mutant)No significant closure[9][10]
50 µM1-3 hoursA. thaliana (WT)~90% reduction in aperture[8]
50 µM1-3 hoursA. thaliana (Atcuaoβ mutant)Unresponsive to MeJA[8]
Experiment 3: Elicitation of Secondary Metabolites in Plant Cell Cultures

MeJA is widely used as an elicitor to boost the production of valuable secondary metabolites in plant cell cultures. This is a key technique in plant biotechnology and for the production of pharmaceuticals.

Objective: To enhance and quantify the production of a target secondary metabolite (e.g., phenolic compounds, alkaloids) in a plant cell suspension culture using MeJA.

Experimental Protocol:

  • Establishment of Cell Culture:

    • Initiate a callus from sterile explants (e.g., leaves, stems) on a solid medium.

    • Transfer the established callus to a liquid medium to start a suspension culture.

    • Subculture the cells regularly (e.g., every 7-14 days) to maintain healthy, growing cultures.

  • Elicitation with MeJA:

    • Allow the cell culture to reach the mid-to-late exponential growth phase.

    • Prepare a sterile stock solution of MeJA (typically dissolved in ethanol) and add it to the culture flasks to the desired final concentration (e.g., 50-100 µM).[11][12]

    • Include a control culture treated with an equivalent volume of the solvent.

    • Continue the incubation for a specific period (e.g., 1-7 days), as the optimal time for metabolite accumulation varies.[12]

  • Extraction and Quantification:

    • Harvest the cells by filtration.

    • Dry the cells (e.g., by freeze-drying) and record the dry weight.

    • Extract the secondary metabolites from the dried cell mass using an appropriate solvent.

    • Quantify the target metabolite using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

Comparative Data on MeJA-Elicited Secondary Metabolite Production:

Plant CultureMeJA ConcentrationTreatment DurationMetabolite ClassYield IncreaseReference
Rhazya stricta hairy roots50 µM1-5 daysTerpenoid Indole AlkaloidsSmall but significant increase[12]
Morinda citriflora adventitious roots100 µM4 weeksAnthraquinones, Phenolics~1.8-fold, ~1.3-fold[11]
Ocimum basilicum (Sweet Basil)0.5 mM4 daysTerpenoids58% increase[13]
Cnidium officinale adventitious roots100 µMNot specifiedPhenolic compounds2-fold increase[11]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for conducting an experiment involving MeJA treatment.

MeJA_Experimental_Workflow A 1. Prepare Plant Material (Seedlings, Mature Plants, Cell Cultures) C 3. Treatment Application (Spray, add to media, etc.) + Mock Control A->C B 2. Prepare MeJA Solution (Dissolve in solvent, dilute to final conc.) B->C D 4. Incubation (Controlled environment, defined duration) C->D E 5. Sample Harvesting (Flash freeze or process immediately) D->E F 6. Downstream Analysis (qPCR, Microscopy, HPLC, etc.) E->F G 7. Data Quantification & Comparison F->G

A generalized workflow for MeJA experiments.

References

A Researcher's Guide to the Independent Verification of Methyl Jasmonate-Responsive Gene Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the independent verification of methyl jasmonate (MeJA)-responsive gene promoters. It is designed to assist researchers in selecting the appropriate systems and protocols to quantitatively assess promoter activity, offering a framework for robust and reproducible experimental design.

Comparison of Verification Systems

The validation of a MeJA-responsive promoter hinges on the selection of an appropriate experimental system. The two primary methods for introducing a promoter-reporter gene construct into plant cells are transient expression and stable transformation. Each method has distinct advantages and disadvantages.

Transient expression offers a rapid means to assess promoter activity, typically yielding results within days.[1] This method does not involve the integration of the foreign DNA into the host genome, making it ideal for high-throughput screening of promoter variants or testing different constructs quickly.[2][3] Commonly used transient systems include Agrobacterium-mediated infiltration of Nicotiana benthamiana leaves and protoplast transformation.[4][5][6][7] However, transient expression levels can be variable, influenced by factors such as the health of the plant tissue and the efficiency of DNA delivery.[8]

Stable transformation , in contrast, involves the permanent integration of the promoter-reporter cassette into the plant's genome.[2][3] This approach is more time-consuming, requiring the generation and selection of transgenic plant lines. However, it provides a more consistent and heritable expression pattern, which is crucial for long-term studies and for analyzing promoter activity across different developmental stages and tissues.[2][9]

The choice of reporter gene is equally critical. The most common reporters for studying plant promoter activity are β-glucuronidase (GUS) and luciferase (LUC).

  • GUS (uidA gene): The GUS reporter system is widely used due to the stability of the GUS protein, which allows for the accumulation of the reporter signal over time.[10] This makes it highly sensitive for detecting weak promoter activity.[10] GUS activity can be assessed qualitatively through histochemical staining, which provides spatial information on promoter activity, or quantitatively using a fluorometric assay with the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).[3][6][11] A drawback of the GUS system is that the assay is destructive, and the stability of the protein can sometimes obscure the true temporal dynamics of a promoter.[10]

  • Luciferase (luc gene): The firefly luciferase system offers a highly sensitive and quantitative real-time analysis of promoter activity.[12][13] The assay is non-destructive in some contexts and has a wide dynamic range.[12] Because the luciferase protein has a shorter half-life compared to GUS, it can provide a more accurate representation of the temporal dynamics of promoter induction and repression.[10] This makes it particularly well-suited for studying transient responses to stimuli like MeJA.

Quantitative Data Summary

PromoterGene OriginReporter SystemExpression SystemMeJA TreatmentFold Induction (Approx.)Basal ExpressionReference
VSP1 Arabidopsis thalianaGUSStable Transgenic Arabidopsis50 µM MeJA10 - 50xLow[10]
PDF1.2 Arabidopsis thalianaGUSStable Transgenic Arabidopsis0.1 mM MeJA>100xVery Low[11]
JAZ2 Arabidopsis thalianaGFPTransient in Populus trichocarpa protoplastsMeJA (concentration not specified)Significant increaseLow[11]
PR1 Arabidopsis thalianaGUSStable Transgenic Arabidopsis0.5 mmol/L SA (inducer)~41xLow[14]
Synthetic (4xS) SyntheticGUSStable Transgenic ArabidopsisPathogen infection (inducer)HighLow[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of promoter analysis experiments. Below are protocols for key experiments cited in this guide.

Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana

This protocol is adapted from several sources and is a widely used method for rapid promoter analysis.[1][15][16]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying the promoter-reporter construct.

  • Agrobacterium strain carrying a viral suppressor of gene silencing (e.g., p19).

  • LB medium with appropriate antibiotics.

  • Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.

  • Nicotiana benthamiana plants (4-6 weeks old).

  • 1 mL needleless syringe.

Procedure:

  • Inoculate a starter culture of Agrobacterium containing your construct and the p19 construct in LB medium with antibiotics and grow overnight at 28°C with shaking.

  • The next day, use the starter culture to inoculate a larger volume of LB with antibiotics and grow until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the pellet in the infiltration medium to a final OD₆₀₀ of 0.5-1.0 for your construct and 0.3 for p19.

  • Incubate the bacterial suspension at room temperature for 2-3 hours in the dark to induce the virulence genes.

  • Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves of healthy N. benthamiana plants.

  • Analyze reporter gene expression 2-4 days post-infiltration.

Fluorometric GUS Assay (MUG Assay)

This quantitative assay measures GUS activity in plant extracts.[3][5][7]

Materials:

  • GUS Extraction Buffer: 50 mM NaPO₄ (pH 7.0), 10 mM DTT, 1 mM EDTA, 0.1% SDS, 0.1% Triton X-100.

  • MUG Assay Buffer: 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.

  • Stop Buffer: 0.2 M Na₂CO₃.

  • 4-MU standard solution for calibration.

  • Fluorometer.

Procedure:

  • Harvest plant tissue (e.g., leaf discs) and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and add GUS Extraction Buffer.

  • Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of the extract (e.g., using a Bradford assay).

  • Add a known amount of protein extract to pre-warmed MUG Assay Buffer.

  • Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 30, 60, 90 minutes).

  • Stop the reaction by adding the aliquot to the Stop Buffer.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate GUS activity as pmol of 4-MU produced per minute per mg of protein.

Firefly Luciferase Assay

This protocol outlines the measurement of firefly luciferase activity from plant cell lysates.[4][12][14]

Materials:

  • Cell Lysis Buffer (e.g., 1X Passive Lysis Buffer).

  • Luciferase Assay Reagent (containing luciferin (B1168401) and ATP).

  • Luminometer.

Procedure:

  • Harvest plant tissue and grind in liquid nitrogen.

  • Resuspend the powdered tissue in Cell Lysis Buffer.

  • Centrifuge to pellet debris and collect the supernatant.

  • Equilibrate the Luciferase Assay Reagent and the cell lysate to room temperature.

  • In a luminometer tube, add a specific volume of the cell lysate (e.g., 20 µL).

  • Place the tube in the luminometer.

  • Inject the Luciferase Assay Reagent (e.g., 100 µL) into the tube.

  • Measure the light emission (luminescence) over a defined period (e.g., 10 seconds).

  • Express the results as relative light units (RLU) per µg of protein. For dual-luciferase assays, a second reporter (e.g., Renilla luciferase) is used as an internal control to normalize the data.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_SCF SCF-COI1 Complex MeJA This compound (MeJA) COI1 COI1 (F-box protein) MeJA->COI1 binds to JAZ JAZ Proteins (Repressors) COI1->JAZ targets for degradation MYC2 MYC2/3/4 (Transcription Factors) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Promoter MeJA-Responsive Promoter (e.g., JAZ2, VSP1) MYC2->Promoter activates Gene Reporter Gene (GUS/LUC) Ub Ubiquitin Ub->JAZ Transcription Transcription

Caption: The core jasmonate signaling pathway leading to gene activation.

Experimental Workflow for Promoter Verification

Experimental_Workflow Cloning 1. Promoter Cloning (Isolate promoter and fuse to reporter gene) Transformation 2. Transformation (Introduce construct into plant system) Cloning->Transformation Transient Transient Expression (e.g., Agroinfiltration) Transformation->Transient fast Stable Stable Transformation (Generate transgenic lines) Transformation->Stable slow Treatment 3. MeJA Treatment (Apply MeJA to induce promoter) Transient->Treatment Stable->Treatment Assay 4. Reporter Gene Assay (Measure reporter activity) Treatment->Assay GUS GUS Assay (Histochemical/Fluorometric) Assay->GUS LUC Luciferase Assay (Luminometry) Assay->LUC Analysis 5. Data Analysis (Calculate fold induction) GUS->Analysis LUC->Analysis

Caption: A typical workflow for verifying a MeJA-responsive promoter.

Logical Comparison of Verification Systems

Logical_Comparison Start Promoter Verification ExpSystem Expression System? Start->ExpSystem Transient Transient (Fast, High-throughput) ExpSystem->Transient Speed needed Stable Stable (Consistent, Heritable) ExpSystem->Stable Long-term study RepSystem_T Reporter Gene? Transient->RepSystem_T RepSystem_S Reporter Gene? Stable->RepSystem_S GUS_T GUS (Spatial data, Sensitive) RepSystem_T->GUS_T Qualitative? LUC_T Luciferase (Temporal dynamics, Quantitative) RepSystem_T->LUC_T Quantitative? GUS_S GUS (Developmental studies) RepSystem_S->GUS_S Spatial/Stable? LUC_S Luciferase (Real-time monitoring) RepSystem_S->LUC_S Dynamic?

Caption: Decision tree for selecting a promoter verification system.

References

Unveiling the Metabolic Landscape: A Comparative Guide to Wild-Type vs. Methyl Jasmonate-Insensitive Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts governed by methyl jasmonate (MeJA) signaling is crucial for dissecting plant defense mechanisms and identifying novel bioactive compounds. This guide provides an objective comparison of the metabolome of wild-type plants and their this compound-insensitive counterparts, supported by experimental data and detailed protocols.

The phytohormone jasmonic acid and its volatile ester, this compound, are key regulators of a plant's response to a wide array of stresses, including herbivory and pathogen attack. These signaling molecules trigger a cascade of transcriptional and metabolic reprogramming, leading to the production of defense compounds. Mutants that are insensitive to this compound, such as those with a non-functional CORONATINE INSENSITIVE 1 (COI1) protein, the receptor for the active form of jasmonate, are invaluable tools for elucidating the specific metabolic pathways under jasmonate control.

Data Presentation: Metabolomic Perturbations in Response to Altered Jasmonate Signaling

The following table summarizes the significant changes in metabolite accumulation observed in Arabidopsis thaliana cell cultures overexpressing the jasmonate receptor COI1 compared to the wild-type (Ler).[1] While this represents a gain-of-function approach, it provides critical insights into the metabolic nodes directly influenced by enhanced jasmonate signaling. In contrast, studies on the jasmonate-insensitive jai1-1 mutant in tomato (the ortholog of coi1-1) have revealed a significant alteration in the metabolome, particularly during stamen development, including a premature increase in the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC).[2]

Metabolite ClassMetabolite NameFold Change (COI1-Overexpression vs. Wild-Type)Putative Role
Amino Acids ProlineIncreasedOsmoprotectant, stress response
ValineIncreasedProtein synthesis, precursor for other metabolites
IsoleucineIncreasedProtein synthesis, precursor to JA-Ile
ThreonineIncreasedProtein synthesis
Organic Acids Succinic acidIncreasedTricarboxylic acid (TCA) cycle intermediate
Fumaric acidIncreasedTricarboxylic acid (TCA) cycle intermediate
Malic acidIncreasedTricarboxylic acid (TCA) cycle intermediate
Sugars GlucoseDecreasedPrimary energy source
FructoseDecreasedPrimary energy source
Sucrose (B13894)IncreasedCarbon transport
Other Myo-inositolIncreasedSignal transduction, membrane precursor
PutrescineIncreasedPolyamines, stress response

Experimental Protocols: A Guide to Plant Metabolomics

Reproducible and robust experimental design is paramount for comparative metabolomics. Below are detailed methodologies for the key experiments cited in this guide.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Landsberg erecta, Ler) and a derivative line overexpressing COI1.[1]

  • Growth: Cell suspension cultures are maintained in Murashige and Skoog (MS) medium supplemented with sucrose and plant hormones (e.g., 2,4-Dichlorophenoxyacetic acid and kinetin). Cultures are grown under controlled conditions of light and temperature.[1]

Metabolite Extraction
  • Quenching: Plant cells are harvested by filtration and immediately frozen in liquid nitrogen to halt metabolic activity.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water, which allows for the separation of polar and non-polar metabolites.[1]

  • Homogenization: The frozen plant material is ground to a fine powder using a mortar and pestle or a bead beater. The extraction solvent is then added, and the mixture is vigorously vortexed.

  • Phase Separation: After centrifugation, the polar (methanol/water) and non-polar (chloroform) phases are separated. The polar phase contains primary metabolites like amino acids, organic acids, and sugars, while the non-polar phase contains lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for profiling primary metabolites after derivatization.

  • Derivatization: The dried polar extracts are derivatized in a two-step process. First, methoxyamination is performed using methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. This is followed by silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility of the metabolites.[1]

  • GC-MS System: Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup includes a DB-5MS capillary column.

  • Run Parameters: The injector temperature is typically set to 250°C, and the oven temperature is programmed with a gradient to separate the metabolites based on their boiling points. The mass spectrometer is operated in electron impact (EI) ionization mode.

  • Data Analysis: The resulting chromatograms are processed to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of a wide range of metabolites, including less volatile and thermally labile compounds like plant hormones and secondary metabolites.

  • Chromatography: Reverse-phase liquid chromatography is commonly used, with a C18 column to separate metabolites based on their polarity. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. Data can be acquired in both positive and negative ion modes to detect a wider range of compounds.

  • Data Analysis: Metabolite identification and quantification are achieved by comparing the accurate mass and fragmentation patterns (MS/MS) with authentic standards or spectral databases.

Mandatory Visualizations

jasmonate_signaling cluster_perception Jasmonate Perception cluster_response Transcriptional Response cluster_mutant Site of Mutation JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 JAZ->MYC2 represses SCF_COI1->JAZ targets Proteasome->MYC2 releases JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates coi1_mutant coi1 mutant (non-functional COI1)

Caption: Jasmonate signaling pathway and the impact of a coi1 mutation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Processing Plant_Material Wild-Type & Mutant Plants Harvesting Harvest & Quench in Liquid N2 Plant_Material->Harvesting Extraction Metabolite Extraction (Methanol/Chloroform/Water) Harvesting->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Normalization GC_MS->Data_Processing LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: A typical workflow for comparative metabolomics experiments.

References

Validating Gene Function in the Methyl Jasmonate Signaling Pathway: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of key genes in the methyl jasmonate signaling pathway. This guide provides a comparative overview of common validation techniques, supported by experimental data and detailed protocols.

The this compound (MeJA) signaling pathway is a critical component of plant defense and development, orchestrated by a core set of regulatory proteins. Validating the specific roles of genes within this pathway is fundamental to understanding its intricate mechanisms and for potential applications in crop improvement and drug discovery. This guide compares three widely used experimental methods for validating gene function in the MeJA pathway: Yeast Two-Hybrid (Y2H) for identifying protein-protein interactions, Co-Immunoprecipitation (Co-IP) for confirming these interactions in vivo, and Chromatin Immunoprecipitation (ChIP) for identifying the DNA targets of transcription factors.

The Core Signaling Cascade: COI1, JAZ, and MYC2

The central signaling module of the MeJA pathway involves three key players: the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of MeJA, JAZ proteins bind to and repress MYC2, preventing the transcription of jasmonate-responsive genes. Upon MeJA signaling, the bioactive form, jasmonoyl-isoleucine (JA-Ile), promotes the formation of a co-receptor complex between COI1 and JAZ. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby releasing MYC2 to activate downstream gene expression.

MeJA_Signaling_Pathway cluster_degradation JAZ Degradation MeJA This compound (MeJA) JAIle JA-Ile MeJA->JAIle Biosynthesis COI1 COI1 JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates Transcription Ub Ubiquitin Ub->JAZ

Comparison of Gene Validation Methods

The following table provides a comparative overview of the three primary methods used to validate the interactions and functions of COI1, JAZ, and MYC2.

Method Principle Strengths Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins ("bait" and "prey").- High-throughput screening for novel protein interactions.- Relatively simple and cost-effective.- High rate of false positives and false negatives.- Interactions occur in a non-native (yeast nucleus) environment.- Post-translational modifications may differ from plants.
Co-Immunoprecipitation (Co-IP) In vivo pull-down of a target protein and its interacting partners from a cell lysate using a specific antibody.- Confirms protein-protein interactions in a native cellular context.- Can identify members of a protein complex.- Requires a specific and high-quality antibody.- May not detect transient or weak interactions.- Cannot distinguish between direct and indirect interactions.
Chromatin Immunoprecipitation (ChIP) Identifies the DNA sequences that a specific transcription factor binds to in vivo by immunoprecipitating the protein-DNA complex.- Provides direct evidence of a transcription factor binding to a specific gene promoter.- Can be coupled with sequencing (ChIP-seq) for genome-wide analysis.- Requires a specific antibody that works for ChIP.- The presence of a binding site does not always correlate with gene regulation.- Can be technically challenging with low-abundance transcription factors.

Quantitative Data from Validation Experiments

The following tables summarize quantitative data from studies validating the interactions and functions of key MeJA signaling components.

Table 1: Yeast Two-Hybrid Analysis of COI1-JAZ Interaction

This table presents data from a yeast two-hybrid assay showing the interaction between COI1 and various JAZ proteins is dependent on the presence of coronatine (COR), a potent mimic of JA-Ile. The strength of the interaction is often assessed by the growth of yeast on selective media and the activity of a reporter gene like β-galactosidase.

BaitPreyConditionInteraction Strength (β-galactosidase activity)Reference
COI1JAZ1- CORNo interaction[1]
COI1JAZ1+ COR+++[1]
COI1JAZ3- CORNo interaction[1]
COI1JAZ3+ COR+++[1]
COI1JAZ9- CORNo interaction[1]
COI1JAZ9+ COR+++[1]

Interaction strength is represented qualitatively based on reported yeast growth on selective media.

Table 2: In Vitro Binding Affinity of COI1-JAZ Complex

This table shows the dissociation constant (Kd) for the binding of tritium-labeled coronatine to the COI1-JAZ co-receptor complex, indicating a high-affinity interaction.

Protein ComplexLigandKd (nM)Reference
COI1-ASK1 + JAZ1[3H]-coronatine48 ± 13[2]
COI1-ASK1 + JAZ6[3H]-coronatine68 ± 15[2]
Table 3: Quantitative RT-PCR Analysis of MeJA-Responsive Genes

This table illustrates the change in expression of MeJA-responsive genes in wild-type (WT) and various mutant backgrounds, demonstrating the regulatory role of COI1, JAZ, and MYC2.

GeneGenotypeTreatmentFold Change (vs. untreated WT)Reference
VSP2WT+ MeJA~25[3]
VSP2coi1+ MeJA~1[3]
VSP2myc2+ MeJA~5[4]
PDF1.2WT+ MeJA~150[5]
PDF1.2myc2+ MeJA~300[5]
LOX2WT+ MeJA~40[5]
LOX2myc2+ MeJA~10[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay

Y2H_Workflow cluster_prep Plasmid Construction Bait Gene of Interest 1 (e.g., COI1) + DNA Binding Domain (BD) Yeast_Transform Co-transform Yeast Strain Bait->Yeast_Transform Prey Gene of Interest 2 (e.g., JAZ) + Activation Domain (AD) Prey->Yeast_Transform Selection Plate on Selective Media (-Leu, -Trp) Yeast_Transform->Selection Interaction_Test Plate on Reporter Media (-His, +Aureobasidin A) Selection->Interaction_Test Result Growth indicates Protein Interaction Interaction_Test->Result

Principle: This technique detects protein-protein interactions by reconstituting a functional transcription factor in yeast. A "bait" protein is fused to a DNA-binding domain (BD), and a "prey" protein is fused to an activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene, which allows yeast to grow on selective media.

Protocol:

  • Vector Construction: Clone the coding sequence of the bait protein (e.g., COI1) into a BD vector and the prey protein (e.g., a JAZ protein) into an AD vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold).

  • Selection for Plasmids: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies onto a higher stringency selective medium, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and containing Aureobasidin A.

  • Data Analysis: Growth on the high-stringency medium indicates a positive interaction. The strength of the interaction can be further quantified using a β-galactosidase assay.

Co-Immunoprecipitation (Co-IP)

CoIP_Workflow Lysate Prepare Protein Lysate from Plant Tissue Antibody Incubate with Antibody against Bait Protein Lysate->Antibody Beads Add Protein A/G Magnetic Beads Antibody->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Protein Complex Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Principle: Co-IP is used to identify in vivo protein-protein interactions. An antibody specific to a target protein ("bait") is used to pull down the bait protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be pulled down. The entire complex is then analyzed to identify the interacting proteins.

Protocol:

  • Protein Extraction: Homogenize plant tissue (e.g., Arabidopsis seedlings) in ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation: Add a specific antibody against the bait protein (e.g., anti-MYC2) to the protein extract and incubate to allow the antibody to bind to its target.

  • Complex Capture: Add Protein A/G magnetic beads to the mixture and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait and putative prey proteins (e.g., anti-MYC2 and anti-JAZ). The presence of the prey protein in the immunoprecipitated sample confirms the interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Crosslink Crosslink Proteins to DNA with Formaldehyde (B43269) Lyse Lyse Cells and Isolate Chromatin Crosslink->Lyse Shear Shear Chromatin (Sonication or Enzymatic) Lyse->Shear IP Immunoprecipitate with Antibody against Transcription Factor (e.g., MYC2) Shear->IP Reverse Reverse Crosslinks and Purify DNA IP->Reverse Analysis Analyze DNA by qPCR or Sequencing (ChIP-seq) Reverse->Analysis

Principle: ChIP is used to determine the genomic regions that a specific transcription factor binds to in vivo. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody against the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by qPCR or high-throughput sequencing (ChIP-seq).

Protocol:

  • Cross-linking: Treat plant material with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Isolate nuclei and lyse them to release chromatin.

  • Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-MYC2).

  • Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted complexes.

  • DNA Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to a putative target gene promoter or by next-generation sequencing (ChIP-seq) to identify binding sites across the genome.

Conclusion

The validation of gene function is a multi-faceted process that often requires the use of complementary experimental approaches. For the MeJA signaling pathway, Yeast Two-Hybrid assays are invaluable for initial screening of protein-protein interactions, while Co-Immunoprecipitation provides crucial in vivo confirmation. Chromatin Immunoprecipitation is the definitive method for identifying the direct downstream targets of key transcription factors like MYC2. By combining the data from these and other techniques, researchers can build a comprehensive understanding of the molecular events that govern this vital plant signaling pathway.

References

The Double-Edged Sword: A Comparative Guide to Methyl Jasmonate's Effects on Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of methyl jasmonate (MeJA) across different plant species is critical for harnessing its potential in agriculture and pharmacology. This guide provides a comparative overview of MeJA's physiological and biochemical impacts, supported by experimental data and detailed protocols.

This compound (MeJA), a volatile organic compound, is a key signaling molecule in plants, mediating a wide array of responses to both biotic and abiotic stresses.[1][2][3] Its application can trigger defense mechanisms, influence growth and development, and, most notably, stimulate the production of valuable secondary metabolites.[4][5][6] However, the nature and intensity of these responses are highly dependent on the plant species, the concentration of MeJA applied, and the specific experimental conditions.

Physiological Responses to this compound: A Balancing Act

Exogenous application of MeJA often leads to significant physiological changes in plants. While these responses are part of a plant's defense strategy, they can sometimes come at the cost of growth and development.

Common physiological effects include the induction of stomatal closure, which has been observed in a variety of species including Arabidopsis thaliana, Hordeum vulgare, and Nicotiana glauca.[7] This response helps plants conserve water but can also limit photosynthesis.[8]

Growth parameters are also sensitive to MeJA treatment. Studies on soybean (Glycine max), tomato (Solanum lycopersicum), and sunflower (Helianthus annuus) have shown that higher concentrations of MeJA can lead to decreased plant height and biomass.[9] Conversely, MeJA can also stimulate the development of physical defenses, such as increasing the density of leaf trichomes in these same species.[9] The effects on root growth, flowering, and senescence are also widely documented, though they can be either inhibitory or stimulatory depending on the plant and concentration.[2][10][11]

Elicitation of Secondary Metabolites: A Goldmine for Drug Discovery

One of the most researched and commercially relevant applications of MeJA is its role as an elicitor of secondary metabolite production.[4][5][6] These compounds are often the source of a plant's medicinal properties, and enhancing their yield is a key goal for pharmaceutical and nutraceutical industries.

MeJA has been shown to be a potent elicitor across a diverse range of plant families and compound classes. For instance, it can significantly boost the accumulation of alkaloids, flavonoids, terpenoids, and phenolic compounds.[5] The response is often dramatic, with reports of multi-fold increases in target metabolites. For example, in hairy root cultures of Solanum trilobatum, MeJA treatment resulted in a 6.5-fold increase in the alkaloid solasodine.[4] Similarly, Isatis tinctoria hairy root cultures exhibited an 11-fold increase in flavonoid production when treated with MeJA.[4][12]

The following tables summarize quantitative data on the effects of MeJA on various plant species, highlighting the diversity of responses.

Table 1: Physiological Effects of this compound on Various Plant Species
Plant SpeciesMeJA ConcentrationObserved EffectReference
Glycine max (Soybean)0.1 - 2.5 mMDecreased plant height and biomass; Increased leaf trichome density[9]
Solanum lycopersicum (Tomato)0.1 - 2.5 mMDecreased plant height and biomass; Increased leaf trichome density and cuticle thickness[9]
Helianthus annuus (Sunflower)0.1 - 2.5 mMDecreased plant height and biomass; Increased leaf trichome density; Decreased cuticle thickness[9]
Oryza sativa (Rice)Overexpression of AtJMTReduced grain yield, altered spikelet development[11]
Cucumis sativus (Cucumber)5 - 20 mMStomatal closure, induction of volatile emissions[8]
Table 2: MeJA-Induced Secondary Metabolite Accumulation in Different Plant Species
Plant SpeciesPlant MaterialMeJA ConcentrationSecondary MetaboliteFold Increase/YieldReference
Panax ginsengHairy root culturesNot specifiedGinsenosidesIncreased transcription of biosynthetic genes[4]
Glycyrrhiza glabra (Licorice)Plantlets0.1, 1, 2 mMTriterpenoidsIncreased expression of biosynthetic enzymes[4]
Solanum trilobatumHairy root cultures4 µMSolasodine (alkaloid)6.5-fold[4]
Isatis tinctoriaHairy root cultures179.54 µMFlavonoids11-fold[4][12]
Centella asiaticaHairy root cultures400 µMTriterpenoids60.25 mg/g DW[4][12]
Taxus x mediaCallus cultures100 µMPaclitaxelFrom 2.37 to 90 µg/g DW[4]
Chinese ChivesSubstrate-grown500 µMPhenolic compounds2.8-47% increase[13]
Salvia yangiiLeaves150 µMRosmarinic Acid, Total Phenolics, Total FlavonoidsSignificant increase[14]
Salvia abrotanoidesLeaves150 µMRosmarinic Acid, Total Phenolics, Total FlavonoidsSignificant increase[14]
Rhododendron fortuneiPetals200 µmol·L⁻¹Volatile Organic Compounds248 upregulated, 181 downregulated[15]

Experimental Protocols

The successful application of MeJA as an elicitor requires careful optimization of the experimental protocol. Below are generalized methodologies for key experiments.

General Protocol for MeJA Elicitation in Plant Cell/Organ Cultures
  • Establishment of Culture: Initiate and stabilize the desired plant culture (e.g., hairy roots, cell suspension, or callus) in a suitable growth medium under sterile conditions.

  • Preparation of MeJA Stock Solution: Prepare a stock solution of MeJA (typically 10-100 mM) in a suitable solvent like ethanol (B145695) or DMSO. Further dilute this stock solution with sterile distilled water or culture medium to achieve the desired final concentrations.

  • Elicitation: Add the diluted MeJA solution to the plant cultures. The final concentration can range from micromolar to millimolar levels, depending on the plant species and the target response.[4][9] A control group without MeJA should be maintained.

  • Incubation: Incubate the treated and control cultures under the same environmental conditions (light, temperature) for a specific duration. The incubation period can vary from a few hours to several weeks.

  • Harvesting and Analysis: Harvest the plant material and/or the culture medium. Analyze for the desired parameters, such as secondary metabolite content (using HPLC, GC-MS, etc.), gene expression levels (using qRT-PCR), or physiological changes.

General Protocol for Foliar Application of MeJA on Whole Plants
  • Plant Growth: Grow the plants to a desired developmental stage under controlled environmental conditions (e.g., greenhouse or growth chamber).

  • Preparation of MeJA Solution: Prepare an aqueous solution of MeJA at the desired concentration. A surfactant (e.g., Tween 20 or Triton X-100) is often added to ensure even spreading on the leaf surface.

  • Application: Spray the MeJA solution evenly onto the foliage of the plants until the leaves are fully moist but without significant runoff. Control plants should be sprayed with a solution containing only water and the surfactant.

  • Post-Treatment Period: Keep the treated and control plants under the same environmental conditions for the duration of the experiment.

  • Sampling and Analysis: Collect tissue samples (e.g., leaves, roots, stems) at specific time points after treatment for physiological, biochemical, or gene expression analysis.

Signaling Pathways and Experimental Workflows

The effects of MeJA are mediated through a complex signaling cascade. Understanding this pathway is crucial for interpreting experimental results and for targeted genetic engineering approaches.

MeJA_Signaling_Pathway MeJA This compound (MeJA) JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binding JAZ JAZ Proteins (Repressors) SCF_COI1->JAZ Recruitment MYC2 MYC2/Other TFs (Transcription Factors) JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Responsive_Genes Jasmonate-Responsive Genes MYC2->JA_Responsive_Genes Activation Responses Physiological & Biochemical Responses (e.g., Secondary Metabolite Production, Defense) JA_Responsive_Genes->Responses

Figure 1. Simplified MeJA signaling pathway.

The experimental workflow for studying MeJA effects typically involves a series of steps from treatment to data analysis.

Experimental_Workflow Plant_Material Plant Material Selection (Species, Tissue, Growth Stage) MeJA_Treatment MeJA Treatment (Concentration, Duration, Application Method) Plant_Material->MeJA_Treatment Control_Group Control Group (Mock Treatment) Plant_Material->Control_Group Sampling Sampling (Time-course) MeJA_Treatment->Sampling Control_Group->Sampling Physiological_Analysis Physiological Analysis (Growth, Photosynthesis, etc.) Sampling->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (Metabolite Profiling - HPLC, GC-MS) Sampling->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Gene Expression - qRT-PCR, RNA-Seq) Sampling->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Figure 2. General experimental workflow for MeJA studies.

References

Cross-Validation of Methyl Jasmonate Bioassays with Chemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity and concentration of methyl jasmonate (MeJA) is crucial for a variety of applications, from agriculture to cancer research.[1][2][3] This guide provides a comprehensive comparison of common bioassays and chemical analysis techniques used to quantify MeJA, supported by experimental data and detailed protocols to facilitate cross-validation.

The biological effects of jasmonates, including MeJA, are tied to their chemical structure and interaction with cellular receptors.[4] Validating the results of bioassays with precise chemical analysis is therefore essential to avoid misinterpretation of experimental outcomes.[4] This guide explores the cross-validation of a representative plant-based bioassay with widely used analytical chemistry methods.

Data Presentation: Comparative Analysis

The following tables summarize quantitative data comparing the performance of a typical MeJA bioassay with standard chemical analysis techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of MeJA Quantification Methods

ParameterPlant-Based Bioassay (e.g., Root Growth Inhibition)HPLC-UVGC-MS
Principle Measures a biological response to MeJASeparates compounds based on polarity, detects UV absorbanceSeparates volatile compounds, identifies by mass-to-charge ratio
Typical Sensitivity Nanomolar to micromolar rangePicomolar to nanomolar rangeFemtomolar to picomolar range
Limit of Detection (LOD) ~10-100 ng/g fresh weight~5 pmol1.5 ppb (~1.3 ng)[5]
Limit of Quantitation (LOQ) Variable, depends on specific assay~15 nmol0.856 ng/mL[6]
Specificity Can be influenced by other signaling moleculesModerate to high, dependent on chromatographic resolutionVery high, based on mass spectral fragmentation
Throughput Low to mediumMediumMedium to high (with automation)[5]
Cost per Sample LowMediumHigh
Expertise Required Plant biology, aseptic techniquesAnalytical chemistry, chromatographyAnalytical chemistry, mass spectrometry

Table 2: Correlation of Bioassay and Chemical Analysis Results

Study TypeBioassay MeasurementChemical Analysis MethodCorrelation Coefficient (r)Reference
Plant Stress ResponseInhibition of root growthHPLC> 0.95Hypothetical Data
Anticancer ActivityCancer cell viability reductionLC-MS/MS> 0.90[1]
Plant Sample AnalysisMonoclonal antibody-based ELISAHPLCGood correlation reported[7][8]

Experimental Protocols

Detailed methodologies for a representative bioassay and a standard chemical analysis technique are provided below.

Plant-Based Bioassay: Arabidopsis thaliana Root Growth Inhibition

This bioassay quantifies the biological activity of MeJA by measuring its inhibitory effect on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • Petri dishes (9 cm)

  • This compound stock solution (in ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution with 0.05% Triton X-100. Rinse seeds 4-5 times with sterile water.

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar solution and sow them on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of MeJA concentrations (e.g., 0, 0.5, 1, 5, 10, 50 µM). The final ethanol concentration should be kept below 0.1% in all plates, including the control.

  • Seedling Transfer: Carefully transfer uniformly sized seedlings from the germination plates to the MeJA-containing plates.

  • Incubation: Place the plates vertically in the growth chamber for an additional 5-7 days.

  • Data Collection: Measure the length of the primary root for at least 15 seedlings per treatment.

  • Analysis: Calculate the average root length and standard deviation for each concentration. Plot the root length against MeJA concentration to determine the dose-response curve and the IC50 value (the concentration that causes 50% inhibition of root growth).

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise quantification of MeJA in plant tissues.[9]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., dihydro-methyl jasmonate)

  • GC-MS system with a suitable capillary column (e.g., DB-5)[9]

  • Solid-phase microextraction (SPME) device (optional, for headspace analysis)[5]

Procedure:

  • Sample Preparation: Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add a known amount of the internal standard to the powdered tissue. Extract the sample with dichloromethane by vortexing, followed by centrifugation to pellet the debris.

  • Drying: Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates MeJA from other volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of MeJA (e.g., m/z 224, 151, 83) and the internal standard.

  • Quantification: Create a standard curve by analyzing known concentrations of authentic MeJA standard. Calculate the concentration of MeJA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

The following diagrams illustrate the this compound signaling pathway and a comparative experimental workflow.

jasmonate_signaling_pathway cluster_nucleus Nucleus stimulus Wounding/ Herbivory biosynthesis JA Biosynthesis (in Chloroplast/ Peroxisome) stimulus->biosynthesis initiates ja Jasmonic Acid (JA) biosynthesis->ja meja This compound (MeJA) ja->meja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile jmt JMT jmt->ja converts jmt->meja coi1 COI1 ja_ile->coi1 binds to jar1 JAR1 jar1->ja_ile conjugates jaz JAZ Proteins coi1->jaz targets proteasome 26S Proteasome coi1->proteasome recruits myc2 MYC2 (Transcription Factor) jaz->myc2 represses response JA-Responsive Gene Expression (e.g., Defense, Growth Inhibition) myc2->response activates proteasome->jaz degradation

Caption: Simplified Jasmonate Signaling Pathway.

cross_validation_workflow cluster_bioassay Bioassay Arm cluster_chemical Chemical Analysis Arm start Start: Plant Sample (e.g., Treated with Inducer) bio_extract Prepare Crude Extract or Apply Tissue Directly start->bio_extract chem_extract Solvent Extraction & Purification start->chem_extract bio_assay Perform Bioassay (e.g., Root Growth, Cell Viability) bio_extract->bio_assay bio_measure Measure Biological Response bio_assay->bio_measure bio_result Result: Biological Activity (e.g., IC50) bio_measure->bio_result compare Cross-Validation: Correlate Results bio_result->compare chem_analyze Analyze via GC-MS/HPLC chem_extract->chem_analyze chem_quantify Quantify Against Standard Curve chem_analyze->chem_quantify chem_result Result: Concentration (e.g., ng/g FW) chem_quantify->chem_result chem_result->compare

Caption: Experimental Workflow for Cross-Validation.

References

Quantitative comparison of volatile emissions induced by methyl jasmonate and herbivory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the quantitative and qualitative differences in volatile organic compounds (VOCs) induced by exogenous methyl jasmonate application versus direct herbivory. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Plants, when faced with biotic stressors like herbivory, release a complex blend of volatile organic compounds (VOCs). These emissions serve as a crucial defense mechanism, attracting natural enemies of the herbivores and signaling to neighboring plants. This compound (MeJA), a plant hormone, is deeply involved in this response and is often used experimentally to induce a similar defense state. While MeJA treatment and herbivory trigger overlapping responses, significant quantitative and qualitative differences exist in the resulting volatile profiles. Understanding these differences is critical for researchers in chemical ecology, plant science, and for professionals in drug development exploring natural product-based solutions.

Quantitative Comparison of Volatile Emissions

The application of MeJA and actual herbivory both lead to a significant increase in the total emission of VOCs compared to undamaged control plants.[1][2] However, the composition and relative abundance of these volatiles can differ substantially. Herbivory often results in a more complex blend of VOCs, including compounds released from physical damage to storage structures, which are not induced by MeJA alone.[3][4][5]

Plant SpeciesInducing AgentKey Quantitative FindingsReference
Iva frutescens (Marsh Elder)Herbivory (Paria aterrima)42 VOCs detected from wounded plants vs. 8 from unwounded.[1][6]
This compound28 VOCs detected from MeJA treated plants vs. 8 from untreated.[1][6]
Quercus pyrenaica (Pyrenean Oak)HerbivoryOverall emission of volatiles did not significantly differ from MeJA-treated trees but was higher than control trees.[2]
This compoundShowed a more significant reaction in releasing several specific compounds compared to herbivore-induced trees.[2]
Cotton (Gossypium hirsutum)Herbivory (Spodoptera exigua)Induced the release of stored terpenes (α-pinene, β-pinene, α-humulene, (E)-β-caryophyllene) due to physical gland disruption.[3][4][5]
This compoundInduced the emission of the same de novo synthesized volatile compounds as herbivory but did not cause the release of stored terpenes.[3][4][5]
Lima Bean (Phaseolus lunatus)Herbivory (Spodoptera exigua, Mythimna separata)Volatile profile was qualitatively and quantitatively similar to that induced by aqueous jasmonic acid (JA) treatment.[7]
Jasmonic Acid (JA)Induced a volatile profile that mimicked caterpillar damage.[7]
Herbivory (Tetranychus urticae)Induced a volatile profile that was more similar to a combined treatment of JA and methyl salicylate (B1505791) (MeSA).[7]

Experimental Protocols

The methodologies employed to collect, identify, and quantify plant volatiles are critical for the reproducibility and comparison of results. Below are summaries of typical experimental protocols.

Plant Material and Growth Conditions
  • Plant Species: Studies have utilized a variety of plants, including Iva frutescens, Pyrenean oak, and cotton (cv. Deltapine 5415).[1][2][3][4][5]

  • Growth: Plants are typically grown in controlled environments such as greenhouses or growth chambers with specified potting mixtures, fertilization schedules, and photoperiods.[3]

Induction of Volatile Emissions
  • Herbivory: Specific herbivores are introduced to the plants. For instance, the specialist leaf beetle Paria aterrima has been used on Iva frutescens, and beet armyworm larvae (Spodoptera exigua) on cotton.[1][3][4][5] The duration of herbivore feeding is a controlled parameter.

  • This compound Application: MeJA is typically applied exogenously. This can be done by dissolving it in a carrier solvent (e.g., lanolin) and applying it to the leaves or by exposing the plant to MeJA vapor.

Volatile Collection and Analysis
  • Headspace Collection: Volatiles are collected from the air surrounding the plant or a specific leaf, a technique known as headspace sampling. This can be done using static or dynamic methods.[8][9]

    • Static Headspace: Involves enclosing the plant material in a sealed container and allowing the volatiles to accumulate in the headspace before being sampled, often with a solid-phase microextraction (SPME) fiber.[8][9]

    • Dynamic Headspace (Push-Pull): A continuous stream of purified air is passed over the plant material, and the exiting air is pulled through an adsorbent trap to collect the volatiles.[8]

  • Analysis: The collected volatiles are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] This technique separates the individual compounds in the volatile blend and allows for their identification and quantification.

Signaling Pathways and Experimental Workflow

The release of volatiles is a complex process initiated by the recognition of stress, leading to a cascade of intracellular signaling events.

Signaling Pathways

Herbivory and MeJA application trigger the jasmonate signaling pathway, a crucial component of the plant's defense system.[12][13]

Experimental_Workflow Plant_Acclimation Plant Acclimation Treatment_Groups Creation of Treatment Groups (Control, Herbivory, MeJA) Plant_Acclimation->Treatment_Groups Induction Induction Period Treatment_Groups->Induction Volatile_Collection Volatile Collection (e.g., Dynamic Headspace) Induction->Volatile_Collection Sample_Analysis Sample Analysis (GC-MS) Volatile_Collection->Sample_Analysis Data_Processing Data Processing & Statistical Analysis Sample_Analysis->Data_Processing Results Quantitative & Qualitative Comparison of VOC Profiles Data_Processing->Results

References

Validating Protein-Protein Interactions in the Methyl Jasmonate Signaling Cascade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) within the methyl jasmonate (MeJA) signaling cascade is paramount for elucidating plant defense mechanisms and identifying potential targets for therapeutic intervention. This guide provides a comparative overview of key experimental techniques used to validate these interactions, supported by experimental data and detailed protocols.

The MeJA signaling pathway is a crucial component of a plant's response to biotic and abiotic stresses.[1][2] At the core of this pathway lies a series of dynamic protein-protein interactions that regulate the expression of defense-related genes. The key players include the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[3][4][5][6] In the absence of MeJA, JAZ proteins bind to and repress MYC2, thereby inhibiting the transcription of jasmonate-responsive genes.[3][5][6] Upon stress signals, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[4][5][7] This degradation liberates MYC2, allowing it to activate the expression of target genes.[3][5]

This guide will delve into the primary methods used to validate these critical interactions: Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Co-immunoprecipitation (Co-IP).

The this compound Signaling Pathway

The following diagram illustrates the core protein-protein interactions in the MeJA signaling cascade.

MeJA_Signaling_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State (- MeJA) cluster_active Active State (+ MeJA) COI1 COI1 JAZ JAZ COI1->JAZ Binds SCF SCF Complex COI1->SCF Part of MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation MED25 MED25 MYC2->MED25 Interacts with JA_responsive_genes JA-responsive Genes MED25->JA_responsive_genes Activates Transcription MeJA MeJA-Ile MeJA->COI1 Promotes Interaction

Caption: A simplified diagram of the this compound (MeJA) signaling pathway.

Comparison of Protein-Protein Interaction Validation Techniques

The validation of protein-protein interactions is crucial for confirming the connections within the MeJA signaling cascade. Below is a comparison of three widely used techniques.

TechniquePrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) Based on the reconstitution of a functional transcription factor in yeast. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein is fused to an activation domain (AD). Interaction between bait and prey brings the DBD and AD into proximity, activating reporter gene expression.[8][9][10]- High-throughput screening of entire libraries.[10][11] - Detects weak and transient interactions.[8] - Relatively simple and cost-effective.[11]- High rate of false positives and false negatives. - Interactions are detected in a non-native (yeast) nucleus. - Some proteins cannot be expressed or correctly folded in yeast.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to the proteins of interest. If the proteins interact, the fragments are brought close enough to reconstitute the fluorescent protein, producing a detectable signal.[12][13][14]- In vivo visualization of protein interactions in their native cellular context.[13][15] - Provides information on the subcellular localization of the interaction.[13][15] - Can detect transient or weak interactions.- The fluorescent protein fragments can be large and may interfere with the interaction.[15] - The association of the fragments can be irreversible, potentially trapping transient interactions. - Requires specialized microscopy equipment.[16]
Co-immunoprecipitation (Co-IP) An antibody against a specific "bait" protein is used to pull it out of a cell lysate. If other "prey" proteins are bound to the bait, they will be co-precipitated. The presence of the prey protein is then detected, typically by Western blotting.[17][18][19]- Detects interactions between proteins in their native cellular environment and at endogenous expression levels.[18][19] - Can be used to identify unknown interaction partners when coupled with mass spectrometry.[18][20] - Provides strong evidence for in vivo interactions.- Can be technically challenging, especially with plant tissues due to cell walls and secondary metabolites.[18] - May not detect weak or transient interactions that are lost during the washing steps. - Dependent on the availability of a specific antibody for the bait protein.[20]

Validated Protein-Protein Interactions in the MeJA Signaling Pathway

The following table summarizes key validated protein-protein interactions in the MeJA signaling cascade, along with the experimental methods used for their validation and available quantitative data.

Interacting ProteinsValidation Method(s)Quantitative Data (Binding Affinity, Kd)Reference(s)
COI1 - JAZ Y2H, Pull-down, Co-IP-[4][5]
JAZ - MYC2 Y2H, Co-IP-[4][5][21]
JAZ - JAZ (homo- and heterodimerization)Y2H, Pull-down-[22]
MYC3 - MED25 Biochemical assaysKd: Varies based on specific domains, generally in the micromolar range.[23][24]
JAZ - NINJA Y2H, Co-IP-[3][4]
NINJA - TPL Co-IP-[4]
JAZ - DELLA Y2H-[21]
JAM1 - JAZ3/JAZ12 Y2H-[25][26]
JAM2 - JAZ12 Y2H-[25][26]
JAZ1 - ABI1 Y2H-[27]
JAZ1 - PYL4 Y2H-[27]
JAZ - ABI3 BiFC, Co-IP-[28]

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions.[8][11]

Y2H_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection and Screening Bait_Prep Clone Gene of Interest into Bait Vector (pGBKT7) (fused to DNA-Binding Domain) Transformation Co-transform Yeast with Bait and Prey Plasmids Bait_Prep->Transformation Prey_Prep Clone Interacting Partner into Prey Vector (pGADT7) (fused to Activation Domain) Prey_Prep->Transformation Yeast_Strain Saccharomyces cerevisiae (e.g., AH109, Y2HGold) Selection Plate on Selective Media (-Leu, -Trp) Transformation->Selection Screening Plate on High-Stringency Selective Media (-Leu, -Trp, -His, -Ade) + X-α-Gal Selection->Screening Result Growth and Blue Color Indicate Interaction Screening->Result

Caption: A workflow diagram for a Yeast Two-Hybrid (Y2H) assay.

Protocol:

  • Vector Construction: The coding sequences of the "bait" and "prey" proteins are cloned into separate Y2H vectors, creating fusions with the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively.

  • Yeast Transformation: A suitable yeast strain is co-transformed with the bait and prey plasmids.

  • Selection: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

  • Interaction Screening: Colonies are then plated on a more stringent selective medium (e.g., lacking histidine and adenine) and often containing a chromogenic substrate (e.g., X-α-Gal). Growth and color development on this medium indicate a positive interaction.

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC allows for the direct visualization of protein interactions in living cells.[12][13][14]

BiFC_Workflow cluster_prep Construct Preparation cluster_expression Transient Expression cluster_analysis Analysis Construct1 Fuse Protein A to N-terminal fragment of YFP Agro Transform Agrobacterium with BiFC constructs Construct1->Agro Construct2 Fuse Protein B to C-terminal fragment of YFP Construct2->Agro Infiltration Co-infiltrate Nicotiana benthamiana leaves Incubation Incubate plants for 2-3 days Infiltration->Incubation Microscopy Visualize YFP fluorescence using confocal microscopy Incubation->Microscopy Result Fluorescence indicates protein interaction and localization Microscopy->Result

Caption: A workflow diagram for a Bimolecular Fluorescence Complementation (BiFC) assay.

Protocol:

  • Vector Construction: The proteins of interest are fused to the N-terminal and C-terminal non-fluorescent fragments of a fluorescent protein (e.g., YFP).

  • Transient Expression: The constructs are introduced into plant cells, commonly via Agrobacterium-mediated transient expression in Nicotiana benthamiana leaves.[15][29]

  • Incubation: The infiltrated plants are incubated for 2-3 days to allow for protein expression and interaction.

  • Microscopy: The infiltrated leaf tissue is then visualized using a confocal microscope to detect the reconstituted fluorescent signal. The location of the signal within the cell provides information on the subcellular localization of the interaction.[15]

Co-immunoprecipitation (Co-IP) Assay

Co-IP is a powerful technique to validate protein interactions in their native cellular environment.[17][18][19]

CoIP_Workflow Lysate_Prep 1. Prepare Protein Lysate from Plant Tissue Antibody_Incubation 2. Incubate Lysate with Antibody against Bait Protein Lysate_Prep->Antibody_Incubation Bead_Capture 3. Add Protein A/G Beads to Capture Antibody-Antigen Complex Antibody_Incubation->Bead_Capture Wash 4. Wash Beads to Remove Non-specific Binding Bead_Capture->Wash Elution 5. Elute Bound Proteins from Beads Wash->Elution Analysis 6. Analyze Eluted Proteins by Western Blot Elution->Analysis

References

A Comparative Analysis of Methyl Jasmonate and Salicylic Acid Signaling in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phytohormones methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are central players in the intricate signaling networks that govern plant defense responses. While both are crucial for plant immunity, they typically mediate resistance to different types of pathogens and often exhibit a complex, frequently antagonistic, relationship. This guide provides an objective comparison of their signaling pathways, supported by experimental data, to aid researchers in dissecting these critical networks for applications in crop protection and drug development.

Core Signaling Pathways: A Comparative Overview

The signaling cascades of MeJA and SA, while distinct, share the common goal of activating downstream defense responses through transcriptional reprogramming.

This compound (MeJA) Signaling: The MeJA pathway is primarily activated in response to necrotrophic pathogens and herbivorous insects.[1] The core of this pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of a stimulus, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon stress, the bioactive form, jasmonoyl-isoleucine (JA-Ile), is synthesized and acts as a ligand, binding to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the transcription factors to activate the expression of jasmonate-responsive genes.[1]

Salicylic Acid (SA) Signaling: The SA pathway is predominantly induced by biotrophic and hemi-biotrophic pathogens.[1] A key regulator in this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. Following pathogen challenge, SA accumulation leads to a change in the cellular redox state, resulting in the monomerization of NPR1. These monomers then translocate to the nucleus where they interact with TGA transcription factors to induce the expression of SA-responsive defense genes, including the Pathogenesis-Related (PR) genes.[2]

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Nuclear Translocation TGA TGA Transcription Factors PR_Genes Pathogenesis-Related (PR) Genes Defense_Response Defense Response SA Salicylic Acid

Methyl_Jasmonate_Signaling_Pathway cluster_nucleus Nucleus cluster_ubiquitination Ubiquitination & Degradation JAZ JAZ Repressor MYC2 MYC2 Transcription Factor JA_Genes JA-Responsive Genes Defense_Response Defense Response SCF_COI1 SCF-COI1 Complex JAZ_Ub JAZ-Ub Proteasome 26S Proteasome JA_Ile JA-Isoleucine JA_Ile->SCF_COI1 Binds to COI1 MeJA This compound MeJA->JA_Ile Conversion

Quantitative Comparison of Gene and Protein Expression

Transcriptomic and proteomic analyses reveal distinct sets of genes and proteins regulated by MeJA and SA, as well as a significant overlap, indicating crosstalk between the two pathways.

Transcriptomic Data Summary

A comparative transcriptome analysis in poplar treated with MeJA and SA revealed a substantial number of differentially expressed genes (DEGs).[3]

TreatmentDifferentially Expressed Genes (DEGs)Reference
This compound (MeJA)3,930[3]
Salicylic Acid (SA)6,226[3]

These findings highlight that both hormones induce significant transcriptional reprogramming, with SA affecting a larger set of genes in this particular study.[3] Further analysis often reveals that genes upregulated by one hormone are frequently downregulated by the other, providing a molecular basis for their antagonistic relationship.[4][5]

Proteomic Data Summary

A study in Arabidopsis thaliana identified proteins that were differentially expressed upon treatment with SA, JA, or a combination of both.[4]

TreatmentNumber of Differentially Expressed ProteinsKey Protein FunctionsReference
Salicylic Acid (SA)Overexpressed in a few casesResponse to stress, metabolic processes[4]
Jasmonic Acid (JA)Induced in most casesOxidative stress, biotic/abiotic stress[4]
SA + JA CombinationNegative crosstalk observedReprogramming of transcriptome[4]

The proteomic data corroborates the transcriptomic findings, showing that JA is a potent inducer of stress-related proteins, and that a combined treatment often results in a negative crosstalk, where the effect of JA is dampened by the presence of SA.[4]

Crosstalk Between MeJA and SA Signaling

The interaction between the MeJA and SA pathways is a critical aspect of the plant's ability to fine-tune its defense responses. This crosstalk is predominantly antagonistic, although synergistic interactions have also been reported.[2][6]

Antagonistic Crosstalk: The most common form of interaction is mutual antagonism. For instance, the activation of the SA pathway often leads to the suppression of JA-responsive genes.[7] This is thought to be an adaptive mechanism to prioritize defense against the most pressing threat, as the metabolic cost of maintaining both defense systems simultaneously is high. Several molecular players, including transcription factors from the WRKY and TGA families, as well as NPR1, are implicated as nodes of convergence for this crosstalk.[2]

Synergistic Crosstalk: Under certain conditions, MeJA and SA can act synergistically to enhance plant defense. The outcome of their interaction can be dependent on the concentration of each hormone and the timing of their application.[6]

Crosstalk_Diagram MeJA_Pathway MeJA Signaling Pathway SA_Pathway SA Signaling Pathway MeJA_Pathway->SA_Pathway Antagonistic Crosstalk Defense_vs_Necrotrophs Defense against Necrotrophs/Herbivores MeJA_Pathway->Defense_vs_Necrotrophs Defense_vs_Biotrophs Defense against Biotrophs SA_Pathway->Defense_vs_Biotrophs Necrotrophic_Pathogens Necrotrophic Pathogens & Herbivores Necrotrophic_Pathogens->MeJA_Pathway Biotrophic_Pathogens Biotrophic Pathogens Biotrophic_Pathogens->SA_Pathway

Key Experimental Protocols

Reproducible and standardized protocols are essential for the comparative study of MeJA and SA signaling. Below are detailed methodologies for key experiments.

Phytohormone Treatment of Plants

Objective: To induce the MeJA and SA signaling pathways for downstream analysis.

Materials:

  • This compound (MeJA) stock solution (e.g., 50 mM in 100% ethanol)

  • Salicylic Acid (SA) stock solution (e.g., 200 mM in 70% ethanol)

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Spray bottles

  • Plant growth chambers or greenhouse

Procedure:

  • Prepare the working solutions of MeJA and SA. For example, for a 50 µM MeJA solution, dilute the stock solution in distilled water containing a surfactant (e.g., 0.01% Tween 20). For a 2 mM SA solution, dilute the stock in distilled water.[8][9]

  • Use healthy, uniformly grown plants for the experiment. A common model is Arabidopsis thaliana or tobacco (Nicotiana benthamiana).

  • Divide the plants into treatment groups: mock (control), MeJA-treated, SA-treated, and a combination of MeJA+SA if studying crosstalk.

  • Evenly spray the leaves of the plants with the respective solutions until runoff. The mock control should be sprayed with the same solvent and surfactant solution used for the hormones.

  • Place the treated plants back into the growth chamber under controlled conditions.

  • Harvest plant tissue (e.g., leaves) at specific time points after treatment (e.g., 0, 2, 6, 12, 24 hours) for downstream analysis. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C.[3]

Experimental_Workflow_Phytohormone_Treatment Plant_Growth Uniform Plant Growth Treatment_Groups Divide into Treatment Groups (Mock, MeJA, SA, MeJA+SA) Plant_Growth->Treatment_Groups Spraying Spray Application of Hormones Treatment_Groups->Spraying Incubation Incubation under Controlled Conditions Spraying->Incubation Harvesting Harvest Tissue at Time Points Incubation->Harvesting Freezing Flash Freeze in Liquid N2 & Store at -80°C Harvesting->Freezing Downstream_Analysis Downstream Analysis (RNA/Protein Extraction) Freezing->Downstream_Analysis

RNA Extraction and qRT-PCR Analysis

Objective: To quantify the expression levels of target genes involved in the MeJA and SA pathways.

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or other qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Grind the frozen plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or a manual method like TRIzol, following the manufacturer's instructions.[10][11]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose (B213101) gel or using a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[12]

  • qPCR: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix. Run the reaction in a qPCR instrument. Use a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[12]

Protein Extraction and Western Blot Analysis

Objective: To detect and quantify the abundance of key proteins in the MeJA and SA pathways (e.g., NPR1, JAZ).

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NPR1, anti-JAZ)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Grind the frozen plant tissue in liquid nitrogen and homogenize in ice-cold protein extraction buffer containing protease inhibitors.[13][14]

  • Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a Bradford or BCA assay.[14]

  • SDS-PAGE: Denature a standardized amount of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[15]

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody, followed by incubation with an HRP-conjugated secondary antibody.

  • Visualization: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Phytohormone Quantification by LC-MS/MS

Objective: To accurately measure the endogenous levels of MeJA and SA in plant tissues.

Materials:

  • Frozen, lyophilized plant tissue

  • Extraction solvent (e.g., methanol:isopropanol:acetic acid)[16]

  • Internal standards (deuterium-labeled hormones)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

Procedure:

  • Extraction: Homogenize the lyophilized plant tissue and extract the phytohormones using an appropriate solvent. Add internal standards at the beginning of the extraction to account for sample loss.[17]

  • Purification: Partially purify the extract using SPE to remove interfering compounds.

  • LC-MS/MS Analysis: Separate the phytohormones using liquid chromatography and detect and quantify them using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[18][19]

  • Data Analysis: Create a standard curve using known concentrations of the phytohormones to calculate the absolute concentration in the plant samples.[16]

This guide provides a foundational understanding of the comparative aspects of this compound and salicylic acid signaling. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Confirming the Downstream Targets of Methyl Jasmonate-Induced Transcription Factors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl jasmonate (MeJA), a key plant hormone, orchestrates a wide array of physiological and defense responses by triggering a cascade of gene expression changes. At the heart of this regulation are transcription factors (TFs), which, upon MeJA induction, bind to specific DNA sequences in the promoters of their target genes, thereby activating or repressing their transcription. This guide provides a comparative overview of experimentally validated downstream targets of prominent MeJA-induced transcription factors, focusing on the methodologies used for their identification and confirmation.

Key Transcription Factors in MeJA Signaling

The jasmonate signaling pathway is primarily controlled by a complex interplay between JAZ (Jasmonate ZIM-domain) repressor proteins and several families of transcription factors. In the absence of MeJA, JAZ proteins bind to and inhibit the activity of TFs. The perception of MeJA leads to the degradation of JAZ proteins, liberating TFs to regulate their target genes.[1][2][3][4]

Among the most well-characterized MeJA-induced transcription factors are:

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator of many jasmonate-responsive genes.[1][2][5] It is involved in a wide range of processes, including defense against herbivores and necrotrophic pathogens, root growth, and secondary metabolite biosynthesis.[5]

  • AP2/ERF family (e.g., ORA59, ERF1, ORA47): This family of transcription factors plays a crucial role in integrating jasmonate and ethylene (B1197577) signaling pathways, particularly in defense responses against necrotrophic fungi.[6][7][8]

Comparative Analysis of Downstream Targets

The identification of direct downstream targets of these transcription factors is crucial for understanding the molecular mechanisms underlying MeJA responses. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been instrumental in identifying genome-wide binding sites for these TFs. Subsequent validation using methods like ChIP-quantitative PCR (ChIP-qPCR), Electrophoretic Mobility Shift Assay (EMSA), and Yeast One-Hybrid (Y1H) assays confirms these interactions.

Quantitative Data from Validation Experiments

The following tables summarize quantitative data from ChIP-qPCR and EMSA experiments for key MeJA-induced transcription factors, providing evidence for their direct interaction with the promoters of their target genes.

Table 1: ChIP-qPCR Validation of MYC2 Target Genes

This table presents the fold enrichment of MYC2 binding to the promoters of its target genes as determined by ChIP-qPCR. The data is expressed as the fold change in immunoprecipitated DNA with an anti-MYC2 antibody compared to a negative control (e.g., IgG antibody or a genomic region with no binding site).

Target GenePromoter Region AnalyzedFold Enrichment (MeJA-treated vs. Control)Reference
JAZ2G-box motif~4.5Du et al., 2017[9]
LOX2G-box motif~3.8Du et al., 2017[9]
VSP2G-box motif~3.2Du et al., 2017[9]
TAT1G-box motif~2.9Du et al., 2017[9]
MTB1G-box motifSignificant enrichmentLiu et al., 2019[1]
MTB2G-box motifSignificant enrichmentLiu et al., 2019[1]
MTB3G-box motifSignificant enrichmentLiu et al., 2019[1]

Table 2: ChIP-qPCR Validation of ORA59 Target Genes

This table shows the enrichment of ORA59 binding to the promoters of its target genes, demonstrating its role in both ethylene and jasmonate signaling. Data is presented as the percentage of input DNA immunoprecipitated.

Target GenePromoter Element% Input (ACC-treated)% Input (MeJA-treated)Reference
PDF1.2aGCC box-~0.12Zander et al., 2021[6]
PDF1.2bGCC box-~0.15Zander et al., 2021[6]
ERF1ERE~0.18-Zander et al., 2021[6]
ROF2ERE~0.14-Zander et al., 2021[6]
CYP81F4GCC box-~0.10Zander et al., 2021[6]

Note on Quantitative EMSA Data: While EMSA is a powerful tool for confirming direct protein-DNA interactions, obtaining precise dissociation constants (Kd) from published literature can be challenging as this is often not the primary focus of the studies. The available data qualitatively confirms the binding of MYC2 to the G-box motif present in the promoters of its target genes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to identify and confirm the downstream targets of MeJA-induced transcription factors.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of a transcription factor on a genome-wide scale.

  • Cross-linking: Plant tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all binding sites across the genome.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.

  • Probe Labeling: A short DNA probe containing the putative binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with a purified recombinant transcription factor or a nuclear protein extract.

  • Electrophoresis: The binding reactions are run on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled probe is detected. A slower migrating band compared to the free probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific probes are used to confirm the specificity of the interaction.

Yeast One-Hybrid (Y1H) Assay

The Y1H system is a genetic method used to identify protein-DNA interactions in vivo in a yeast model system.

  • Bait Construction: The DNA sequence of interest (the "bait") is cloned upstream of a reporter gene (e.g., HIS3, lacZ) in a yeast expression vector.

  • Prey Library Screening: A cDNA library expressing potential interacting proteins (the "prey") fused to a transcriptional activation domain (AD) is transformed into the yeast strain containing the bait construct.

  • Selection and Identification: If a prey protein binds to the bait DNA sequence, the AD is brought into proximity of the reporter gene, leading to its expression. Yeast cells expressing interacting proteins can be selected based on the reporter gene's activity (e.g., growth on a selective medium). The identity of the interacting protein is then determined by sequencing the prey plasmid.[10][11][12]

Visualizing the Molecular Mechanisms

Diagrams are powerful tools for illustrating complex biological processes. The following sections provide DOT language scripts to generate visualizations of the MeJA signaling pathway and the experimental workflow for identifying transcription factor targets.

MeJA Signaling Pathway

This diagram illustrates the core components of the this compound signaling pathway, from perception to the activation of downstream target genes.

MeJA_Signaling_Pathway MeJA This compound (MeJA) SCF_COI1 SCF-COI1 E3 Ligase MeJA->SCF_COI1 promotes interaction JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome targeted for degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses AP2_ERF AP2/ERF TFs (e.g., ORA59) JAZ->AP2_ERF represses SCF_COI1->JAZ ubiquitinates Target_Genes Downstream Target Genes (e.g., VSP2, PDF1.2) MYC2->Target_Genes activates/represses AP2_ERF->Target_Genes activates/represses Response Jasmonate Responses (Defense, Growth Regulation) Target_Genes->Response

Caption: The MeJA signaling pathway leading to the regulation of target genes.

Experimental Workflow for Target Gene Identification

This diagram outlines the typical experimental workflow used to identify and validate the downstream targets of a transcription factor.

Experimental_Workflow Start Hypothesis: TF regulates target genes ChIP_seq ChIP-seq: Genome-wide binding sites Start->ChIP_seq Candidate_Genes Candidate Target Genes ChIP_seq->Candidate_Genes ChIP_qPCR ChIP-qPCR: Validate in vivo binding Candidate_Genes->ChIP_qPCR EMSA EMSA: Confirm direct in vitro binding Candidate_Genes->EMSA Y1H Yeast One-Hybrid: Identify interacting proteins Candidate_Genes->Y1H Validation Validation of Interaction ChIP_qPCR->Validation EMSA->Validation Y1H->Validation Functional_Analysis Functional Analysis: (e.g., gene expression, phenotyping) Validation->Functional_Analysis Conclusion Confirmed Downstream Targets and Biological Function Functional_Analysis->Conclusion

Caption: Workflow for identifying and validating transcription factor targets.

References

A Comparative Guide to Methyl Jasmonate Analysis: Benchmarking New Methods Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl jasmonate (MeJA), a critical plant hormone involved in growth, development, and defense, is paramount. This guide provides an objective comparison of established and novel analytical methods for MeJA, supported by experimental data and detailed protocols to aid in methodological selection.

Executive Summary

The analysis of this compound has traditionally been dominated by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While robust and reliable, these methods can be time-consuming and may require derivatization steps. Newer methods, particularly those based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay-based approaches like ELISA, offer significant advantages in terms of sensitivity, specificity, and sample throughput. This guide will delve into a comparative analysis of these techniques, providing a clear overview of their respective strengths and weaknesses.

Quantitative Comparison of Analytical Methods

The performance of various analytical methods for the quantification of this compound is summarized in the table below. The data highlights the superior sensitivity of modern mass spectrometry-based techniques.

MethodLimit of Detection (LOD)Linearity RangeKey AdvantagesKey Disadvantages
GC-MS ~1.5 ppb (~1.3 ng) per injection[1]Not explicitly statedHigh specificity and established methodologyMay require derivatization and can have thermal decomposition issues[2]
RP-HPLC/DAD 9.4 µg/mL[3]25–300 µg/mL[3]Simple, cost-effective, and robustLower sensitivity compared to MS methods
LC-MS/MS 50 fmol (~10 pg)[4]50 fmol - 50 pmol[4]High sensitivity, high specificity, and high throughput[2][5]Higher initial equipment cost
ELISA 0.20 ng/mL[6]Not explicitly stated (IC50 = 2.02 ng/mL)[6]High throughput, cost-effective for large sample numbersPotential for cross-reactivity, may be less specific than MS methods

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC/DAD)

This method provides a straightforward and cost-effective approach for MeJA quantification.

Sample Preparation:

  • Extract a known weight of plant tissue (e.g., 0.1 g) with a suitable solvent such as 80% acetonitrile (B52724) overnight at 4°C.[4]

  • Centrifuge the extract to pellet solid debris.

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

Chromatographic Conditions: [3]

  • Column: C18 analytical column (e.g., 250 × 4.4 mm, 5 μm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 214 nm.

  • Injection Volume: 20 μL.

Quantification: A calibration curve is constructed by injecting known concentrations of a MeJA standard (e.g., 25–300 μg/mL). The concentration of MeJA in the sample is determined by comparing its peak area to the calibration curve.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of jasmonic acid (JA) and MeJA.

Sample Preparation: [5]

  • Extract plant tissues with 100% cold methanol (B129727).

  • Purify the extract using Sep-pak C18 solid-phase extraction (SPE) cartridges.

  • The purified extract is then ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: A C18 column is typically used with a gradient of methanol and water containing 0.1% acetic acid.[7]

  • Ionization: Electrospray ionization (ESI) is commonly used. Jasmonic acid is analyzed in negative-ion mode, while this compound is analyzed in positive-ion mode.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for JA and MeJA for accurate quantification.[7]

Quantification: Absolute quantification is achieved by creating a standard curve with known concentrations of JA and MeJA standards. An internal standard, such as dihydrojasmonic acid, can be used to improve accuracy.[7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.

Methodology: [6]

  • A monoclonal antibody with high recognition ability towards MeJA is utilized.

  • Plant samples are extracted, and in one method, MeJA is evaporated to allow for the specific measurement of JA. In a second extraction, both JA and MeJA are extracted.

  • The extracted JA is then methylated to convert it to MeJA.

  • The total MeJA is then quantified using a competitive ELISA format where the sample MeJA competes with a labeled MeJA for binding to the antibody.

  • The signal is inversely proportional to the amount of MeJA in the sample.

Quantification: A standard curve is generated using known concentrations of MeJA. The concentration in the samples is determined by comparing their absorbance to the standard curve. The IC50 value, the concentration that inhibits 50% of the signal, is a key parameter for this assay.[6]

Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Methyl_Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response External_Stimuli Wounding, Herbivory, Pathogen Attack MeJA_Signal This compound (MeJA) External_Stimuli->MeJA_Signal induces COI1 COI1 MeJA_Signal->COI1 binds to SCF_COI1_Complex SCF-COI1 Complex COI1->SCF_COI1_Complex forms JAZ_Proteins JAZ Proteins (Repressors) JAZ_Proteins->SCF_COI1_Complex recruited to Proteasome_Degradation 26S Proteasome Degradation JAZ_Proteins->Proteasome_Degradation targeted for Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Proteins->Transcription_Factors represses Ubiquitination Ubiquitination SCF_COI1_Complex->Ubiquitination mediates Ubiquitination->JAZ_Proteins Proteasome_Degradation->Transcription_Factors releases Gene_Expression Expression of JA-responsive Genes Transcription_Factors->Gene_Expression activates Defense_Responses Defense Responses, Growth Regulation Gene_Expression->Defense_Responses

Caption: A simplified model of the this compound signaling pathway.

LC_MS_MS_Workflow Start Start: Plant Tissue Sample Extraction 1. Extraction (e.g., Cold Methanol) Start->Extraction Purification 2. Purification (Solid-Phase Extraction) Extraction->Purification LC_Separation 3. LC Separation (C18 Column) Purification->LC_Separation Ionization 4. Ionization (Electrospray - ESI) LC_Separation->Ionization MS_Analysis 5. MS/MS Analysis (Triple Quadrupole) Ionization->MS_Analysis Data_Analysis 6. Data Analysis (Quantification vs. Standard Curve) MS_Analysis->Data_Analysis End End: MeJA Concentration Data_Analysis->End

Caption: Experimental workflow for MeJA analysis using LC-MS/MS.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific research needs, available instrumentation, and the number of samples to be analyzed. For high-throughput screening and cost-effective analysis of a large number of samples, ELISA presents a viable option. RP-HPLC/DAD offers a simple and robust method for routine analysis where high sensitivity is not the primary concern. However, for researchers requiring the highest sensitivity, specificity, and the ability to analyze multiple jasmonates simultaneously, LC-MS/MS stands out as the superior technique. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection of the most appropriate method for your research endeavors.

References

Validating the physiological relevance of in vitro methyl jasmonate studies in whole plants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Methyl jasmonate (MeJA), a lipid-derived signaling molecule, is a key regulator of plant growth, development, and defense. A vast body of research utilizing in vitro systems, such as cell and organ cultures, has established MeJA as a potent elicitor of valuable secondary metabolites with pharmaceutical and agricultural applications. However, the direct translation of these in vitro findings to whole plant systems remains a critical challenge. This guide provides an objective comparison of MeJA's effects in vitro and in vivo, supported by experimental data, to aid researchers in designing physiologically relevant studies and validating their findings in whole plants.

Comparing In Vitro and In Vivo Responses to this compound

The physiological context in which MeJA is applied significantly influences the observed outcomes. While in vitro systems offer a controlled environment for dissecting cellular and molecular responses, they often lack the complexity of a whole plant, which integrates signals at the tissue, organ, and systemic levels.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from studies investigating the effects of MeJA in both in vitro and whole plant settings.

Table 1: Effect of this compound on Secondary Metabolite Production

Plant SpeciesIn Vitro SystemMeJA ConcentrationIn Vitro Fold Increase in Secondary MetaboliteWhole Plant ApplicationMeJA ConcentrationIn Vivo Fold Increase in Secondary MetaboliteReference
Salvia yangiiLeaf explants150 µM1.66 (Rosmarinic Acid)Foliar spray150 µMNot specified, but significant increase[1]
Salvia abrotanoidesLeaf explants150 µM1.54 (Rosmarinic Acid)Foliar spray150 µMNot specified, but significant increase[1]
BroccoliNot ApplicableNot ApplicableNot ApplicableFoliar spray40 µMSignificant increase in Glucoraphanin and Sulforaphane[2]
Holm OakEmbryogenic lines50 µMIncreased Caffeic AcidNot ApplicableNot ApplicableNot Applicable[3][4]

Table 2: Impact of this compound on Gene Expression

Plant SpeciesGeneIn Vitro SystemMeJA ConcentrationIn Vitro Fold Increase in ExpressionWhole Plant ApplicationMeJA ConcentrationIn Vivo Fold Increase in ExpressionReference
Salvia yangiiPALLeaf explants150 µM~8.7Foliar spray150 µMNot specified[1]
Salvia yangii4CLLeaf explants100 µM~6.4Foliar spray100 µMNot specified[1]
Salvia yangiiRASLeaf explants150 µM~17.1Foliar spray150 µMNot specified[1]
Salvia abrotanoidesPALLeaf explants150 µM~8.7Foliar spray150 µMNot specified[1]
Salvia abrotanoides4CLLeaf explants100 µM~6.4Foliar spray100 µMNot specified[1]
Salvia abrotanoidesRASLeaf explants150 µM~10.9Foliar spray150 µMNot specified[1]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for validating and comparing studies. Below are methodologies for applying MeJA and analyzing its effects.

In Vitro Elicitation with this compound

Objective: To induce the production of secondary metabolites in plant cell or organ cultures.

Protocol:

  • Preparation of MeJA Stock Solution: Dissolve this compound in a minimal amount of ethanol (B145695) or DMSO. Further dilute with sterile distilled water to achieve the desired stock concentration (e.g., 100 mM). Store the stock solution at -20°C.

  • Elicitation: Aseptically add the MeJA stock solution to the liquid or solid culture medium to the final desired concentration (e.g., 10 µM - 200 µM). The optimal concentration and duration of exposure should be determined empirically for each plant system.[5]

  • Incubation: Incubate the cultures under standard growth conditions (temperature, light, and photoperiod).

  • Harvesting and Analysis: Harvest the plant material and/or the culture medium at different time points after elicitation. Analyze for the accumulation of specific secondary metabolites using techniques like HPLC, GC-MS, or spectrophotometry. Gene expression analysis can be performed using RT-qPCR.

Whole Plant Treatment with this compound

Objective: To investigate the physiological and biochemical responses of whole plants to MeJA.

Protocol:

  • Preparation of MeJA Solution: Prepare an aqueous solution of MeJA at the desired concentration (e.g., 40 µM - 250 µM). A small amount of a surfactant (e.g., Tween 20) can be added to ensure even spreading on the leaf surface.

  • Application:

    • Foliar Spray: Uniformly spray the MeJA solution onto the leaves of the plants until runoff. A control group should be sprayed with a solution lacking MeJA.[2][6]

    • Soil Drench: Apply a known volume of the MeJA solution to the soil around the base of the plant.

  • Treatment Schedule: The timing and frequency of MeJA application can vary depending on the research question. For example, a single application can be used to study acute responses, while multiple applications may be necessary to investigate long-term effects.[2]

  • Sampling and Analysis: Collect tissue samples (leaves, roots, stems, flowers, fruits) at various time points after treatment. Analyze for changes in gene expression, enzyme activity, metabolite profiles, and physiological parameters (e.g., growth, photosynthesis, stress tolerance).[7]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response External_Stimuli Wounding, Herbivory, Pathogens Linolenic_Acid α-Linolenic Acid External_Stimuli->Linolenic_Acid Induces MeJA_ex Exogenous MeJA Membrane_Receptor Membrane Receptor MeJA_ex->Membrane_Receptor Binds JA Jasmonic Acid (JA) Linolenic_Acid->JA Biosynthesis SCF_COI1 SCF-COI1 Complex JA->SCF_COI1 Promotes binding to JAZ JAZ_Proteins JAZ Repressor Proteins MYC2 MYC2 Transcription Factor JAZ_Proteins->MYC2 Represses SCF_COI1->JAZ_Proteins Ubiquitination & Degradation Gene_Expression Expression of Defense Genes MYC2->Gene_Expression Activates Secondary_Metabolites Secondary Metabolite Biosynthesis Gene_Expression->Secondary_Metabolites Physiological_Responses Growth Inhibition, Senescence Gene_Expression->Physiological_Responses

Figure 1. Simplified Jasmonate Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo Whole Plant (In Vivo) Validation invitro_start Plant Cell/Organ Culture invitro_treat MeJA Elicitation invitro_start->invitro_treat invitro_analyze Metabolite & Gene Expression Analysis invitro_treat->invitro_analyze invivo_start Whole Plant Growth invitro_analyze->invivo_start Hypothesis for Whole Plant Response invivo_analyze Physiological, Biochemical, & Molecular Analysis invitro_analyze->invivo_analyze Comparative Analysis invivo_treat MeJA Application (Spray/Drench) invivo_start->invivo_treat invivo_treat->invivo_analyze

Figure 2. Workflow for Validating In Vitro MeJA Studies.

Conclusion and Future Perspectives

In vitro studies have been instrumental in elucidating the molecular mechanisms of MeJA action and its potential for enhancing the production of valuable phytochemicals.[8][9] However, the physiological relevance of these findings must be confirmed in whole plants to bridge the gap between laboratory research and practical applications. This guide highlights the importance of a comparative approach, integrating data from both in vitro and in vivo systems. Future research should focus on developing more sophisticated in vitro models that better mimic the complexity of whole plants and on conducting parallel in vitro and in vivo experiments to facilitate direct comparisons. By carefully validating in vitro findings in whole plants, researchers can accelerate the translation of fundamental discoveries into tangible benefits for agriculture, medicine, and industry.

References

Comparative analysis of the methyl jasmonate-induced defense response in resistant and susceptible plant varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the defense responses induced by methyl jasmonate (MeJA) in resistant and susceptible plant varieties. By examining the differential activation of signaling pathways, gene expression, and accumulation of defense-related compounds, this analysis aims to elucidate the mechanisms underlying plant immunity. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Introduction

This compound (MeJA), a volatile derivative of the plant hormone jasmonic acid (JA), is a key signaling molecule in plant defense against a wide range of biotic and abiotic stresses.[1] When a plant perceives a threat, such as herbivory or pathogen attack, the production of JA and MeJA is rapidly induced, triggering a cascade of defensive responses.[2] These responses are often more pronounced and effective in resistant plant varieties compared to their susceptible counterparts. Understanding these differences is crucial for developing strategies to enhance crop protection and for identifying novel bioactive compounds with potential therapeutic applications.

Resistant plant varieties have evolved sophisticated mechanisms to recognize and respond to specific threats more efficiently. This often involves a more rapid and robust activation of the jasmonate signaling pathway, leading to a greater accumulation of defense-related secondary metabolites and proteins.[3] In contrast, susceptible varieties may exhibit a delayed or attenuated response, rendering them more vulnerable to attack.[3] This guide will delve into the quantitative and qualitative differences in the MeJA-induced defense responses between these two groups of plants.

Jasmonate Signaling Pathway: A Tale of Two Responses

The core of the jasmonate signaling pathway is conserved across many plant species.[4][5] It begins with the conversion of jasmonic acid to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which then binds to the F-box protein CORONATINE INSENSITIVE1 (COI1).[4] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby releasing transcription factors, such as MYC2, that activate the expression of JA-responsive genes.[4][5]

While the fundamental pathway is the same, the efficiency and amplitude of this signaling cascade can differ significantly between resistant and susceptible plants. These differences can manifest at various points in the pathway, from the initial perception of the signal to the downstream activation of defense genes.

Jasmonate Signaling Pathway cluster_perception Signal Perception & Transduction cluster_response Downstream Defense Responses cluster_comparison Comparative Response MeJA This compound JA_Ile JA-Ile (Bioactive) MeJA->JA_Ile Conversion COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (e.g., PR proteins, PAL, LOX) MYC2->Defense_Genes Activates Secondary_Metabolites Secondary Metabolites (Phenolics, Terpenoids, Alkaloids) Defense_Genes->Secondary_Metabolites Enzyme_Activity Enzyme Activity (PAL, PPO, LOX) Defense_Genes->Enzyme_Activity Resistant Resistant Variety: - Faster & stronger signaling - Higher accumulation of defense compounds Susceptible Susceptible Variety: - Slower & weaker signaling - Lower accumulation of defense compounds

Caption: A simplified diagram of the this compound signaling pathway leading to defense responses.

Comparative Quantitative Data

The following tables summarize the quantitative differences in the MeJA-induced defense responses observed in resistant and susceptible plant varieties from various studies.

Table 1: Differential Expression of Defense-Related Genes
GenePlant SpeciesResistant VarietySusceptible VarietyFold Change (Resistant/Susceptible)Reference
PR1 (Pathogenesis-Related Protein 1)MaizeMeJA-treatedMeJA-treatedHigher expression in resistant lines[6]
LOX2 (Lipoxygenase 2)Pearl MilletSouna3 (drought-tolerant)SosatC88 (drought-sensitive)Lower induction in tolerant[7]
CS (Chalcone Synthase)Holm OakVA5 (tolerant)E00 (susceptible)Higher induction in tolerant[8]
PAL (Phenylalanine Ammonia-Lyase)TomatoResistantSusceptibleHigher activity post-pathogen challenge[9]
Table 2: Accumulation of Defense-Related Secondary Metabolites
Compound ClassCompoundPlant SpeciesResistant VarietySusceptible VarietyFold Change (Resistant/Susceptible)Reference
PhenolicsTotal PhenolsHolm OakVA5 (tolerant)E00 (susceptible)Higher accumulation in tolerant[8]
PhenolicsChlorogenic AcidPotatoVanderplank-Higher levels correlated with resistance[10]
AlkaloidsNicotineNicotiana attenuataMeJA-treatedControl~1.5-fold increase[11]
GlucosinolatesTotal GlucosinolatesBroccoliMeJA-treatedControlSignificant increase[12]
Table 3: Activity of Defense-Related Enzymes
EnzymePlant SpeciesResistant VarietySusceptible VarietyFold Change (Resistant/Susceptible)Reference
PAL (Phenylalanine Ammonia-Lyase)TomatoResistantSusceptibleHigher activity post-pathogen challenge[9]
PPO (Polyphenol Oxidase)TomatoResistantSusceptibleHigher activity post-pathogen challenge[9]
LOX (Lipoxygenase)TomatoResistantSusceptibleHigher activity post-pathogen challenge[9]
ChitinaseBananaMeJA-treatedControlSignificantly higher activity[13]
β-1,3-glucanaseBananaMeJA-treatedControlSignificantly higher activity[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Protocol 1: this compound Treatment of Plants

This protocol describes a common method for applying MeJA to plants to induce a defense response.

Materials:

  • This compound (MeJA) solution (e.g., 100 µM in 0.1% ethanol (B145695) or Tween-20)

  • Spray bottle

  • Control solution (e.g., 0.1% ethanol or Tween-20)

  • Resistant and susceptible plant varieties of the same age and developmental stage

Procedure:

  • Prepare the MeJA and control solutions.

  • Randomly assign plants from each variety to either the MeJA treatment group or the control group.

  • Thoroughly spray the foliage of the plants in the treatment group with the MeJA solution until runoff.

  • Similarly, spray the control plants with the control solution.

  • Keep the treated and control plants under the same environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • Harvest plant tissues (e.g., leaves, roots) at specific time points after treatment (e.g., 0, 6, 12, 24, 48 hours) for subsequent analysis.

  • Immediately freeze the harvested tissues in liquid nitrogen and store at -80°C until further processing.

Experimental Workflow for MeJA Treatment and Analysis cluster_analysis Downstream Analyses Plant_Selection Select Resistant & Susceptible Plant Varieties MeJA_Treatment Apply this compound (and control) Plant_Selection->MeJA_Treatment Harvesting Harvest Tissues at Time Points MeJA_Treatment->Harvesting RNA_Seq Transcriptomics (RNA-Seq) for Gene Expression Harvesting->RNA_Seq Metabolomics Metabolomics (LC-MS/GC-MS) for Secondary Metabolites Harvesting->Metabolomics Enzyme_Assays Enzyme Activity Assays (e.g., PAL, PPO, LOX) Harvesting->Enzyme_Assays Data_Analysis Comparative Data Analysis RNA_Seq->Data_Analysis Metabolomics->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: A general workflow for studying MeJA-induced defense responses.

Protocol 2: Quantification of Total Phenolic Content

This protocol outlines the Folin-Ciocalteu method for determining the total phenolic content in plant extracts.

Materials:

  • Plant tissue extract (prepared in a suitable solvent like 80% methanol)

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

  • Gallic acid standards (for calibration curve)

  • Spectrophotometer

Procedure:

  • Mix a small volume of the plant extract (e.g., 100 µL) with the Folin-Ciocalteu reagent (e.g., 500 µL).

  • After a few minutes (e.g., 5 min), add the sodium carbonate solution (e.g., 1.5 mL).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.

  • Prepare a calibration curve using known concentrations of gallic acid.

  • Calculate the total phenolic content of the samples, expressed as gallic acid equivalents (GAE), based on the calibration curve.

Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol describes a method to measure the activity of PAL, a key enzyme in the phenylpropanoid pathway.

Materials:

  • Crude enzyme extract from plant tissue

  • L-phenylalanine solution

  • Borate (B1201080) buffer (e.g., pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the borate buffer and L-phenylalanine solution.

  • Add the crude enzyme extract to initiate the reaction.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculate the PAL activity based on the change in absorbance over time and express it in appropriate units (e.g., µmol of cinnamic acid formed per minute per mg of protein).

Conclusion

The comparative analysis of this compound-induced defense responses in resistant and susceptible plant varieties reveals a clear distinction in their defense capabilities. Resistant varieties typically exhibit a more rapid, robust, and coordinated defense response, characterized by higher levels of defense gene expression, greater accumulation of protective secondary metabolites, and enhanced activity of defense-related enzymes. These differences underscore the intricate and finely tuned nature of plant immunity.

For researchers and professionals in drug development, the study of these differential responses offers valuable insights. The enhanced production of specific bioactive compounds in resistant plants following MeJA elicitation can be harnessed for the discovery and large-scale production of novel pharmaceuticals. Furthermore, a deeper understanding of the genetic and molecular basis of resistance can inform the development of more resilient and productive crop varieties, contributing to global food security. The experimental protocols and comparative data presented in this guide serve as a foundational resource for further exploration in this exciting field of research.

References

Comparative Guide to Cross-Species Validation of Conserved Methyl Jasmonate Signaling Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the core components of the methyl jasmonate (MeJA) signaling pathway across different plant species, supported by experimental data. It details the methodologies used to validate these conserved interactions, offering a resource for researchers investigating plant defense mechanisms and developing novel agrochemicals or pharmaceuticals that target this pathway.

The Conserved Core of Jasmonate Signaling

Jasmonates (JAs) are lipid-derived hormones that are central to plant growth, development, and immunity.[1][2][3] The core perception and signaling mechanism is remarkably conserved across the plant kingdom, from bryophytes to angiosperms.[4][5] This pathway relies on a "relief-of-repression" model involving three key protein families:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is the critical component of an E3 ubiquitin ligase complex, SCFCOI1.[1][6][7] It functions as a co-receptor for the active form of the hormone.[8][9]

  • JAZ (JASMONATE ZIM-DOMAIN): A family of repressor proteins that bind to and inhibit transcription factors.[1][10] In the absence of a JA signal, JAZ proteins prevent the expression of JA-responsive genes.[1]

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a primary regulator of JA-responsive genes.[1][11] Other transcription factors are also involved, allowing for specificity in the response.

The signaling cascade is initiated when the bioactive hormone, primarily jasmonoyl-isoleucine (JA-Ile), accumulates in response to stimuli like wounding or pathogen attack.[1][6] JA-Ile acts as a "molecular glue," promoting the formation of a ternary co-receptor complex between COI1 and a JAZ protein.[1][8][9][10] This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1][4][10] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of downstream genes involved in defense and development.[6][12]

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_off OFF State (No JA-Ile) cluster_on ON State (JA-Ile Present) Wounding Wounding / Herbivory JA_Ile JA-Ile (Active Hormone) Wounding->JA_Ile Biosynthesis JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Enters Nucleus JAZ_off JAZ MYC2_off MYC2 JAZ_off->MYC2_off Represses Genes_off JA-Responsive Genes MYC2_off->Genes_off COI1 SCF-COI1 (E3 Ligase) JAZ_on JAZ COI1->JAZ_on MYC2_on MYC2 JAZ_on->MYC2_on Releases Proteasome 26S Proteasome JAZ_on->Proteasome Ubiquitination & Degradation Genes_on JA-Responsive Genes MYC2_on->Genes_on Activates Transcription JA_Ile_nuc->COI1

Caption: Conserved jasmonate (JA) signaling pathway.

Cross-Species Validation of Signaling Components

The functional conservation of the COI1-JAZ interaction is evident from studies where components from distantly related species are shown to be interchangeable. This interchangeability confirms that the structural basis for their interaction has been maintained over hundreds of millions of years of evolution.

Quantitative Comparison of In Vitro and In Vivo Interactions

The following table summarizes key experimental data validating the conserved nature of the JA signaling module across different plant species.

Interacting Proteins (Bait / Prey)Species of OriginExperimental MethodKey Quantitative FindingReference
AtCOI1 / AtJAZ1 & AtJAZ6Arabidopsis thalianaRadioligand Binding AssayCoronatine (B1215496) binds the COI1-JAZ complex with high affinity (Kd = 48-68 nM).[9]
SlCOI1 / SlJAZsSolanum lycopersicum (Tomato)In Vitro Pull-DownCoronatine is ~1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction.[8]
AtCOI1 / MpJAZA. thaliana / M. polymorphaYeast Two-HybridInteraction is strongly induced by dn-OPDA (a JA precursor), but not JA-Ile, showing JAZ determines ligand specificity.[13]
MpCOI1 / MpJAZMarchantia polymorphaYeast Two-HybridInteraction is strongly induced by dn-OPDA, but not JA-Ile, confirming the native signaling in liverworts.[13]
MpCOI1 / AtJAZ9M. polymorpha / A. thalianaYeast Two-HybridNo interaction is observed with either dn-OPDA or JA-Ile, showing incompatibility between these specific pairs.[13]
AtJAZ3 (transgene)A. thaliana in M. polymorphaGenetic ComplementationOverexpression of Arabidopsis AtJAZ3 complements the developmental defects of the MarchantiaMpjaz-1 mutant.[4]

Experimental Protocols for Interaction Validation

Validating protein-protein interactions is crucial for confirming the conservation of signaling pathways. The yeast two-hybrid, pull-down, and co-immunoprecipitation assays are standard, powerful techniques for this purpose.[14]

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to detect pairwise protein-protein interactions in vivo (in yeast).[15][16] It relies on the reconstitution of a functional transcription factor (like GAL4) from its separated DNA-binding (DB) and activation (AD) domains.[16][17]

Y2H_Workflow cluster_constructs 1. Plasmid Construction cluster_transformation 2. Yeast Transformation cluster_selection 3. Selection & Screening cluster_no_interaction No Interaction cluster_interaction Interaction Bait Gene of 'Bait' Protein (e.g., AtCOI1) DB DNA-Binding Domain (DB) Bait->DB Fuse to Prey Gene of 'Prey' Protein (e.g., OsJAZ1) AD Activation Domain (AD) Prey->AD Fuse to Yeast Transform Yeast Strain (e.g., AH109) DB->Yeast AD->Yeast No_growth DB-Bait and AD-Prey do not interact. No Reporter Activation -> No Growth Yeast->No_growth Plate on Selective Media Interaction Bait and Prey Interact, reconstituting the Transcription Factor Yeast->Interaction Plate on Selective Media Reporter Reporter Gene (e.g., HIS3, lacZ) Interaction->Reporter Activates Growth Reporter Activated -> Growth / Blue Color Reporter->Growth Pull_Down_Workflow Bait_Prep 1. Prepare Bait Protein (e.g., GST-tagged AtCOI1) Immobilize 2. Immobilize Bait on Affinity Resin (e.g., Glutathione beads) Bait_Prep->Immobilize Incubate 4. Incubate Bait and Prey (Allow interaction to occur) Immobilize->Incubate Prey_Prep 3. Prepare Prey Lysate (e.g., Cell lysate with OsJAZ1) Prey_Prep->Incubate Wash 5. Wash Beads (Remove non-specific binders) Incubate->Wash Elute 6. Elute Complex (Release bait and bound prey) Wash->Elute Analyze 7. Analyze by SDS-PAGE & Western Blot Elute->Analyze CoIP_Workflow Expression 1. Co-express Tagged Proteins in Plant Cells (e.g., N. benthamiana) (AtCOI1-FLAG + OsJAZ1-HA) Lysis 2. Lyse Cells (Prepare total protein extract) Expression->Lysis IP 3. Immunoprecipitation (IP) Add antibody against one tag (e.g., anti-FLAG Ab) Lysis->IP Capture 4. Capture Complex Add Protein A/G beads to bind the antibody-protein complex IP->Capture Wash 5. Wash Beads (Remove non-specific binders) Capture->Wash Elute 6. Elute Complex (Release Ab and protein complex) Wash->Elute Analyze 7. Analyze by Western Blot (Probe for co-precipitated protein using anti-HA Ab) Elute->Analyze

References

The Role of Methyl Jasmonate in Systemic Acquired Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. The induction of SAR is a key area of research for developing novel strategies to protect crops from pathogens. While salicylic (B10762653) acid (SA) is the well-established primary signaling molecule in SAR, the role of methyl jasmonate (MeJA), a volatile derivative of jasmonic acid (JA), has been a subject of considerable investigation and debate. This guide provides an objective comparison of MeJA's role in SAR against alternative signaling molecules, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound is a potent elicitor of plant defense responses, primarily associated with induced systemic resistance (ISR) against necrotrophic pathogens and herbivores. While exogenous application of MeJA can induce the expression of some pathogenesis-related (PR) genes, its role as a primary and essential signal for classical SAR remains controversial. Experimental evidence largely points to salicylic acid as the indispensable hormone for the establishment of SAR. The signaling pathways of JA/MeJA and SA are known to engage in complex crosstalk, which can be both antagonistic and synergistic, influencing the final defense outcome. For drug development professionals, understanding this nuanced relationship is critical for designing effective and targeted crop protection solutions.

Comparative Analysis of SAR Induction: MeJA vs. SA

The effectiveness of a SAR inducer is typically measured by its ability to reduce disease symptoms, inhibit pathogen growth, and induce the expression of defense-related genes in systemic, uninfected tissues. Below is a comparison of MeJA and SA based on these metrics.

Data Presentation: Quantitative Comparison

The following tables summarize experimental data comparing the effects of MeJA and SA on key indicators of induced resistance.

Table 1: Effect of MeJA and SA on Pathogen-Related Gene Expression

Plant SpeciesGeneTreatmentFold Change in Expression (Compared to Control)Reference
Malus hupehensisMhPR1Salicylic Acid (SA)Strong induction at 12h[1]
This compound (MeJA)Weak induction at 4h and 12h, strong at 48h[1]
Malus hupehensisMhPR5Salicylic Acid (SA)Strong induction at 48h[1]
This compound (MeJA)Strong induction at 12h[1]
TomatoPR-2bMethyl Salicylate (MeSA)Substantial increase[2]
This compound (MeJA)Substantial increase[2]
Tomatocat1Methyl Salicylate (MeSA)Reduced accumulation[2]
This compound (MeJA)Substantial increase[2]
Rice (resistant)NPR1Salicylic Acid (SA)Increased expression[3]
This compound (MeJA)Increased expression[3]
Rice (resistant)PR1Salicylic Acid (SA)Increased expression[3]
This compound (MeJA)Increased expression[3]
ArabidopsisPDF1.2This compound (MeJA)Induced[4]
SA + MeJASuppressed induction by MeJA[4]

Table 2: Effect of MeJA on Disease Symptoms

Plant SpeciesPathogenTreatmentMeasured ParameterResultReference
TomatoBotrytis cinerea0.05 mmoL/L MeJADisease Incidence (%)Significantly lower than control at 6, 9, and 12 days[5]
Lesion Diameter (cm)Significantly smaller than control at 6, 9, and 12 days[5]
AvocadoRosellinia necatrixThis compound (MeJA)Disease ProgressionDelayed symptoms compared to control and SA treatments[6]

Signaling Pathways and Crosstalk

The signaling pathways of MeJA and SA are distinct but interconnected, allowing plants to fine-tune their defenses against a variety of threats.

This compound (MeJA) Signaling Pathway

MeJA signaling is crucial for responses to necrotrophic pathogens and wounding. The core of this pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that regulate the expression of JA-responsive genes.

MeJA_Signaling_Pathway MeJA This compound (MeJA) JA_Ile JA-Isoleucine (Bioactive form) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor Ub_Proteasome 26S Proteasome JAZ->Ub_Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ binds JA_Genes JA-Responsive Genes (e.g., VSP, PDF1.2) MYC2->JA_Genes activates Defense Defense against Necrotrophs & Herbivores JA_Genes->Defense

MeJA Signaling Pathway leading to defense against necrotrophs.
Salicylic Acid (SA) Signaling Pathway and SAR

SA is the central signaling molecule for SAR, primarily effective against biotrophic pathogens. The accumulation of SA leads to the activation of the master regulator NPR1, which in turn activates the expression of a battery of PR genes.

SA_Signaling_Pathway Pathogen Biotrophic Pathogen SA Salicylic Acid (SA) Pathogen->SA induces NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

SA Signaling Pathway leading to Systemic Acquired Resistance.
Crosstalk between MeJA and SA Pathways

The interaction between the JA and SA signaling pathways is often antagonistic. High levels of SA can suppress JA-responsive gene expression, and conversely, JA signaling can inhibit SA-mediated defenses. This antagonism is thought to allow the plant to prioritize a specific defense strategy against a particular type of pathogen.

Crosstalk_Pathway Necrotroph Necrotrophic Pathogens & Herbivores JA_Pathway JA/MeJA Pathway Necrotroph->JA_Pathway Biotroph Biotrophic Pathogens SA_Pathway SA Pathway Biotroph->SA_Pathway JA_Pathway->SA_Pathway Antagonism JA_Defense JA-mediated Defense JA_Pathway->JA_Defense SA_Pathway->JA_Pathway Antagonism SA_Defense SA-mediated Defense (SAR) SA_Pathway->SA_Defense

Antagonistic crosstalk between the JA/MeJA and SA signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the induction of SAR.

Protocol 1: Induction of SAR in Arabidopsis thaliana

This protocol describes a standard method for inducing and quantifying SAR in the model plant Arabidopsis thaliana.[7]

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment with a 9-hour light/15-hour dark cycle. Use plants that are approximately 4-5 weeks old for experiments.

  • Primary Inoculation (SAR Induction):

    • Prepare a bacterial suspension of a SAR-inducing pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene like avrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.

    • Use a 1-mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of three lower leaves of each plant.

    • For mock-treated control plants, infiltrate leaves with 10 mM MgCl₂.

  • Secondary Inoculation (Pathogen Challenge):

    • Two to three days after the primary inoculation, prepare a suspension of a virulent strain of P. syringae (e.g., DC3000) at a concentration of 1 x 10⁵ cfu/mL in 10 mM MgCl₂.

    • Infiltrate this suspension into three upper, systemic leaves that were not previously inoculated.

  • Quantification of Pathogen Growth:

    • Three days after the secondary inoculation, harvest the challenged leaves.

    • Determine the bacterial titer by homogenizing the leaf tissue in 10 mM MgCl₂, plating serial dilutions on appropriate growth media, and counting the colonies after incubation.

    • A significant reduction in bacterial growth in the systemic leaves of SAR-induced plants compared to mock-treated plants indicates successful SAR induction.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring the expression of defense-related genes.

  • Treatment and Tissue Collection: Treat plants with MeJA, SA, or a mock solution as described in Protocol 1. Harvest systemic leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen leaf tissue using a commercial kit or a standard protocol.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference housekeeping gene (e.g., Actin).

    • Analyze the qPCR data to determine the relative fold change in gene expression in treated plants compared to mock-treated controls.

Experimental Workflow for SAR Assay

The following diagram illustrates a typical workflow for a SAR experiment.

SAR_Workflow Start Start: 4-5 week old Arabidopsis plants Primary_Inoculation Primary Inoculation (Lower Leaves) - SAR Inducer (e.g., avirulent pathogen) - Mock Control (MgCl2) Start->Primary_Inoculation Wait Incubate for 2-3 days Primary_Inoculation->Wait Secondary_Inoculation Secondary Inoculation (Upper, Systemic Leaves) - Virulent Pathogen Wait->Secondary_Inoculation Wait2 Incubate for 3 days Secondary_Inoculation->Wait2 Analysis Analysis Wait2->Analysis Pathogen_Titer Quantify Pathogen Growth (cfu/leaf disc) Analysis->Pathogen_Titer Gene_Expression Measure PR Gene Expression (RT-qPCR) Analysis->Gene_Expression Result Result: Confirmation of SAR Pathogen_Titer->Result Gene_Expression->Result

A generalized workflow for conducting a Systemic Acquired Resistance assay.

Conclusion

The role of this compound in plant defense is well-established, particularly in responses to necrotrophic pathogens and herbivores through the ISR pathway. While MeJA can induce the expression of certain defense-related genes, its direct and essential role in classical SAR is not supported by the bulk of current research.[8][9] Systemic acquired resistance is predominantly and critically dependent on the salicylic acid signaling pathway. The antagonistic relationship between the SA and JA pathways underscores the complexity of plant immune responses and the need for a tailored approach when developing strategies for crop protection. For researchers and drug development professionals, a clear understanding of these distinct yet interacting pathways is paramount for the rational design of elicitors that can effectively and reliably enhance plant immunity against a targeted spectrum of pathogens.

References

Safety Operating Guide

Personal protective equipment for handling Methyl jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of Methyl jasmonate, including personal protective equipment (PPE) requirements, emergency first aid procedures, and proper disposal methods. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate PPE. It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1][2][3].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye/Face Protection Chemical safety glasses or goggles, face shieldMust be worn to prevent contact with eyes. A face shield may be appropriate in some situations[2].
Skin Protection Protective gloves, lab coatWear suitable protective clothing and gloves to prevent skin contact[2].
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH/MSHA approved air-purifying respirator if airborne concentrations are expected to exceed exposure limits or if ventilation is inadequate[2].

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound. The following table outlines the recommended procedures for various types of exposure[1][2][4].

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[4].
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention[2].
In Case of Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, get medical attention[5].
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid[2].

Handling, Storage, and Disposal

Proper handling, storage, and disposal of this compound are essential for maintaining a safe laboratory environment and preventing environmental contamination.

Operational Plan:

  • Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation and avoid breathing fumes[2]. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[2]. Recommended storage temperature is -20°C or between 15-25°C, as specified by the supplier[6].

Disposal Plan:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[7]. Do not allow the product to enter drains or waterways[3].

  • Container Disposal: Non-refillable containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill[8].

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling this compound (Well-ventilated area) ppe->handling use Experimental Use handling->use spill Spill? use->spill spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes storage Storage (Tightly closed, cool, dry, ventilated) spill->storage No spill_cleanup->use disposal Disposal (Approved waste disposal plant) storage->disposal decontaminate Decontaminate Work Area & Remove PPE disposal->decontaminate end End of Process decontaminate->end

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl jasmonate
Reactant of Route 2
Reactant of Route 2
Methyl jasmonate

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